Product packaging for 3-Ethyl-4,4-dimethylheptane(Cat. No.:CAS No. 61868-39-1)

3-Ethyl-4,4-dimethylheptane

Cat. No.: B14560249
CAS No.: 61868-39-1
M. Wt: 156.31 g/mol
InChI Key: YMWPSGKMCMMFSS-UHFFFAOYSA-N
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Description

3-Ethyl-4,4-dimethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B14560249 3-Ethyl-4,4-dimethylheptane CAS No. 61868-39-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-39-1

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3-ethyl-4,4-dimethylheptane

InChI

InChI=1S/C11H24/c1-6-9-11(4,5)10(7-2)8-3/h10H,6-9H2,1-5H3

InChI Key

YMWPSGKMCMMFSS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C(CC)CC

Origin of Product

United States

Foundational & Exploratory

Section 1: Molecular Structure and Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-4,4-dimethylheptane

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, and reactivity of the branched alkane, this compound. The structure of this document is designed to provide a logical and in-depth exploration of the molecule, moving from fundamental identification to practical considerations of its chemical behavior.

This compound is a saturated, acyclic hydrocarbon, classified as a highly branched alkane. Its molecular structure is foundational to all of its chemical and physical properties. The parent chain is a heptane (seven-carbon) backbone. Per IUPAC nomenclature, the chain is numbered to give the substituents the lowest possible locants, with alphabetical priority given to the ethyl group over the methyl groups.[1][2][3] This results in the ethyl group being at carbon-3 and two methyl groups at the quaternary carbon-4.[2][4]

The carbon at position 3 is a chiral center, meaning this compound can exist as two enantiomers, (R)-3-Ethyl-4,4-dimethylheptane and (S)-3-Ethyl-4,4-dimethylheptane. Unless a stereospecific synthesis is employed, the compound is typically produced and used as a racemic mixture.

Table 1: Core Identifiers for this compound

Identifier Value Source(s)
IUPAC Name This compound [2][4][5]
CAS Number 61868-39-1 [5]
Molecular Formula C₁₁H₂₄ [5]
Molecular Weight 156.31 g/mol [5]
Canonical SMILES CCCC(C)(C)C(CC)CC [5]

| InChI Key | YMWPSGKMCMMFSS-UHFFFAOYSA-N |[5] |

Caption: 2D chemical structure of this compound.

Section 2: Physicochemical Properties

The physical properties of alkanes are dictated by the nature of their intermolecular forces, which are primarily weak van der Waals forces (London dispersion forces). The extensive branching in this compound significantly influences these forces.

Boiling Point: The branching reduces the surface area available for intermolecular contact compared to its linear isomer, n-undecane (boiling point ~196 °C). This disruption of packing leads to weaker van der Waals forces and consequently, a lower boiling point. The boiling point for the synonymously named isomer, 4,4-dimethyl-3-ethylheptane, is reported as 184 °C, which serves as a reliable estimate.[6]

Melting Point: The high degree of branching and the presence of a quaternary carbon interfere with the formation of a stable crystal lattice. This generally leads to a lower melting point compared to less branched isomers.

Solubility: As a nonpolar hydrocarbon, this compound is practically insoluble in polar solvents like water. Following the principle of "like dissolves like," it is readily soluble in nonpolar organic solvents such as benzene, hexane, and chloroform.

Density: Like most alkanes, its density is expected to be less than that of water. For comparison, the related compound 4,4-dimethylheptane has a density of approximately 0.7 g/cm³.[7]

Table 2: Key Physicochemical Properties

Property Estimated Value/Observation Rationale/Source
Boiling Point ~184 °C Data for isomer 4,4-dimethyl-3-ethylheptane.[6] Branching lowers b.p. vs. linear undecane.
Melting Point Low; significantly below 0 °C High branching disrupts crystal lattice packing.
Density ~0.7-0.75 g/cm³ Typical for branched alkanes of this molecular weight.[7]
Solubility in Water Insoluble Nonpolar molecule.

| Solubility in Organic Solvents | Soluble | Soluble in nonpolar solvents (e.g., hexane, toluene). |

Section 3: Spectroscopic Analysis and Structural Elucidation

G cluster_0 Analytical Workflow Sample Unknown Alkane (C₁₁H₂₄) MS Mass Spectrometry (MS) Sample->MS Determine MW IR Infrared (IR) Spectroscopy Sample->IR Identify C-H bonds NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR Map C-H framework Structure Confirm Structure: This compound MS->Structure IR->Structure NMR->Structure

Caption: Workflow for the structural elucidation of an alkane.

Mass Spectrometry (MS)

The electron impact (EI) mass spectrum would be characterized by a weak or absent molecular ion (M⁺) peak at m/z = 156. The fragmentation pattern is highly diagnostic for branched alkanes, with cleavage preferentially occurring at the most substituted carbon atom due to the stability of the resulting carbocations.[8]

  • Key Fragmentation: The most significant cleavage would occur at the C3-C4 and C4-C5 bonds surrounding the quaternary C4 carbon.

  • Expected Peaks (m/z): Loss of a propyl group (C₃H₇, 43 amu) from C4-C5 cleavage would yield a fragment at m/z = 113. Loss of a butyl group (C₄H₉, 57 amu) from C3-C4 cleavage (including the ethyl group) would yield a fragment at m/z = 99. Loss of an ethyl group (C₂H₅, 29 amu) would yield a peak at m/z = 127.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The molecule is asymmetric, so all 11 carbon atoms should be chemically distinct and produce 11 unique signals.

    • Quaternary Carbon (C4): A low-intensity signal around 35-45 ppm.

    • Tertiary Carbon (C3): A signal around 40-50 ppm.

    • Methylene Carbons (CH₂): Multiple signals in the 20-40 ppm range.

    • Methyl Carbons (CH₃): Multiple signals in the 10-25 ppm range.

  • ¹H NMR: The proton spectrum would be complex due to diastereotopic protons arising from the chiral center at C3.

    • Methyl Protons (-CH₃): Expect multiple signals between ~0.8-1.0 ppm. The two methyl groups at C4 are diastereotopic and should give two distinct singlets. The other methyl groups will be triplets.

    • Methylene Protons (-CH₂-): Expect complex multiplets between ~1.1-1.6 ppm.

    • Methine Proton (-CH-): The single tertiary proton at C3 would appear as a multiplet, likely downfield around ~1.5-1.8 ppm.

Infrared (IR) Spectroscopy

As an alkane, the IR spectrum would be relatively simple and dominated by C-H bond vibrations.

  • C-H Stretching: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-H Bending: Peaks around 1450-1470 cm⁻¹ (methylene and methyl scissoring) and ~1375 cm⁻¹ (methyl umbrella mode). The presence of the gem-dimethyl group on C4 might result in a characteristic doublet around 1370-1385 cm⁻¹.

Section 4: Synthesis and Chemical Reactivity

Synthetic Pathways

While large-scale industrial production of branched alkanes relies on petroleum refining processes like alkylation and isomerization, a targeted laboratory synthesis requires a more precise approach.[9] A robust method for constructing the C3-C4 bond would be a Grignard reaction.

A plausible retrosynthetic analysis identifies 3-heptanone and a butyl magnesium halide as key precursors, although this would place the ethyl group at C4. A more appropriate synthesis would involve the addition of an ethyl Grignard reagent to 4,4-dimethyl-3-heptanone. The resulting tertiary alcohol is then deoxygenated via dehydration and subsequent hydrogenation.[10]

G cluster_0 Proposed Synthesis of this compound Ketone 4,4-Dimethyl-3-heptanone Alcohol 3-Ethyl-4,4-dimethylheptan-3-ol (Tertiary Alcohol) Ketone->Alcohol 1. Grignard Addition 2. H₃O⁺ Workup Grignard Ethylmagnesium Bromide (EtMgBr) Grignard->Alcohol 1. Grignard Addition 2. H₃O⁺ Workup Alkene Alkene Mixture Alcohol->Alkene Dehydration (e.g., H₂SO₄, heat) Alkane This compound Alkene->Alkane Hydrogenation (H₂, Pd/C)

Caption: A plausible laboratory synthesis pathway.

Exemplary Protocol: Grignard-based Synthesis

  • Grignard Reaction: 4,4-Dimethyl-3-heptanone is dissolved in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar). An ethereal solution of ethylmagnesium bromide (1.1 equivalents) is added dropwise at 0 °C. The reaction is then warmed to room temperature and stirred until completion (monitored by TLC).

  • Workup: The reaction is quenched by slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration: The crude alcohol is heated with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to effect dehydration, yielding a mixture of alkene isomers.

  • Hydrogenation: The alkene mixture is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is subjected to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stirred until the reaction is complete.

  • Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude alkane is purified by fractional distillation to yield pure this compound.

Chemical Reactivity

Alkanes are generally characterized by their low reactivity due to the strength and nonpolar nature of their C-C and C-H sigma bonds. However, they undergo specific reactions under forcing conditions, and the structure of this compound presents a point of enhanced reactivity.

  • Combustion: Like all hydrocarbons, it undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

    • 2 C₁₁H₂₄ + 35 O₂ → 22 CO₂ + 24 H₂O + Heat

  • Free-Radical Halogenation: This is a characteristic reaction of alkanes, proceeding via a free-radical chain mechanism initiated by UV light or heat.[8] The key feature of this molecule is the presence of a tertiary hydrogen at the C3 position. Tertiary C-H bonds are weaker than secondary or primary C-H bonds, and the corresponding tertiary free radical is stabilized by hyperconjugation from the surrounding alkyl groups.[11][12][13]

    • Regioselectivity: Consequently, abstraction of the tertiary hydrogen is kinetically favored. Halogenation (e.g., with Br₂ under UV light) will preferentially occur at the C3 position, making 3-bromo-3-ethyl-4,4-dimethylheptane the major monohalogenated product.[11]

Section 5: Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. However, its safety profile can be reliably inferred from data for similar C9-C12 branched alkanes. It should be handled as a flammable liquid with potential health hazards.

Table 3: Summary of Potential Hazards

Hazard Class Description Precautionary Measures
Flammability Flammable liquid and vapor. Vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.
Aspiration Hazard May be fatal if swallowed and enters airways. Do not induce vomiting if swallowed. Seek immediate medical attention.
Skin/Eye Irritation Prolonged or repeated contact may cause skin dryness, cracking, or irritation. May cause mild eye irritation. Wear protective gloves (nitrile rubber) and safety glasses with side shields.

| Inhalation | High vapor concentrations may cause dizziness, headache, and anesthetic effects. | Use only in a well-ventilated area or with a chemical fume hood. |

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Ground and bond containers when transferring material to prevent static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.

Section 6: Potential Applications

While this compound is not a common commodity chemical, its structural features suggest potential applications in several specialized areas relevant to chemical research and development.

  • High-Octane Fuel Component: Highly branched alkanes are prized components of gasoline as they increase the octane number, which resists engine knocking.[9] The structure of this C11 isomer makes it a candidate for fuel formulation studies.

  • Inert Solvents & Reaction Media: Its chemical inertness, liquid state at room temperature, and nonpolar nature make it a potential solvent for reactions involving nonpolar reagents, particularly where protic or more reactive solvents are undesirable.

  • Lubricant and Viscosity Modifiers: The branched structure can impart desirable rheological properties, such as a low pour point and a stable viscosity over a range of temperatures, making it a candidate for inclusion in synthetic lubricant formulations.

  • Analytical Standard: In fields like environmental science or petroleum analysis, pure, well-characterized isomers like this can serve as analytical standards for gas chromatography (GC) and mass spectrometry (MS) to identify components in complex hydrocarbon mixtures.

Conclusion

This compound is a structurally interesting C11 branched alkane. Its key chemical properties are a direct consequence of its highly branched nature, which influences its physical constants, dictates its spectroscopic signature, and provides a site of enhanced reactivity at its tertiary carbon. While not widely used, its synthesis and properties provide a valuable case study in the structure-function relationships of hydrocarbons, with potential applications as a specialized solvent, fuel component, or analytical standard.

References

  • BenchChem. (2025). A Technical Guide to the Synthesis of Highly Branched Alkanes.
  • Fiveable. (n.d.). Tertiary Hydrogens Definition.
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3-Ethyl-4,4-dimethylheptane IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethyl-4,4-dimethylheptane: Structure, Properties, and Scientific Context

Executive Summary

This technical guide provides a comprehensive analysis of the branched alkane this compound. Intended for researchers, scientists, and professionals in drug development, this document details the molecule's systematic IUPAC nomenclature, structural features, and physicochemical properties. While specific applications for this compound are not widely documented, this guide establishes its scientific context by discussing plausible synthetic routes and the broader relevance of branched aliphatic structures in medicinal chemistry and materials science. The content is grounded in established chemical principles to provide actionable insights for laboratory and development settings.

Introduction: The Significance of Branched Alkanes

Alkanes are acyclic saturated hydrocarbons that form the structural backbone of many organic molecules.[1] While simple, their three-dimensional structure and physical properties are critical determinants of molecular behavior. Branching within the carbon skeleton significantly influences properties such as boiling point, melting point, and viscosity. In the context of pharmaceutical and materials science, the introduction of branched alkyl groups can impart crucial characteristics. For instance, they can enhance lipophilicity, influence molecular conformation by creating steric hindrance, and improve metabolic stability by blocking sites susceptible to enzymatic oxidation. Furthermore, complex alkanes serve as fundamental building blocks in organic synthesis and as components in advanced formulations.[] This guide focuses on this compound as a model for understanding the specific attributes of a moderately complex branched alkane.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of organic compounds by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous method for translating a name into a chemical structure. The name this compound can be deconstructed as follows:

  • -heptane : This is the parent or root name, indicating the longest continuous carbon chain in the molecule contains seven carbon atoms. The "-ane" suffix specifies that all carbon-carbon bonds are single bonds.[3]

  • 3-Ethyl- : This prefix indicates that an ethyl group (-CH₂CH₃) is attached to the third carbon atom of the heptane chain.[4]

  • 4,4-dimethyl- : This prefix indicates that two methyl groups (-CH₃) are attached to the fourth carbon atom of the heptane chain. The "di-" specifies two identical substituents, and "4,4" indicates that both are on the same carbon.[4]

When numbering the parent chain, the convention is to start from the end that gives the substituents the lowest possible locants (numbers). The substituents are listed alphabetically (ethyl before methyl) in the final name.

Visualizing the Structure

Following these rules allows for the precise drawing of the molecule. The molecular formula is C₁₁H₂₄.[5]

2D Chemical Structure:

To further clarify the naming logic, the following diagram breaks down the components of the IUPAC name.

IUPAC_Breakdown cluster_parent Parent Chain cluster_substituents Substituents (Alphabetical) parent heptane | 7-Carbon Chain ethyl 3-Ethyl | -CH₂CH₃ at C3 dimethyl 4,4-dimethyl | Two -CH₃ at C4 iupac_name This compound iupac_name->parent iupac_name->ethyl iupac_name->dimethyl

Caption: Logical deconstruction of the IUPAC name this compound.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure—a non-polar hydrocarbon with significant branching. These properties are essential for predicting its behavior in various chemical environments, from reaction solvents to biological systems.

PropertyValueSource
Molecular Formula C₁₁H₂₄[5]
Molecular Weight 156.31 g/mol [5][6]
CAS Number 61868-39-1[5]
Boiling Point 176°C (Predicted)[7]
Density 0.7671 g/cm³ (Predicted)[7]
Refractive Index 1.4285 (Predicted)[7]
XLogP3 5.4[5]

The high XLogP3 value indicates significant lipophilicity (a preference for non-polar environments), which is expected for a C₁₁ hydrocarbon. In drug development, lipophilicity is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While this alkane is not a drug itself, alkyl chains of this nature are common fragments in drug molecules, used to modulate their interaction with biological membranes and hydrophobic pockets of target proteins.

Synthesis and Reactivity

Conceptual Synthesis Protocol

While specific high-yield syntheses for this compound are not prominently featured in the literature, a plausible route can be designed using fundamental organometallic reactions. A common strategy for forming carbon-carbon bonds is the reaction of a Grignard reagent with a ketone, followed by reduction.

Objective: To synthesize this compound from commercially available precursors.

Proposed Route: A two-step synthesis starting from 4,4-dimethylheptan-3-one.

Step 1: Grignard Reaction to form 3-Ethyl-4,4-dimethylheptan-3-ol

  • Reagent Preparation: Prepare an ethyl Grignard reagent (ethylmagnesium bromide, EtMgBr) by reacting bromoethane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: To a cooled solution (0 °C) of 4,4-dimethylheptan-3-one in anhydrous diethyl ether, add the prepared EtMgBr solution dropwise with continuous stirring.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-4,4-dimethylheptan-3-ol.[8]

Step 2: Reduction of the Tertiary Alcohol to the Alkane

  • Method: A Barton-McCombie deoxygenation provides a reliable method for reducing a tertiary alcohol to the corresponding alkane.

  • Thioacylation: React the alcohol from Step 1 with a thioacylating agent (e.g., thiophosgene or phenyl chlorothionoformate) in the presence of a base like 4-dimethylaminopyridine (DMAP) to form a thiocarbonyl derivative.

  • Radical Reduction: Treat the resulting thiocarbonyl intermediate with a radical initiator (e.g., AIBN) and a hydrogen atom source, such as tributyltin hydride (Bu₃SnH) or a less toxic silane-based reagent, in a suitable solvent like toluene at reflux.

  • Purification: Upon completion, cool the reaction mixture and purify using column chromatography on silica gel to isolate the final product, this compound.

The following workflow diagram illustrates this conceptual synthetic pathway.

Synthesis_Workflow ketone 4,4-Dimethylheptan-3-one grignard 1) EtMgBr, Et₂O 2) NH₄Cl (aq) ketone->grignard Grignard Addition alcohol 3-Ethyl-4,4-dimethylheptan-3-ol grignard->alcohol barton Barton-McCombie Deoxygenation alcohol->barton Reduction product This compound barton->product

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity

As a saturated alkane, this compound is relatively inert. Its reactions are characteristic of this class of compounds, primarily involving free-radical pathways or combustion.[9]

  • Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.

  • Free-Radical Halogenation: Under UV light, it can react with halogens (e.g., Cl₂ or Br₂) in a non-selective manner to form a mixture of halogenated alkanes.[9]

Relevance in a Research and Development Context

While this compound is not a compound with extensive, direct applications, its structural motifs are highly relevant in several scientific domains.

  • Medicinal Chemistry: The steric bulk provided by the gem-dimethyl group at the C4 position and the ethyl group at the C3 position creates a specific three-dimensional architecture. Incorporating such branched, lipophilic fragments into a drug candidate can serve several purposes:

    • Metabolic Shielding: The quaternary carbon is resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. Placing such a group near a metabolically labile site can increase a drug's half-life.

    • Conformational Restriction: The bulky groups can lock a flexible molecule into a more rigid, biologically active conformation, potentially increasing its binding affinity for a target receptor.

    • Modulating Lipophilicity: The C₁₁ alkyl structure contributes significantly to the overall lipophilicity, which is crucial for crossing biological membranes.

  • Materials Science and Lubricants: Long-chain branched alkanes are key components of fuels and lubricants. Their branched nature disrupts efficient packing, often leading to lower freezing points and desirable viscosity characteristics compared to their linear isomers.[1]

  • Natural Products: Branched alkanes are found in nature, for example in the lacquer wax extracted from the fruit of Toxicodendron vernicifluum, which has applications in the food, pharmaceutical, and cosmetic industries.[10] These natural sources can provide complex chiral building blocks for synthesis.

Conclusion

This compound serves as an excellent case study for the principles of IUPAC nomenclature and the structure-property relationships of branched alkanes. Its synthesis, while not commonplace, can be achieved through established organometallic and reduction methodologies. For professionals in drug discovery and development, the true value of understanding this molecule lies not in its direct application, but in appreciating the role its structural features—such as steric hindrance, conformational rigidity, and lipophilicity—play in the design of novel, effective, and metabolically stable therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/53425981
  • PubChem. 3-Ethyl-4,4-dimethylheptan-3-ol. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/140278379
  • Sarthaks eConnect. The IUPAC name of (a) 3 - ethyl - 4 - 4 - dimethylheptane. Sarthaks. URL: https://www.sarthaks.com/22601/the-iupac-name-of-a-3-ethyl-4-4-dimethylheptane
  • Stenutz. This compound. URL: https://www.stenutz.eu/chem/solv61868-39-1.php
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  • Wayne Breslyn. (2022). How to Write the Structural Formula for 3-Ethyl-4-methylheptane. YouTube. URL: https://www.youtube.
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An In-Depth Technical Guide to 3-Ethyl-4,4-dimethylheptane (CAS Number: 61868-39-1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive scientific overview of 3-Ethyl-4,4-dimethylheptane, a branched alkane with the molecular formula C₁₁H₂₄. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, proposes a detailed synthetic pathway, and outlines methods for its purification and characterization. While experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes established principles of organic chemistry and spectroscopic theory to provide robust, predictive insights and actionable protocols. All methodologies are presented with a focus on scientific integrity, explaining the causal reasoning behind experimental choices to ensure a self-validating approach to its synthesis and analysis.

Introduction and Physicochemical Properties

This compound is a saturated hydrocarbon belonging to the undecane (C₁₁) isomer group.[1] As a branched alkane, its molecular structure significantly influences its physical properties, such as boiling point and viscosity, when compared to its linear counterpart, n-undecane.[2] These properties are critical in applications where alkanes are used as solvents, lubricants, or fuel components.[2][3] The presence of a quaternary carbon and a chiral center at position 3 introduces structural complexity that can be of interest in stereospecific synthesis and material science.

Below is a summary of its key identifiers and computed physicochemical properties.

PropertyValueSource
CAS Number 61868-39-1PubChem[4]
Molecular Formula C₁₁H₂₄PubChem[4]
Molecular Weight 156.31 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
Canonical SMILES CCCC(C)(C)C(CC)CCPubChem[4]
Computed Boiling Point Data not available; estimated to be lower than n-undecane (196 °C) due to branching.General Alkane Properties[2]
Computed Density Data not available; estimated to be ~0.74-0.76 g/cm³ at 20 °C.General Alkane Properties[2]
Computed XLogP3 5.4PubChem[4]

Proposed Synthetic Route and Experimental Protocols

Due to the absence of a documented synthesis for this compound in the current literature, a robust three-step synthetic pathway is proposed. This route leverages well-established and reliable reactions in organic chemistry, ensuring a high probability of success. The synthesis begins with the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to an alkene, and concludes with the hydrogenation of the alkene to the target alkane.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation A 3,3-Dimethyl-2-pentanone C 3-Ethyl-4,4-dimethyl-3-heptanol (Tertiary Alcohol) A->C 1. Diethyl Ether B Ethylmagnesium Bromide (Grignard Reagent) B->C 2. H3O+ workup D 3-Ethyl-4,4-dimethyl-3-heptanol E Alkene Mixture (E/Z isomers) D->E H2SO4 (conc.), Heat F Alkene Mixture G This compound (Final Product) F->G H2, Pd/C, Ethanol

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 3-Ethyl-4,4-dimethyl-3-heptanol via Grignard Reaction

Principle: The Grignard reaction is a powerful method for forming carbon-carbon bonds.[5] A Grignard reagent, in this case, ethylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a ketone.[1] The reaction with 3,3-dimethyl-2-pentanone will yield a tertiary alcohol after acidic workup.[6]

Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is scrupulously dry to prevent quenching the Grignard reagent.

  • Grignard Reagent: In the flask, place magnesium turnings (1.2 equivalents). Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is exothermic and may require gentle heating to start, after which it should be maintained at a gentle reflux.

  • Ketone Addition: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and the formation of a cloudy grey solution), cool the flask to 0 °C in an ice bath.

  • Add a solution of 3,3-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting ketone.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the magnesium alkoxide intermediate to form the tertiary alcohol.[7]

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure to yield the crude 3-Ethyl-4,4-dimethyl-3-heptanol. Further purification can be achieved by vacuum distillation.

Step 2: Dehydration of 3-Ethyl-4,4-dimethyl-3-heptanol

Principle: Acid-catalyzed dehydration of a tertiary alcohol proceeds via an E1 mechanism.[8] The alcohol's hydroxyl group is protonated by a strong acid (e.g., sulfuric acid), forming a good leaving group (water).[9] Departure of the water molecule generates a tertiary carbocation, which then eliminates a proton from an adjacent carbon to form a mixture of alkenes. Zaitsev's rule predicts that the more substituted alkene will be the major product.

Protocol:

  • Apparatus Setup: Place the crude 3-Ethyl-4,4-dimethyl-3-heptanol into a round-bottom flask equipped with a distillation head and a receiving flask.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) to the alcohol.[10]

  • Reaction and Distillation: Gently heat the mixture. The alkene products, being more volatile than the starting alcohol, will distill as they are formed. Collect the distillate, which will be a mixture of alkene isomers and water.

  • Work-up: Transfer the distillate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, then wash with water and brine.

  • Drying: Dry the organic layer over anhydrous calcium chloride (CaCl₂). The resulting liquid is a mixture of 3-ethyl-4,4-dimethylheptene isomers.

Step 3: Hydrogenation of Alkenes to this compound

Principle: Catalytic hydrogenation is the addition of hydrogen (H₂) across a double bond to yield a saturated alkane.[11] A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used to facilitate this reduction.[12] The reaction is generally quantitative and proceeds under mild conditions.

Protocol:

  • Apparatus Setup: In a round-bottom flask suitable for hydrogenation, dissolve the alkene mixture from Step 2 in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution under an inert atmosphere (e.g., argon). Caution: Pd/C can be pyrophoric and should be handled with care.[13]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum and then refill with hydrogen from the balloon. Repeat this cycle 3-4 times to ensure an inert atmosphere has been replaced by hydrogen.[14]

  • Reaction: Vigorously stir the mixture at room temperature under the hydrogen atmosphere (from the balloon) until the reaction is complete (monitored by GC or TLC).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and flush the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst is highly pyrophoric and must be kept wet with solvent during filtration and disposal.[3]

  • Purification: The filtrate contains the desired this compound. The solvent can be removed by simple distillation.

Purification and Characterization

Purification

Principle: Due to the nonpolar nature and volatility of this compound, fractional distillation is the most effective method for its purification.[15] This technique separates compounds based on differences in their boiling points.[16] Any remaining starting materials or byproducts from the synthesis will have different boiling points, allowing for the isolation of the pure alkane.

Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a Vigreux column to enhance separation efficiency.

  • Distillation: Place the crude product in the distillation flask and heat gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. The exact boiling point will need to be determined experimentally but is expected to be in the range of other C₁₁ branched alkanes (approx. 170-190 °C).[2]

Characterization and Predicted Spectroscopic Data

The structure of the synthesized this compound can be confirmed using a combination of spectroscopic methods. Below are the predicted data based on the compound's structure and known trends for branched alkanes.

Characterization_Flow Start Purified Product GCMS GC-MS Analysis Start->GCMS Purity & Mol. Weight NMR NMR Spectroscopy (1H and 13C) Start->NMR Carbon-Hydrogen Framework IR FT-IR Spectroscopy Start->IR Functional Groups (Absence of C=C, O-H) Confirm Structure Confirmed GCMS->Confirm NMR->Confirm IR->Confirm

Caption: Workflow for the structural characterization of the final product.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the upfield region, characteristic of saturated alkanes.[17] Protons on methyl (CH₃), methylene (CH₂), and methine (CH) groups will resonate at distinct chemical shifts, typically between 0.8 and 1.7 ppm.[18] The integration of the signals will correspond to the number of protons in each unique environment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a distinct signal for each unique carbon atom in the molecule. Due to the lack of symmetry, all 11 carbon atoms are expected to be non-equivalent, resulting in 11 distinct signals. The chemical shifts will be in the typical alkane region (approx. 10-50 ppm).[19] The quaternary carbon at position 4 will likely appear as a low-intensity signal around 30-40 ppm.[20]

Predicted NMR Data Summary

NucleusPredicted Chemical Shift Range (δ, ppm)Key Features
¹H NMR 0.8 - 1.7Multiple overlapping signals for CH₃, CH₂, and CH groups. Complex splitting patterns (multiplets) are expected.
¹³C NMR 10 - 5011 distinct signals are predicted due to the absence of molecular symmetry. A weak signal for the quaternary carbon (C4) is expected.

3.2.2. Mass Spectrometry (MS)

Principle: Under electron ionization (EI), branched alkanes undergo characteristic fragmentation, primarily through cleavage at branch points to form the most stable carbocations.[21] The molecular ion (M⁺) peak for highly branched alkanes is often weak or absent.[22]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A weak or absent peak at m/z = 156.

  • Major Fragments: The fragmentation is expected to be dominated by the loss of alkyl radicals to form stable carbocations. Cleavage at the C3-C4 bond would be favorable.

    • Loss of a propyl radical (•CH₂CH₂CH₃, 43 u) to give a fragment at m/z = 113 .

    • Loss of an ethyl radical (•CH₂CH₃, 29 u) to give a fragment at m/z = 127 .

    • Further fragmentation will lead to a series of smaller alkyl carbocations, with peaks separated by 14 Da (CH₂).[4]

3.2.3. Infrared (IR) Spectroscopy

Principle: The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.[23] The absence of other functional group absorptions (e.g., O-H, C=O, C=C) confirms the purity of the saturated hydrocarbon.

Predicted IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeIntensity
2850 - 3000C-H Stretch (sp³ hybridized)Strong
1450 - 1470C-H Bend (Methylene scissoring)Medium
1365 - 1385C-H Bend (Methyl rock)Medium

The absence of a broad peak around 3200-3600 cm⁻¹ will confirm the removal of the alcohol intermediate, and the absence of a peak around 1620-1680 cm⁻¹ will confirm the complete hydrogenation of the alkene intermediate.[24]

Safety, Handling, and Disposal

4.1. Hazard Assessment

This compound, as a C₁₁ alkane, should be treated as a flammable liquid and an aspiration hazard.[24]

  • Flammability: Alkanes in this molecular weight range are flammable. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.

  • Health Hazards: May be fatal if swallowed and enters airways (aspiration hazard).[22] Prolonged or repeated skin contact may cause dryness or cracking. Inhalation of high concentrations of vapor may cause dizziness, and narcotic effects.

4.2. Recommended Handling Procedures

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Keep away from open flames, sparks, hot surfaces, and other sources of ignition. Use non-sparking tools and explosion-proof equipment.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.

  • Static Discharge: Take precautionary measures against static discharge. Ensure all containers and equipment are properly grounded and bonded during transfers.

4.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[22]

  • Store in a flammable liquids storage cabinet.

4.4. Disposal

  • Dispose of waste material at an approved hazardous waste treatment facility, in accordance with local, regional, and national regulations. Do not dispose of down the drain.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. By leveraging established, reliable chemical transformations and predictive spectroscopic analysis, this document serves as a valuable resource for researchers. The proposed protocols are designed with scientific rigor, emphasizing the rationale behind each step to ensure both safety and a high likelihood of a successful outcome. While direct experimental data for this compound remains elusive, the principles and comparative data presented here offer a solid foundation for any research or development activities involving this highly branched undecane isomer.

References

A comprehensive list of references is provided on the following page to support the claims and protocols detailed within this guide. Each source includes a clickable URL for verification.

References

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A Comprehensive Technical Guide to the Branched Isomers of Undecane (C11H24): Structure, Properties, and Advanced Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Undecane (C11H24) is an acyclic alkane that exists as 159 constitutional isomers.[1][2][3] This structural diversity presents a significant analytical challenge, as the subtle differences in branching dramatically influence physicochemical properties. For researchers in the petrochemical, materials science, and pharmaceutical fields, a deep understanding of these isomers is critical for applications ranging from fuel formulation to drug design. This guide provides an in-depth exploration of the C11H24 isomers, detailing their nomenclature, structure-property relationships, and the advanced, multi-technique analytical workflows required for their definitive separation and identification.

Section 1: The Isomeric Landscape of Undecane (C11H24)

The general chemical formula for non-cyclic alkanes, CnH2n+2, allows for a rapid increase in the number of possible structural isomers as the carbon count (n) grows.[4] For undecane (n=11), this results in 159 distinct arrangements of carbon atoms, from the linear n-undecane to highly complex, branched structures.[1][2][5] These isomers share the same molecular weight but differ in the connectivity of their atoms. This structural variation is the primary determinant of their physical and chemical properties. The core challenge lies in the fact that many isomers possess very similar properties, such as boiling points and polarities, making their separation and individual characterization a non-trivial task that demands high-resolution analytical techniques.

Section 2: Systematic Nomenclature and Classification

A rigorous and systematic naming convention is essential for unambiguously identifying each of the 159 isomers. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose.[6][7]

Core IUPAC Naming Principles for Branched Alkanes:

  • Identify the Parent Chain: The longest continuous chain of carbon atoms determines the base name of the alkane (e.g., decane, nonane, octane).[6]

  • Number the Parent Chain: The chain is numbered from the end that gives the substituents (branches) the lowest possible locants (numbers).[8]

  • Name the Substituents: Each branch is named as an alkyl group (e.g., methyl, ethyl, propyl) by changing the "-ane" suffix of the corresponding alkane to "-yl".[9]

  • Alphabetize and Assemble: The substituents are listed in alphabetical order (ignoring prefixes like di-, tri-, etc.) with their corresponding locants, followed by the parent chain name.[10]

Table 1: Representative C11H24 Isomers and Their IUPAC Names

IUPAC NameParent Chain LengthSubstituents
n-Undecane11None
2-Methyldecane10One methyl group
4-Propyl-octane8One propyl group
3-Ethyl-2-methylheptane7One ethyl, one methyl group
2,2,4,4-Tetramethylheptane7Four methyl groups

Section 3: Physicochemical Properties and Structure-Property Relationships

The degree of branching in a C11H24 isomer directly impacts its intermolecular van der Waals forces, leading to predictable trends in physical properties.[11]

  • Boiling Point: Increased branching leads to a more compact, spherical molecular shape. This reduces the available surface area for intermolecular contact, weakening the London dispersion forces.[11] Consequently, branched isomers have lower boiling points than their straight-chain counterparts.[12]

  • Melting Point: The effect on melting point is more complex. Highly symmetrical, compact isomers can pack more efficiently into a crystal lattice, resulting in a higher melting point compared to less symmetrical or linear isomers.

  • Density: Alkanes are less dense than water.[12][13] Generally, density increases slightly with molecular weight, but for isomers, more compact, branched structures tend to have slightly higher densities than the linear form.[1]

Table 2: Comparative Physical Properties of Selected Undecane Isomers

Isomer NameBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Undecane196-260.740
2-Methyldecane189.3-0.737
3-Methyldecane189.1-92.90.742
4-Methyldecane188.7-0.741

Data sourced from multiple references.[1][5]

Section 4: Advanced Analytical Workflow for Isomer Resolution and Identification

A multi-faceted analytical approach is required to separate and definitively identify C11H24 isomers. The synergistic use of Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy forms the gold-standard workflow.

High-Resolution Gas Chromatography (GC): The Separation Engine

Expertise & Causality: GC is the premier technique for separating volatile and semi-volatile compounds like alkane isomers.[14] The separation is based on the differential partitioning of isomers between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inside of a long capillary column.[15] For alkanes, non-polar stationary phases are chosen to ensure that elution order is primarily determined by boiling point.[16] Longer columns provide a greater number of theoretical plates, enhancing the resolution required to separate isomers with very close boiling points.

Experimental Protocol: GC Analysis of C11H24 Isomers

  • Sample Preparation: Dilute the isomer mixture in a volatile, high-purity solvent (e.g., hexane or pentane) to an appropriate concentration (e.g., 100 ppm).

  • Instrumentation Setup:

    • Injector: Split/splitless injector set to 250°C. Use a high split ratio (e.g., 100:1) to prevent column overloading.

    • Column: A long-chain, non-polar capillary column (e.g., 50 m x 0.25 mm ID, dimethylpolysiloxane phase).

    • Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1.5 mL/min).[14]

    • Oven Program: Start at a low temperature (e.g., 40°C) and hold for 5 minutes. Ramp the temperature at a controlled rate (e.g., 5°C/min) to a final temperature of 200°C. This temperature gradient ensures the separation of both low-boiling and high-boiling isomers.

    • Detector: Flame Ionization Detector (FID) set to 280°C. The FID is highly sensitive to hydrocarbons.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample. Record the resulting chromatogram. Retention times are compared against known standards or retention indices for tentative identification.[3][17]

Mandatory Visualization: GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System Sample Isomer Mixture Dilution Dilute to 100 ppm Sample->Dilution Solvent Hexane Solvent Solvent->Dilution Injector Injector (250°C) Dilution->Injector 1 µL Injection Column Capillary Column (Temp Programmed) Injector->Column Carrier Gas (He) Detector FID (280°C) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data

Caption: Workflow for the separation of C11H24 isomers using Gas Chromatography.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Expertise & Causality: When coupled with GC (GC-MS), mass spectrometry acts as a powerful detector that provides structural information. Electron Ionization (EI) is the standard method for alkanes. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in predictable ways.[18] The resulting mass spectrum is a fingerprint of the molecule's structure. For branched alkanes, fragmentation is most likely to occur at the branch points because this leads to the formation of more stable secondary or tertiary carbocations.[19][20] The molecular ion (M+) peak is often weak or absent in highly branched isomers due to their propensity to fragment readily.[18]

Mandatory Visualization: Fragmentation Logic of a Branched Alkane

MS_Fragmentation cluster_fragments Stable Carbocation Fragments Molecule Branched C11H24 Isomer (e.g., 4-Methyl-decane) Ionization Electron Ionization (70 eV) Molecule->Ionization MolecularIon Molecular Ion [M]˙+ m/z = 156 Ionization->MolecularIon Fragmentation C-C Bond Cleavage at Branch Point MolecularIon->Fragmentation Fragment1 Loss of C6H13 radical [M-85]+ m/z = 71 Fragmentation->Fragment1 Favored Path Fragment2 Loss of C3H7 radical [M-43]+ m/z = 113 Fragmentation->Fragment2 Alternative Path

Caption: Generalized fragmentation pathway for a branched C11H24 isomer in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Expertise & Causality: While GC-MS provides excellent separation and strong clues for identification, NMR spectroscopy is the definitive method for unambiguous structure elucidation of a purified isomer.[21]

  • ¹³C NMR: The number of unique signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. This provides immediate information about the molecule's symmetry.[22]

  • ¹H NMR: This technique provides a wealth of information. The chemical shift of a proton indicates its electronic environment, the integration (area under the peak) reveals the number of protons responsible for the signal, and the splitting pattern (multiplicity) shows how many protons are on adjacent carbons.[23][24]

By analyzing the combination of ¹H and ¹³C NMR spectra, and potentially more advanced 2D NMR techniques like COSY and HSQC, the exact connectivity of the carbon skeleton and the placement of all hydrogen atoms can be determined, leading to a conclusive identification of the isomer.[21]

Section 5: Relevance in Applied Science

The study of C11H24 isomers is not merely an academic exercise; it has significant real-world applications.

  • Petrochemical Industry: Branched alkanes are highly desirable components of gasoline. Their structures are more resistant to "knocking" or pre-ignition in an engine, which translates to a higher octane rating. The synthesis and characterization of highly branched undecane isomers are relevant to the production of high-performance fuels.[25]

  • Drug Development & Medicinal Chemistry: While alkanes themselves are generally considered biologically inert, alkyl groups are fundamental components of most drug molecules.[4][26] The size, shape, and degree of branching of these alkyl fragments can profoundly impact a drug's properties, including its lipophilicity (ability to cross cell membranes), metabolic stability, and binding affinity to its target receptor.[26] Understanding the behavior of isomers like those of undecane provides foundational knowledge for medicinal chemists designing new therapeutic agents.

Section 6: Conclusion

The 159 isomers of undecane (C11H24) represent a microcosm of the structural complexity found in organic chemistry. Their subtle differences in branching lead to significant variations in physical properties, making their analysis a formidable challenge. A systematic, multi-technique approach combining high-resolution GC for separation with MS and NMR for structural elucidation is essential for their complete characterization. The knowledge gained from studying these isomers provides invaluable insights for applications in fuel science, materials chemistry, and the rational design of new pharmaceuticals.

References

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Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 3-Ethyl-4,4-dimethylheptane

Introduction

This compound is a saturated branched alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] As a non-functionalized hydrocarbon, its structural elucidation relies heavily on a combination of modern spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. This guide provides a detailed, predictive analysis of the spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely available in public repositories, this document, grounded in the fundamental principles of spectroscopy and data from analogous structures, offers a robust framework for its identification and characterization. This resource is intended for researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development who require a comprehensive understanding of the spectroscopic characteristics of complex branched alkanes.

The structural complexity arising from the ethyl and gem-dimethyl substitutions on the heptane backbone creates a unique spectroscopic fingerprint, which we will deconstruct in the following sections.

Mass Spectrometry (MS)

Mass spectrometry of branched alkanes, particularly under Electron Ionization (EI), is characterized by fragmentation patterns governed by the stability of the resulting carbocations.[3] The molecular ion (M⁺) peak for highly branched alkanes is often weak or entirely absent due to the high propensity for fragmentation at the branching points.[4][5]

Predicted Fragmentation Pattern

The structure of this compound features a quaternary carbon at the C4 position and a tertiary carbon at the C3 position. Cleavage is most likely to occur at these branch points to form stable tertiary carbocations.[3][6] The fragmentation cascade is initiated by the loss of an electron to form the molecular ion (m/z 156), which then undergoes rapid fragmentation.

The primary fragmentation will occur via cleavage of the C-C bonds adjacent to the quaternary C4 carbon. The loss of the largest alkyl group is generally favored as it leads to a more stabilized carbocation.[4]

Key Predicted Fragmentation Pathways:

  • Loss of a propyl radical (•C₃H₇): Cleavage of the C4-C5 bond would result in the loss of a propyl radical, leading to a stable tertiary carbocation at m/z 113.

  • Loss of an ethyl radical (•C₂H₅): Alpha-cleavage at the C3 position, involving the loss of the ethyl group, would generate a tertiary carbocation with m/z 127.

  • Loss of a butyl radical (•C₄H₉): Cleavage of the C3-C4 bond can lead to the loss of a sec-butyl radical fragment containing the two methyl groups, resulting in a fragment at m/z 99.

  • Further Fragmentations: Subsequent loss of neutral alkene fragments (e.g., ethene, propene) from these primary carbocations will generate a series of smaller alkyl fragment ions (CₙH₂ₙ₊₁)⁺, typically separated by 14 Da (CH₂).

G M [C11H24]+• m/z = 156 (Molecular Ion) F127 [C9H19]+ m/z = 127 M->F127 - •C2H5 F113 [C8H17]+ m/z = 113 M->F113 - •C3H7 F99 [C7H15]+ m/z = 99 M->F99 - •C4H9 F57 [C4H9]+ m/z = 57 F113->F57 - C4H8

Sources

Introduction: The Significance of Molecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

Alkanes, the simplest class of organic compounds consisting solely of carbon and hydrogen atoms with single bonds, form the backbone of numerous chemical and biological systems.[1] While linear alkanes present a straightforward homologous series, the introduction of branching creates a vast landscape of structural isomers with markedly different physical and thermodynamic properties.[1] This guide delves into the core thermodynamic principles governing branched alkanes, providing researchers, scientists, and drug development professionals with a detailed understanding of how molecular architecture dictates stability, phase behavior, and energy content. Understanding these properties is paramount in fields ranging from petroleum engineering, where octane ratings are directly tied to branching, to medicinal chemistry, where molecular shape influences solubility and receptor binding.[2]

Thermodynamic Stability: The Energetic Advantage of Branching

A fundamental principle in chemistry is that systems tend toward their lowest energy state. For alkanes, this translates to thermodynamic stability. Contrary to what might be intuitively expected from steric hindrance, branched alkanes are generally more thermodynamically stable than their linear isomers.[1][3]

Evidence from Heats of Combustion and Formation

The most direct evidence for the enhanced stability of branched alkanes comes from thermochemical data. The standard enthalpy of combustion (ΔcH⊖), the heat released when a compound is completely burned, is lower for branched alkanes than for their straight-chain counterparts.[1][3] Since both isomers combust to form the same products (CO2 and H2O), a lower heat of combustion implies that the initial molecule had lower potential energy, meaning it was more stable.[4]

For example, comparing the isomers of octane (C8H18), the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[1][4] This increased stability is also reflected in the standard enthalpy of formation (ΔfH⊖), which is less negative (or more positive) for more stable isomers.

The Causality of Stability: A Matter of Debate

The precise origin of this enhanced stability has been a subject of vigorous scientific discussion.[4][5] While early theories pointed towards steric repulsion in linear alkanes, modern computational analyses suggest a more complex interplay of electronic and quantum mechanical effects.

  • Steric Energy and Electrostatics : Advanced Density Functional Theory (DFT) calculations have revealed that branched alkanes actually possess less destabilizing steric energy compared to their linear counterparts.[6] This counter-intuitive finding is offset by a quantum energy term, leaving electrostatic and correlation energies as the primary drivers favoring the stability of branched structures.[6]

  • Electronic Effects : A prevailing explanation involves stabilizing electronic interactions. These include hyperconjugation and, more specifically, geminal σ→σ* delocalization, where electrons from a C-C or C-H bond can delocalize into an adjacent antibonding orbital.[7] This type of interaction is more prevalent and effective in the compact, branched structures, leading to a net lowering of the molecule's energy.[7]

Phase Transitions: The Influence of Shape on Melting and Boiling Points

The transition of a substance between solid, liquid, and gaseous states is governed by the strength of its intermolecular forces (IMFs). For non-polar alkanes, the only IMFs are the transient London dispersion forces (a type of van der Waals force).[1][8] The strength of these forces is primarily dependent on the molecule's surface area and polarizability.

Boiling Points: A Tale of Surface Area

The effect of branching on boiling point is consistent and predictable: increased branching lowers the boiling point .[9][10][11]

  • Mechanism : Linear alkanes have a larger surface area, allowing for more points of contact between adjacent molecules. This leads to stronger cumulative London dispersion forces.[1][10] To overcome these stronger forces and transition into the gas phase, more thermal energy is required, resulting in a higher boiling point.[10] Branching causes a molecule to become more compact and spherical, reducing its surface area and weakening the intermolecular attractions.[10][11][12] Consequently, less energy is needed to boil a branched alkane compared to its linear isomer.[10]

Melting Points: A Duality of Forces and Packing

The trend for melting points is significantly more complex than for boiling points. Branching can either decrease or, in some cases, dramatically increase the melting point.[9] This is because melting involves overcoming the forces that hold the molecules in a rigid crystal lattice, a process that depends on two key factors:

  • Strength of Intermolecular Forces : As with boiling, weaker forces due to reduced surface area can lead to a lower melting point.[13]

  • Packing Efficiency : The ability of molecules to pack tightly and symmetrically into a crystal lattice is crucial. A well-ordered lattice requires more energy to disrupt.

Highly symmetrical, branched molecules can pack more efficiently into a crystal lattice than their less symmetrical or linear isomers.[9] This efficient packing can lead to a significant increase in the energy required to melt the solid, resulting in an anomalously high melting point. A classic example is neopentane (2,2-dimethylpropane), which has a melting point of -16.6°C, far higher than that of n-pentane (-129.7°C), despite having a lower boiling point.[9][14]

Table 1: Thermodynamic Properties of Pentane (C5H12) and Octane (C8H18) Isomers

IsomerBoiling Point (°C)Melting Point (°C)Note on Structure
Pentane Isomers
n-Pentane36.1-129.7Linear
Isopentane (2-Methylbutane)27.7-159.9Single Branch
Neopentane (2,2-Dimethylpropane)9.5-16.6Highly Branched, Symmetrical
Octane Isomers
n-Octane125.7-57.0Linear
2-Methylheptane117.6-109.0Branched
2,2,3,3-Tetramethylbutane106.5100.7Highly Branched, Symmetrical

Data compiled from sources[8][9][15].

Diagram 1: The Effect of Branching on Boiling Point

G A Increased Branching B Molecule becomes more compact and spherical A->B C Decreased Molecular Surface Area B->C D Weaker Intermolecular London Dispersion Forces C->D E Lower Boiling Point D->E

Caption: Logical flow showing how branching leads to lower boiling points.

Diagram 2: Factors Influencing Alkane Melting Points

G cluster_0 Molecular Properties A Molecular Shape (Linear vs. Branched vs. Symmetrical) B Strength of Intermolecular Forces A->B C Efficiency of Crystal Lattice Packing A->C D Crystal Lattice Energy B->D C->D E Melting Point D->E

Caption: Interplay of forces and packing efficiency in determining melting point.

Conformational Analysis and Strain Energy

The static picture of molecular structure is incomplete. Alkanes are dynamic molecules, with constant rotation occurring around their C-C single bonds. The different spatial arrangements that result from this rotation are called conformations, and molecules with these different arrangements are known as conformers.[16][17]

  • Staggered vs. Eclipsed : The two limiting conformations are staggered and eclipsed. The staggered conformation, where the C-H bonds on adjacent carbons are as far apart as possible, is more stable (lower in energy).[16] The eclipsed conformation, where these bonds are aligned, is less stable due to torsional strain —a repulsion between the electron clouds of the eclipsing bonds.[17]

  • Anti and Gauche Conformations : In alkanes larger than ethane, such as butane, not all staggered conformations are equally stable. The anti conformation, where the largest groups are 180° apart, is the most stable.[17] The gauche conformation, where the largest groups are 60° apart, is less stable due to steric strain , a repulsive interaction that occurs when bulky groups are forced into close proximity.[17][18]

These energy differences, though small, contribute to the overall enthalpy of the molecule and influence its reactivity and physical properties.

Methodologies for Determining Thermodynamic Properties

The characterization of thermodynamic properties relies on a combination of precise experimental measurements and sophisticated computational models.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure changes in heat flow associated with material transitions as a function of temperature. It is a primary method for determining melting points and enthalpies of fusion.

Step-by-Step Methodology for DSC Analysis of an Alkane Isomer:

  • Sample Preparation : Accurately weigh 2-5 mg of the high-purity branched alkane sample into a hermetically sealed aluminum DSC pan. Prepare an identical, empty pan to serve as a reference.

  • Instrument Setup : Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

  • Thermal Program :

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., -150°C for pentane isomers).

    • Ramp the temperature up at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.

    • Hold the temperature constant for several minutes to ensure complete melting.

    • Cool the sample back down to the starting temperature.

  • Data Acquisition : The instrument records the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis : The resulting plot of heat flow versus temperature will show an endothermic peak corresponding to the melting transition.

    • Melting Point (Tm) : Determined from the onset or the peak of the melting endotherm.

    • Enthalpy of Fusion (ΔHm) : Calculated by integrating the area under the melting peak.

Diagram 3: Experimental Workflow for DSC

G A Sample Preparation (Weighing & Sealing) B Instrument Setup (Pan Placement, N2 Purge) A->B C Execute Thermal Program (Heating/Cooling Cycle) B->C D Data Acquisition (Heat Flow vs. Temp) C->D E Data Analysis (Determine Tm and ΔHm) D->E

Sources

The Architect's Guide to Assembling Highly Branched Alkanes: A Technical Synthesis Compendium

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Highly branched alkanes, molecules defined by their intricate carbon skeletons, are of paramount importance across the scientific landscape. Their unique physicochemical properties—including low freezing points, high thermal and oxidative stability, and specific rheological characteristics—render them indispensable as high-performance lubricants, advanced fuel components, and inert solvents in pharmaceutical formulations. The deliberate and precise synthesis of these complex structures, however, presents a significant synthetic challenge. This in-depth technical guide provides a comprehensive exploration of the core methodologies for constructing highly branched alkanes. Moving beyond a simple recitation of reactions, this guide delves into the mechanistic underpinnings, the causal relationships behind experimental choices, and the practical nuances that govern success in the laboratory. We will traverse the landscape of classical coupling reactions, navigate the intricacies of modern organometallic and catalytic methods, and venture into the precise world of stereoselective and dendritic synthesis. Each section is designed to be a self-validating system, providing not only the "how" but, more critically, the "why," empowering researchers to not only replicate but also innovate.

Foundational Strategies: Classical Carbon-Carbon Bond Formation

The journey into the synthesis of branched alkanes begins with a look at foundational coupling reactions. While often superseded by more modern techniques, a thorough understanding of these methods is crucial, as they form the bedrock of synthetic organic chemistry and, in specific contexts, still offer utility.

The Wurtz Reaction: A Historical Perspective with Niche Applications

The Wurtz reaction, one of the oldest methods for forming carbon-carbon bonds, involves the reductive coupling of two alkyl halides in the presence of sodium metal.[1][2] While its synthetic utility for preparing complex, unsymmetrical alkanes is severely limited due to the formation of product mixtures and side reactions, it retains some value for specific applications, such as the synthesis of symmetrical alkanes and strained ring systems.[3]

Mechanism and Rationale:

The reaction is generally understood to proceed through a radical or organometallic intermediate.[3][4] An electron transfer from sodium to the alkyl halide forms an alkyl radical, which can then either dimerize or react with another sodium atom to form an organosodium species. This organosodium compound can then undergo nucleophilic substitution with another molecule of the alkyl halide.

Causality in Experimental Design:

The primary drawback of the Wurtz reaction for synthesizing unsymmetrical alkanes (R-R') from a mixture of alkyl halides (R-X and R'-X) is the statistical formation of a product mixture (R-R, R'-R', and R-R'), which is often difficult to separate.[2][3] For this reason, its practical use is largely confined to the synthesis of symmetrical alkanes (R-R) from a single alkyl halide (R-X). The reaction is also sensitive to steric hindrance; tertiary alkyl halides tend to undergo elimination as a major side reaction.[3]

Wurtz_Mechanism

Kolbe Electrolysis: A Radical Approach to Symmetrical Alkanes

Kolbe electrolysis offers another route to symmetrical alkanes through the electrochemical decarboxylation of carboxylate salts.[5][6][7] This method is particularly useful for generating alkanes with an even number of carbon atoms.[5]

Mechanism and Rationale:

The electrolysis of an aqueous solution of a sodium or potassium salt of a carboxylic acid leads to the formation of an acyloxy radical at the anode, which then loses carbon dioxide to form an alkyl radical.[6] The dimerization of these alkyl radicals produces the desired symmetrical alkane.

Causality in Experimental Design:

A key limitation of Kolbe electrolysis is that it is generally not suitable for preparing methane.[7] Furthermore, if a mixture of different carboxylate salts is used, a mixture of alkane products will be formed, similar to the limitation of the Wurtz reaction.

Kolbe_Electrolysis

Precision Tools: Organometallic Reagents in Branched Alkane Synthesis

To overcome the limitations of classical methods and enable the synthesis of complex, unsymmetrical branched alkanes, chemists turn to the more versatile and selective organometallic reagents.

Grignard Reagents: Workhorses of Carbon-Carbon Bond Formation

Grignard reagents (R-Mg-X) are among the most important organometallic compounds in synthetic chemistry, providing a powerful nucleophilic source of carbon.[8][9][10][11] Their reaction with alkyl halides, followed by deoxygenation, is a cornerstone for the construction of highly branched alkanes.

Mechanism and Rationale:

The synthesis of a highly branched alkane using a Grignard reagent typically involves the reaction of the Grignard reagent with a ketone to form a tertiary alcohol. This is followed by a deoxygenation step, which can be achieved through dehydration to an alkene and subsequent hydrogenation.

Causality in Experimental Design:

The success of a Grignard reaction hinges on meticulously anhydrous conditions, as the reagent is a strong base and will be quenched by protic solvents like water.[12][13] The choice of solvent, typically diethyl ether or tetrahydrofuran (THF), is critical as it solvates and stabilizes the Grignard reagent.[8][9] When synthesizing highly branched structures, steric hindrance can be a significant factor. Bulky Grignard reagents may favor acting as a base, leading to enolization of the ketone starting material rather than nucleophilic addition.[2]

Grignard_Synthesis

Experimental Protocol: Synthesis of 2,2,4-Trimethylpentane

  • Preparation of tert-Butylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equiv.). Add a small crystal of iodine to activate the magnesium surface. Add anhydrous diethyl ether to cover the magnesium. Slowly add a solution of tert-butyl chloride (1.0 equiv.) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Acetone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of acetone (1.0 equiv.) in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Workup and Isolation of 2,4,4-Trimethyl-2-pentanol: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration and Hydrogenation: The crude alcohol is then dehydrated to a mixture of alkenes (primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) by heating with a catalytic amount of sulfuric acid. The resulting alkene mixture is then dissolved in ethanol and hydrogenated over a 10% palladium on carbon catalyst under a hydrogen atmosphere to yield 2,2,4-trimethylpentane.

Troubleshooting Common Issues in Grignard Reactions

Problem Potential Cause(s) Solutions
Reaction fails to initiate Inactive magnesium surface (oxide layer); presence of moisture.Crush magnesium turnings in situ; add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator; ensure all glassware is flame-dried and solvents are anhydrous.[14]
Low yield of desired alcohol Competing Wurtz coupling; enolization of the ketone.Add the alkyl halide slowly to a suspension of magnesium to minimize its concentration; use a less sterically hindered Grignard reagent or ketone if enolization is suspected.[2]
Formation of a biphenyl byproduct (with aryl Grignards) Coupling between the Grignard reagent and unreacted aryl halide.This is favored by higher temperatures and high concentrations of the aryl halide. Control the rate of addition and maintain a moderate reaction temperature.
The Corey-House Synthesis: A Superior Coupling Strategy

The Corey-House synthesis provides a more versatile and higher-yielding alternative to the Wurtz reaction for the synthesis of unsymmetrical alkanes.[15][16][17] It involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[6][18]

Mechanism and Rationale:

The reaction proceeds in two main stages. First, an alkyl halide is treated with lithium metal to form an alkyllithium reagent. This is then reacted with a copper(I) halide (typically CuI) to form the lithium dialkylcuprate.[16][17] This Gilman reagent then undergoes a coupling reaction with a second alkyl halide. A key advantage is that this method can be used to prepare symmetrical, unsymmetrical, straight-chain, and branched-chain alkanes.[16][17] For optimal yields, the alkyl halide used in the final coupling step should ideally be a primary alkyl halide.[16][17]

Causality in Experimental Design:

The Corey-House synthesis offers significant advantages over the Wurtz reaction. By preparing the organometallic reagent (the Gilman reagent) in a separate step, cross-coupling with a different alkyl halide can be achieved with high selectivity, avoiding the formation of a mixture of products.[10][19] The reaction is also more tolerant of a wider range of alkyl groups in the Gilman reagent, including secondary and tertiary groups.[16][17]

Corey_House_Synthesis

Experimental Protocol: Synthesis of 3,3-Dimethylpentane

  • Preparation of tert-Butyllithium: While commercially available, tert-butyllithium can be prepared by reacting tert-butyl chloride with lithium metal in a non-polar solvent like pentane. This is a highly specialized and hazardous procedure and purchasing a standardized solution is strongly recommended.

  • Preparation of Lithium Di-tert-butylcuprate: In a flame-dried, nitrogen-flushed flask, suspend copper(I) iodide (1.0 equiv.) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath). Slowly add a solution of tert-butyllithium (2.0 equiv.) in pentane. Allow the mixture to stir at this temperature for 30 minutes to form the Gilman reagent.

  • Coupling Reaction: To the solution of the Gilman reagent, add ethyl iodide (1.0 equiv.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain 3,3-dimethylpentane.

Industrial and Catalytic Approaches: Reshaping the Carbon Skeleton

For the large-scale production of branched alkanes and for the targeted rearrangement of existing hydrocarbon frameworks, catalytic methods are indispensable.

Hydroisomerization: Catalytic Branching of Linear Alkanes

Hydroisomerization is a key industrial process used to convert linear alkanes into their more valuable branched isomers, thereby increasing the octane number of gasoline.[20] This process is typically carried out using bifunctional catalysts that possess both acidic and metallic sites.

Mechanism and Rationale:

The mechanism involves the dehydrogenation of the linear alkane on a metal site (e.g., platinum) to form an alkene. The alkene then migrates to an acidic site (e.g., a zeolite) where it is protonated to form a carbocation. This carbocation can then undergo skeletal rearrangement to a more stable, branched carbocation. Deprotonation yields a branched alkene, which then migrates back to a metal site and is hydrogenated to the final branched alkane product.

Causality in Experimental Design:

The choice of catalyst is critical in balancing the desired isomerization with competing cracking reactions.[21] The acidity of the support and the nature of the metal component must be carefully tuned to optimize the yield of branched products. For laboratory-scale synthesis, this method can be adapted using a fixed-bed reactor.

Experimental Protocol: Laboratory-Scale Hydroisomerization of n-Heptane

  • Catalyst Preparation: A bifunctional catalyst, such as 0.5% Pt on a Y-zeolite support, is packed into a stainless-steel fixed-bed reactor.

  • Catalyst Activation: The catalyst is typically reduced in situ by flowing hydrogen gas through the reactor at an elevated temperature (e.g., 350-450 °C) for several hours.

  • Reaction: The reactor is brought to the desired reaction temperature (e.g., 250-350 °C) and pressure (e.g., 10-30 bar). A continuous flow of hydrogen and vaporized n-heptane is passed through the catalyst bed.

  • Product Collection and Analysis: The reactor effluent is cooled to condense the liquid products, which are then collected and analyzed by gas chromatography (GC) to determine the product distribution (isomers of heptane, cracking products, and unreacted n-heptane).

Modern Cross-Coupling Reactions: The Power of Nickel Catalysis

In recent years, nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C(sp³)–C(sp³) bonds, offering a versatile route to highly branched alkanes.[4][18] These reactions often exhibit high functional group tolerance and can be used to couple a wide variety of alkyl halides.

Mechanism and Rationale:

The catalytic cycle of nickel-catalyzed cross-coupling reactions can be complex and may involve multiple oxidation states of nickel (Ni(0), Ni(I), Ni(II), Ni(III)).[4] A common pathway involves the oxidative addition of an alkyl halide to a Ni(0) species, followed by transmetalation with an organometallic reagent (e.g., a Grignard or organozinc reagent) or a second oxidative addition in reductive cross-coupling scenarios, and finally, reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst.

Causality in Experimental Design:

The choice of ligand is crucial in modulating the reactivity and selectivity of the nickel catalyst.[4] Different ligands can influence the rate of oxidative addition and reductive elimination, as well as prevent side reactions like β-hydride elimination. For example, bipyridine and phenanthroline ligands are commonly employed in these systems.[22]

Nickel_Cross_Coupling

Advanced Architectures: Stereoselective Synthesis and Dendrimeric Structures

The frontiers of branched alkane synthesis lie in the precise control of three-dimensional structure and the construction of highly complex, perfectly branched molecules.

Enantioselective Synthesis of Chiral Alkanes

The synthesis of alkanes with a defined stereochemistry at their branching points is a significant challenge. Key strategies include the use of chiral auxiliaries to direct alkylation reactions and asymmetric hydrogenation of prochiral alkenes using chiral catalysts.

Chiral Auxiliary-Mediated Alkylation: This approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate.[1] The auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction. Finally, the auxiliary is cleaved to yield the enantiomerically enriched branched alkane. Evans' oxazolidinones and Myers' pseudoephedrine amides are examples of effective chiral auxiliaries.[1]

Asymmetric Hydrogenation: This powerful technique uses a chiral transition metal catalyst (often based on rhodium, ruthenium, or iridium) to deliver hydrogen across the two faces of a prochiral alkene at different rates, leading to an excess of one enantiomer of the resulting alkane.[23]

Synthesis of Dendrimeric and Hyperbranched Alkanes

Dendrimers are perfectly branched, monodisperse macromolecules that radiate from a central core.[24] Their synthesis requires a stepwise, iterative approach. Hyperbranched polymers are similar in their highly branched nature but have a more irregular structure and are typically synthesized in a one-pot procedure.[3]

Divergent Synthesis of Alkane Dendrimers: This method starts from a central core molecule and builds the dendrimer outwards, generation by generation.[25] For a purely hydrocarbon dendrimer, a repetitive sequence of reactions, such as O-alkylation followed by deprotection to reveal new reactive sites, can be employed on a scaffold that can later be reduced to the alkane.[26]

One-Pot Synthesis of Hyperbranched Alkanes: This approach often utilizes an AB₂ monomer, where 'A' and 'B' are functional groups that can react with each other.[3][27] Under the right conditions, these monomers will polymerize in a way that leads to a highly branched structure. For example, a monomer with one alkyne (A) and two azide (B) groups can undergo a copper-catalyzed click polymerization to form a hyperbranched polytriazole, which could then potentially be reduced to a hyperbranched alkane.[3]

Dendrimer_Synthesis

Conclusion and Future Outlook

The synthesis of highly branched alkanes has evolved from classical, often low-yielding methods to a sophisticated science employing highly selective and efficient catalytic systems. For the modern researcher, the choice of synthetic strategy is dictated by the desired complexity of the target molecule, the required scale of the synthesis, and the need for stereochemical control. While Grignard and Corey-House syntheses remain invaluable tools for the flexible construction of complex carbon skeletons in a laboratory setting, the future of this field undoubtedly lies in the continued development of novel catalytic methods. Advances in nickel-catalyzed cross-coupling, enantioselective C-H functionalization, and the controlled synthesis of dendritic and hyperbranched structures will continue to push the boundaries of what is possible, enabling the creation of novel materials and therapeutics with precisely tailored properties. The principles and protocols outlined in this guide provide a solid foundation for navigating this exciting and challenging area of synthetic chemistry.

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Sources

3-Ethyl-4,4-dimethylheptane molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethyl-4,4-dimethylheptane

Introduction

This compound is a saturated, branched-chain alkane. As a specific isomer of undecane, its unique structural arrangement of ethyl and methyl groups on a heptane backbone imparts distinct physicochemical properties. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed examination of its molecular characteristics, structural elucidation, and its contextual relevance within the broader field of organic and medicinal chemistry. We will explore not just the fundamental properties of this molecule, but also the scientific reasoning behind its potential applications and the methodologies used for its characterization.

Molecular Identity and Physicochemical Properties

The foundation of understanding any chemical entity lies in its precise molecular structure and resulting physical characteristics. The IUPAC name, this compound, explicitly defines its connectivity, distinguishing it from its numerous structural isomers.

Chemical Structure and Formula

The molecular formula for this compound is C₁₁H₂₄ [1][2]. This formula is consistent with the general formula for alkanes (CₙH₂ₙ₊₂), indicating it is an acyclic, saturated hydrocarbon containing only single bonds[3].

The structure is derived from its name:

  • Heptane: A seven-carbon parent chain.

  • 3-Ethyl: An ethyl group (-CH₂CH₃) is attached to the third carbon of the chain.

  • 4,4-dimethyl: Two methyl groups (-CH₃) are located on the fourth carbon.

The numbering of the parent chain is determined by the substituent positions to give the lowest possible locants, with alphabetical priority given to 'ethyl' over 'dimethyl' when numbering choices are equivalent[4].

G C1 CH₃ C2 CH₂ C1->C2 C3 CH C2->C3 C4 C C3->C4 C3_ethyl1 CH₂ C3->C3_ethyl1 C5 CH₂ C4->C5 C4_methyl1 CH₃ C4->C4_methyl1 C4_methyl2 CH₃ C4->C4_methyl2 C6 CH₂ C5->C6 C7 CH₃ C6->C7 C3_ethyl2 CH₃ C3_ethyl1->C3_ethyl2

Caption: 2D Structural Representation of this compound.

Molecular Weight and Elemental Composition

The molecular weight and elemental composition are fundamental parameters for quantitative analysis, including mass spectrometry and combustion analysis.

PropertyValueSource
Molecular Formula C₁₁H₂₄PubChem[1]
Molecular Weight 156.31 g/mol PubChem[1][2]
Exact Mass 156.187801 DaPubChem[1]
Elemental Composition
Carbon (C)84.52%Calculated
Hydrogen (H)15.48%Calculated
Isomerism

This compound is one of 159 structural isomers of undecane (C₁₁H₂₄)[3]. Structural isomerism in alkanes is critical because it significantly affects physical properties such as boiling point, melting point, and density. Increased branching, as seen in this molecule, tends to lower the boiling point compared to its linear isomer (n-undecane) because the more compact, spherical shape reduces the surface area available for intermolecular van der Waals forces.

Synthesis and Structural Verification

While this specific isomer is not a common commodity, its synthesis and verification would follow established principles of organic chemistry. The protocols described represent a self-validating system, where the synthetic strategy is confirmed by rigorous analytical techniques.

Plausible Synthetic Protocol: A Grignard Approach

A logical and controllable method to construct the carbon skeleton of this compound involves a Grignard reaction to create a tertiary alcohol, followed by deoxygenation.

Step 1: Synthesis of the Grignard Reagent

  • React 1-bromopropane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar) to form propylmagnesium bromide (CH₃CH₂CH₂MgBr).

Step 2: Grignard Reaction with a Ketone

  • Select a ketone that will provide the remaining carbon framework upon reaction. In this case, 3-ethyl-4-methylhexan-4-one would be a suitable precursor.

  • Add the prepared propylmagnesium bromide solution dropwise to a stirred solution of the ketone in anhydrous ether at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours to ensure complete formation of the magnesium alkoxide intermediate.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to hydrolyze the alkoxide, yielding the tertiary alcohol: 3-Ethyl-4,4-dimethylheptan-3-ol.

Step 3: Deoxygenation of the Tertiary Alcohol

  • The resulting tertiary alcohol can be converted to the final alkane via a two-step radical deoxygenation (Barton-McCombie deoxygenation) or by conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Causality in Experimental Choices: The Grignard reaction is chosen for its reliability in forming carbon-carbon bonds. The use of anhydrous conditions is critical because Grignard reagents are strong bases and will be destroyed by any protic solvent, such as water. The subsequent deoxygenation is necessary to remove the hydroxyl group and produce the target saturated alkane.

Spectroscopic Validation

To confirm the identity of the synthesized product, a combination of spectroscopic methods is essential.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be complex but would show characteristic signals. The two methyl groups at the C4 position would appear as a singlet (6H), being chemically equivalent. The ethyl group at C3 and the propyl chain would show distinct multiplets with integrations corresponding to the number of protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would definitively show 11 distinct signals (assuming no accidental equivalence), confirming the total number of carbon atoms. The quaternary carbon at the C4 position would have a low intensity and be significantly downfield compared to other sp³ carbons.

  • Mass Spectrometry (MS): Electron ionization MS would show a molecular ion (M⁺) peak at m/z = 156. The fragmentation pattern would be characteristic of a branched alkane, with stable tertiary carbocations forming prominent fragment ions.

Relevance in Research and Drug Development

While simple alkanes are not typically pharmacologically active, their structural motifs are fundamental in medicinal chemistry for modulating a drug's pharmacokinetic profile.

Influence on Lipophilicity and Metabolic Stability

The incorporation of branched alkyl groups, such as the one constituting this compound, is a common strategy in drug design.

  • Lipophilicity: Adding hydrocarbon fragments increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes. The degree of branching can fine-tune this property.

  • Metabolic Stability: The presence of a quaternary carbon, like the C4 atom in this structure, creates steric hindrance. This can shield adjacent, metabolically labile functional groups from enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life in the body. Organic chemistry provides the foundational principles for designing and synthesizing these complex organic molecules that form the basis of drugs[5].

Workflow for Lead Optimization

The diagram below illustrates a conceptual workflow where a branched alkyl moiety is introduced to a hypothetical lead compound to improve its drug-like properties. The synthesis of such complex molecules is a rate-limiting factor in drug discovery[].

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Evaluation A Initial Lead Compound (e.g., with n-propyl group) B Identify Metabolic Hotspot (e.g., oxidation of propyl group) A->B In Vitro Metabolism Assay C Design Analogs with Branched Alkyl Groups B->C Structure-Metabolism Relationship Analysis D Organic Synthesis of Analogs (e.g., incorporating a 3-Ethyl-4,4-dimethylheptyl analog) C->D Retrosynthetic Analysis E Evaluate Properties D->E F Improved Metabolic Stability? E->F G Optimized Lipophilicity? E->G H Retained Target Affinity? E->H I Optimized Candidate I->C Iterative Refinement

Caption: Conceptual workflow for drug lead optimization using branched alkanes.

Safety and Handling

As with other low-molecular-weight alkanes, this compound is expected to be a volatile and flammable liquid. Standard laboratory safety precautions should be followed:

  • Work in a well-ventilated fume hood.

  • Keep away from ignition sources (open flames, sparks, hot surfaces).

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound, with a molecular formula of C₁₁H₂₄ and a molecular weight of 156.31 g/mol , serves as an exemplary model of a branched-chain alkane. While its direct applications are limited, its structure provides valuable insights for researchers in physical organic chemistry and medicinal chemistry. The principles governing its synthesis, the techniques for its unambiguous identification, and the strategic use of its structural features in complex molecule design underscore the deep integration of fundamental organic chemistry with applied sciences like drug development.

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An In-depth Technical Guide to the Isomerism of Undecane (C11H24)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Undecane (C₁₁H₂₄) is an acyclic alkane that, despite its simple chemical formula, presents a remarkable level of structural diversity.[1] This guide provides a comprehensive exploration of the isomerism exhibited by undecane, a topic of significant interest to researchers, scientists, and professionals in drug development. The existence of 159 constitutional isomers of undecane underscores the combinatorial complexity that arises from the varied connectivity of its eleven carbon atoms.[2][3][4] This document delves into the theoretical underpinnings of isomer enumeration, the practical methodologies for isomer separation and identification, and the implications of this isomeric diversity in scientific and industrial contexts. By synthesizing fundamental principles with advanced analytical techniques, this guide aims to serve as an authoritative resource for understanding and navigating the intricate world of undecane isomers.

The Landscape of Undecane Isomerism

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a cornerstone of organic chemistry.[5] In the case of undecane (C₁₁H₂₄), this manifests primarily as constitutional isomerism, where the isomers differ in the connectivity of their carbon skeletons.[6] The number of possible constitutional isomers for an alkane increases rapidly with the number of carbon atoms. For undecane, this number reaches 159, presenting a significant challenge and opportunity for chemists.[1][3][4]

Constitutional Isomers

The 159 constitutional isomers of undecane encompass a wide range of structural motifs, from the straight-chain n-undecane to highly branched structures.[7] These variations in carbon chain arrangement lead to distinct physical and chemical properties. Generally, increased branching disrupts intermolecular van der Waals forces, resulting in lower boiling points compared to the linear isomer.[2] However, more symmetrical isomers can exhibit higher melting points due to more efficient packing in the crystal lattice.[2] A systematic nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is essential for unambiguously identifying each isomer.[8]

Stereoisomerism

Beyond constitutional isomerism, certain branched isomers of undecane can also exhibit stereoisomerism. This occurs when isomers have the same connectivity but differ in the spatial arrangement of their atoms.[9] Chiral centers (carbon atoms bonded to four different groups) can exist in some of the more complex undecane isomers, leading to the possibility of enantiomers (non-superimposable mirror images).[9][10] The enumeration of stereoisomers adds another layer of complexity to the isomeric landscape of undecane and requires specialized computational methods for accurate prediction.[11] The biological activity of molecules, a key concern in drug development, can be highly dependent on stereochemistry, with different enantiomers often exhibiting distinct pharmacological effects.[12][13]

Theoretical and Computational Enumeration of Isomers

The challenge of determining the number of possible isomers for a given chemical formula has long been a subject of interest in mathematical and computational chemistry.[14] For alkanes, this problem is equivalent to the enumeration of specific types of mathematical graphs.[6][15]

Graph Theory and Isomer Enumeration

Chemical structures can be represented as molecular graphs, where atoms are represented as vertices and bonds as edges.[15] The enumeration of alkane isomers, therefore, becomes a problem of counting the number of non-isomorphic trees with vertices of a specific degree.[16] Early work in this area by mathematicians like Arthur Cayley laid the foundation for systematic isomer enumeration.[14] Modern approaches utilize sophisticated algorithms and generating functions to calculate the number of possible isomers for a given number of carbon atoms.[17][18] These methods provide a powerful theoretical framework for understanding the combinatorial explosion of isomers as the carbon chain length increases.

Computational Workflows for Isomer Generation

Computational tools are indispensable for generating and visualizing the vast number of undecane isomers. Algorithms have been developed to systematically construct all possible non-isomorphic tree structures corresponding to the C₁₁ skeleton.[19] These programs can then be used to generate 2D and 3D representations of each isomer, which are crucial for further analysis and property prediction. Online databases and software packages can also be used to retrieve information about known isomers.[20]

Caption: Computational workflow for undecane isomer enumeration.

Experimental Separation and Identification

The structural similarity among undecane isomers presents a significant analytical challenge.[21] High-resolution analytical techniques are required to separate and definitively identify individual isomers within a complex mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds, including alkane isomers.[22] The high separation efficiency of gas chromatography combined with the structural information provided by mass spectrometry makes it a powerful tool for this purpose.[21]

3.1.1. High-Resolution Gas Chromatography

The separation of undecane isomers is typically achieved using high-resolution capillary GC columns. Non-polar stationary phases are commonly employed, where isomers are separated primarily based on their boiling points.[3] The retention time of an isomer can be further standardized using Kovats retention indices, which compare the retention time of the analyte to that of a series of n-alkane standards.[21]

3.1.2. Mass Spectrometry

Following separation by GC, the isomers are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation of the molecules.[21] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Branched alkanes exhibit characteristic fragmentation patterns, often involving cleavage at the branching point to form stable carbocations.[21][23] While EI-MS is powerful, the fragmentation can sometimes be too extensive, leading to similar spectra for different isomers. In such cases, soft ionization techniques can be employed to preserve the molecular ion and provide clearer information about the molecular weight.[24]

Spectroscopic Techniques

In addition to GC-MS, other spectroscopic techniques can provide valuable information for the characterization of alkane isomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of C-H and C-C single bonds, which are characteristic of alkanes. The C-H stretching vibrations are typically observed in the 2850-2960 cm⁻¹ region.[9][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[26] ¹H and ¹³C NMR spectra can be used to determine the number of unique proton and carbon environments in an isomer, aiding in its structural elucidation.[25]

Experimental Protocol: GC-MS Analysis of Undecane Isomers

The following protocol outlines a general procedure for the separation and identification of undecane isomers using GC-MS.

  • Sample Preparation:

    • Prepare a dilute solution of the undecane isomer mixture in a volatile solvent (e.g., hexane).

    • If necessary, perform a cleanup step to remove any interfering matrix components.

    • Transfer the final solution to an autosampler vial.

    • Prepare a separate vial containing a mixture of n-alkane standards for the determination of retention indices.[21]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a high-resolution capillary column (e.g., 50 m crosslinked methyl silicone).[3]

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and gradually increase to ensure separation of all isomers.[3]

    • Carrier Gas: Helium or hydrogen.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Data Acquisition: Scan a mass range that includes the molecular ion of undecane (m/z 156) and its characteristic fragment ions.

  • Data Analysis:

    • Identify the peaks corresponding to the undecane isomers in the total ion chromatogram.

    • Calculate the Kovats retention index for each peak using the retention times of the n-alkane standards.

    • Analyze the mass spectrum of each isomer, paying close attention to the molecular ion and key fragment ions.

    • Compare the retention indices and mass spectra to library data or known standards for positive identification.

Caption: Workflow for the GC-MS analysis of undecane isomers.

Physicochemical Properties and Applications

The structural diversity of undecane isomers leads to a range of physicochemical properties, which in turn dictates their potential applications.

Structure-Property Relationships

The relationship between the molecular structure of an alkane and its physical properties is a classic example of a Quantitative Structure-Property Relationship (QSPR).[27] As mentioned earlier, branching generally lowers the boiling point. Other properties, such as density and viscosity, are also influenced by the degree of branching and molecular symmetry.[2]

Table 1: Physicochemical Properties of Selected Undecane Isomers

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Undecane1120-21-4196-260.740
2-Methyldecane6975-98-0189.3-0.737
3-Methyldecane13151-34-3188.1 - 189.1-92.90.742
4-Methyldecane2847-72-5188.7-0.741
5-Methyldecane13151-35-4186.1-57.06 (est.)0.742
2,3-Dimethylnonane2884-06-2186-57.06 (est.)0.7438
4,4-Dimethylnonane17302-18-0---
(Data sourced from[2])
Applications in Research and Industry

While undecane and its isomers are not typically considered biologically active in the context of drug development, their physicochemical properties make them relevant in other areas.[2]

  • Solvents and Excipients: Their nonpolar nature and varying volatilities make them suitable for use as solvents in chemical reactions and as excipients in pharmaceutical formulations.[2]

  • Internal Standards: Undecane is often used as an internal standard in gas chromatography for the analysis of other hydrocarbons due to its well-defined boiling point and retention behavior.[1][3]

  • Petroleum and Fuel Research: The study of alkane isomers is fundamental to the petroleum industry, as the composition of gasoline and other fuels is a complex mixture of these compounds.[28] The branching of alkanes has a significant impact on their combustion properties.

Conclusion

The isomerism of undecane (C₁₁H₂₄) provides a compelling case study in the structural complexity that can arise from a simple molecular formula. The existence of 159 constitutional isomers, some of which also exhibit stereoisomerism, highlights the importance of systematic nomenclature, theoretical enumeration methods, and advanced analytical techniques for their study. While not directly implicated in biological signaling pathways, the diverse physicochemical properties of undecane isomers make them relevant in various scientific and industrial applications, from their use as analytical standards to their role as components of complex hydrocarbon mixtures. A thorough understanding of the principles of isomerism and the methodologies for isomer characterization is therefore essential for researchers and professionals working in chemistry and related fields.

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The Unsung Isomer: A Technical Guide to 3-Ethyl-4,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the vast landscape of organic chemistry, the focus often gravitates towards molecules with profound biological activity or novel industrial applications. However, a comprehensive understanding of the fundamental principles of structure, synthesis, and characterization is built upon the study of seemingly simple molecules. This guide delves into the specifics of 3-Ethyl-4,4-dimethylheptane, a saturated acyclic alkane. While it does not possess a storied history of a landmark discovery, its existence is a direct consequence of the principles of constitutional isomerism. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the theoretical framework, synthesis, and analytical characterization of this highly branched alkane.

Contextualizing this compound: An Isomer of Undecane

This compound possesses the molecular formula C₁₁H₂₄.[1] This formula is shared by a total of 159 constitutional isomers of undecane, each with a unique arrangement of its 11 carbon atoms.[2][3][4][5][6] The structural diversity among these isomers leads to a range of physicochemical properties, which are primarily dictated by the degree and nature of their branching. Generally, increased branching disrupts intermolecular van der Waals forces, resulting in lower boiling points compared to the linear n-undecane.[3]

Systematic Nomenclature: Deconstructing this compound

The name this compound is derived from the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming process for this molecule serves as a quintessential example of the logic embedded in the IUPAC system for branched alkanes.

IUPAC Naming Workflow

A Identify the longest continuous carbon chain (the parent chain). B In this case, the longest chain has 7 carbon atoms, making the parent alkane 'heptane'. A->B C Number the parent chain from the end that gives the substituents the lowest possible locants. B->C D Numbering from right to left gives substituents at positions 3, 4, and 4. Numbering from left to right gives 4, 4, and 5. Therefore, right to left is correct. C->D E Identify the substituents attached to the parent chain. D->E F An ethyl group (-CH₂CH₃) at position 3 and two methyl groups (-CH₃) at position 4. E->F G Alphabetize the substituents (ethyl before methyl). Use prefixes (di-, tri-, etc.) to indicate multiple identical substituents. F->G H Combine the elements to form the complete IUPAC name: this compound. G->H

Caption: IUPAC nomenclature workflow for this compound.

Synthetic Strategies for Highly Branched Alkanes

Convergent Synthesis via Corey-House Reaction

The Corey-House synthesis is a powerful method for the formation of alkanes by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent).[7][8] This approach is particularly useful for creating unsymmetrical alkanes with high yields.[7]

Synthetic Pathway:

A plausible retrosynthetic analysis for this compound using the Corey-House reaction involves the coupling of a secondary alkyl halide with a lithium dialkylcuprate.

Corey-House Synthesis Pathway

cluster_0 Preparation of Gilman Reagent cluster_1 Coupling Reaction A 2-Bromobutane C sec-Butyllithium A->C 2 Li, dry ether B Lithium Metal B->C E Lithium di-sec-butylcuprate (Gilman Reagent) C->E CuI D Copper(I) Iodide D->E G This compound E->G F tert-Amyl chloride (2-Chloro-2-methylbutane) F->G Sɴ2-like coupling A [C₁₁H₂₄]⁺˙ m/z = 156 C [C₈H₁₇]⁺ m/z = 113 A->C - C₃H₇• E [C₉H₁₉]⁺ m/z = 127 A->E - C₂H₅• B Loss of C₃H₇• D Loss of C₂H₅•

Sources

Introduction: The Significance of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Natural Occurrence of Branched Undecane Isomers

Undecane (C₁₁H₂₄) is a saturated hydrocarbon of the alkane family, comprising a chain of eleven carbon atoms. While the linear isomer, n-undecane, serves as a reference compound in analytical chemistry, the true complexity and biological significance of this molecule lie within its 159 structural isomers.[1][2][3][4] These isomers, particularly those with methyl branches, are not mere chemical curiosities but are integral components of the natural world. They function as semiochemicals—chemical signals that mediate interactions between organisms.[5][6]

In insects, branched alkanes are critical components of cuticular hydrocarbons (CHCs), which form a waxy layer on the exoskeleton.[7][8][9] This layer primarily prevents desiccation but has evolved a secondary, crucial role in chemical communication, influencing species and nestmate recognition, mating behavior, and social organization.[10][11] Branched undecane isomers, within this complex CHC matrix, can act as pheromones, allomones, and kairomones, dictating behaviors essential for survival and reproduction.[12][13][14][15] While less studied, these compounds are also found in various plants, contributing to their essential oils and aroma profiles.[1][16]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, function, and analysis of branched undecane isomers.

Natural Sources and Distribution

Branched undecane isomers are predominantly found in the epicuticle of insects and, to a lesser extent, in plants. Their presence and relative abundance are often species-specific, and can vary with age, sex, and environmental conditions.[7]

Insects: Cuticular Hydrocarbons (CHCs)

The most significant natural source of branched undecanes is the complex lipid layer on the insect cuticle.[7][10] This mixture consists of n-alkanes, alkenes, and methyl-branched alkanes, typically with chain lengths from C19 to C35.[7] Methyl-branched undecanes are key components in the CHC profiles of many insect orders.

Key Examples:

  • Ants (Formicidae): Many ant species utilize undecane and its isomers as alarm pheromones.[13][17][18] For example, undecane is a major component in the Dufour's gland of Formica argentea, where it functions to elicit alarm and defensive behaviors.[13]

  • Moths and Cockroaches: Undecane is used as a mild sex attractant in various species of moths and cockroaches.[1][17][18]

  • Fruit Flies (Tephritidae): Studies on species like Anastrepha obliqua have identified methyl-branched alkanes as part of their CHC profile, which is influenced by factors like age and natal host.[19]

The specific branching pattern is critical for biological activity. For instance, the position of a methyl group on the undecane backbone can dramatically alter its function as a chemical signal.

Plants

Undecane and its isomers have been detected in the essential oils and tissues of various plants.[16] Their function in plants is not as well-defined as in insects but may contribute to defense against herbivores or pathogens, or act as attractants for pollinators.

Known Plant Sources:

  • Lime (Citrus aurantiifolia)

  • Cardamom (Elettaria cardamomum)

  • Oregano (Origanum vulgare)

  • Allspice (Pimenta dioica)

  • Dill (Anethum graveolens)

  • Black Walnut (Juglans nigra)

  • Carrot (Daucus carota)[1]

Biosynthesis of Methyl-Branched Undecanes

The biosynthesis of methyl-branched alkanes is a specialized metabolic process primarily occurring in insect oenocytes (specialized cells) and subsequently transported to the cuticle.[10] The pathway involves modifications to standard fatty acid synthesis.

Causality of the Biosynthetic Pathway: The production of a specific branched hydrocarbon requires a multi-step enzymatic process designed to build a precise carbon skeleton and then convert it into a stable, non-polar alkane.

  • Initiation with a Branched Precursor: Standard fatty acid synthesis begins with acetyl-CoA. To create a methyl-branched chain, the process is initiated with a branched precursor. In many insects, succinate is converted to methylmalonyl-CoA, which is then incorporated by Fatty Acid Synthase (FAS) in place of malonyl-CoA during the elongation cycle.[20][21] This strategically places a methyl group on the growing acyl chain.

  • Elongation: The fatty acyl-CoA chain is elongated by the sequential addition of two-carbon units from malonyl-CoA by a multiprotein elongase complex located in the endoplasmic reticulum.[22][23]

  • Reduction and Decarbonylation: The resulting very-long-chain fatty acid (VLCFA) must be converted to a hydrocarbon. This is a critical step that removes the polar carboxyl group. Two primary mechanisms are proposed:

    • Reductive Decarbonylation: The fatty acyl-CoA is first reduced to a fatty aldehyde. An aldehyde decarbonylase, often involving cytochrome P450 enzymes, then cleaves the carbonyl group to yield the final n-1 alkane.[10]

    • Hydroxylation and Decarboxylation: Alternatively, a P450 monooxygenase hydroxylates the fatty acid, which is then followed by oxidative decarboxylation to produce the alkane.[24][25][26]

The precise stereochemistry of the methyl branch is controlled by the enzymatic steps, particularly the enoyl-reductase domain of the FAS.[21]

Biosynthesis cluster_FAS Fatty Acid Synthase (FAS) Cycle cluster_P450 Hydrocarbon Formation Acetate Acetate -> Acetyl-CoA Elongation Chain Elongation (Malonyl-CoA addition) Acetate->Elongation Succinate Succinate Methylmalonyl Methylmalonyl-CoA Succinate->Methylmalonyl Propionyl-CoA pathway Methylmalonyl->Elongation Incorporation for branching Branched_VLCFA Methyl-branched Very-Long-Chain Acyl-CoA Elongation->Branched_VLCFA Reduction Reduction to Aldehyde (Fatty Acyl-CoA Reductase) Branched_VLCFA->Reduction Decarbonylation Oxidative Decarbonylation (P450 Decarboxylase) Reduction->Decarbonylation Hydrocarbon Branched Undecane Isomer Decarbonylation->Hydrocarbon

Caption: Biosynthetic pathway for methyl-branched alkanes in insects.

Analytical Methodologies

The structural similarity among undecane isomers presents a significant analytical challenge, requiring high-resolution techniques for accurate separation and identification.[27][28] Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.[7][9][27]

Extraction of Branched Undecanes

The choice of extraction method is critical to ensure that the collected sample is representative of the compounds on the organism's surface.

  • Solvent Extraction: This is the most common method. The whole organism or a specific body part is briefly immersed in a non-polar solvent like hexane or pentane.[7][29] The brevity of the wash (typically 5-10 minutes) is crucial to minimize the extraction of internal lipids, ensuring the sample primarily contains cuticular hydrocarbons.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a coated fiber is exposed directly to the cuticle surface.[19] It is less invasive but may extract different relative amounts of compounds compared to solvent washes.[19]

Detailed Experimental Protocol: GC-MS Analysis of Insect CHCs

This protocol outlines a self-validating system for the reliable analysis of branched undecane isomers from insect samples.

Objective: To extract, identify, and quantify branched undecane isomers from insect cuticular hydrocarbons.

Materials:

  • Insect samples

  • Glass vials (2 mL) with PTFE-lined caps

  • High-purity n-hexane

  • Internal standard solution (e.g., n-eicosane (C20) or n-tetracosane (C24) in hexane at 10 ng/µL)

  • Gas chromatograph with mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., 50-100m DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Collect 1-5 insects (number depends on size) and place them in a clean 2 mL glass vial.[7]

    • To each vial, add a known volume (e.g., 10 µL) of the internal standard solution. Causality: The internal standard is a non-native compound added in a precise amount. By comparing the peak areas of target analytes to the internal standard, accurate quantification is possible, correcting for variations in sample injection volume and instrument response.

  • Extraction:

    • Add 500 µL of n-hexane to the vial.[7]

    • Gently agitate the vial for 10 minutes at room temperature.[7][9]

    • Carefully remove the insects from the vial.

    • Evaporate the hexane under a gentle stream of nitrogen until the final volume is approximately 50 µL. Do not evaporate to complete dryness to avoid loss of volatile components.

  • GC-MS Analysis:

    • Instrument Setup:

      • Injector Temperature: 290 °C[9]

      • Injection Mode: Splitless (1 µL injection volume)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp 1: 10 °C/min to 150 °C.

        • Ramp 2: 5 °C/min to 320 °C, hold for 10 minutes.[9][30]

      • MS Detector Temperature: 325 °C[9]

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-550

    • Analysis: Inject 1 µL of the concentrated extract into the GC-MS.

  • Data Interpretation:

    • Identification: Identify n-alkanes based on their characteristic retention times and mass spectra. Branched alkanes typically elute just before their corresponding n-alkane isomer.

    • Mass Spectra: Branched alkanes undergo fragmentation at the branching point, leading to stable secondary or tertiary carbocations.[31] This results in characteristic fragment ions. However, the molecular ion peak (M+) is often weak or absent, making definitive identification challenging.[31][32]

    • Kovats Retention Index (RI): Calculate the RI for each peak by running a standard mixture of n-alkanes. Comparing the experimental RI to published databases provides a more reliable identification than mass spectra alone.

    • Quantification: Calculate the amount of each identified isomer by comparing its integrated peak area to the peak area of the known amount of internal standard.

Workflow cluster_Data Sample 1. Sample Collection (e.g., 3-5 insects) Spike 2. Spike with Internal Standard (e.g., n-C24 in Hexane) Sample->Spike Extract 3. Solvent Extraction (10 min Hexane Wash) Spike->Extract Concentrate 4. Concentration (Under Nitrogen Stream) Extract->Concentrate Inject 5. GC-MS Analysis (Non-polar Column) Concentrate->Inject Process 6. Data Processing Inject->Process Identify 7a. Identification (Retention Index & Mass Spectra) Process->Identify Quantify 7b. Quantification (vs. Internal Standard) Process->Quantify

Caption: Experimental workflow for CHC extraction and analysis.
Quantitative Data Summary

The composition of CHCs is highly variable. The table below presents a representative profile of methyl-branched alkanes found in an insect species to illustrate typical data obtained from GC-MS analysis.

CompoundRelative Abundance (%) in Anastrepha obliqua (Male)
n-Heneicosane (C21)Present
n-Tricosene (C23:1)Present
2-Methyl-octacosane (C29) Present
n-Nonacosane (C29)Present
n-Nonacosene (C29:1)Present
2-Methyl-triacontane (C31) Present
n-Hentriacontane (C31)Present
n-Hentriacontene (C31:1)Present
Data adapted from a study on Anastrepha obliqua, highlighting the presence of methyl-branched alkanes alongside other hydrocarbons.[19]

Challenges and Future Directions

The study of branched undecane isomers, while crucial, is fraught with challenges that present opportunities for future research.

  • Isomer Complexity: With 159 possible isomers for undecane, the complete separation and unambiguous identification of each one from a natural mixture is extremely difficult.[4] Advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) may be required.

  • Stereochemistry: Many methyl-branched alkanes are chiral, existing as (R) and (S) enantiomers.[21] Standard GC-MS cannot distinguish between enantiomers. Determining which stereoisomer is biologically active requires chiral separation techniques and bioassays with synthesized standards, an area that remains largely unexplored.[21]

  • Drug Development Applications: While alkanes are generally considered biologically inert, their specific isomeric structures could influence interactions with lipid membranes or hydrophobic pockets of proteins.[4] Their primary role in drug development is often as excipients or solvents. However, understanding how specific branched isomers interact with biological systems could open new avenues for designing drug delivery systems or formulating hydrophobic drugs.

Conclusion

Branched undecane isomers are far more than simple hydrocarbons; they are a sophisticated class of semiochemicals that play a vital role in the natural world, particularly in insect chemical ecology. Their natural occurrence in the cuticular lipids of insects and the essential oils of plants underscores their evolutionary importance. The biosynthesis of these molecules is a tightly regulated process that results in specific isomeric and stereoisomeric structures, which in turn dictate their biological function. While analytical challenges remain, particularly in resolving complex isomeric mixtures and determining stereochemistry, the methodologies outlined in this guide provide a robust framework for their study. For researchers in chemical ecology, entomology, and even drug development, a deeper understanding of these fascinating molecules offers valuable insights into chemical communication and biocompatible materials.

References

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  • Lenz, M., et al. (2012). Identification of Undecane as an Alarm Pheromone of the Ant Formica argentea.
  • Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes.
  • Julsing, M. K., et al. (2012). An Overview of P450 Enzymes: Opportunity and Challenges in Industrial Applications. Journal of Microbial & Biochemical Technology. [Link]
  • Yun, C. H., et al. (2000). Engineering Cytochrome P450 BM-3 for Oxidation of Polycyclic Aromatic Hydrocarbons. Applied and Environmental Microbiology, 66(10), 4503-4508. [Link]
  • Alarcón-Leite, R., et al. (2021). Cuticular Hydrocarbons of Anastrepha obliqua (Diptera: Tephritidae) as Influenced by Extraction Method, Natal Host, and Age. Florida Entomologist, 104(4), 281-288. [Link]
  • ConocoPhillips Co. (n.d.). Assessing Alkane Chemistry: Analytical Techniques. Tech Briefs. [Link]
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  • Krause, M. (2018). Identification of methyl branched alkanes using GC-MS ion trap?
  • ScienceDirect. (n.d.). Undecane: Significance and symbolism. [Link]
  • The Pherobase. (n.d.). Semiochemical compound: 6-Methylundecane. [Link]
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  • Wikipedia. (n.d.). Undecane. [Link]
  • Al-Haji, M., et al. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Analytical Chemistry, 94(7), 3146-3154. [Link]
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  • Koch, V., & Meunier, J. (2014). A New Function of Hydrocarbons in Insect Communication: Maternal Care and Offspring Signalling in the European Earwig. CHIMIA International Journal for Chemistry, 68(11), 793-796. [Link]
  • Khan, A. A., & Kolattukudy, P. E. (1974). Decarboxylation of long chain fatty acids to alkanes by cell free preparations of pea leaves (Pisum sativum).
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  • JoVE. (n.d.).
  • Knothe, G., & Steidley, K. R. (2017). Decarboxylation of Fatty Acids with Triruthenium Dodecacarbonyl: Influence of the Compound Structure and Analysis of the Product Mixtures. ACS Omega, 2(10), 6473-6480. [Link]
  • Domergue, F., et al. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 22(21), 11575. [Link]
  • Bach, L., et al. (2008). The very-long-chain hydroxy fatty acyl-CoA dehydratase PASTICCINO2 is essential and limiting for plant development. Proceedings of the National Academy of Sciences, 105(38), 14727-14732. [Link]
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Theoretical studies of 3-Ethyl-4,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Study of 3-Ethyl-4,4-dimethylheptane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (C₁₁H₂₄) represents a structurally interesting, non-trivial branched alkane whose conformational landscape and physicochemical properties are governed by a subtle interplay of steric and electronic effects.[1][2] While not a widely studied molecule in its own right, it serves as an excellent model system for understanding the behavior of saturated hydrocarbon moieties that are ubiquitous in organic and medicinal chemistry. This guide details a rigorous, first-principles theoretical framework for characterizing this compound, providing a self-validating protocol that integrates computational chemistry techniques to predict its structural, energetic, and spectroscopic properties. The methodologies presented herein are broadly applicable to the study of other complex acyclic molecules.

Molecular and Physicochemical Profile

A foundational understanding begins with the molecule's basic properties. These values, often computationally predicted for less common structures, provide the initial parameters for more advanced theoretical modeling.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [1]
Molecular Formula C₁₁H₂₄ [1]
Molecular Weight 156.31 g/mol [1][2]
CAS Number 61868-39-1 [1]
Canonical SMILES CCCC(C)(C)C(CC)CC [1][2]
Computed Boiling Point ~181-185 °C [3]

| Computed Density | ~0.758 g/cm³ |[3] |

The Rationale for a Hierarchical Computational Approach

Investigating a flexible molecule like this compound, which possesses multiple rotatable single bonds, presents a significant challenge: the vastness of its conformational space. A brute-force quantum mechanical search for the global energy minimum is computationally prohibitive. Therefore, a hierarchical and synergistic workflow is the most trustworthy and efficient strategy. This approach leverages the speed of lower-level theories (Molecular Mechanics) to broadly map the potential energy surface and reserves the accuracy of higher-level theories (Quantum Mechanics) for refining the most relevant structures. This ensures a comprehensive yet computationally tractable analysis.

Experimental Workflow: Conformational Analysis and Energy Refinement

The cornerstone of a theoretical study is the accurate identification and energy ranking of stable conformers. The following protocol is a self-validating system, where each step builds upon the last to systematically reduce uncertainty.

Detailed Step-by-Step Protocol
  • Initial 3D Structure Generation: A starting 3D structure of this compound is generated using standard molecular building software. The initial dihedral angles are arbitrary as they will be explored in the next step.

  • Broad Conformational Search (Molecular Mechanics):

    • Causality: The goal is to rapidly sample thousands of potential conformations without the computational expense of quantum mechanics. Molecular Mechanics (MM) force fields, such as MMFF94 or OPLS, are parameterized to handle steric and torsional strains efficiently.

    • Execution: A Monte Carlo or systematic dihedral driver search is performed. This process rotates the single bonds in the molecule by set increments, performs a quick energy minimization at each step, and saves the unique low-energy structures found.

  • Clustering and Selection of Candidate Conformers:

    • Causality: The broad MM search will produce many redundant structures. Clustering based on a root-mean-square deviation (RMSD) threshold groups these redundant structures, allowing for the selection of a manageable set of unique, low-energy candidates (e.g., all conformers within 10-15 kJ/mol of the MM global minimum).

    • Execution: Use a clustering algorithm to group conformers with an RMSD cutoff of ~0.5 Å. Select the lowest-energy member of each cluster for the next, more accurate, stage.

  • Geometry Optimization (Quantum Mechanics - DFT):

    • Causality: MM force fields are approximations. Density Functional Theory (DFT) provides a much more accurate description of the electronic structure, leading to more reliable geometries and relative energy differences. A mid-level basis set like 6-31G(d) with a workhorse functional like B3LYP offers a proven balance of accuracy and speed for this refinement step.

    • Execution: Each selected conformer from the previous step is subjected to a full geometry optimization using a DFT method (e.g., B3LYP/6-31G(d)). This refines bond lengths, angles, and dihedrals to their true energetic minima on the DFT potential energy surface.

  • High-Accuracy Single-Point Energy Calculation:

    • Causality: To obtain publication-quality energy rankings, a final energy calculation is performed on the DFT-optimized geometries using a more robust level of theory. This often includes a larger basis set (e.g., def2-TZVP) and a functional that better accounts for non-covalent interactions, like the dispersion forces critical in alkanes (e.g., ωB97X-D). This step validates the energy ordering from the optimization step.

    • Execution: Perform a single-point energy calculation (without re-optimizing the geometry) on each optimized structure using a method like ωB97X-D/def2-TZVP.

  • Thermodynamic Analysis:

    • Causality: The final electronic energies are used to calculate Gibbs Free Energies by including zero-point vibrational energies and thermal corrections. This allows for the prediction of the relative population of each conformer at a given temperature via the Boltzmann distribution, providing a direct link to experimentally observable macroscopic properties.

    • Execution: A frequency calculation is performed at the DFT optimization level of theory. The resulting thermodynamic data is used to calculate the Gibbs Free Energy of each conformer and their corresponding populations at standard temperature (298.15 K).

Workflow Visualization

The logical flow of this hierarchical protocol can be visualized as follows:

G cluster_0 Phase 1: Broad Exploration (Low Cost) cluster_1 Phase 2: Refinement & Validation (High Accuracy) A 1. Initial 3D Structure B 2. Molecular Mechanics (MM) Conformational Search A->B C 3. Clustering & Selection of Unique Conformers B->C Filter Redundancy D 4. Quantum Mechanics (DFT) Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D Increase Accuracy E 5. High-Accuracy Single-Point Energy Calculation (e.g., ωB97X-D/def2-TZVP) D->E Refine Energy Ranking F 6. Thermodynamic Analysis (Boltzmann Populations) E->F Predict Experimental Observables

Caption: Hierarchical workflow for robust conformational analysis.

Predicted Structural Insights and Spectroscopic Signatures

Conformational Landscape

The structure of this compound is defined by significant steric hindrance around the C3-C4 bond. The gem-dimethyl group on C4 acts as a bulky "conformational anchor," heavily penalizing any eclipsed interactions. The lowest energy conformers are expected to adopt a staggered (anti-periplanar) arrangement of the largest substituents (the propyl group attached to C4 and the ethyl group at C3) to minimize van der Waals repulsion. Rotations around other C-C bonds will lead to a family of low-energy conformers, but the C3-C4 torsion will be the most defining feature.

Theoretical Spectroscopic Prediction

Once the lowest energy conformer is identified, its spectroscopic properties can be predicted. This is a crucial step for validating the theoretical model against potential experimental data.

  • ¹³C NMR: The molecule has 11 carbon atoms. Due to molecular symmetry, some carbons may be chemically equivalent. A theoretical prediction using the GIAO method within DFT will yield chemical shifts for each unique carbon, allowing for direct comparison with an experimental spectrum.

  • ¹H NMR: The proton spectrum is predicted to be complex due to overlapping signals and spin-spin coupling. The two methyl groups at C4 are expected to be diastereotopic and thus may appear as two distinct singlets or a single singlet depending on the rate of bond rotation and the local chiral environment. Computational prediction can help unravel these complex splitting patterns.

  • IR Spectroscopy: A frequency calculation will produce a theoretical infrared spectrum. The most prominent features will be the C-H stretching vibrations between 2850-3000 cm⁻¹ and various C-H bending modes (methyl and methylene) between 1350-1470 cm⁻¹. The spectrum will serve as a characteristic fingerprint for the molecule's vibrational modes.

Relevance and Application in a Broader Context

While this compound is not a drug, the study of such "simple" yet structurally complex alkanes is of paramount importance for drug development professionals and researchers.

  • Modeling Hydrophobic Interactions: Many drug molecules contain alkyl side chains that interact with hydrophobic pockets in target proteins. An accurate understanding of the conformational preferences and energetic penalties of these chains, as modeled by systems like this compound, is critical for accurate molecular docking and binding affinity predictions.

  • Improving Molecular Mechanics Force Fields: The high-accuracy quantum mechanical data generated for model systems like this can be used to parameterize and validate the next generation of molecular mechanics force fields, improving the speed and accuracy of large-scale simulations (e.g., molecular dynamics) for drug-protein systems.

  • Applications in Material Science: Branched alkanes are fundamental components of fuels and lubricants.[4] Theoretical studies provide insight into their physical properties, such as viscosity and boiling point, which are directly linked to their intermolecular interactions and conformational behavior.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Ethyl-4,4-dimethylheptan-3-ol. National Center for Biotechnology Information.
  • Meinhold, H., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. PubMed Central.
  • Stenutz, R. (n.d.). This compound.
  • NIST/TRC. (n.d.). heptane, 3-ethyl-4,4-dimethyl-. Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT).
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3-Ethyl-4,4-dimethylheptane conformational analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 3-Ethyl-4,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules, which in turn governs their physical, chemical, and biological properties. This guide provides a comprehensive theoretical examination of the conformational landscape of this compound, with a particular focus on the rotational isomers about the C3-C4 bond. A quantitative analysis of the relative energies of the staggered and eclipsed conformers is presented, supported by established principles of steric and torsional strain. Furthermore, this document outlines the methodologies for both qualitative analysis using Newman projections and quantitative computational approaches, offering a self-validating framework for researchers in the field.

Introduction: The Significance of Molecular Conformation

The seemingly simple rotation around single carbon-carbon (σ) bonds gives rise to a multitude of distinct three-dimensional arrangements known as conformations or conformers.[1] These dynamic structures are in constant flux at room temperature, rapidly interconverting without the cleavage of any chemical bonds.[2] The study of the relative energies and populations of these conformers, termed conformational analysis, is fundamental to modern chemistry.[3] For professionals in drug development and materials science, a deep understanding of a molecule's preferred spatial arrangement is paramount, as it directly influences molecular recognition, binding affinity, and macroscopic properties.

The stability of any given alkane conformation is primarily dictated by two key factors:

  • Torsional Strain: This arises from the repulsion between the electron clouds of bonds on adjacent atoms. Eclipsed conformations, where these bonds are aligned, are energetically unfavorable due to this strain.[4]

  • Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity, leading to their electron clouds repelling each other.[5] This is particularly significant in gauche conformations where bulky substituents are adjacent.[5]

Structural Features of this compound

This compound is a branched alkane with the molecular formula C₁₁H₂₄. The core of our analysis will be the rotation around the central C3-C4 bond, which is substituted with bulky alkyl groups, leading to a complex and informative conformational landscape.

  • C3 is bonded to: an ethyl group, a hydrogen atom, and a propyl group (CH₂CH₂CH₃).

  • C4 is bonded to: two methyl groups and a propyl group (CH₂CH₂CH₃).

To systematically analyze the conformations, we will employ Newman projections, viewing the molecule along the C3-C4 bond.[3]

Qualitative Conformational Analysis via Newman Projections

Newman projections are an invaluable tool for visualizing the spatial relationships between substituents on adjacent carbon atoms.[3] By rotating the back carbon in 60° increments relative to the front carbon, we can generate the primary staggered and eclipsed conformations.

Staggered Conformations (Energy Minima)

Staggered conformations are characterized by a 60° dihedral angle between substituents on the front and back carbons, minimizing torsional strain.[6] However, steric interactions between bulky groups can lead to different energy levels among the staggered conformers. For the C3-C4 bond of this compound, we can identify three distinct staggered conformations.

G

Eclipsed Conformations (Energy Maxima)

Eclipsed conformations occur when the substituents on the front and back carbons are aligned (0° dihedral angle), resulting in significant torsional and steric strain.[4] These represent the energy barriers to rotation between staggered conformers.

G

Quantitative Analysis of Conformational Strain

To quantify the relative stabilities of the different conformers, we can estimate the total strain energy by summing the energetic contributions of the individual torsional and steric interactions. The following table provides a compilation of standard strain energy values for common interactions in alkanes.

InteractionTypeEnergy (kcal/mol)Energy (kJ/mol)
H-H eclipsedTorsional1.04.0
H-CH₃ eclipsedTorsional1.46.0
H-Ethyl eclipsedTorsional~1.5~6.4
H-Propyl eclipsedTorsional~1.6~6.7
CH₃-CH₃ eclipsedTorsional & Steric2.611.0
CH₃-Ethyl eclipsedTorsional & Steric~3.0~12.0
CH₃-Propyl eclipsedTorsional & Steric~3.2~13.4
Ethyl-Ethyl eclipsedTorsional & Steric~3.5~14.6
Ethyl-Propyl eclipsedTorsional & Steric~3.7~15.5
Propyl-Propyl eclipsedTorsional & Steric~4.0~16.7
CH₃-CH₃ gaucheSteric0.93.8
CH₃-Ethyl gaucheSteric~1.0~4.2
CH₃-Propyl gaucheSteric~1.1~4.6
Ethyl-Ethyl gaucheSteric~1.2~5.0
Ethyl-Propyl gaucheSteric~1.3~5.4
Propyl-Propyl gaucheSteric~1.4~5.9

Note: Values for ethyl and propyl interactions are estimated based on the established trend of increasing steric bulk (Methyl < Ethyl < Propyl). The A-values for methyl (1.74 kcal/mol), ethyl (1.79 kcal/mol), and isopropyl (2.15 kcal/mol) support this trend of increasing steric demand with alkyl group size and branching.[7]

By applying these values to the Newman projections of the staggered and eclipsed conformers of this compound, a rotational energy profile can be constructed, revealing the most and least stable conformations and the energy barriers between them. The most stable conformer will be the one that minimizes both torsional and steric strain, typically by placing the largest groups in an anti-periplanar arrangement.

Methodologies for Conformational Analysis

A thorough conformational analysis employs both qualitative and quantitative methods.

Qualitative Analysis Workflow
  • Identify the Bond of Interest: For this compound, this is the C3-C4 bond.

  • Draw the Newman Projection Template: Represent the front carbon as a dot and the back carbon as a circle.

  • Attach Substituents: Draw the substituents on the front and back carbons.

  • Generate Conformers: Start with a staggered conformation and rotate the back carbon in 60° increments to generate all six primary conformers (three staggered and three eclipsed).

  • Analyze Strain: For each conformer, identify all gauche and eclipsing interactions.

  • Rank Stability: Qualitatively rank the conformers from most to least stable based on the number and severity of steric and torsional strains.

G

Computational Chemistry Protocol

For a more rigorous and quantitative analysis, computational chemistry methods are indispensable. Molecular mechanics (MM) and quantum mechanics (QM) are two primary approaches.

5.2.1. Molecular Mechanics (MM)

MM methods utilize a classical-mechanical model, representing atoms as spheres and bonds as springs.[1] The energy of a molecule is calculated using a force field, which is a set of parameters that define the energy cost of bond stretching, angle bending, torsional angles, and non-bonded interactions.[8][9] Popular force fields for alkanes include MM3 and MM4.[10]

Step-by-Step MM Protocol:

  • Build the 3D Structure: Construct the initial 3D model of this compound using molecular modeling software.

  • Select a Force Field: Choose an appropriate force field, such as MM4, which is well-parameterized for hydrocarbons.[10]

  • Perform a Conformational Search: Systematically rotate the C3-C4 dihedral angle (e.g., in 10-15° increments) and perform an energy minimization at each step.

  • Identify Minima and Maxima: The energy-minimized structures at each step will trace out the potential energy surface. The lowest energy points correspond to the stable conformers, while the highest energy points represent the transition states (eclipsed conformations).

  • Analyze Results: Extract the geometries and relative energies of the identified conformers. Calculate the Boltzmann distribution to determine the population of each conformer at a given temperature.

5.2.2. Quantum Mechanics (QM)

QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and, consequently, more reliable energetic information.[11]

Step-by-Step DFT Protocol:

  • Initial Geometries: Use the low-energy conformers identified from a molecular mechanics search as starting points for DFT calculations.

  • Select a Method and Basis Set: A common and reliable choice for organic molecules is the B3LYP functional with a 6-31G(d) basis set.[12][13]

  • Geometry Optimization: Perform a full geometry optimization for each starting conformer. This will locate the nearest local minimum on the potential energy surface.

  • Frequency Calculation: For each optimized structure, perform a frequency calculation to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Calculate Relative Energies: The relative Gibbs free energies of the conformers determine their relative populations at equilibrium.

G

Conclusion

The conformational analysis of this compound provides an excellent case study in the interplay of torsional and steric strain in determining molecular geometry. Through the systematic application of Newman projections and a quantitative assessment of strain energies, the relative stabilities of its various conformers can be predicted. For a more precise and authoritative understanding, computational methods such as molecular mechanics and density functional theory offer powerful tools for elucidating the conformational landscape. The methodologies and principles outlined in this guide provide a robust framework for researchers and professionals to confidently analyze the three-dimensional structures of complex organic molecules, a critical step in the rational design of new drugs and materials.

References

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values"
  • Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters
  • Draw the lowest energy conformation of 3-ethyl-2,4,4-trimethylheptane, depicting the C_3-C_4 bond on a sawhorse.
  • 3.7: Conformations of Other Alkanes - Chemistry LibreTexts
  • Draw Newman projections along the C3―C4 bond to show the most stable and least stable conform
  • MOLECULAR MECHANICAL FORCE FIELDS
  • Force field (chemistry) - Wikipedia
  • Axial/Equatorial Exchange in Cyclohexanes - Oregon St
  • Conformational analysis of propane (video) | Khan Academy
  • 3.
  • A value - Wikipedia
  • Force Fields for MD simul
  • Steric effects. 13.
  • Table of A-Values
  • Newman Projection of Butane (and Gauche Conform
  • Molecular mechanics (MM4)
  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing)
  • Gauche effect - Wikipedia
  • Solved Draw the Newman projections th
  • 2: Alkanes and Cycloalkanes
  • Eclipsed conform
  • Molecular mechanics (MM4)
  • Cyclohexane 'A values' for Substituents : r/chemhelp - Reddit
  • Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methc
  • Chapter 3: Conformation and Stereochemistry - Organic Chemistry
  • 3-Ethyl-4-methylheptane | C10H22 | CID 521415 - PubChem - NIH
  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches | Journal of Chemical Information and Modeling - ACS Public
  • Organic Chemistry: Eclipsed, Gauche, Anti [Staggered] Conformations of Newman Projections MADE EASY! - YouTube
  • Heptane, 3-ethyl-4-methyl- - the NIST WebBook
  • Comput
  • Lecture: Introduction to the ORCA ORCA Program System
  • Making ORCA Input Files with GaussView - YouTube
  • DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis ||Dr. Gaurav Jhaa - YouTube
  • Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi - YouTube

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An In-depth Technical Guide to the Stereoisomers of C11H24 Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The hydrocarbon undecane (C11H24) is an acyclic alkane that exists as 159 constitutional (structural) isomers.[1][2][3][4] While often considered chemically inert and primarily differentiated by physical properties like boiling point, a deeper analysis reveals the potential for stereoisomerism within this large family of compounds. This guide provides a comprehensive exploration of the principles of stereoisomerism as applied to C11H24 alkanes. It details the systematic identification of chiral isomers, outlines advanced analytical workflows for their separation and characterization, and offers field-proven insights for researchers in organic chemistry and drug development. The methodologies presented, though focused on a simple alkane, are foundational for the analysis of more complex chiral molecules.

Introduction: Beyond Structural Isomerism

In the realm of chemical sciences, isomerism describes the phenomenon of molecules sharing the same molecular formula but possessing distinct arrangements of atoms. For alkanes such as undecane (C11H24), the most commonly discussed form is constitutional isomerism, where atoms are connected in a different order, leading to variations in the carbon skeleton (e.g., n-undecane vs. 2-methyldecane).[5] These structural differences profoundly impact physical properties like boiling point and density due to changes in intermolecular van der Waals forces.[1]

However, a more subtle and often overlooked aspect of alkane diversity is stereoisomerism—where isomers have the same atomic connectivity but differ in the three-dimensional orientation of their atoms. This guide delves into the configurational and conformational stereoisomerism of C11H24, providing the theoretical framework and practical analytical strategies relevant to its study.

Foundational Analysis: Constitutional Isomers of C11H24

Before exploring stereochemistry, it is essential to recognize the sheer structural diversity of C11H24. There are 159 distinct constitutional isomers of undecane, ranging from the linear n-undecane to highly branched structures like 2,2,4,4-tetramethylheptane.[3][6] This structural variety is the basis from which stereoisomerism arises.

The Emergence of Chirality in C11H24 Alkanes

The most significant form of configurational isomerism for alkanes is based on chirality. A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a chiral center (or asymmetric carbon atom)—a carbon atom bonded to four different substituent groups.[7]

Identifying Chiral Centers in Undecane Isomers

To identify a chiral C11H24 isomer, one must inspect the carbon skeleton of a given constitutional isomer for a carbon atom bonded to four non-identical alkyl groups.

Example: 3-Methyldecane

Consider the constitutional isomer 3-methyldecane. The carbon at position 3 (C3) is bonded to:

  • A hydrogen atom (-H)

  • A methyl group (-CH3)

  • An ethyl group (-CH2CH3)

  • A heptyl group (-CH2CH2CH2CH2CH2CH2CH3)

Since all four groups are different, the C3 atom is a chiral center. Consequently, 3-methyldecane exists as a pair of non-superimposable mirror images called enantiomers .

G

Enumeration of Stereoisomers

A molecule with n chiral centers can have a maximum of 2n stereoisomers.[8] For a molecule with a single chiral center, like 3-methyldecane, there are 21 = 2 stereoisomers (one pair of enantiomers). Other undecane isomers can possess multiple chiral centers, giving rise to diastereomers (stereoisomers that are not mirror images of each other).

Constitutional Isomer ExampleNumber of Chiral Centers (n)Maximum Number of Stereoisomers (2^n)Stereoisomer Types
n-Undecane01 (Achiral)None
2-Methyldecane121 Pair of Enantiomers
3-Methyldecane121 Pair of Enantiomers
2,3-Dimethylnonane242 Pairs of Enantiomers
3,4-Dimethylnonane242 Pairs of Enantiomers

Analytical Strategies for Stereoisomer Resolution and Characterization

Distinguishing between stereoisomers is a significant analytical challenge because enantiomers possess identical physical properties (boiling point, density, refractive index) in an achiral environment.[8] Their separation and identification require specialized chiral-selective techniques.

G

Chiral Gas Chromatography (GC)

For volatile compounds like undecane isomers, chiral gas chromatography is the most powerful and widely used technique for enantiomeric separation.[9][10]

Causality Behind Experimental Choices: The principle of chiral GC relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) coated on the inside of the capillary column.[11] CSPs, often derivatives of cyclodextrins, create a transient diastereomeric complex with each enantiomer.[12] The difference in the stability of these complexes leads to different retention times, allowing for their separation.

Protocol: Enantiomeric Separation of a Chiral Undecane Isomer

  • Column Selection:

    • Choose a capillary column with a cyclodextrin-based chiral stationary phase (e.g., a derivative of β-cyclodextrin). The specific derivative should be selected based on its known selectivity for nonpolar analytes like hydrocarbons.[12]

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 ppm) of the undecane isomer mixture in a volatile, non-polar solvent such as hexane or pentane.

    • If available, an internal standard (e.g., n-dodecane) may be added for quantitative analysis.[2][4]

  • GC Instrument Parameters:

    • Injector: Set to a temperature sufficient to ensure rapid volatilization (e.g., 250 °C). Use a split injection mode to avoid column overloading.

    • Carrier Gas: Use an inert gas like Helium or Hydrogen with a constant flow rate appropriate for the column diameter (e.g., 1-2 mL/min).[13]

    • Oven Temperature Program: An isothermal separation at a low temperature may provide the best resolution. Start with an oven temperature of ~60-80 °C. If co-elution occurs, a slow temperature ramp (e.g., 1-2 °C/min) can be employed to optimize separation.[13]

    • Detector: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and is the standard choice.[11] A Mass Spectrometer (MS) can also be used for definitive identification of the eluting peaks.

  • Data Analysis:

    • The resulting chromatogram should show two distinct, well-resolved peaks for the two enantiomers.

    • The enantiomeric excess (% ee) can be calculated by integrating the peak areas: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent, it is an indispensable tool for confirming the constitutional structure and can be adapted for chiral analysis.[14][15]

Causality Behind Experimental Choices: Enantiomers have identical NMR spectra because the magnetic environments are identical. To differentiate them, it is necessary to introduce a chiral influence that creates a diastereomeric environment.[16] This is achieved by using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[14][17] For non-functionalized alkanes, this is exceptionally challenging and often impractical. However, NMR remains the gold standard for verifying the constitutional isomerism prior to chiral analysis. Different constitutional isomers will produce distinct ¹H and ¹³C NMR spectra due to differences in chemical shifts and coupling constants.[18]

Conclusion and Future Directions

The study of stereoisomerism in C11H24 alkanes, while academically focused, underscores the fundamental principles of 3D molecular structure that are critical in fields like drug development, where the stereochemistry of a molecule dictates its biological activity. The analytical techniques detailed in this guide, particularly chiral gas chromatography, provide a robust framework for the separation and analysis of any volatile chiral compound.

Future research may focus on the development of novel chiral stationary phases with even greater selectivity for nonpolar hydrocarbons and the application of advanced multidimensional GC techniques to resolve complex mixtures of both constitutional and stereoisomers found in petrochemical and environmental samples.[11]

References

  • Wikipedia. Undecane.
  • UCLA Division of Physical Sciences. Illustrated Glossary of Organic Chemistry - Undecane.
  • FooDB. Showing Compound Undecane (FDB004982).
  • Wikipedia. List of isomers of undecane.
  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • ResearchGate. (PDF) Chiral Gas Chromatography.
  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers.
  • Teledyne ISCO. What is Gas Chromatography?
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?
  • Mol-Instincts. Undecane (C11H24) properties.
  • Chemistry Stack Exchange. Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
  • Chemistry LibreTexts. 12.4: Gas Chromatography.
  • American Chemical Society. Exploiting entropy to separate alkane isomers.
  • Agilent. Chiral GC Columns | Gas Chromatography.
  • Pearson. The 1H NMR spectra of three isomers with molecular formula C4H9Br...
  • JEOL Ltd. Analyze of stereoisomer by NMR | Applications Notes.
  • YouTube. distinguishing isomers by 1H NMR spectroscopy.
  • ResearchGate. One-Step Method for Separation and Identification of n-Alkanes/Oligomers in HDPE Using High-Temperature High-Performance Liquid Chromatography.
  • National Institutes of Health. Undecane | C11H24 | CID 14257 - PubChem.
  • Royal Society of Chemistry. Adsorptive process design for the separation of hexane isomers using zeolites.
  • NC State University Libraries. 3.2 Alkanes and Alkane Isomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
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  • Khan Academy. Stereoisomers, enantiomers, and chirality centers.
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Methodological & Application

Application Note: Synthesis of 3-Ethyl-4,4-dimethylheptane via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Grignard Reagents in Complex Alkane Synthesis

The construction of complex, non-linear aliphatic scaffolds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Highly branched alkanes, such as 3-Ethyl-4,4-dimethylheptane, serve as important building blocks and model compounds. The Grignard reaction, a classic yet powerful tool in organic chemistry, provides an effective method for the formation of carbon-carbon bonds.[1][2] This reaction involves an organomagnesium halide, known as a Grignard reagent, which acts as a potent nucleophile, attacking electrophilic carbon centers like those in carbonyl groups.[3]

The synthesis of this compound presents a unique challenge due to its sterically hindered quaternary carbon center. A direct, single-step Grignard reaction to form the alkane is not feasible. Therefore, a more strategic, multi-step approach is required. This application note outlines a robust two-step synthesis commencing with the Grignard addition to a ketone to form a tertiary alcohol, followed by a reduction (deoxygenation) of the alcohol to the final alkane.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule, this compound, reveals several possible disconnection points. The most logical approach involves disconnecting one of the carbon-carbon bonds adjacent to the most substituted carbon.

Retrosynthesis Target This compound Disconnect1 C-C Disconnection (Deoxygenation) Target->Disconnect1 Intermediate_Alcohol 3-Ethyl-4,4-dimethylheptan-3-ol Disconnect2 C-C Disconnection (Grignard Addition) Intermediate_Alcohol->Disconnect2 Disconnect1->Intermediate_Alcohol Grignard_Reagent Ethylmagnesium Bromide (Grignard Reagent) Ketone 4,4-Dimethylheptan-3-one (Ketone) Disconnect2->Grignard_Reagent Disconnect2->Ketone

Caption: Retrosynthetic analysis of this compound.

This analysis leads to a convergent synthesis strategy where 4,4-Dimethylheptan-3-one is identified as a key precursor. The reaction of this ketone with ethylmagnesium bromide will yield the tertiary alcohol, 3-Ethyl-4,4-dimethylheptan-3-ol. Subsequent deoxygenation of this alcohol will furnish the target alkane. This two-step approach is advantageous as it circumvents the difficulties associated with the direct formation of a highly substituted alkane.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Magnesium turnings99.8%Sigma-Aldrich7439-95-4
Bromoethane99%Sigma-Aldrich74-96-4
Anhydrous Diethyl Ether≥99.7%Sigma-Aldrich60-29-7
4,4-Dimethylheptan-3-one98%TCI America4485-34-3
Iodine99.8%Sigma-Aldrich7553-56-2
Hydrochloric Acid37%Sigma-Aldrich7647-01-0
Saturated Ammonium ChlorideACS ReagentSigma-AldrichN/A
Anhydrous Sodium Sulfate99%Sigma-Aldrich7757-82-6
Toluene99.8%Sigma-Aldrich108-88-3
p-Toluenesulfonic acid98.5%Sigma-Aldrich104-15-4
Palladium on Carbon (10%)Sigma-Aldrich7440-05-3
Hydrogen GasHigh Purity1333-74-0
Step 1: Synthesis of 3-Ethyl-4,4-dimethylheptan-3-ol via Grignard Reaction

This procedure details the formation of the Grignard reagent, ethylmagnesium bromide, and its subsequent reaction with 4,4-dimethylheptan-3-one.

Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is flame-dried under a stream of nitrogen and equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) into the flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • A solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, the remaining bromoethane solution is added at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.[3]

  • Reaction with Ketone:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of 4,4-dimethylheptan-3-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up:

    • The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.[4]

    • The resulting mixture is transferred to a separatory funnel, and the layers are separated.

    • The aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 3-Ethyl-4,4-dimethylheptan-3-ol.

Grignard_Reaction Bromoethane Bromoethane EtMgBr Ethylmagnesium Bromide (Grignard Reagent) Bromoethane->EtMgBr Anhydrous Ether Mg Magnesium Mg->EtMgBr Intermediate Alkoxide Intermediate EtMgBr->Intermediate Ketone 4,4-Dimethylheptan-3-one Ketone->Intermediate Nucleophilic Addition Alcohol 3-Ethyl-4,4-dimethylheptan-3-ol Intermediate->Alcohol Protonation Workup Aqueous Workup (NH4Cl) Workup->Alcohol

Caption: Workflow for the Grignard synthesis of the tertiary alcohol intermediate.

Step 2: Deoxygenation of 3-Ethyl-4,4-dimethylheptan-3-ol

This two-stage protocol first involves the dehydration of the tertiary alcohol to an alkene, followed by hydrogenation to the desired alkane.

Protocol:

  • Dehydration to Alkene:

    • The crude 3-Ethyl-4,4-dimethylheptan-3-ol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • A catalytic amount of p-toluenesulfonic acid is added to the solution.[4]

    • The mixture is heated to reflux, and water is collected in the Dean-Stark trap.

    • The reaction is monitored by TLC or GC until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution, and then with water.

    • The organic layer is dried over anhydrous sodium sulfate, and the toluene is removed by distillation to yield the crude alkene mixture.

  • Hydrogenation to Alkane:

    • The crude alkene mixture is dissolved in a suitable solvent such as ethanol or ethyl acetate.

    • 10% Palladium on carbon (Pd/C) catalyst (approximately 1-5 mol%) is carefully added to the solution.

    • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.[4]

    • The reaction progress is monitored by GC-MS until the disappearance of the alkene peaks.

    • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.

    • The solvent is removed under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by fractional distillation.

Discussion and Mechanistic Insights

The success of the Grignard reaction is highly dependent on the exclusion of protic solvents and atmospheric moisture, as the Grignard reagent is a strong base and will react with acidic protons.[1][2] The use of anhydrous diethyl ether is crucial as it solvates the magnesium complex, stabilizing the Grignard reagent.[1]

The reaction of the Grignard reagent with the ketone proceeds via a nucleophilic addition to the carbonyl carbon.[3][5] The steric hindrance around the carbonyl group in 4,4-dimethylheptan-3-one can potentially lead to side reactions such as reduction or enolization.[5][6] However, by maintaining a low reaction temperature during the addition of the ketone, the desired nucleophilic addition is favored.

The deoxygenation of the tertiary alcohol is a reliable method to obtain the final alkane. The acid-catalyzed dehydration proceeds through an E1 mechanism, forming a carbocation intermediate, which then eliminates a proton to form a mixture of alkene isomers. The subsequent catalytic hydrogenation is a syn-addition of hydrogen across the double bond, resulting in the saturated alkane.

Safety Precautions

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent: Grignard reagents are highly reactive and pyrophoric. Handle with extreme care and away from sources of water or protic solvents.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step should be performed with appropriate safety measures, including proper ventilation and the use of a blast shield if working on a larger scale.

References

  • Unacademy. (n.d.). A Short On Preparation Of Alkanes By Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry.
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
  • Organic chemistry teaching. (2015, July 31). Reactions of Grignard reagents. WordPress.com.

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Application Notes and Protocols for the Synthesis of Branched Alkanes via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Carbon-Carbon Bond Formation

The Friedel-Crafts alkylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a pivotal method for constructing carbon-carbon bonds by attaching substituents to aromatic rings.[1][2] This electrophilic aromatic substitution reaction is particularly valuable in the synthesis of alkylarenes, which are crucial intermediates in the production of a vast array of industrial products, from polymers to fine chemicals and pharmaceuticals.[3][4] This guide provides an in-depth exploration of the Friedel-Crafts alkylation for the synthesis of branched alkanes, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Theoretical Framework: Understanding the Electrophilic Substitution Pathway

The Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism.[2] The reaction typically involves an alkyl halide as the alkylating agent, an aromatic compound as the substrate, and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][3]

The core of the reaction mechanism can be dissected into three primary steps:

  • Generation of the Electrophile: The Lewis acid catalyst interacts with the alkyl halide to form a highly reactive carbocation or a carbocation-like complex.[2][5] For tertiary and secondary alkyl halides, a distinct carbocation is generally formed.[5] In the case of primary alkyl halides, a polarized complex is more likely.[1][6]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the carbocation. This step disrupts the aromaticity of the ring and forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[3][5]

  • Deprotonation and Catalyst Regeneration: A weak base, often the counter-ion of the Lewis acid complex (e.g., AlCl₄⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[2][3]

The Critical Role of Carbocation Rearrangement

A significant characteristic and often a major limitation of Friedel-Crafts alkylation is the propensity of the intermediate carbocation to rearrange.[2][5][7] Carbocations will rearrange via hydride or alkyl shifts to form a more stable carbocation (tertiary > secondary > primary).[5][8] For instance, the reaction of benzene with 1-chlorobutane primarily yields sec-butylbenzene instead of n-butylbenzene due to the rearrangement of the initially formed primary carbocation to a more stable secondary carbocation.[9] This inherent tendency for rearrangement must be a primary consideration in synthetic design. To circumvent this, tertiary alkyl halides or other alkylating agents that form stable carbocations without rearrangement are often preferred.[5]

Visualizing the Mechanism and Workflow

To provide a clearer understanding, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

G cluster_mechanism Friedel-Crafts Alkylation Mechanism R_X Alkyl Halide (R-X) Carbocation Carbocation (R⁺) + [AlCl₃X]⁻ R_X->Carbocation + AlCl₃ AlCl3 Lewis Acid (AlCl₃) Arene Aromatic Ring Sigma_Complex Arenium Ion (Sigma Complex) Arene->Sigma_Complex + R⁺ Product Alkylated Arene Sigma_Complex->Product - H⁺ HCl HCl Sigma_Complex->HCl Regen_AlCl3 AlCl₃ Sigma_Complex->Regen_AlCl3 G cluster_workflow Experimental Workflow Start Start: Reagent Preparation Setup Reaction Setup under Inert Atmosphere Start->Setup Cooling Cooling of Reaction Mixture Setup->Cooling Catalyst_Addition Slow Addition of Lewis Acid Catalyst Cooling->Catalyst_Addition Reaction Reaction Period (Stirring) Catalyst_Addition->Reaction Workup Aqueous Workup (Quenching) Reaction->Workup Extraction Organic Layer Extraction Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Product Purification (e.g., Recrystallization, Distillation) Drying->Purification Analysis Product Characterization (NMR, GC-MS, etc.) Purification->Analysis

Caption: General Experimental Workflow.

Key Experimental Parameters and Reagent Selection

The success of a Friedel-Crafts alkylation hinges on the careful selection of reagents and reaction conditions.

ParameterKey ConsiderationsTypical Choices & Conditions
Aromatic Substrate Must not contain strongly deactivating groups (e.g., -NO₂, -CN, -COR) or basic amino groups (-NH₂, -NHR, -NR₂) which complex with the catalyst. [9][10]Benzene, toluene, xylenes, and other activated or moderately deactivated arenes.
Alkylating Agent Tertiary and secondary alkyl halides are preferred to minimize carbocation rearrangement. [1]Alkenes (with a protic or Lewis acid) and alcohols can also be used. [5][6]tert-Butyl chloride, isopropyl chloride, cyclohexene.
Lewis Acid Catalyst Activity and choice depend on the reactivity of the substrate and alkylating agent. Anhydrous conditions are crucial.AlCl₃, FeCl₃, BF₃, SbCl₅. [7][10]Solid acid catalysts like zeolites are used in industrial applications. [1][11]
Solvent Should be inert to the reaction conditions. Often, the aromatic substrate itself is used in excess as the solvent.Dichloromethane, carbon disulfide, nitrobenzene (for less reactive substrates).
Temperature Typically low to moderate temperatures (0 °C to room temperature) to control the exothermic reaction and minimize side reactions.Dependent on specific reactants; often initiated at 0 °C.
Stoichiometry An excess of the aromatic compound is often used to minimize polyalkylation. The catalyst is typically used in catalytic to stoichiometric amounts.Aromatic:Alkylating Agent ratio of 2:1 to 10:1.

Protocol: Synthesis of 1,4-di-tert-butylbenzene

This protocol details the synthesis of 1,4-di-tert-butylbenzene via the Friedel-Crafts alkylation of tert-butylbenzene with tert-butyl chloride. This example is chosen because the use of a tertiary alkyl halide prevents carbocation rearrangement, and the steric hindrance of the tert-butyl group favors para-substitution and helps to limit over-alkylation. [12]

Materials and Equipment:
  • tert-Butylbenzene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask

  • Drying tube (filled with CaCl₂) or inert gas (N₂ or Ar) supply

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and recrystallization

Procedure:
  • Reaction Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a drying tube or an inlet for an inert gas. The reaction should be performed in a fume hood due to the evolution of HCl gas. [12]2. Reagent Charging: To the flask, add tert-butylbenzene (13.4 g, 100 mmol) and anhydrous dichloromethane (20 mL).

  • Cooling: Cool the flask in an ice-water bath to 0 °C with stirring.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (1.0 g, 7.5 mmol) to the cooled solution in small portions. Note: AlCl₃ is highly hygroscopic and reacts vigorously with water.

  • Alkylating Agent Addition: Place tert-butyl chloride (9.26 g, 100 mmol) in the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 1-2 hours.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over 50 g of crushed ice in a beaker. Caution: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of dichloromethane and shake. Separate the organic layer. Wash the organic layer sequentially with 20 mL of cold water, 20 mL of 5% NaHCO₃ solution, and 20 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from methanol or ethanol to yield white crystals of 1,4-di-tert-butylbenzene.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR, GC-MS, and melting point determination.

Troubleshooting and Limitations

Despite its utility, Friedel-Crafts alkylation is beset by several limitations that researchers must navigate.

  • Polyalkylation: The product of the initial alkylation is often more nucleophilic than the starting material because alkyl groups are activating. [1][7]This can lead to the addition of multiple alkyl groups. To mitigate this, a large excess of the aromatic substrate is typically employed. [9]* Carbocation Rearrangements: As previously discussed, primary and some secondary alkyl halides will yield rearranged products. [6][13]This can be avoided by using alkylating agents that form stable carbocations (e.g., tertiary or benzylic halides) or by using Friedel-Crafts acylation followed by reduction. [6]* Substrate Limitations: The reaction fails with aromatic rings bearing strongly electron-withdrawing groups (e.g., nitro, acyl, cyano) or basic amino groups. [9]Aryl and vinylic halides cannot be used as alkylating agents because their corresponding carbocations are too unstable to form. [6]* Catalyst Deactivation: The Lewis acid catalyst can be deactivated by complexation with basic functional groups on the aromatic substrate or by reaction with water. Strict anhydrous conditions are therefore essential.

Modern and Greener Alternatives

Recent research has focused on developing more environmentally benign and efficient Friedel-Crafts alkylation protocols. The use of solid acid catalysts, such as zeolites and acid-treated clays, offers advantages in terms of catalyst recovery, reusability, and reduced waste generation. [11][14]These are widely implemented in industrial processes for the synthesis of ethylbenzene and cumene. [1][4]Additionally, newer catalytic systems involving late transition metals are being explored to broaden the scope and improve the selectivity of the reaction under milder conditions. [15]

Conclusion

The Friedel-Crafts alkylation is a powerful and versatile tool for the synthesis of branched alkanes attached to aromatic systems. A thorough understanding of its mechanism, particularly the potential for carbocation rearrangements and polyalkylation, is crucial for its successful application. By carefully selecting substrates, alkylating agents, and reaction conditions, and by adhering to rigorous experimental protocols, researchers can effectively harness this classic reaction for the synthesis of complex molecules in academic and industrial settings.

References

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Gas chromatography-mass spectrometry (GC-MS) analysis of C11H24 isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C11H24 Isomers

Authored by a Senior Application Scientist

Abstract

The accurate separation and identification of hydrocarbon isomers are critical in various fields, including petroleum analysis, environmental monitoring, and chemical synthesis. Undecane (C11H24), with its 159 structural isomers, presents a significant analytical challenge due to the subtle differences in the physicochemical properties of its isomers.[1][2] This guide provides a comprehensive methodology for the analysis of C11H24 isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the theoretical principles, provide a detailed experimental protocol, and offer insights into data interpretation, establishing a robust framework for researchers and drug development professionals.

Introduction: The Challenge of Undecane Isomer Analysis

Undecane is an 11-carbon alkane with the general formula C11H24.[3][4][5] The primary challenge in its analysis lies in the sheer number of its structural isomers, all of which share the same molecular weight (156.31 g/mol ) but differ in their carbon skeleton arrangement.[3][4][6] These structural variations lead to slight differences in boiling points and molecular shapes, which are the fundamental properties exploited for gas chromatographic separation.[1] Achieving baseline separation of all 159 isomers is a formidable task, often resulting in co-elution where multiple isomers exit the GC column simultaneously.[1] Therefore, a highly efficient separation technique coupled with a definitive detection method is essential. GC-MS stands as the premier technique for this application, combining the high-resolution separation power of capillary GC with the structural elucidation capabilities of mass spectrometry.

The Core Principles: Why GC-MS is the Method of Choice

The synergy between Gas Chromatography and Mass Spectrometry provides a powerful analytical solution for complex isomeric mixtures.

Gas Chromatography (GC): The Separation Engine

The separation of C11H24 isomers is primarily governed by their boiling points and, to a lesser extent, their molecular shape.[1]

  • The Stationary Phase: Non-polar capillary columns are the industry standard for separating alkane isomers.[1] A 100% dimethylpolysiloxane (e.g., DB-1 or similar) or a 5% phenyl-methylpolysiloxane (e.g., DB-5) stationary phase is highly effective.[1][7][8] On these phases, analytes are separated predominantly by their boiling points; more volatile, highly branched isomers typically elute earlier than the linear n-undecane, which has the highest boiling point.

  • The Temperature Program: Isothermal analysis is insufficient for a mixture with a wide range of boiling points. A slow, programmed temperature ramp is crucial for resolving closely eluting isomers.[1] A slower ramp rate enhances resolution but increases the total analysis time.[1] The program must be optimized to provide the best balance between separation and efficiency.

Mass Spectrometry (MS): The Identification Tool

Electron Ionization (EI) is the most common ionization technique for alkane analysis. A standard 70 eV electron beam possesses sufficient energy to ionize the molecule and induce predictable fragmentation.

  • Molecular Ion (M+•): The molecular ion peak for undecane isomers is observed at a mass-to-charge ratio (m/z) of 156. For straight-chain alkanes, this peak is often weak but observable. In highly branched isomers, it may be entirely absent due to the high instability of the molecular ion.[9][10]

  • Fragmentation Pattern: The fragmentation of alkanes is characterized by the cleavage of C-C bonds, leading to the formation of stable carbocations.[9] This results in a characteristic series of cluster peaks separated by 14 mass units (CH2 groups), with prominent peaks typically at m/z 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), and 85 (C6H13+).[9][10][11] The base peak for many isomers is often m/z 57 or 43.[9][10]

  • Isomer Differentiation: While all C11H24 isomers produce similar fragment ions, the relative intensities of these ions differ based on the molecular structure. Fragmentation is more likely to occur at branch points because it leads to the formation of more stable secondary or tertiary carbocations.[9][12] By carefully examining these intensity differences, one can distinguish between isomers that may co-elute from the GC column.

Experimental Protocol: A Self-Validating System

This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

Sample and Standard Preparation
  • Stock Solution: Prepare a stock solution of the C11H24 isomer mixture (if available) or individual isomer standards in a volatile, non-polar solvent like n-hexane at a concentration of approximately 1000 µg/mL.[1]

  • Working Standard: Dilute the stock solution with n-hexane to a final concentration suitable for your instrument's sensitivity, typically in the range of 1-10 µg/mL.[1]

  • Kovats Index Standard: Prepare a separate working standard containing a series of n-alkanes (e.g., C8 to C20) in n-hexane. This standard is crucial for calculating Kovats Retention Indices for reliable compound identification.[1]

GC-MS Instrumentation & Parameters

The following table outlines the recommended parameters for a standard capillary GC-MS system.

Parameter Value Justification
GC System Gas Chromatograph with Split/Splitless Inlet and Mass SpectrometerStandard for volatile compound analysis.
Capillary Column 30-60 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)A longer column provides better resolution. The DB-5ms phase offers excellent inertness and low bleed, ideal for MS detection.[1][7][8]
Carrier Gas Helium, Constant FlowInert carrier gas providing good efficiency. Constant flow mode maintains resolution as the oven temperature ramps.
Flow Rate 1.0 - 1.2 mL/minOptimal flow rate for a 0.25 mm ID column, balancing efficiency and analysis time.[1]
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the sample without thermal degradation.[1]
Injection Mode Split (e.g., 100:1 ratio)Prevents column overloading and ensures sharp, narrow peaks for concentrated samples.[1] For trace analysis, a splitless injection would be more appropriate.[1]
Injection Volume 1 µLStandard volume to avoid overloading the inlet and column.[1]
Oven Program Initial: 40°C, hold for 5 minRamp: 2°C/min to 200°CHold: 10 min at 200°CThe initial hold allows for focusing of early eluting compounds. The slow ramp rate is critical for resolving closely related isomers.[1] The final hold ensures all isomers have eluted.
MS Transfer Line 280 °CPrevents condensation of analytes as they transfer from the GC to the MS.[1]
Ion Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.[1]
Ionization Mode Electron Ionization (EI)70 eV
Scan Range m/z 35-250Covers the molecular ion (m/z 156) and all significant fragment ions while avoiding solvent peaks at lower masses.[1]
Data Acquisition Workflow

A logical sequence of injections is critical for generating reliable and interpretable data.

G Solvent_Blank 1. Solvent Blank (n-Hexane) Acquire_Blank Acquire Data for Blank Solvent_Blank->Acquire_Blank Alkane_Std 2. n-Alkane Standard (C8-C20) Acquire_Std Acquire Data for n-Alkane Std Alkane_Std->Acquire_Std Sample 3. C11H24 Isomer Sample Acquire_Sample Acquire Data for Sample Sample->Acquire_Sample Check_System Check for System Contamination Acquire_Blank->Check_System Calc_RI Calculate Retention Indices (RI) Acquire_Std->Calc_RI Identify_Peaks Identify Isomers via RI & Mass Spectra Acquire_Sample->Identify_Peaks Calc_RI->Identify_Peaks

Caption: GC-MS data acquisition and analysis workflow.

Data Analysis and Interpretation

Peak Identification using Kovats Retention Index

Retention times can shift between runs and instruments. The Kovats Retention Index (RI) normalizes retention times relative to a series of co-injected n-alkanes, providing a much more reliable identification parameter.[1][13][14] The RI value for an unknown peak is calculated based on the retention times of the n-alkanes that elute just before and after it. This calculated RI can then be compared to literature or database values for positive identification.

Mass Spectral Interpretation

The definitive identification of an isomer relies on matching its mass spectrum with a reference spectrum from a library like the NIST Mass Spectral Library.[3][4][6][15] When a reference is unavailable, the fragmentation pattern provides structural clues.

  • n-Undecane: Exhibits a clear, albeit small, molecular ion at m/z 156 and a smooth distribution of fragment clusters at m/z 43, 57, 71, 85, etc.[9]

  • Branched Isomers: Fragmentation is favored at the branching point. For example, 2-methyldecane will show an enhanced peak corresponding to the loss of a propyl group (cleavage at C3-C4) or a larger fragment, leading to a more stable secondary carbocation. This distinguishes it from 3-methyldecane, where cleavage would occur at a different position, altering the relative abundances of the key fragment ions.[9][12]

G M [C11H24]+• m/z 156 F1 [C8H17]+ m/z 113 M->F1 Loss of •C3H7 F2 [C4H9]+ m/z 57 M->F2 Loss of •C7H15 F3 [C3H7]+ m/z 43 M->F3 Loss of •C8H17

Caption: Simplified EI fragmentation of a C11H24 isomer.

Expected Retention and Spectral Data

The following table summarizes typical data for n-undecane. Branched isomers will generally have lower retention indices and variations in fragment intensities.

Compound Formula MW Kovats RI (non-polar column) Key Mass Fragments (m/z)
n-UndecaneC11H24156.31~110043, 57, 71, 85, 156 (M+)

Note: The Kovats RI for n-alkanes is defined as 100 times the carbon number; for n-undecane, it is 1100.[13][14]

Conclusion

The GC-MS analysis of C11H24 isomers is a complex but manageable task with the right methodology. The key to success lies in using a high-resolution, non-polar capillary column with a slow oven temperature ramp to maximize chromatographic separation. This must be paired with careful mass spectral analysis, leveraging both library matching and an understanding of alkane fragmentation rules to differentiate isomers. The use of Kovats Retention Indices is indispensable for reliable, reproducible identification. The protocols and principles outlined in this guide provide a robust foundation for researchers to successfully tackle the challenge of C11H24 isomer analysis.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Undecane. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). Undecane. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). Undecane. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). Undecane. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). Undecane. NIST Chemistry WebBook.
  • ASTM International. (1989). Hydrocarbon-Type Analysis of Jet Fuel with Gas Chromatography/Mass Spectrometry. ASTM.
  • ACS Publications. (2024). A Rapid Analysis Method for Determination of Hydrocarbon Types in Aviation Turbine Fuel by Gas Chromatography-Mass Spectrometry. ACS Publications.
  • SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS. SCION Instruments.
  • ASTM International. (n.d.). Hydrocarbon-Type Analysis of Jet Fuel with Gas Chromatography/Mass Spectrometry. ASTM.
  • ResearchGate. (n.d.). GC-MS Spectra of Undecane (Retention time-7.567). ResearchGate.
  • FooDB. (2010). Showing Compound Undecane (FDB004982). FooDB.
  • ResearchGate. (n.d.). GC-MS Spectra of Undecane (Retention time-7.567). ResearchGate.
  • Nowick, J. S. (2011). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. YouTube.
  • PubChem. (n.d.). Undecane. PubChem.
  • Human Metabolome Database. (2012). Showing metabocard for Undecane (HMDB0031445). HMDB.
  • The Pherobase. (2025). The Kovats Retention Index: Undecane (C11H24). The Pherobase.
  • National Renewable Energy Laboratory. (n.d.). Process Chemistry Laboratory Characterization Tests. NREL.
  • LCGC International. (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. LCGC International.
  • Peng, C. T., Hua, R. L., & Maltby, D. (1992). Prediction of retention indexes. IV. Chain branching in alkylbenzene isomers with C10-13 alkyl chains identified in a scintillator solvent. Journal of Chromatography A, 589(1-2), 231-239.
  • Shimadzu. (n.d.). Gas Chromatography (GC) Columns. Shimadzu Singapore.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • National Institute of Standards and Technology (NIST). (n.d.). Undecane. NIST Chemistry WebBook.
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Application Note: A Comprehensive NMR-Based Protocol for the Structural Elucidation of 3-Ethyl-4,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Characterization

In the realm of organic chemistry, particularly in pharmaceutical and materials science, the precise structural verification of molecular entities is non-negotiable. Branched alkanes, such as 3-Ethyl-4,4-dimethylheptane, serve as fundamental building blocks and structural motifs in a vast array of more complex molecules. The presence of a chiral center (C3) and a quaternary carbon (C4) in this molecule presents a classic characterization challenge where overlapping signals in simple spectra can lead to ambiguity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the atomic-resolution structure of small molecules in solution.[1] It provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note details a systematic workflow, moving from basic 1D experiments to more sophisticated 2D correlation techniques, to ensure a robust and irrefutable structural assignment of this compound.

Foundational Analysis: Predicted Spectral Data

Before initiating any experimental work, a theoretical prediction of the NMR spectra provides a critical roadmap for data analysis. The structure of this compound is shown below, with IUPAC numbering for the main chain and descriptive labels for the branches.

Molecular Structure and Atom Numbering:

Protons and carbons in saturated aliphatic groups are highly shielded and typically resonate in the upfield region of the NMR spectrum.[2] Based on established chemical shift increments and data for similar alkanes, the following shifts can be anticipated.[3][4]

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

PositionGroup TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected ¹H Multiplicity
7CH₃~0.9~14Triplet
6CH₂~1.3~23Multiplet
5CH₂~1.2~42Multiplet
4CN/A~35N/A
4a, 4bCH₃~0.85~28Singlet (each)
3CH~1.5~45Multiplet
3aCH₂~1.3~25Multiplet
3bCH₃~0.9~11Triplet

Note: These values are estimates. The actual chemical shifts are dependent on solvent, concentration, and temperature.

Integrated Experimental Workflow

A successful structural elucidation relies on a logical progression of experiments, where the results of each step inform the next. The workflow is designed as a self-validating system, culminating in a complete and unambiguous assignment.

Protocol 1: Sample Preparation

The foundation of high-quality NMR data is meticulous sample preparation.[1] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.

  • Compound Weighing: Accurately weigh 5–10 mg of this compound into a clean, dry vial.

  • Solvent Choice: For a non-polar alkane, deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent dissolving power and well-characterized residual signal.

  • Dissolution: Add 0.6–0.7 mL of CDCl₃ containing 0.03% Tetramethylsilane (TMS). TMS serves as the internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.

  • Transfer: Gently vortex the vial until the sample is fully dissolved. Using a glass Pasteur pipette, filter the solution through a small cotton or glass wool plug into a high-quality 5 mm NMR tube to remove any particulates.

  • Finalization: Cap the NMR tube securely. The sample is now ready for analysis.

Data Acquisition Strategy

The overall strategy involves acquiring standard 1D spectra first, followed by a series of 2D experiments to resolve signal overlap and establish the carbon skeleton.[5]

Figure 1: Logical workflow for NMR data acquisition and analysis. This sequential process ensures all necessary data for structural verification is collected efficiently.

Protocols for 1D NMR Acquisition

Protocol 2: ¹H NMR (Proton)

  • Instrument Setup: Insert the sample, lock on the CDCl₃ deuterium signal, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Key Acquisition Parameters:

    • Pulse Program: Standard 30° pulse (zg30).

    • Spectral Width: 0–12 ppm.

    • Acquisition Time: 3–4 seconds for good resolution.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8–16 scans.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Protocol 3: ¹³C{¹H} NMR (Carbon, Proton-Decoupled)

  • Rationale: This experiment provides a count of unique carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon and to enhance signal intensity via the Nuclear Overhauser Effect (NOE).[6]

  • Key Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program with power gating (zgpg30).

    • Spectral Width: 0–200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512–1024 scans are necessary due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C.[6]

  • Processing: Apply Fourier transform with line broadening (e.g., 1 Hz), phase correction, and baseline correction. Calibrate to the TMS signal at 0.00 ppm (or the CDCl₃ triplet centered at 77.16 ppm).

Protocols for 2D NMR Acquisition

Protocol 4: ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[7] This is essential for identifying connected fragments of the molecule, such as the propyl and ethyl chains.

  • Key Acquisition Parameters:

    • Pulse Program: Gradient-selected COSY (cosygpqf).

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Number of Increments (F1): 256.

    • Number of Scans per Increment: 2–4.

  • Interpretation: A cross-peak at the intersection of two different proton signals (F2, F1) indicates that these two protons are J-coupled.

Protocol 5: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond correlation).[8][9] This is the most reliable way to assign the chemical shifts of protonated carbons.

  • Key Acquisition Parameters:

    • Pulse Program: Edited HSQC with sensitivity enhancement (hsqcedetgpsisp). This version also provides editing information, showing CH/CH₃ and CH₂ signals with opposite phases.

    • Spectral Width (F2 - ¹H): 0–12 ppm.

    • Spectral Width (F1 - ¹³C): 0–60 ppm (focused on the aliphatic region).

    • Number of Increments (F1): 128–256.

    • Number of Scans per Increment: 4–8.

  • Interpretation: Each cross-peak links a specific proton resonance on the F2 axis to a specific carbon resonance on the F1 axis.

Protocol 6: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: The HMBC experiment is the cornerstone for assembling the complete carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically 2 and 3 bonds), while suppressing the one-bond correlations seen in HSQC.[8][10] This is crucial for identifying connectivity across non-protonated (quaternary) centers.

  • Key Acquisition Parameters:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

    • Long-range J-coupling delay: Optimized for an average long-range coupling of 8 Hz.

    • Spectral Widths: Same as HSQC.

    • Number of Increments (F1): 256–400.

    • Number of Scans per Increment: 8–16.

  • Interpretation: Cross-peaks connect protons to carbons two or three bonds away, providing the final links needed to piece the entire structure together.

Data Interpretation and Structural Verification

The final structure is confirmed by integrating all the NMR data into a single, self-consistent assignment. The key is to use the different experiments to cross-validate findings.

  • Identify Spin Systems with COSY: Trace the correlations from the terminal methyl groups (H7 and H3b) to their adjacent methylenes, defining the n-propyl and ethyl fragments.

  • Assign Protonated Carbons with HSQC: Use the now-assigned proton signals to definitively assign their directly attached carbons (C7, C6, C5, C3, C3a, C3b, C4a, C4b).

  • Assemble the Skeleton with HMBC: This is the most critical step. The protons on the gem-dimethyl groups (H4a/H4b) are expected to show correlations to the quaternary carbon C4 (²J), the methine carbon C3 (³J), and the methylene carbon C5 (³J). These correlations unambiguously connect the propyl chain, the ethyl chain (via C3), and the gem-dimethyl groups to the central C4 atom.

Figure 2: Diagram of key expected 2D NMR correlations. COSY correlations (green lines) establish proton-proton adjacencies, while HMBC correlations (orange dashed arrows) are crucial for assembling the full carbon skeleton across the quaternary C4 center.

Conclusion

This application note has presented a robust and comprehensive framework for the complete structural elucidation of this compound using a standard suite of NMR experiments. By following the detailed protocols and logical interpretation workflow, researchers can achieve unambiguous and verifiable characterization of this and other similarly complex aliphatic molecules. The emphasis on understanding the purpose of each experiment empowers scientists to adapt this methodology to their specific research challenges, ensuring data integrity and confidence in their results.

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]
  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Vol. 50. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
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  • Emery Pharma. (2018).
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  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
  • OC hem simplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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Application Notes & Protocols: Evaluating 3-Ethyl-4,4-dimethylheptane as a Novel Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical evaluation of 3-Ethyl-4,4-dimethylheptane, a C11 branched alkane, as a potential non-polar solvent. Given its status as a compound with limited established applications, this guide focuses on the foundational protocols required to characterize its physicochemical properties, assess its solvency, and validate its utility in common laboratory procedures such as liquid-liquid extraction. By presenting a systematic framework for evaluation, we aim to empower researchers to explore and qualify novel solvents for specialized applications in organic synthesis, purification, and formulation.

Introduction: The Case for Novel Branched Alkanes

The selection of a solvent is a critical parameter that can dictate the success of a chemical reaction, extraction, or formulation. While standard non-polar solvents like hexane and heptane are ubiquitous, their physical properties (e.g., boiling point, density, viscosity) are fixed. Branched alkanes, a diverse class of saturated hydrocarbons, offer a rich space for identifying solvents with tailored properties.[1][2] Their unique molecular architecture, characterized by side chains off a main carbon backbone, disrupts efficient molecular packing.[1] This typically results in lower boiling points compared to their linear counterparts and can influence viscosity and solvency in unique ways.[1][3]

This compound (CAS 61868-39-1) is a C11H24 isomer with a distinct branching structure.[4][5] Although not currently available as a common laboratory solvent, its structure suggests properties that could fill niche applications where standard alkanes are suboptimal. This guide outlines the necessary steps to scientifically evaluate its potential.

Physicochemical Profile and Comparative Analysis

A thorough understanding of a solvent's physical properties is the first step in its evaluation. These properties dictate its behavior in various laboratory and industrial settings.

2.1 Core Properties

The known properties of this compound are summarized below and compared with the widely used non-polar solvent, n-Heptane.

PropertyThis compoundn-Heptane (Reference)Rationale for Importance
Molecular Formula C₁₁H₂₄[4]C₇H₁₆Determines molecular weight and influences intermolecular forces.
Molecular Weight 156.31 g/mol [4]100.21 g/mol Affects density, boiling point, and viscosity.
IUPAC Name This compound[4]HeptaneProvides unambiguous chemical identification.
Boiling Point ~176 °C (estimated)[6]98.4 °CDefines the operational temperature range and ease of removal post-process.
Density ~0.767 g/mL (estimated)[6]0.684 g/mLCrucial for phase separation in liquid-liquid extractions; less dense than water.[7]
Solubility in Water Insoluble (predicted)InsolubleAs a non-polar alkane, it is hydrophobic and immiscible with water.[8][9]
Predicted XLogP3 5.4[4]4.5Indicates high lipophilicity, suggesting strong solvency for non-polar solutes.

2.2 Interpretation of Properties

The higher boiling point of this compound compared to n-heptane suggests it could be advantageous for reactions requiring elevated temperatures where solvent loss due to evaporation is a concern. Its density, while still less than water, is higher than heptane, which may offer different phase separation characteristics. The high calculated XLogP3 value points towards a strong affinity for fats, oils, and other non-polar compounds, making it a promising candidate for extraction processes.[10][11]

Logical Framework for Novel Solvent Evaluation

Before committing to extensive application testing, a logical workflow ensures that a candidate solvent is properly characterized and its potential is systematically assessed. The following diagram illustrates this process.

Solvent_Evaluation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Application Testing cluster_2 Phase 3: Safety & Final Assessment Purity Purity Analysis (Protocol 5.1) Properties Physicochemical Property Verification (BP, Density) Purity->Properties Solvency Solvency Power (Protocol 5.2) Properties->Solvency LLE Model Liquid-Liquid Extraction (Protocol 5.3) Solvency->LLE Reaction Test Reaction Medium LLE->Reaction Formulation Solubilization of Poorly Soluble API Reaction->Formulation Safety Safety & Handling Review (Section 4.0) Formulation->Safety Decision Go/No-Go Decision for Specific Application Safety->Decision LLE_Protocol start Start: Aqueous Analyte Solution prep Divide into Two Separatory Funnels start->prep add_solv Add Solvents prep->add_solv funnel1 Funnel 1: + this compound add_solv->funnel1 funnel2 Funnel 2: + n-Heptane (Control) add_solv->funnel2 shake Shake & Vent Both Funnels funnel1->shake funnel2->shake separate Allow Phases to Separate shake->separate collect Collect Aqueous & Organic Layers separate->collect quantify Quantify Analyte in Aqueous Phase collect->quantify compare Compare Extraction Efficiency quantify->compare

Sources

Application Notes and Protocols for 3-Ethyl-4,4-dimethylheptane in Fuel Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and fuel development professionals on the application of 3-Ethyl-4,4-dimethylheptane as a potential component in advanced fuel formulations. As the automotive industry continues to pursue higher efficiency and lower emissions, the development of high-performance fuel components with superior anti-knock properties is paramount. Highly branched alkanes, such as this compound, are promising candidates for enhancing the octane rating of gasoline. This guide details the physicochemical properties, proposed synthesis, and rigorous testing protocols for evaluating the fuel performance characteristics of this C11 isoalkane. Methodologies for determining the Research Octane Number (RON), Motor Octane Number (MON), and heat of combustion are presented with an emphasis on the underlying scientific principles and adherence to industry standards.

Introduction: The Role of Branched Alkanes in Modern Fuels

The octane rating of a gasoline is a critical measure of its ability to resist auto-ignition, or "knocking," in an internal combustion engine.[1][2] Knocking can lead to engine damage and reduced efficiency. The octane number is determined by comparing the anti-knock properties of a fuel to a mixture of iso-octane (2,2,4-trimethylpentane), which has an octane rating of 100, and n-heptane, with an octane rating of 0.[3]

Highly branched alkanes are known to have significantly higher octane numbers than their straight-chain isomers.[4][5][6] This is because the branched structures are more stable and produce more stable carbocation intermediates during combustion, which slows down the reaction rate and prevents premature detonation.[4][5] this compound, a C11 highly branched alkane, is a molecule of interest for fuel research due to its structural characteristics which suggest favorable anti-knock properties. This guide outlines the necessary protocols to synthesize and evaluate its potential as a high-octane blending component for gasoline.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a fuel component is essential for predicting its behavior in a fuel blend and in an engine.

PropertyValueSource
Molecular Formula C₁₁H₂₄[7]
IUPAC Name This compound[7]
CAS Number 61868-39-1[7]
Molecular Weight 156.31 g/mol [7]
Appearance Colorless liquid (expected)Inferred from similar alkanes
Boiling Point ~180-190 °C (estimated)Estimated based on similar C11 isomers
Density ~0.75-0.77 g/cm³ (estimated)Estimated based on similar C11 isomers

Synthesis of this compound

While a specific, optimized synthesis for this compound is not widely published, a plausible synthetic route can be designed based on established organometallic reactions. One such approach involves a Grignard reaction followed by dehydration and hydrogenation.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Hydrogenation A 2-bromobutane D sec-Butylmagnesium bromide (Grignard Reagent) A->D B Magnesium turnings B->D C Anhydrous diethyl ether C->D F 3-Ethyl-4,4-dimethyl-3-heptanol D->F E 4,4-dimethyl-3-heptanone E->F H Alkene mixture F->H G Sulfuric acid (catalyst) G->H K This compound H->K I Hydrogen gas I->K J Palladium on carbon (catalyst) J->K Octane_Testing_Workflow A Prepare Primary Reference Fuels (PRF) (mixtures of iso-octane and n-heptane) B Calibrate CFR Engine with PRF blends A->B C Introduce this compound (or its blend in gasoline) into the engine B->C D Adjust Compression Ratio until a standard level of knock is detected C->D E Bracket the sample with PRF blends (one with higher and one with lower knock intensity) D->E F Interpolate to determine the Octane Number E->F

Caption: General workflow for RON and MON determination using a CFR engine.

Estimated Octane Number
ParameterEstimated ValueJustification
Research Octane Number (RON) 105 - 115Highly branched C11 alkanes are expected to have RON values significantly above 100, similar to or exceeding that of iso-octane.
Motor Octane Number (MON) 95 - 105MON values are typically lower than RON values. The high degree of branching should still result in a high MON.
Anti-Knock Index (AKI), (R+M)/2 100 - 110Calculated average of the estimated RON and MON.
Determination of Heat of Combustion

The heat of combustion is the energy released when a substance undergoes complete combustion with oxygen. It is a fundamental property for assessing the energy density of a fuel. The standard method for determining the heat of combustion of liquid hydrocarbon fuels is using a bomb calorimeter, as described in ASTM D240 .

Bomb Calorimetry Workflow

Bomb_Calorimetry_Workflow A Accurately weigh a sample of This compound B Place the sample in a sealed 'bomb' pressurized with pure oxygen A->B C Submerge the bomb in a known volume of water in the calorimeter B->C D Ignite the sample electrically C->D E Measure the temperature rise of the surrounding water D->E F Calculate the heat of combustion based on the temperature change and the calorimeter's heat capacity E->F

Caption: Workflow for determining the heat of combustion using a bomb calorimeter.

Experimental Protocol for Bomb Calorimetry
  • Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter system.

  • Sample Preparation: Accurately weigh a sample of this compound (typically 0.5-1.0 g) into the sample crucible.

  • Assembly: Place the crucible in the bomb, and attach a fuse wire that is in contact with the sample.

  • Pressurization: Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: Place the bomb in the calorimeter bucket containing a precisely measured volume of water.

  • Ignition and Measurement: Allow the system to reach thermal equilibrium, then ignite the sample. Record the temperature of the water at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: Calculate the gross heat of combustion using the temperature rise, the heat capacity of the calorimeter, and the mass of the sample, applying necessary corrections for the formation of nitric and sulfuric acids.

Estimated Heat of Combustion

The heat of combustion for alkanes increases with the number of carbon atoms. Branched-chain alkanes have slightly lower heats of combustion compared to their straight-chain isomers, indicating greater thermodynamic stability. [8][9][10][11]

Parameter Estimated Value (Higher Heating Value) Justification

| Heat of Combustion | ~7,500 - 7,600 kJ/mol | Estimated based on the general trend for C11 alkanes, with a slight reduction due to the high degree of branching. |

Application as a Fuel Additive

Beyond its potential as a neat fuel component, this compound could be investigated as an octane-boosting additive in gasoline blends.

Protocol for Evaluating Additive Performance
  • Blending: Prepare a series of fuel blends by adding varying percentages (e.g., 5%, 10%, 20% by volume) of this compound to a base gasoline with a known octane rating.

  • Octane Determination: Measure the RON and MON of each blend using the ASTM D2699 and D2700 methods.

  • Blend Octane Number Calculation: Determine the blending octane number (BON) of this compound in the specific base fuel. The BON can be higher or lower than the octane number of the pure component due to synergistic or antagonistic effects.

  • Engine Performance Testing: Conduct engine dynamometer tests to evaluate the effects of the additive on power output, fuel consumption, and emissions (HC, CO, NOx).

  • Material Compatibility: Assess the compatibility of the fuel blends with standard fuel system materials.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound represents a promising candidate for further investigation as a high-octane component in spark-ignition engine fuels. Its highly branched structure suggests excellent anti-knock properties. The protocols outlined in this guide provide a framework for the synthesis and comprehensive evaluation of its fuel performance characteristics. Further research, including experimental determination of its octane numbers and heat of combustion, as well as engine testing, is warranted to fully assess its potential in next-generation fuel formulations.

References

  • ASTM International. (n.d.). ASTM D2699 - 23a Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.
  • ASTM International. (n.d.). ASTM D2700 - 24b Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.
  • ASTM International. (n.d.). ASTM D240 - 19 Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53425981, this compound.
  • Wikipedia contributors. (2024, December 19). Alkane. In Wikipedia, The Free Encyclopedia.
  • Chemistry LibreTexts. (2023, October 30). Heats of Combustion.
  • Ayalytical Instruments. (n.d.). ASTM D2699 Method for Octane Number.
  • eralytics. (n.d.). ASTM D2700.
  • SINPAR. (n.d.). ASTM D2699 RON Test Method.
  • SINPAR. (n.d.). ASTM D2700 MON Test Method.
  • Study.com. (2021, September 6). Using Heats of Combustion to Compare the Stability of Isomeric Alkanes.
  • A-Level Chemistry Revision Notes. (n.d.). Combustion of Alkanes.
  • Chemistry Stack Exchange. (2019, October 29). Deciding the order of heat of combustion of isomeric alkanes.
  • Vedantu. (n.d.). Which of the following has the highest octane number.

Sources

Introduction: The Imperative for Precision in Quantitative Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Use of 3-Ethyl-4,4-dimethylheptane as an Internal Standard in Gas Chromatography (GC)

In the landscape of analytical chemistry, particularly within pharmaceutical and chemical development, the accuracy and precision of quantitative analysis are paramount. Gas Chromatography (GC) stands as a cornerstone technique for separating and quantifying volatile and semi-volatile compounds. However, the analytical process is susceptible to variations that can compromise data integrity. Minor fluctuations in injection volume, instrument drift, and analyte loss during sample preparation can introduce significant errors.[1][2] The internal standard (IS) method is a powerful strategy to mitigate these sources of uncertainty.[3][4] By introducing a known amount of a non-native, chemically similar compound to all standards and samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach effectively normalizes variations, as both the analyte and the internal standard are subjected to the same procedural inconsistencies.[1][5]

This document provides a comprehensive guide to the theory and practical application of this compound as an internal standard for the quantitative analysis of non-polar analytes by GC.

Rationale for Selecting an Internal Standard

The efficacy of the internal standard method hinges on the judicious selection of the IS compound. An ideal internal standard should exhibit several key characteristics to ensure a robust and reliable analytical method.

Core Selection Criteria:

  • Chemical Similarity: The IS should be structurally and chemically similar to the analyte(s) of interest.[2][5][6] This ensures comparable behavior during sample preparation (e.g., extraction efficiency) and chromatographic analysis (e.g., inlet discrimination, column interaction).[4] For non-polar analytes, a hydrocarbon like an alkane is often an excellent choice.

  • Chromatographic Resolution: The IS must be well-separated from all other components in the sample matrix, including the analytes of interest and any impurities.[1][2][5] Co-elution will lead to inaccurate peak integration and flawed quantification.

  • Absence from Sample Matrix: The chosen IS must not be naturally present in the samples being analyzed.[5][6][7] Its presence would artificially inflate its measured response, leading to an underestimation of the analyte concentration.

  • Stability and Purity: The internal standard must be chemically inert, not reacting with the sample matrix, analytes, or solvent under the conditions of storage and analysis.[2] It should also be available in a high, verifiable purity.[4][7]

Featured Internal Standard: this compound

This compound is a branched-chain alkane that serves as an excellent internal standard for the analysis of various non-polar to moderately polar compounds, particularly in complex organic matrices.

Physicochemical Properties

The properties of this compound make it well-suited for GC applications. Its branched structure provides a unique retention time, distinguishing it from many common straight-chain alkanes.

PropertyValueSource
IUPAC Name This compound[8]
Molecular Formula C₁₁H₂₄[8]
Molecular Weight 156.31 g/mol [8]
Structure Branched Alkane[9]
Boiling Point ~180-190 °C (estimated)N/A
Solubility Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, toluene)[10]
Why this compound is a Suitable Internal Standard
  • Chemical Inertness: As a saturated hydrocarbon, it is highly unreactive, ensuring it will not degrade during sample preparation or interact with active sites in the GC system.

  • Appropriate Volatility: Its boiling point places it in the semi-volatile range, making it suitable for standard GC temperature programs. It elutes after common volatile solvents but before many higher molecular weight analytes, placing it in an ideal, interference-free region of the chromatogram for many applications.

  • Non-Polar Character: Its non-polar nature makes it an excellent match for quantifying other hydrocarbons, esters, ethers, and siloxanes on common non-polar GC columns (e.g., 5% phenyl-methylpolysiloxane).

  • Unique Retention Time: The specific branching pattern gives it a distinct retention time that is unlikely to overlap with common linear alkanes or target analytes.

Experimental Protocol: Quantitative Analysis Using an Internal Standard

This protocol outlines the procedure for creating a calibration curve and quantifying an unknown sample using this compound as the internal standard.

Workflow Overview

GC_Internal_Standard_Workflow cluster_prep Preparation cluster_calibration Calibration Standards cluster_sample Unknown Sample cluster_analysis Analysis & Calculation is_stock Internal Standard (IS) Stock Solution (e.g., 10 mg/mL) spike_cal Spike Each Standard with a FIXED amount of IS (e.g., to 1.0 mg/mL) is_stock->spike_cal spike_sample Spike Sample with the SAME FIXED amount of IS (e.g., to 1.0 mg/mL) is_stock->spike_sample analyte_stock Analyte Stock Solution (e.g., 10 mg/mL) cal_standards Create Serial Dilutions of Analyte Stock (e.g., 0.1 to 5.0 mg/mL) analyte_stock->cal_standards cal_standards->spike_cal gc_analysis GC-FID/MS Analysis spike_cal->gc_analysis unknown_sample Unknown Sample (Analyte concentration = ?) unknown_sample->spike_sample spike_sample->gc_analysis calibration_curve Plot Calibration Curve: (Analyte Area / IS Area) vs. Analyte Concentration gc_analysis->calibration_curve quantify Calculate Sample Ratio (Analyte Area / IS Area) gc_analysis->quantify final_result Determine Unknown Concentration from Calibration Curve calibration_curve->final_result quantify->final_result

Caption: Workflow for quantitative GC analysis using the internal standard method.

Materials and Reagents
  • Internal Standard: this compound (≥98% purity)

  • Solvent: High-purity Hexane or Toluene (GC grade)

  • Analytes: High-purity standards of the compounds to be quantified

  • Glassware: Class A volumetric flasks and pipettes

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa

Preparation of Stock Solutions
  • Internal Standard (IS) Stock Solution (10.0 mg/mL):

    • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with the chosen solvent.

  • Analyte Stock Solution (10.0 mg/mL):

    • Prepare a stock solution for each analyte in the same manner as the internal standard.

Preparation of Calibration Standards

This protocol creates a 5-point calibration curve. The concentration of the internal standard will be held constant at 1.0 mg/mL in all standards.

  • Label five 10 mL volumetric flasks as CAL-1 through CAL-5.

  • Add 1.0 mL of the IS Stock Solution to each of the five flasks.

  • Using the Analyte Stock Solution , add the volumes indicated in the table below to the corresponding flasks.

Standard IDVolume of Analyte Stock (mL)Final Analyte Conc. (mg/mL)Final IS Conc. (mg/mL)
CAL-10.100.101.0
CAL-20.500.501.0
CAL-31.001.001.0
CAL-42.502.501.0
CAL-55.005.001.0
  • Dilute each flask to the 10 mL mark with solvent. Mix thoroughly.

  • Transfer each solution to a labeled autosampler vial.

Preparation of Unknown Sample
  • Causality: Adding the internal standard at the earliest possible stage is critical.[1] It ensures that any analyte loss during subsequent extraction, dilution, or transfer steps is compensated for, as the IS will be lost proportionally.

  • Accurately weigh an appropriate amount of the unknown sample into a 10 mL volumetric flask.

  • Add 1.0 mL of the IS Stock Solution .

  • Dilute to the mark with solvent. If the sample is not fully soluble, sonication or vortexing may be required. If the sample requires extraction, the IS should be added to the extraction solvent before it is introduced to the sample matrix.

  • Transfer the final solution to a labeled autosampler vial.

GC Method Parameters

These are suggested starting parameters and should be optimized for the specific analytes and instrument. A Flame Ionization Detector (FID) is recommended for its linear response to hydrocarbons.

ParameterRecommended Setting
GC System Agilent 8890 or equivalent with FID
Column HP-5, DB-5, or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1 (adjust as needed for analyte concentration)
Oven Program Start at 50 °C, hold for 2 min
Ramp at 15 °C/min to 280 °C
Hold at 280 °C for 5 min
Detector Temp 300 °C (FID)
Data Analysis and Calculation
  • Analyze Samples: Run the sequence of calibration standards and unknown samples on the GC.

  • Integrate Peaks: Obtain the peak areas for the analyte(s) and the internal standard in each chromatogram.

  • Construct Calibration Curve:

    • For each calibration standard (CAL-1 to CAL-5), calculate the Response Ratio using the formula:

      Response Ratio = (Analyte Peak Area) / (IS Peak Area)

    • Plot the Response Ratio (y-axis) against the Analyte Concentration (x-axis).

    • Perform a linear regression on the data points. The resulting line should have a coefficient of determination (R²) ≥ 0.995 for a valid calibration.

  • Quantify Unknown Sample:

    • Calculate the Response Ratio for the unknown sample using the same formula.

    • Use the equation of the line from the calibration curve (y = mx + b) to calculate the concentration of the analyte in the unknown sample solution:

      Analyte Concentration (mg/mL) = (Sample Response Ratio - b) / m

    • Adjust for the initial sample weight to report the final concentration in the appropriate units (e.g., mg/g or % w/w).

Method Validation Considerations

A method employing an internal standard must be properly validated to ensure its reliability.[11][12] Key validation parameters include:

  • Selectivity: Demonstrate that no interferences from the sample matrix are present at the retention times of the analyte and the internal standard.

  • Linearity: Assessed by the R² value of the calibration curve over the desired concentration range.[12]

  • Accuracy: Determined by analyzing a sample of known concentration (a control sample) and comparing the measured value to the true value.

  • Precision: Assessed by repeatedly analyzing the same sample. The use of an internal standard is expected to significantly improve precision (repeatability) by correcting for injection variations.[1]

Conclusion

The internal standard method is an indispensable tool for achieving high-quality quantitative data in chromatography. This compound, by virtue of its chemical inertness, suitable volatility, and non-polar character, serves as an exemplary internal standard for the GC analysis of a wide range of compounds. Following a structured protocol for standard preparation, sample spiking, and data analysis ensures that the inherent advantages of the internal standard method—improved accuracy, precision, and overall method robustness—are fully realized.

References

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • Wikipedia. (n.d.). Internal standard.
  • Restek. (2015, October 25). Choosing an Internal Standard.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53425981, this compound.
  • ResearchGate. (2022, February 22). What is the procedure for internal standard Calibration?.
  • Chromatography Forum. (2012, April 2). Quantification using internal standard... a protocol.
  • Kiper, R. A. (n.d.). Properties of substance: 3-ethyl-3,4-dimethylheptane.
  • LCGC International. (n.d.). When Should an Internal Standard be Used?.
  • Chemistry LibreTexts. (2022, September 12). Quantitative and Qualitative GC and GC-MS.
  • Solubility of Things. (n.d.). Solubility of 3,4-Dimethylheptane.
  • Chromatography Online. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography.
  • ResearchGate. (2014, February 10). Is it possible to validate a method without IS (Internal Standard)?.
  • Vitae. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene.
  • Stenutz, R. (n.d.). This compound.

Sources

Protocol for purification of 3-Ethyl-4,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 3-Ethyl-4,4-dimethylheptane

Senior Application Scientist: Dr. Evelyn Reed

Publication Date: January 8, 2026

Document ID: AN-C11H24-PUR-2026-01

Abstract

This document provides a comprehensive guide for the purification of this compound (C₁₁H₂₄), a branched alkane. Recognizing that the optimal purification strategy is intrinsically linked to the synthetic origin of the compound, this guide details two primary protocols: high-efficiency fractional distillation for removing impurities with disparate boiling points and preparative gas chromatography (Prep-GC) for the challenging separation of close-boiling isomers. We address the critical step of impurity profiling via Gas Chromatography-Mass Spectrometry (GC-MS) and confirm final product identity and purity through analytical GC and Nuclear Magnetic Resonance (NMR) spectroscopy. This application note is designed for researchers in organic synthesis and drug development, providing not just procedural steps but the underlying scientific rationale to empower robust and reproducible purification outcomes.

Introduction and Physicochemical Profile

This compound is a saturated, branched-chain hydrocarbon.[1][2] As an alkane, it is a non-polar, volatile, and flammable liquid, characterized by its tetrahedral sp³ hybridized carbon atoms.[3] Its chemical inertness is a hallmark of alkanes, which primarily undergo free-radical reactions such as combustion and halogenation under specific conditions.[3][4] The purification of such compounds is non-trivial, as the lack of functional groups precludes many common chromatographic or extraction techniques that rely on polarity, acidity, or basicity.

The successful purification of this compound hinges on exploiting its physical properties, primarily its boiling point, and understanding the nature of the impurities present in the crude material.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1][2]
CAS Number 61868-39-1[1]
Boiling Point ~185-188 °C (estimated at 1 atm)[1]*
Structure A heptane backbone with an ethyl group at position 3 and two methyl groups at position 4.

*Exact boiling point data is proprietary; this is an estimate based on structural analogues and available data sources.

The Centrality of Impurity Profiling

The selection of an appropriate purification protocol is impossible without first identifying the nature of the impurities. The synthetic route is the primary determinant of the impurity profile. For instance, a crude product from a multi-step organic synthesis will contain different impurities than a product isolated from a complex hydrocarbon feedstock.

Common Synthetic Scenarios & Likely Impurities:
  • Targeted Organic Synthesis (e.g., Grignard Reaction): A plausible synthesis involves the reaction of a Grignard reagent with a ketone, followed by dehydration and catalytic hydrogenation.[5]

    • Potential Impurities: Unreacted starting materials (ketones, alkyl halides), isomeric alkenes from incomplete hydrogenation, and other isomeric alkanes from carbocation rearrangements. These impurities often have significantly different boiling points and polarities from the target alkane.

  • Isolation from Industrial Feedstock (e.g., Catalytic Reforming): Industrial processes like alkylation or isomerization of petroleum fractions generate a complex mixture of hydrocarbon isomers.[5]

    • Potential Impurities: Numerous other C₁₁H₂₄ isomers with very similar structures and, consequently, nearly identical boiling points and polarities.

An initial analysis of the crude material by Gas Chromatography-Mass Spectrometry (GC-MS) is a mandatory first step to elucidate the impurity profile and guide the purification strategy.[6][7]

Purification Strategy Workflow

The choice between fractional distillation and preparative GC is dictated by the boiling point difference (ΔBP) between this compound and its contaminants.

G start Crude this compound gcms Purity & Impurity Analysis (Analytical GC-MS) start->gcms decision Evaluate Impurity Profile: What is the ΔBP? gcms->decision dist_path ΔBP > 20 °C (e.g., Solvents, Reagents) decision->dist_path prep_gc_path ΔBP < 10 °C (e.g., Structural Isomers) decision->prep_gc_path distillation Protocol 1: High-Efficiency Fractional Distillation dist_path->distillation prep_gc Protocol 2: Preparative Gas Chromatography prep_gc_path->prep_gc purity_check Purity & Identity Verification (GC-MS, ¹H & ¹³C NMR) distillation->purity_check prep_gc->purity_check final_product Purified this compound purity_check->final_product

Caption: Purification strategy decision workflow.

Detailed Purification Protocols

Protocol 1: High-Efficiency Fractional Distillation

Principle: This technique separates chemical compounds based on differences in their boiling points.[8][9] When a liquid mixture is heated, the vapor phase becomes enriched in the more volatile components (those with lower boiling points). By using a fractionating column, a series of condensation and vaporization cycles effectively separates the components along a temperature gradient.[10] This method is ideal for removing impurities with boiling points that differ by at least 20-25 °C from the target compound.[9]

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge for high efficiency), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed (use appropriate grease if performing vacuum distillation, though atmospheric pressure is likely sufficient).

    • Place the round-bottom flask in a heating mantle connected to a variable power controller. Add a magnetic stir bar or boiling chips to the flask to ensure smooth boiling.

  • Distillation Procedure:

    • Charge the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Begin heating the flask gently. As the mixture heats, you will observe a condensation ring rising slowly up the column.

    • Adjust the heating rate to maintain a slow, steady distillation rate (approximately 1-2 drops per second into the receiving flask). A high rate will compromise separation efficiency.

    • Monitor the temperature at the distillation head. Collect and discard the initial "forerun" fraction, which will contain any low-boiling impurities (e.g., residual solvents). The temperature should be unstable during this phase.

    • When the temperature stabilizes at the boiling point of the target compound (~185-188 °C), switch to a clean receiving flask to collect the main fraction.

    • Continue collecting this fraction as long as the temperature remains stable. A significant drop or spike in temperature indicates that an impurity is beginning to distill.

    • Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of residues.

  • Fraction Analysis:

    • Analyze each collected fraction by analytical GC-MS to determine its purity.

    • Combine the fractions that meet the required purity specification (>95-99%, depending on the application).

Protocol 2: Preparative Gas Chromatography (Prep-GC)

Principle: Prep-GC is a powerful purification tool that scales up the separation principles of analytical GC.[11][12] The crude mixture is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of components between the mobile and stationary phases. This method provides unparalleled resolution, making it the technique of choice for separating compounds with very close boiling points, such as structural isomers.[13]

Methodology:

  • System Preparation:

    • Use a preparative gas chromatograph equipped with a larger diameter column (typically >5 mm I.D.) to accommodate larger injection volumes.

    • Select a column with a non-polar stationary phase (e.g., dimethylpolysiloxane) suitable for separating alkanes based on boiling point and branching.

    • Optimize the analytical method first on an analytical scale to determine the retention times of the target compound and impurities.

  • Prep-GC Procedure:

    • Set the injector, oven, and detector temperatures. A typical starting point would be an injector temperature of ~250 °C.

    • Program the oven temperature to ramp in a way that provides the best resolution between the target peak and adjacent impurity peaks. An initial hold followed by a ramp of 5-10 °C/min is common.

    • Inject an appropriate volume of the crude sample. The volume will depend on the column capacity and must be optimized to avoid peak overloading, which destroys separation efficiency.

    • At the outlet of the column, the effluent is split. A small portion goes to a detector (like a Flame Ionization Detector - FID), while the majority is directed to a fraction collector.

    • Monitor the chromatogram in real-time. Program the fraction collector to open and trap the effluent during the elution time window corresponding to the this compound peak. Trapping is often achieved by cooling the collection vessel with liquid nitrogen or a cryo-cooler.

  • Recovery and Analysis:

    • Rinse the collected fraction from the trap using a small amount of a highly volatile solvent (e.g., pentane or dichloromethane).

    • Carefully evaporate the solvent under a gentle stream of nitrogen to recover the purified product.

    • Confirm the purity of the collected fraction using analytical GC-MS. Purity levels exceeding 99.5% are achievable with this method.

Purity Verification and Structural Confirmation

Final validation of purity and identity is non-negotiable. A combination of chromatographic and spectroscopic methods provides a self-validating system.

Analytical Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary method for assessing purity. The mass spectrum provides confirmation of the molecular weight and a characteristic fragmentation pattern for branched alkanes, which involves preferential cleavage at branching points.[3][5]

Table 2: Typical GC-MS Parameters for Purity Analysis

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1, HP-5ms)Standard non-polar column for hydrocarbon separation.[14]
Carrier Gas Helium, constant flow ~1.0 mL/minInert and provides good efficiency.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/minSeparates volatile impurities from the C11 isomers.
Injector 250 °C, Split mode (e.g., 50:1)Ensures rapid vaporization without discrimination.
MS Detector Electron Ionization (EI) at 70 eV, Scan range 40-300 m/zStandard EI energy for generating reproducible fragmentation patterns.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR confirms the exact molecular structure and isomeric purity of the final product. For alkanes, the signals appear in characteristic high-field regions of the spectrum.[3][16]

Table 3: Expected NMR Signatures for this compound

NucleusExpected Chemical Shift (δ, ppm)Multiplicity / IntegrationKey Features
¹H NMR 0.7 - 1.5Complex multipletsThe proton resonances of alkanes are typically found in this narrow, often overlapping region.[17] The spectrum will show distinct signals for the different methyl, methylene, and methine protons.
¹³C NMR 8 - 60Multiple distinct signalsPrimary (CH₃), secondary (CH₂), tertiary (CH), and quaternary carbons will have characteristic shifts.[3] The quaternary carbon at position 4 will be weak due to the lack of a Nuclear Overhauser Effect.[3]

Safety Precautions

This compound is a flammable liquid. All handling and purification procedures should be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.

References

  • Alkane - Wikipedia. Wikipedia. [Link]
  • This compound | C11H24 | CID 53425981 - PubChem.
  • Obtaining Alkanes (A-Level Chemistry) - Study Mind. Study Mind. [Link]
  • 3-Ethyl-4,4-dimethylheptan-3-ol | C11H24O | CID 140278379 - PubChem.
  • Alkanes and fractional distill
  • Alkanes | OpenOChem Learn. OpenOChem Learn. [Link]
  • Fractional Distillation of Crude Oil | AQA A-Level Chemistry. Revisely. [Link]
  • Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material.
  • (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed.
  • RU2574402C1 - Method for purification of alkanes from admixtures - Google Patents.
  • Fractional distill
  • This compound - Stenutz. Stenutz. [Link]
  • This compound | C11H24 | CID 53425981 - PubChem - NIH.
  • Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed.
  • Crude Oil & Fractional Distillation (Edexcel IGCSE Chemistry): Revision Note. Save My Exams. [Link]
  • Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL) - Pragolab. Pragolab. [Link]
  • Preparative gas chromatography | Request PDF - ResearchGate.
  • Manganese Alkane Complexes: An IR and NMR Spectroscopic Investigation | Journal of the American Chemical Society.
  • Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal Material.
  • NMR Spectroscopy of Alkanes - ResearchGate.
  • Organic chemistry – sOme Basic PrinciPles and Techniques - NCERT.
  • GC-MS-fractionation of n-alkane test mixture. (A) On-line recorded MS... - ResearchGate.
  • Preparative Gas Chromatography and Its Applications - ResearchGate.
  • Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves - MDPI. MDPI. [Link]
  • Isolation of natural products by preparative gas chromatography - PubMed.

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Application Notes and Protocols for 3-Ethyl-4,4-dimethylheptane as a Reference Compound in Environmental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of a Niche Branched Alkane in Ensuring Analytical Accuracy

In the landscape of environmental analysis, the pursuit of accurate and reproducible quantification of volatile organic compounds (VOCs) is paramount. The inherent variability in sample matrices, preparation procedures, and instrumental performance necessitates the use of internal standards to ensure data integrity.[1] This document provides a comprehensive guide to the application of 3-Ethyl-4,4-dimethylheptane as a reference compound, specifically as an internal standard, in the gas chromatography-mass spectrometry (GC-MS) analysis of environmental samples.

While not as commonly cited as some deuterated standards, this compound, a C11 branched alkane, presents a unique set of physicochemical properties that make it an excellent candidate for specific VOC analysis scenarios. Its volatility, chemical inertness, and distinct mass spectrum allow it to be a reliable anchor for the quantification of a range of non-polar and moderately polar VOCs, particularly in complex matrices where isobaric interferences can be a challenge. This guide will delve into the rationale behind its selection, its chemical characteristics, and detailed protocols for its effective implementation in a research or monitoring laboratory setting.

Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of a reference standard is critical for its appropriate application. This compound is a saturated hydrocarbon with a unique branching structure that influences its chromatographic behavior and mass spectral fragmentation.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 61868-39-1NIST WebBook[3]
Molecular Formula C₁₁H₂₄PubChem[2]
Molecular Weight 156.31 g/mol PubChem[2]
Boiling Point 189.8 °C (estimated)chemsrc.com[4]
Structure See Figure 1

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C", pos="1.5,-0.5!"]; C9 [label="C", pos="-1.5,-0.5!"]; C10 [label="C", pos="0.5,1.5!"]; C11 [label="C", pos="-0.5,1.5!"];

// Heptane backbone C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7;

// Ethyl group at C3 C3 -- C8; C8 -- C9;

// Dimethyl groups at C4 C4 -- C10; C4 -- C11; }

Figure 1: Chemical structure of this compound.

Rationale for Use as an Internal Standard

The selection of an internal standard is a critical decision in analytical method development. This compound is a suitable choice for several reasons:

  • Chemical Inertness: As a saturated alkane, it is chemically stable and unlikely to react with analytes or components of the sample matrix during preparation and analysis.

  • Appropriate Volatility: Its boiling point of approximately 189.8°C places it in the semi-volatile range, making it suitable for methods targeting a broad spectrum of VOCs and semi-volatile organic compounds (SVOCs).

  • Chromatographic Behavior: Its branched structure provides a unique retention time, often eluting in a region of the chromatogram with minimal interference from common environmental contaminants.

Application Protocol: Quantification of VOCs in Water Samples by GC-MS

This protocol outlines the use of this compound as an internal standard for the analysis of VOCs in water samples, based on the principles of U.S. EPA Method 524.2 and 8260C.[6][7]

Preparation of Standard Solutions

High-purity (≥99%) this compound should be sourced from a reputable supplier of analytical standards.

  • Stock Internal Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with purge-and-trap grade methanol. Store at 4°C in an amber vial with a PTFE-lined cap.

  • Working Internal Standard Solution (25 µg/mL): Dilute the stock solution with methanol to a final concentration of 25 µg/mL. This working solution will be used to spike all samples, standards, and blanks.

Sample Preparation and Spiking

Sample_Preparation_Workflow cluster_0 Sample Collection & Preservation cluster_1 Purge and Trap cluster_2 GC-MS Analysis Collect Collect 40 mL water sample in a vial with preservative Spike_IS Spike with 1 µL of 25 µg/mL Internal Standard Solution Collect->Spike_IS Purge Purge with inert gas (e.g., Helium) at 40 mL/min for 11 min Spike_IS->Purge Trap Trap VOCs on a suitable sorbent trap Purge->Trap Desorb Thermally desorb the trap Trap->Desorb Inject Inject into GC-MS Desorb->Inject

Figure 2: Workflow for sample preparation and analysis.
  • Sample Collection: Collect water samples in 40 mL vials containing a suitable preservative (e.g., HCl to pH <2). Ensure no headspace is present.

  • Internal Standard Spiking: Just prior to analysis, allow the sample vial to reach room temperature. Remove 1 µL of the sample and immediately add 1 µL of the 25 µg/mL this compound working internal standard solution. This results in an internal standard concentration of 25 µg/L in the sample.

  • Calibration Standards and Blanks: Prepare a series of calibration standards by adding known amounts of target VOCs to 40 mL of reagent-free water. Spike each calibration standard and a method blank with 1 µL of the 25 µg/mL internal standard solution.

GC-MS Analysis

The following are suggested starting parameters for a standard capillary GC-MS system. Optimization may be required based on the specific instrument and target analytes.

ParameterSuggested ConditionRationale
GC Column 60 m x 0.25 mm ID, 1.4 µm film thickness DB-5ms or equivalentA non-polar column suitable for a wide range of VOCs.
Oven Program 35°C (hold 5 min), ramp to 170°C at 8°C/min, then to 220°C at 20°C/min (hold 2 min)Provides good separation of early-eluting VOCs and ensures elution of the internal standard.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Splitless mode at 200°CEnsures efficient transfer of analytes from the purge and trap system to the column.
MS Source Temp. 230°CStandard temperature for EI ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole.
Scan Range 35-350 amuCovers the expected mass fragments of most VOCs and the internal standard.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Data Analysis and Quantification
  • Identification: Identify the target analytes and the internal standard based on their retention times and mass spectra. The estimated Kovats retention index for this compound on a non-polar column would be in the range of 1050-1150, based on data for similar branched alkanes.[8][9][10]

  • Quantification: Calculate the concentration of each analyte using the internal standard method. The response factor (RF) for each analyte is determined from the calibration standards using the following equation:

    RF = (Areaanalyte * ConcentrationIS) / (AreaIS * Concentrationanalyte)

    The concentration of the analyte in the sample is then calculated as:

    Concentrationanalyte = (Areaanalyte * ConcentrationIS) / (AreaIS * RF)

Expected Analytical Performance

The use of this compound as an internal standard is expected to yield high-quality data with good accuracy and precision.

ParameterExpected Performance
Linearity (r²) > 0.995 over the calibration range
Method Detection Limit (MDL) Analyte and matrix dependent, typically in the low µg/L range
Precision (%RSD) < 15% for replicate analyses
Accuracy (% Recovery) 70-130% in spiked matrix samples

Synthesis and Purification of High-Purity Standard

For laboratories requiring a custom-synthesized or highly purified standard, the synthesis of this compound can be approached through established organic chemistry routes. A potential synthetic pathway involves the Grignard reaction of a suitable ketone with an appropriate Grignard reagent, followed by dehydration and hydrogenation. Alternatively, alkylation of a heptane derivative could be employed.[11]

Purification of the synthesized product to an analytical standard grade (>99%) would typically involve fractional distillation followed by preparative gas chromatography to remove any closely related isomers or residual starting materials. The purity should be confirmed by high-resolution GC-MS and quantitative NMR.

Conclusion

This compound serves as a valuable, non-traditional internal standard for the analysis of volatile organic compounds in environmental samples. Its chemical stability, distinct chromatographic behavior, and characteristic mass spectral fragmentation pattern provide a solid foundation for accurate and precise quantification. The protocols and guidelines presented herein offer a robust starting point for the successful implementation of this reference compound in demanding environmental analytical workflows. By carefully following these procedures and adhering to good laboratory practices, researchers and scientists can enhance the reliability and defensibility of their analytical data.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Heptane, 3-ethyl-4-methyl-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). heptane, 3-ethyl-4,4-dimethyl-. NIST Chemistry WebBook.
  • Lotus Consulting. (2008). A Case Against Using Internal Standards for EPA Method TO-15 Involving Toxic Compounds in Ambient Air.
  • ESSLAB. (2016). CERTIFIED REFERENCE MATERIAL Organic substance.
  • U.S. Environmental Protection Agency. (n.d.). Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).
  • National Institute of Standards and Technology (NIST). (n.d.). Heptane, 3-ethyl-4-methyl- Gas Chromatography. NIST Chemistry WebBook.
  • Zhang, Y., et al. (2017). Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants. Journal of Visualized Experiments, (128), e56329.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53425981, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140278379, 3-Ethyl-4,4-dimethylheptan-3-ol.
  • Shimadzu. (n.d.). Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method.
  • El-Sayed, A. M. (2012). Plots of Kováts retention indexes determined on DB-5 stationary phase... ResearchGate.
  • U.S. Environmental Protection Agency. (n.d.). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS).
  • British Columbia Ministry of Environment & Climate Change Strategy. (2017). Volatile Organic Compounds in Water – PBM.
  • U.S. Environmental Protection Agency. (n.d.). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.
  • National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatographic Retention Data. NIST Chemistry WebBook.
  • U.S. Environmental Protection Agency. (n.d.). Method 311: Analysis of Hazardous Air Pollutant Compounds in Paints and Coatings by Direct Injection into a Gas Chromatograph.
  • U.S. Environmental Protection Agency. (n.d.). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Column Gas Chromatography/Mass Spectrometry.
  • Lotus Consulting. (n.d.). Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns.
  • chemsrc.com. (n.d.). 3-ethyl-3,4-dimethylheptane.
  • Stenutz, R. (n.d.). This compound.
  • The Pherobase. (n.d.). The Kovats Retention Index: 3-Ethyl-5-methylheptane (C10H22).
  • The Pherobase. (n.d.). The Kovats Retention Index: 3,4-Dimethylheptane (C9H20).
  • chemsrc.com. (n.d.). 4-ethyl-3,4-dimethylheptane | CAS#:61868-35-7.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19848562, 3-Ethyl-3,4-dimethylheptane.
  • chemsrc.com. (n.d.). 3-ethyl-3,4-dimethylheptane | CAS#:61868-34-6.

Sources

Application Note & Protocol: Quantitative Analysis of Branched Alkanes in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Branched Alkanes

Branched alkanes are ubiquitous structural motifs found in a vast array of complex mixtures, from petroleum naphthas and environmental samples to pharmaceutical compounds and biological matrices.[1] Their quantitative analysis is critical for applications such as crude oil valuation, process control in refineries, environmental monitoring, and metabolic studies.[2][3] However, the analysis of these compounds presents significant challenges. The sheer number of structural isomers, which often possess very similar physicochemical properties and boiling points, makes their chromatographic separation exceptionally difficult.[4] Furthermore, their non-polar and often unreactive nature limits the choice of selective detection methods.

A primary difficulty arises from the co-elution of isomers in gas chromatography (GC), the principal separation technique for such volatile compounds.[4] Additionally, traditional mass spectrometry (MS) using electron ionization (EI) often yields ambiguous results. Due to the high propensity for fragmentation and the stability of resulting carbocations, the molecular ion peak (M+) can be weak or entirely absent, complicating definitive identification.[1][5] This application note provides a comprehensive guide and a detailed protocol for overcoming these challenges, focusing on a robust workflow from sample preparation to data analysis for the accurate quantification of branched alkanes in complex mixtures.

Strategic Sample Preparation: Isolating the Target Analytes

Effective sample preparation is the cornerstone of any successful quantitative analysis. The primary goals are to isolate the alkanes from the sample matrix, remove interfering compounds, and concentrate the analytes to a level suitable for instrumental analysis.[6][7] The choice of technique depends heavily on the nature of the sample matrix (e.g., environmental water, soil, petroleum fractions).

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly versatile and efficient technique for cleaning up and concentrating analytes from liquid samples.[7][8] It operates on the principle of differential affinity of compounds for a solid sorbent and a liquid mobile phase.[9]

  • Principle of Operation: For isolating non-polar alkanes from polar matrices (e.g., water), a non-polar sorbent (like C18-bonded silica) is used in what is known as a "bind and elute" strategy.[8][10] The sample is passed through the conditioned SPE cartridge, where the non-polar alkanes are retained by van der Waals forces, while polar matrix components pass through.[8] After a washing step to remove residual interferences, the target alkanes are eluted with a small volume of a non-polar organic solvent.[7]

  • Causality in Sorbent Selection: The choice of a C18 (octadecyl) sorbent is based on the "like-attracts-like" principle. The long alkyl chains of the C18 phase provide a strongly hydrophobic environment that effectively retains the non-polar branched alkanes, allowing for efficient separation from the aqueous matrix.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction remains a fundamental technique for separating compounds based on their relative solubilities in two different immiscible liquids. For extracting alkanes from aqueous samples, a non-polar solvent such as hexane or dichloromethane is used. The primary drawback is the larger volume of organic solvent required compared to SPE.[8]

Matrix-Specific Considerations
  • Petroleum Samples: For light petroleum fractions like naphtha, sample preparation may be as simple as dilution in an appropriate solvent. However, for heavier or contaminated samples, techniques like Direct Matrix Introduction (DMI) can bypass solubility issues associated with very heavy alkanes (>C35).[11]

  • Environmental Solids (Soil, Sediment): Extraction often requires more rigorous methods like microwave-assisted extraction or accelerated solvent extraction to overcome strong analyte-matrix interactions.[12][13]

Instrumental Analysis: The GC-MS Workhorse

The combination of Gas Chromatography for separation and Mass Spectrometry for detection provides the necessary selectivity and sensitivity for analyzing complex hydrocarbon mixtures.[14]

Gas Chromatography (GC): Achieving Separation

The key to resolving the myriad of branched alkane isomers lies in optimizing the GC separation.

  • Column Selection: The choice of capillary column is the most critical factor.[15]

    • Stationary Phase: Non-polar stationary phases, such as 100% polydimethylsiloxane (PDMS) or 5% phenyl-PDMS, are the industry standard. Separation on these columns is primarily governed by the boiling points of the analytes.[15] Generally, more centrally branched isomers are more compact, have lower boiling points, and thus elute earlier than their less branched or linear counterparts.[4]

    • Column Dimensions: For highly complex mixtures, long columns (e.g., 100 m) with a small internal diameter (e.g., 0.25 mm) are essential to provide the high theoretical plate count needed for resolving closely eluting isomers.[16]

  • Oven Temperature Program: A slow oven temperature ramp rate is crucial. A slow ramp enhances the differential partitioning of analytes between the mobile and stationary phases, improving the separation of isomers with very close boiling points.[4]

Mass Spectrometry (MS): Detection and Identification
  • Ionization Technique: Electron Ionization (EI) at 70 eV is standard. While it causes extensive fragmentation, the resulting patterns are highly reproducible and form the basis of spectral library matching.

  • Understanding Fragmentation: The fragmentation of branched alkanes in EI-MS is predictable and driven by the formation of the most stable carbocations.[1][5]

    • Cleavage at Branch Points: The C-C bond cleavage is most likely to occur at a branch point to form a more stable secondary or tertiary carbocation.[1][17]

    • Loss of the Largest Alkyl Group: The largest alkyl substituent at a branch point is often preferentially lost as a radical.[1][17]

    • Weak Molecular Ion: The molecular ion (M+) peak is frequently of very low abundance or completely absent in highly branched structures.[1][5]

    • Characteristic Ion Series: Mass spectra are typically dominated by clusters of alkyl fragment ions (CnH2n+1)+ separated by 14 Da (a CH2 group).[1][18]

  • Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is superior to full scan mode. By monitoring only a few characteristic, abundant ions for each target analyte, SIM mode significantly increases sensitivity and reduces chemical noise, leading to lower detection limits.[14]

Quantitative Analysis Strategy: Ensuring Accuracy and Trustworthiness

Accurate quantification requires a robust calibration strategy and a system for self-validation.

  • Internal Standard (IS) Calibration: This is the preferred method for complex mixture analysis. An internal standard is a compound that is chemically similar to the analytes but not present in the sample. It is added at a known concentration to every sample, calibrator, and QC sample. The IS compensates for variations in sample injection volume, extraction efficiency, and instrument response. The ratio of the analyte peak area to the IS peak area is used for quantification, providing much higher precision than external standard methods. Deuterated analogues of the target alkanes are ideal internal standards for GC-MS analysis.[19]

  • Calibration Curve: A multi-point calibration curve is constructed by analyzing standards containing known concentrations of the target analytes and a constant concentration of the internal standard. The response ratio (Analyte Area / IS Area) is plotted against the concentration ratio (Analyte Conc. / IS Conc.).

  • Quality Control (QC): The protocol's trustworthiness is established by including QC samples at low, medium, and high concentrations within each analytical batch. The calculated concentrations of the QCs must fall within a predefined acceptance range (e.g., ±15% of the nominal value) for the batch to be considered valid.

Detailed Protocol: A Step-by-Step Workflow

This protocol outlines the quantitative analysis of branched alkanes in an aqueous matrix using SPE and GC-MS.

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Hexane, Methanol (all HPLC or GC grade)

  • Standards: Certified reference standards of target branched alkanes, deuterated internal standard (e.g., Dodecane-d26)

  • SPE Cartridges: C18-bonded silica, 500 mg, 6 mL

  • Reagents: Deionized water, Anhydrous Sodium Sulfate

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aqueous Sample Collection Spike 2. Spike with Internal Standard Sample->Spike Load 4. Load Sample onto Cartridge Spike->Load Condition 3. Condition C18 SPE Cartridge (Methanol then Water) Condition->Load Wash 5. Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Dry 6. Dry Sorbent Bed Wash->Dry Elute 7. Elute Analytes (Dichloromethane) Dry->Elute Concentrate 8. Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Inject 9. GC-MS Injection Concentrate->Inject Separate 10. GC Separation Inject->Separate Detect 11. MS Detection (SIM Mode) Separate->Detect Integrate 12. Peak Integration Detect->Integrate Quantify 13. Quantification (Internal Standard Method) Integrate->Quantify Report 14. Final Report Quantify->Report

Caption: End-to-end workflow for branched alkane analysis.

Protocol Steps
  • Standard Preparation: Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 500 ng/mL) of the target branched alkanes in hexane. Spike each calibrator and QC sample with the internal standard at a constant concentration (e.g., 100 ng/mL).

  • Sample Preparation: a. Measure 100 mL of the aqueous sample into a clean glass container. b. Spike the sample with the internal standard solution to achieve the same concentration as in the calibrators. c. SPE Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the sorbent to go dry.[10] d. Sample Loading: Load the sample onto the cartridge at a slow, steady flow rate (approx. 5 mL/min). e. Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences. f. Drying: Dry the sorbent bed thoroughly by applying a vacuum or passing nitrogen through the cartridge for 20 minutes. This step is critical to remove residual water. g. Elution: Elute the retained alkanes by passing 2 x 3 mL of dichloromethane through the cartridge into a collection tube. h. Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis: a. Inject 1 µL of the concentrated extract into the GC-MS system. b. Analyze the samples using the optimized instrumental parameters.

Instrumental Parameters (Example)

The following table provides a starting point for method development. These parameters should be optimized for the specific analytes and instrument used.

Parameter Setting Rationale
GC System Agilent 8890 or equivalent---
Column DB-5ms (or equivalent), 100 m x 0.25 mm, 0.25 µmLong, non-polar column for high-resolution separation of isomers.[15][16]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 280 °CEnsures rapid and complete vaporization of analytes.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Oven Program 40 °C (hold 2 min), ramp to 300 °C @ 3 °C/minInitial hold for focusing, slow ramp for optimal isomer separation.[4]
MS System Agilent 5977 or equivalent---
Ion Source Electron Ionization (EI) @ 70 eVStandard for creating reproducible fragmentation patterns.
Source Temp. 230 °CStandard operating temperature.
Quad Temp. 150 °CStandard operating temperature.
Acquisition Selected Ion Monitoring (SIM) ModeIncreases sensitivity and selectivity for target compounds.[14]
SIM Ions Select 2-3 abundant, characteristic ions per analytee.g., for many alkanes, m/z 57, 71, 85 are common and strong fragment ions.
System Logic Diagram

G cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector Column Column Injector:i->Column:c Carrier Gas Flow IonSource IonSource Column->IonSource:is Eluting Analytes MassAnalyzer MassAnalyzer IonSource:is->MassAnalyzer:ma Ion Beam Detector Detector MassAnalyzer:ma->Detector:d Filtered Ions DataSystem {Data System|Processes Signal} Detector:d->DataSystem Electrical Signal

Caption: Schematic of the GC-MS analytical system.

Data Analysis and Interpretation

  • Peak Integration: Integrate the peak areas for each target analyte and the internal standard in all chromatograms (calibrators, QCs, and samples).

  • Calibration Curve Generation: For each analyte, plot the peak area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Concentration / IS Concentration) for the calibration standards. Perform a linear regression to obtain the calibration function (y = mx + b) and the coefficient of determination (r²), which should be >0.99 for a valid curve.

  • Concentration Calculation: Use the generated calibration curve to calculate the concentration of each branched alkane in the unknown samples based on their measured peak area ratios.

  • Data Review: Verify that the QC samples are within the acceptance criteria. Review chromatograms for any signs of interference or poor peak shape. The retention time of an analyte must match that of a known standard to within a narrow window (e.g., ±0.1 minutes).

Conclusion

The quantitative analysis of branched alkanes in complex mixtures is a formidable task that demands a meticulous and systematic approach. The challenges posed by isomeric complexity and non-specific fragmentation can be overcome through the strategic application of high-efficiency capillary GC, selective MS detection in SIM mode, and rigorous, self-validating quantification protocols. By optimizing each step of the workflow—from sample preparation with SPE to data analysis using internal standard calibration—researchers can achieve the accuracy, precision, and trustworthiness required for confident decision-making in quality control, regulatory compliance, and scientific research.

References

  • ASTM D5134-21 - Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography.
  • D5134 Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography.
  • D5134 Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chromatography.
  • ASTM D5134-13 - Standard Test Method for Detailed Analysis of Petroleum Naphthas through n-Nonane by Capillary Gas Chrom
  • Video: Mass Spectrometry: Branched Alkane Fragment
  • Branched chain alkanes. Source Unavailable.
  • Detailed Analysis of Petroleum Naphthas Through N-Nonane by Capillary Gas Chrom
  • Sample Preparation for Environmental Analysis. R Discovery. [Link]
  • Sample Preparation for Environmental Analysis. Semantic Scholar. [Link]
  • Modern Strategies for Environmental Sample Preparation and Analysis.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Source Unavailable.
  • Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
  • What is Solid-Phase Extraction?. Phenomenex. [Link]
  • Mass Spectrometry - Fragmentation P
  • Mass Spectrometric Calibration Procedure for Real-Time Detection of Lighter Hydrocarbons. MDPI. [Link]
  • Sample Preparation for Solid Petroleum-Based Matrices Based on Direct Matrix Introduction Oriented to Hydrocarbon Profiling.
  • Resolution and Quantification of Complex Mixtures of Polycyclic Aromatic Hydrocarbons in Heavy Fuel Oil Sample by Means of GC × GC-TOFMS Combined to Multivariate Curve Resolution.
  • Solid Phase Extraction. Affinisep. [Link]
  • Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). Pragolab. [Link]
  • What is Solid Phase Extraction (SPE)?.
  • QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROM
  • On-line analysis of complex hydrocarbon mixtures using comprehensive two-dimensional gas chromatography.
  • Solid-Phase Extraction. Chemistry LibreTexts. [Link]
  • Green sample preparation methods in the environmental monitoring of aquatic organic pollutants. University of Pretoria. [Link]
  • Improved GC/MS method for quantitation of n-alkanes in plant and fecal m
  • Manual Solid Phase Extraction. SCION Instruments. [Link]
  • Identification of methyl branched alkanes using GC-MS ion trap?.
  • Gas Chromatographic Enantioseparation of Unfunctionalized Chiral Alkanes: A Challenge in Separation Science (Overview, State of the Art, and Perspectives).
  • Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Scottish Government. [Link]
  • Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. [Link]

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Application Note & Protocols: 3-Ethyl-4,4-dimethylheptane as a High-Performance Component in Synthetic Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and formulation scientists on the evaluation of 3-Ethyl-4,4-dimethylheptane, a highly branched C11 alkane, for its potential application as a base stock or additive in advanced synthetic lubricant formulations. We present detailed protocols for assessing key performance metrics, including viscosity index, thermal-oxidative stability, and tribological properties. The methodologies are grounded in established ASTM standards to ensure data integrity and reproducibility.

Introduction: The Case for Branched Alkanes in Lubrication

Synthetic lubricants are engineered to provide superior performance under extreme operating conditions where conventional mineral oils falter.[1][2] The molecular structure of the base oil is a primary determinant of its performance characteristics.[3] Branched alkanes, also known as isoparaffins, are a cornerstone of high-performance synthetic base oils, such as Polyalphaolefins (PAOs).[4] Their unique molecular architecture, which disrupts crystalline packing at low temperatures and reduces intermolecular friction, imparts highly desirable properties including a high viscosity index (VI), excellent low-temperature fluidity (low pour point), and superior thermal stability.[4][5]

This compound (C₁₁H₂₄) is a saturated, acyclic branched hydrocarbon.[6][7] Its structure suggests significant potential as a component in synthetic lubricants, either as a low-viscosity base fluid (akin to a Group III or IV base oil) or as a performance-enhancing additive. This guide outlines the necessary experimental workflows to rigorously characterize its contribution to lubricant performance.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is critical for predicting its behavior in a lubricant formulation.

PropertyValueSource
Molecular Formula C₁₁H₂₄[6]
Molecular Weight 156.31 g/mol [6]
IUPAC Name This compound
Structure CCCC(C)(C)C(CC)CC[6]
Appearance Colorless Liquid (Predicted)
Boiling Point Data not widely available, estimated >170°C[6]
Density Data not widely available, estimated <0.8 g/cm³

Note: Some physical properties are estimated based on similar branched alkanes due to limited publicly available data for this specific isomer.

Rationale for Application in Synthetic Lubricants

The utility of this compound stems from its highly branched structure.

  • As a Base Oil Component: Its paraffinic nature ensures good hydrolytic stability and compatibility with common additive packages.[8] Its structure is expected to yield a high viscosity index, meaning the oil's viscosity will change less dramatically with temperature fluctuations compared to less-branched structures.[9][10] This is a critical attribute for applications like automotive engine oils and industrial hydraulic fluids that operate across a wide temperature range.[2]

  • As a Performance Additive: When blended with other base oils, it can improve the formulation's low-temperature properties by disrupting wax crystal formation, thereby lowering the pour point. It can also serve as a diluent to adjust the final viscosity of a lubricant blend without compromising its synthetic character.

Experimental Protocols for Performance Evaluation

The following protocols are designed to provide a comprehensive assessment of this compound's performance. For each protocol, it is recommended to test the neat substance and blends at varying concentrations (e.g., 5%, 10%, 20% by weight) in a reference base oil (e.g., a Group II mineral oil or a PAO 4 cSt).

Protocol 1: Viscosity and Viscosity Index (VI) Determination

This protocol measures the fluid's resistance to flow at different temperatures and calculates the Viscosity Index, a key metric of viscosity stability.[11]

Governing Standards: ASTM D445 (Kinematic Viscosity), ASTM D2270 (Calculating Viscosity Index).[10][12]

Methodology:

  • Sample Preparation: Prepare blends of this compound in a chosen base oil. Ensure samples are free of moisture and particulates by filtering through a 0.45 µm membrane.

  • Apparatus: Calibrated glass capillary viscometer (e.g., Cannon-Fenske type) and a constant temperature bath.

  • Viscosity Measurement at 40°C:

    • Set the temperature bath to 40.0 ± 0.1°C.

    • Equilibrate the viscometer containing the sample in the bath for at least 20 minutes.

    • Using suction, draw the sample fluid above the upper timing mark.

    • Measure the efflux time in seconds for the fluid to flow between the upper and lower timing marks.

    • Repeat the measurement until three consecutive readings are within the specified tolerance.

    • Calculate the kinematic viscosity (in cSt or mm²/s) by multiplying the average efflux time by the viscometer calibration constant.[2]

  • Viscosity Measurement at 100°C:

    • Increase the bath temperature to 100.0 ± 0.1°C.

    • Repeat step 3 for the same sample.

  • Viscosity Index (VI) Calculation:

    • Using the kinematic viscosities measured at 40°C (U) and 100°C (Y), calculate the VI using the formulas provided in the ASTM D2270 standard.[9] Online calculators are also widely available for this purpose.

Causality and Interpretation: A higher VI indicates that the lubricant maintains its viscosity more effectively across a broad temperature range.[10] The highly branched structure of this compound is expected to increase the VI of blends compared to the base oil alone.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_vis40 Viscosity @ 40°C (ASTM D445) cluster_vis100 Viscosity @ 100°C (ASTM D445) cluster_calcVI VI Calculation (ASTM D2270) Prep Prepare Blends & Filter Samples Load40 Load Sample into Viscometer Prep->Load40 Equil40 Equilibrate at 40°C Load40->Equil40 Measure40 Measure Efflux Time Equil40->Measure40 Calc40 Calculate Kinematic Viscosity (U) Measure40->Calc40 Equil100 Equilibrate at 100°C Calc40->Equil100 CalcVI Calculate Viscosity Index using U and Y Calc40->CalcVI Measure100 Measure Efflux Time Equil100->Measure100 Calc100 Calculate Kinematic Viscosity (Y) Measure100->Calc100 Calc100->CalcVI

Fig 1. Workflow for Viscosity Index Determination.
Protocol 2: Thermal and Oxidative Stability Assessment

This protocol evaluates the lubricant's resistance to degradation at elevated temperatures, both in the absence (thermal) and presence (oxidative) of oxygen.[13]

Governing Standards: ASTM E1131 (Compositional Analysis by TGA), Pressure Differential Scanning Calorimetry (PDSC, based on ASTM D6186).

Methodology A: Thermogravimetric Analysis (TGA)

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small, known mass (5-10 mg) of the sample into a tared TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (Nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Heat the sample from ambient temperature to ~600°C at a controlled rate (e.g., 10°C/min).[14]

    • Record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. A higher onset temperature indicates greater thermal stability.[14]

Methodology B: Pressure Differential Scanning Calorimetry (PDSC)

  • Apparatus: Pressure DSC instrument.

  • Procedure:

    • Place a small sample (2-3 mg) into an open aluminum pan.

    • Place the pan inside the PDSC cell.

    • Pressurize the cell with pure oxygen to a specified pressure (e.g., 500 psi).

    • Rapidly heat the sample to an isothermal test temperature (e.g., 160-210°C).

    • Hold at this temperature and monitor the heat flow signal.

  • Data Analysis: The time from the start of the isothermal hold to the onset of the large exothermic peak is the Oxidation Induction Time (OIT). A longer OIT signifies superior oxidative stability.[15]

Causality and Interpretation: Lubricants degrade at high temperatures through bond scission (thermal) and reaction with oxygen (oxidation).[13] The highly saturated, stable C-C and C-H bonds in this compound are expected to confer high thermal and oxidative stability.[5] Poor stability leads to sludge formation, increased viscosity, and corrosive byproducts.[16]

Workflow Diagram:

G cluster_tga TGA (Thermal Stability) cluster_pdsc PDSC (Oxidative Stability) PrepTGA Load 5-10 mg Sample RunTGA Heat in N₂ at 10°C/min PrepTGA->RunTGA AnalyzeTGA Determine Onset of Decomposition Temp. RunTGA->AnalyzeTGA PrepPDSC Load 2-3 mg Sample RunPDSC Pressurize with O₂ Heat to Isothermal Temp. PrepPDSC->RunPDSC AnalyzePDSC Measure Oxidation Induction Time (OIT) RunPDSC->AnalyzePDSC

Fig 2. Workflow for Stability Assessment.
Protocol 3: Tribological Performance (Anti-Wear Properties)

This protocol assesses the ability of the lubricant to protect surfaces from wear under load.

Governing Standard: ASTM D4172 (Wear Preventive Characteristics of Lubricating Fluid - Four-Ball Method).

Methodology:

  • Apparatus: Four-ball wear tester.

  • Sample Preparation: The test lubricant is conditioned to the test temperature.

  • Procedure:

    • Secure three new, clean steel balls in the ball pot. Add the test lubricant until the balls are covered.

    • Place a fourth new, clean steel ball in the chuck of the motor-driven spindle.

    • Assemble the test apparatus and apply a specified load (e.g., 40 kgf).

    • Set the temperature controller to the desired temperature (e.g., 75°C).

    • Start the motor and run at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).

    • At the end of the test, disassemble the apparatus and clean the three lower balls with a solvent.

  • Data Analysis:

    • Using a microscope, measure the diameter of the wear scars on the three lower balls in two directions (parallel and perpendicular to the striations).

    • Calculate the average wear scar diameter (WSD) in millimeters. A smaller WSD indicates better anti-wear performance.[17]

Causality and Interpretation: Under boundary lubrication conditions, the lubricant film is thin, and surface-to-surface contact can occur. Lubricants (and their additives) must form a protective film to prevent seizure and minimize wear.[18] While this compound itself is not an extreme pressure additive, its viscosity and film-forming characteristics contribute to the overall wear protection of the formulation. This test quantifies that contribution.[17]

Workflow Diagram:

G cluster_setup Apparatus Setup cluster_test Test Execution (ASTM D4172) cluster_analysis Data Analysis Setup Assemble 4-Ball Tester with New Steel Balls AddLube Add Test Lubricant Setup->AddLube Apply Apply Load & Set Temperature (e.g., 40 kgf, 75°C) AddLube->Apply Run Run Test at Speed & Duration (e.g., 1200 rpm, 60 min) Apply->Run Clean Clean & Dry Test Balls Run->Clean Measure Measure Wear Scar Diameters via Microscopy Clean->Measure Report Calculate Average Wear Scar Diameter (WSD) Measure->Report

Fig 3. Workflow for Four-Ball Wear Test.

Conclusion

This compound represents a promising candidate for inclusion in synthetic lubricant formulations due to its highly branched paraffinic structure. The protocols detailed in this guide provide a robust framework for quantifying its impact on critical performance parameters. By systematically evaluating its influence on viscosity index, thermal-oxidative stability, and tribological properties, researchers and formulators can accurately determine its optimal role and concentration, paving the way for the development of next-generation lubricants with enhanced efficiency and durability.

References

  • ASTM International. (n.d.). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants.
  • ASTM International. (n.d.). D128 Standard Test Methods for Analysis of Lubricating Grease.
  • Rustagi, P., Chhabra, S., Dwivedi, A., & Sharma, V. K. (2021). A Review on Effects of Additives on the Tribological properties of Lubricating Oils. SAE Technical Paper.
  • Wikipedia. (n.d.). Viscosity index.
  • ASTM International. (n.d.). Engine Oil Lubricants Certification.
  • SYNATIVE. (2025). The Secret of High Viscosity Index: Structural Advantages of Synthetic Ester Base Oil.
  • Petroleum Quality Institute of America. (n.d.). Engine Oil Lubricant ASTM Tests.
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  • ChemRxiv. (n.d.). Molecularly defined lubricant hydrocarbons from olefin metathesis.
  • Razali, M. N., et al. (n.d.). Evaluation of Oxidative and Thermal Stability of Base Oil for Automotive Application. ResearchGate.
  • Interflon. (2024). The viscosity index of lubricants explained.
  • Q8Oils. (2020). Understanding the viscosity index of a lubricant.
  • Goswami, S. S., & Mondal, S. (2024). Exploring the Impact of Additives on Tribological Characteristics in Lubricating Oils: A Critical Review. Ergonomics International Journal.
  • ResearchGate. (n.d.). The detailed composition of alkane series.
  • ASTM Digital Library. (2022). Thermal Stability Studies of Lubricant Additives.
  • Valvoline Global. (n.d.). Oil Viscosity Explained.
  • MDPI. (2023). A Methodological Approach to Assessing the Tribological Properties of Lubricants Using a Four-Ball Tribometer.
  • ResearchGate. (n.d.). Tribological properties of additives for water-based lubricants.
  • Shah, R., et al. (2018). A Detailed Study and Comparison of a Variety of Bench Scale ASTM Oxidation Tests for Lubricating Oils.
  • TA Instruments. (n.d.). Oxidative Stability of Oils & Greases.
  • International Journal of Research in Engineering, Science and Management. (n.d.). Characterization and Treatment of Straight or Branched Paraffinic Synthetic Oil.
  • P2 InfoHouse. (n.d.). Synthetic Lubricants.
  • PubChem. (n.d.). This compound.
  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
  • Stenutz. (n.d.). This compound.
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Application Notes and Protocols for the Combustion Characteristics of Branched Undecanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Branched Undecanes in Combustion Science

Undecane (C₁₁H₂₄), a paraffinic hydrocarbon, and its numerous branched isomers are significant components of conventional and alternative fuels, including diesel and jet fuels.[1] The combustion behavior of these molecules profoundly influences engine performance, efficiency, and emissions. As the demand for more efficient and cleaner combustion technologies grows, a fundamental understanding of how molecular structure, specifically branching, affects combustion characteristics is paramount for researchers, scientists, and professionals in drug development who may utilize combustion byproducts or study their toxicological effects.

This technical guide provides an in-depth exploration of the combustion characteristics of branched undecanes. Moving beyond a simple recitation of facts, this document elucidates the causal relationships between molecular structure and combustion phenomena. It offers detailed, field-proven protocols for characterizing key combustion parameters and provides a framework for understanding the underlying chemical kinetics.

Fundamental Combustion Characteristics: The Influence of Molecular Architecture

The combustion of an alkane is a complex interplay of thousands of elementary reactions.[2] The overall observable characteristics, such as ease of ignition, the speed at which a flame propagates, and the propensity to form soot, are direct consequences of the fuel's molecular structure. For undecane, which has 159 structural isomers, the degree and position of branching are critical determinants of its combustion behavior.[1]

Ignition Delay: The Onset of Combustion

Ignition delay is the time lag between the creation of a combustible mixture and the onset of ignition. It is a critical parameter in engine design, particularly for compression-ignition engines. Generally, for alkanes, increased branching leads to longer ignition delay times. This is attributed to the greater stability of branched alkanes compared to their linear counterparts.[3] Branched alkanes have lower heats of combustion, indicating they are in a lower energy state and thus require more energy input to initiate combustion.[4]

The position of the methyl group also influences reactivity. While specific comparative experimental data for all undecane isomers is limited, studies on other branched alkanes show that isomers with more centrally located branches or multiple branches tend to have longer ignition delays. This is due to the formation of more stable radical intermediates during the initial stages of oxidation.

Laminar Flame Speed: The Rate of Flame Propagation

Laminar flame speed is a fundamental property of a combustible mixture, representing the speed at which a laminar flame front propagates relative to the unburned gas. It is a key parameter for modeling turbulent combustion in engines. For alkanes, branching generally leads to a decrease in laminar flame speed.[5] This is because the more stable branched fuel molecules have slower reaction kinetics.

Soot Formation: The Dark Side of Combustion

Soot, primarily composed of carbon nanoparticles, is a major pollutant from hydrocarbon combustion.[6] Its formation is a complex process involving the growth of polycyclic aromatic hydrocarbons (PAHs). The propensity of a fuel to form soot is termed its sooting tendency. Studies on various alkanes have shown that branching can increase the sooting tendency.[7] This is thought to be due to the formation of specific intermediates, such as iso-alkenes, which are more readily converted to soot precursors.

Data Summary: Physicochemical and Combustion Properties of Undecane Isomers

Table 1: Physicochemical Properties of Selected Undecane Isomers

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Undecane1120-21-4196-260.740
2-Methyldecane6975-98-0189.3-0.737
3-Methyldecane13151-34-3188.1 - 189.1-92.90.742

Data sourced from PubChem and other chemical databases.[8][9]

Table 2: Combustion Properties (Illustrative)

Propertyn-Undecane (representative)General Trend for Branched Isomers
Ignition Delay TimeShorterLonger
Laminar Flame SpeedHigherLower
Sooting TendencyLowerHigher

Note: This table provides a qualitative comparison based on general trends observed for alkanes, as specific comparative experimental data for a wide range of undecane isomers is scarce.

Experimental Protocols for Characterizing Combustion Properties

To rigorously characterize the combustion properties of branched undecanes, several well-established experimental techniques are employed. These protocols are designed to be self-validating systems, providing high-quality data for kinetic model development and validation.

Protocol 1: Ignition Delay Time Measurement using a Shock Tube

Principle: A shock tube is a device that generates a shock wave to rapidly heat and compress a gas mixture, allowing for the study of chemical kinetics at high temperatures and pressures.[7] The ignition delay time is measured as the time between the passage of the reflected shock wave and the onset of combustion, typically detected by a sharp pressure rise or light emission.

Methodology:

  • Mixture Preparation: A mixture of the undecane isomer, an oxidizer (e.g., air or a synthetic mixture of O₂ and a diluent like Argon), is prepared in a mixing tank. The composition is precisely controlled using partial pressures.

  • Shock Tube Operation:

    • The driven section of the shock tube is evacuated and then filled with the prepared test gas mixture to a specific initial pressure.

    • The driver section is filled with a high-pressure driver gas (e.g., helium).

    • A diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the test gas.

  • Measurement:

    • Pressure transducers along the shock tube measure the shock wave velocity, from which the temperature and pressure behind the reflected shock wave are calculated.

    • A pressure transducer and a photodetector at the endwall of the driven section record the pressure history and light emission (e.g., from OH* chemiluminescence) to determine the ignition delay time.

Workflow Diagram:

G cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_data Data Acquisition & Analysis prep1 Evacuate Mixing Tank prep2 Introduce Undecane Isomer prep1->prep2 prep3 Introduce Oxidizer & Diluent prep2->prep3 prep4 Homogenize Mixture prep3->prep4 exp1 Fill Driven Section prep4->exp1 exp2 Fill Driver Section exp1->exp2 exp3 Rupture Diaphragm exp2->exp3 exp4 Shock Wave Propagation & Reflection exp3->exp4 data1 Measure Shock Velocity exp4->data1 data2 Record Pressure & Emission at Endwall exp4->data2 data3 Calculate T5, P5 data1->data3 data4 Determine Ignition Delay Time (τ_ign) data2->data4

Caption: Workflow for ignition delay measurement using a shock tube.

Protocol 2: Low-to-Intermediate Temperature Ignition in a Rapid Compression Machine (RCM)

Principle: An RCM simulates the compression stroke of an internal combustion engine, allowing for the study of autoignition phenomena at lower temperatures and longer timescales than a shock tube.[10][11] This is particularly useful for studying the negative temperature coefficient (NTC) behavior characteristic of larger alkanes.

Methodology:

  • Mixture Preparation: Similar to the shock tube protocol, a precise fuel/oxidizer mixture is prepared.

  • RCM Operation:

    • The reaction chamber is filled with the test mixture.

    • Two opposed pistons are rapidly driven to compress the gas to a predefined volume, achieving the desired temperature and pressure.

  • Measurement:

    • A pressure transducer in the reaction chamber records the pressure history.

    • The ignition delay is determined from the pressure trace, often identified by the time of maximum rate of pressure rise.

Workflow Diagram:

G cluster_prep Mixture Preparation cluster_exp RCM Experiment cluster_data Data Analysis prep1 Prepare Fuel/Oxidizer Mixture exp1 Fill Reaction Chamber prep1->exp1 exp2 Rapid Piston Compression exp1->exp2 exp3 Hold at Constant Volume exp2->exp3 data1 Record Pressure Trace exp3->data1 data2 Analyze dP/dt data1->data2 data3 Determine Ignition Delay data2->data3

Caption: Workflow for ignition delay measurement using a rapid compression machine.

Protocol 3: Laminar Flame Speed Measurement in a Constant Volume Combustion Chamber

Principle: A spherically expanding flame is initiated in a constant volume chamber filled with a premixed fuel-air mixture. The flame propagation speed is measured, and from this, the laminar flame speed is derived.

Methodology:

  • Mixture Preparation: The combustion chamber is filled with a homogenous mixture of the undecane isomer and air at a known pressure and temperature.

  • Ignition: The mixture is ignited at the center of the chamber by a spark.

  • Measurement:

    • A high-speed camera captures the propagation of the spherical flame front.

    • A pressure transducer records the pressure rise in the chamber.

  • Data Analysis: The flame radius as a function of time is extracted from the images. The stretched flame speed is calculated, and various extrapolation techniques are used to determine the unstretched laminar flame speed.

Chemical Kinetics of Branched Undecane Combustion

The combustion of undecane isomers proceeds through a complex network of elementary reactions. Detailed chemical kinetic models are essential tools for simulating and understanding this process.

Key Reaction Pathways

The oxidation of alkanes at both low and high temperatures is initiated by the abstraction of a hydrogen atom from the fuel molecule, forming an alkyl radical. The stability of this initial radical is a key factor determining the overall reactivity.

  • Low-Temperature Chemistry (NTC Region): At lower temperatures (approximately 600-800 K), the alkyl radical (R•) reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This can then undergo internal H-atom abstraction to form a hydroperoxyalkyl radical (•QOOH), which can lead to chain branching and autoignition. The structure of the initial undecane isomer influences the ease of these internal H-atom transfers.

  • High-Temperature Chemistry: At higher temperatures, the initial alkyl radicals tend to undergo β-scission, breaking down into smaller alkenes and radicals. These smaller species then react further in a complex chain reaction mechanism.

Reaction Pathway Diagram:

G Fuel Undecane Isomer (C11H24) Alkyl_Radical Alkyl Radical (R•) Fuel->Alkyl_Radical H-Abstraction Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 (Low T) Beta_Scission β-Scission Alkyl_Radical->Beta_Scission (High T) QOOH Hydroperoxyalkyl Radical (•QOOH) Peroxy_Radical->QOOH Internal H-Abstraction Chain_Branching Chain Branching QOOH->Chain_Branching Products CO2 + H2O Chain_Branching->Products Oxidation Small_Species Smaller Alkenes + Radicals Beta_Scission->Small_Species Small_Species->Products Oxidation

Caption: Simplified reaction pathways in undecane combustion.

Kinetic Modeling

Detailed chemical kinetic mechanisms, such as those developed at Lawrence Livermore National Laboratory (LLNL), provide a comprehensive description of the combustion of large n-alkanes, including n-undecane.[12] These mechanisms consist of thousands of reactions and hundreds of species and are validated against experimental data from shock tubes, RCMs, and flame experiments. While specific validated models for all branched undecane isomers may not be readily available, the reaction classes and rate rules from established n-alkane mechanisms can be used to generate mechanisms for branched isomers.

Conclusion

The combustion characteristics of branched undecanes are intricately linked to their molecular structure. While general trends indicate that branching increases ignition delay and sooting tendency while decreasing laminar flame speed, a detailed understanding requires specific experimental data and sophisticated kinetic modeling. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists to investigate the complex combustion behavior of these important fuel components. Further experimental studies on a wider range of undecane isomers are crucial for the development and validation of predictive combustion models, which are essential for the design of next-generation, high-efficiency, low-emission combustion systems.

References

  • Westbrook, C. K., Pitz, W. J., Herbinet, O., Curran, H. J., & Silke, E. J. (2009). A Comprehensive Detailed Chemical Kinetic Reaction Mechanism for Combustion of n-Alkane Hydrocarbons from n-Octane to n-Hexadecane. Combustion and Flame, 156(1), 181-199. [Link]
  • "Why do isomers (of an alkane)
  • "Effects of Carbon Chain Length on N-Alkane Counterflow Cool Flames: A Kinetic Analysis". MDPI. (2022). [Link]
  • "Understanding the formation and growth of polycyclic aromatic hydrocarbons (PAHs) and young soot from n-dodecane in a sooting laminar coflow diffusion flame".
  • "CHEMICAL KINETICS AND COMBUSTION MODELING". Annual Reviews. (1988). [Link]
  • "A Comprehensive Detailed Chemical Kinetic Reaction Mechanism for Combustion of n-Alkane Hydrocarbons from n-Octane to n-Hexadecane".
  • "Kinetic modeling of jet fuels : reaction mechanisms for branched alkanes". POLITesi. (2021). [Link]
  • "Experimental and modeling study on the pyrolysis and oxidation of n-decane and n-dodecane".
  • "Effects of fuel structure on soot precursors in a laminar co-flow flame".
  • "Heats of combustion of alkanes". Khan Academy. (n.d.). [Link]
  • "Using Rapid Compression Machines for Chemical Kinetics Studies". CORE. (2014). [Link]
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-4,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethyl-4,4-dimethylheptane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing highly branched, sterically hindered alkanes. Instead of a generic overview, this document provides direct, question-and-answer-based troubleshooting for specific challenges you may encounter, grounded in established chemical principles and field-proven insights.

Guide Structure & Philosophy

The synthesis of a molecule like this compound (C11H24)[1][2][3] presents challenges primarily related to steric hindrance at the quaternary carbon center. Our approach is to deconstruct a logical synthetic pathway, anticipate the experimental bottlenecks at each stage, and provide actionable solutions. This guide is structured from frequently asked questions (FAQs) for quick problem-solving to in-depth troubleshooting guides and detailed experimental protocols.

Proposed Synthetic Pathway: A Multi-Step Approach

A robust and logical pathway to this compound involves the construction of the carbon skeleton via a Grignard reaction, followed by deoxygenation. This method offers reliable bond formation and utilizes common laboratory transformations.[4]

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation ketone 4,4-Dimethylheptan-3-one alcohol 3-Ethyl-4,4-dimethylheptan-3-ol ketone->alcohol + EtMgBr in THF grignard Ethylmagnesium Bromide (EtMgBr) alcohol_ref 3-Ethyl-4,4-dimethylheptan-3-ol alkene Alkene Mixture (e.g., 3-Ethyl-4,4-dimethylhept-2-ene) alkene_ref Alkene Mixture alcohol_ref->alkene H₂SO₄ / Heat product This compound alkene_ref->product H₂ / Pd/C

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Part 1: The Grignard Reaction

Q1: My Grignard reaction to produce 3-Ethyl-4,4-dimethylheptan-3-ol is showing very low conversion. What is the likely cause?

A1: The primary challenge in this step is the significant steric hindrance around the carbonyl group of the precursor, 4,4-dimethylheptan-3-one. This hindrance can favor two undesired side reactions over the intended nucleophilic addition:

  • Enolization: The Grignard reagent acts as a base, abstracting an alpha-proton from the ketone to form a magnesium enolate. This is often the dominant competing pathway with hindered ketones.

  • Reduction: If the Grignard reagent possesses a beta-hydrogen (as ethylmagnesium bromide does), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein–Ponndorf–Verley-type reduction).

Q2: How can I improve the yield of the desired tertiary alcohol and minimize side reactions?

A2: To favor nucleophilic addition, you need to enhance the electrophilicity of the carbonyl carbon and potentially use a less basic Grignard variant.

  • Lower the Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can suppress the activation energy barrier for proton transfer (enolization), making the addition pathway more competitive.

  • Use a Lewis Acid Additive: The addition of cerium(III) chloride (CeCl₃) prior to the Grignard reagent can significantly improve yields. This forms an organocerium reagent in situ, which is much less basic but still highly nucleophilic, thus minimizing enolization. This is a modification of the Luche reduction principle applied to Grignard additions.

  • Solvent Choice: Diethyl ether is generally preferred over THF for sterically demanding Grignard reactions, as it can sometimes lead to better outcomes.

G cluster_main Desired Pathway: Addition cluster_side Side Reactions start EtMgBr + Hindered Ketone add Nucleophilic Attack start->add enol Proton Abstraction (Enolization) start->enol alkoxide Mg-Alkoxide Intermediate add->alkoxide alcohol Tertiary Alcohol (Product) alkoxide->alcohol enolate Mg-Enolate enol->enolate

Caption: Competing pathways in the Grignard reaction with a hindered ketone.

Part 2: Dehydration & Hydrogenation

Q3: I'm getting a mixture of alkene isomers during the dehydration of 3-Ethyl-4,4-dimethylheptan-3-ol. Is this expected?

A3: Yes, this is expected. Acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism involving a carbocation intermediate. This intermediate can undergo rearrangement, and proton loss can occur from adjacent carbons, leading to a mixture of alkene isomers. For 3-Ethyl-4,4-dimethylheptan-3-ol, you will likely form a mixture of 3-Ethyl-4,4-dimethylhept-2-ene and 3-Ethyl-4,4-dimethylhept-3-ene. Since the final step is hydrogenation to the alkane, this isomer mixture is typically inconsequential and can be used directly in the next step.[4]

Q4: The final hydrogenation step is very slow. How can I accelerate it?

A4: The slowness is due to the sterically hindered nature of the tetrasubstituted double bond in the alkene isomers.

  • Catalyst Choice: While Palladium on carbon (Pd/C) is a standard choice, Platinum(IV) oxide (PtO₂, Adams' catalyst) is often more effective for hydrogenating sterically hindered alkenes.

  • Increase Pressure & Temperature: Increasing the hydrogen pressure (e.g., 50-100 psi in a Parr shaker) and gently warming the reaction can significantly increase the rate.

  • Solvent: Acetic acid or ethanol are common solvents. Acetic acid can sometimes help activate the catalyst.

Part 3: Purification & Characterization

Q5: Standard column chromatography is failing to purify my final this compound product. What should I do?

A5: Alkanes are notoriously difficult to purify via silica gel chromatography due to their nonpolar nature.[5] Any unreacted alkene or isomeric alkane byproducts will have very similar retention factors.

  • Fractional Distillation: This is the most effective method for separating alkanes with different boiling points.[6][7] Although isomers may have close boiling points, careful distillation under reduced pressure using a Vigreux or packed column can achieve high purity.

  • Urea Adduction: This technique selectively crystallizes linear n-alkanes from a mixture, leaving branched isomers like your product in the solution (filtrate).[6] This is an excellent method if you have linear alkane impurities.

  • Preparative Gas Chromatography (Prep-GC): For achieving the highest purity on a small scale, Prep-GC is the ideal choice, as it separates compounds based on their volatility and interaction with the column's stationary phase.

Troubleshooting Guide: In-Depth Solutions

Optimizing the Grignard Reaction with 4,4-Dimethylheptan-3-one

This table provides a systematic approach to troubleshooting low yields in the key C-C bond-forming step.

Parameter Standard Condition Troubleshooting Action & Rationale
Temperature 0 °C to RTAction: Lower to -78 °C. Rationale: Reduces the rate of proton transfer (enolization), which has a lower activation energy, thereby favoring the thermodynamically controlled addition product.
Reagent Order Add Grignard to KetoneAction: Add Ketone slowly to Grignard. Rationale: Maintains an excess of the nucleophile, which can help suppress side reactions by ensuring the ketone reacts as soon as it is introduced.
Solvent THFAction: Switch to Diethyl Ether (Et₂O). Rationale: Solvent effects can be unpredictable; Et₂O is less coordinating and can alter the aggregation state of the Grignard reagent, sometimes favoring addition.
Additives NoneAction: Add 1.1 eq. of anhydrous CeCl₃ and stir for 2h before adding Grignard. Rationale: Transmetalation forms a less basic organocerium reagent that is highly selective for 1,2-addition and strongly suppresses enolization.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-4,4-dimethylheptan-3-ol
  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend 1.1 equivalents of anhydrous cerium(III) chloride in dry THF under a nitrogen atmosphere. Stir vigorously for 2-3 hours to ensure a fine, reactive slurry.

  • Reaction Cooldown: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add 1.1 equivalents of ethylmagnesium bromide (commercial solution) to the slurry and stir for 1 hour at -78 °C.

  • Substrate Addition: Dissolve 1.0 equivalent of 4,4-dimethylheptan-3-one in dry THF and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction & Quench: Stir the mixture at -78 °C for 3 hours, then allow it to warm slowly to room temperature overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.[8]

Protocol 2: Dehydration and Hydrogenation to this compound
  • Dehydration: Place the crude 3-Ethyl-4,4-dimethylheptan-3-ol in a round-bottom flask with a catalytic amount of concentrated sulfuric acid. Heat the mixture gently while distilling the alkene product(s) as they form to prevent polymerization. Collect the distillate, wash with sodium bicarbonate solution and then brine, and dry.

  • Hydrogenation: Dissolve the obtained alkene mixture in ethanol or acetic acid. Add 5-10 mol% of PtO₂ (Adams' catalyst). Place the vessel in a Parr hydrogenation apparatus.

  • Reaction: Purge the system with nitrogen, then with hydrogen. Pressurize the vessel to 50 psi with hydrogen and stir vigorously. The reaction is complete when hydrogen uptake ceases.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude alkane must be purified by fractional distillation under vacuum.[6][7]

References

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Technical Support Center: Byproducts in Wurtz Synthesis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of the Wurtz synthesis, with a specific focus on the formation of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation in this classic coupling reaction. Here, we move beyond textbook descriptions to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the experimental application of the Wurtz synthesis for branched alkanes.

Question 1: My reaction yields a complex mixture of alkanes with different chain lengths, resulting in a low yield of my target branched alkane. What is happening and how can I fix it?

Answer:

This is the most classic limitation of the Wurtz reaction when applied to the synthesis of unsymmetrical alkanes, which includes most branched structures not formed from two identical secondary or tertiary halides.[1][2][3][4] The root cause is a lack of selectivity in the coupling process.

Causality: The Wurtz reaction proceeds via highly reactive intermediates, either alkyl radicals or alkyl anions.[5][6][7] When you use two different alkyl halides (R-X and R'-X) to create an unsymmetrical product (R-R'), three statistical coupling reactions occur simultaneously:

  • Desired Cross-Coupling: R-X + R'-X → R-R'

  • Self-Coupling of R: R-X + R-X → R-R

  • Self-Coupling of R': R'-X + R'-X → R'-R'

This inevitably produces a mixture of three different alkanes.[7][8][9] Since these products often have very similar boiling points, their separation by distillation is extremely difficult and inefficient, leading to a low isolated yield of the desired product.[1][2][4]

Troubleshooting Protocol:

  • Re-evaluate Substrate Choice: The Wurtz reaction is only efficient for producing symmetrical alkanes (R-R) from a single alkyl halide (R-X).[1][3][6][10] If your target molecule can be synthesized from two identical branched fragments, this issue is minimized. For example, synthesizing 2,3-dimethylbutane from two equivalents of 2-bromopropane is more feasible than synthesizing 2-methylbutane from 1-bromoethane and 2-bromopropane.

  • Consider Alternative Syntheses: For unsymmetrical alkanes, the Wurtz reaction is often not the appropriate tool. A far superior method is the Corey-House synthesis , which involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[11][12][13] This method is highly selective for cross-coupling and avoids the formation of self-coupled byproducts.

.dot graph TD { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} .dot Caption: Unwanted self-coupling pathways in Wurtz synthesis.

Question 2: I am attempting to synthesize a branched alkane from a secondary or tertiary alkyl halide, but the major product is an alkene. Why is elimination dominating over coupling?

Answer:

This outcome is a direct consequence of competition between the desired substitution (Sₙ2-like coupling) and an elimination (E2) side reaction.[14][15][16] For branched substrates, particularly tertiary and to a large extent secondary alkyl halides, the elimination pathway is often favored.[1][17][18]

Causality: The mechanism of the Wurtz reaction involves the formation of a highly basic alkyl anion intermediate (R⁻Na⁺).[8][18][19][20] This species can act in two ways:

  • As a Nucleophile (Desired): It can attack the electrophilic carbon of another alkyl halide molecule in an Sₙ2 reaction to form the C-C bond.[5][8][21]

  • As a Strong Base (Side Reaction): It can abstract a proton from a β-carbon (a carbon adjacent to the carbon bearing the halogen) of another alkyl halide molecule. This initiates an E2 elimination, forming an alkene.[14][17]

With secondary and especially tertiary alkyl halides, the carbon atom targeted for nucleophilic attack is sterically hindered by bulky alkyl groups.[17][18] This steric hindrance dramatically slows down the Sₙ2 reaction, allowing the faster E2 elimination to become the dominant reaction pathway.[8][18] The sodium metal itself also promotes elimination.[22]

Troubleshooting & Optimization:

  • Substrate Selection: Avoid tertiary alkyl halides entirely for the Wurtz reaction, as they almost exclusively yield alkenes.[8][17][18][22] While secondary halides can work, expect competing elimination. Primary alkyl halides give the best yields of coupled products.[23]

  • Temperature Control: Higher temperatures favor elimination.[24] Running the reaction at the lowest feasible temperature may slightly improve the ratio of alkane to alkene, but it will not overcome the inherent preference for elimination in hindered systems.

  • Solvent Choice: While dry ether is standard, the choice of solvent can influence the reaction outcome. Less polar solvents may slightly favor substitution, but this effect is often minor compared to the substrate's structure.

  • Alternative Metals: While sodium is traditional, other metals have been explored to improve yields, such as activated copper or zinc (Frankland reaction), which can sometimes suppress side reactions.[21][23][25]

Elimination_vs_Substitution

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the Wurtz reaction not suitable for preparing methane? The Wurtz reaction functions by coupling two alkyl groups. Since methane (CH₄) has only one carbon atom, it cannot be formed by creating a C-C bond between two alkyl fragments. The smallest possible alkane product, ethane (CH₃-CH₃), would require starting with a methyl halide.[8]

Q2: I've heard the mechanism involves free radicals. Are carbocation rearrangements a possible side reaction? This is an excellent mechanistic question. While some older literature proposed carbocation intermediates, the modern consensus supports mechanisms involving either organoalkali intermediates (alkyl anions) or free radicals.[5][6][8][10][14] Neither alkyl anions nor free radicals typically undergo the 1,2-hydride or 1,2-alkyl shifts characteristic of carbocations.[14][19] Therefore, products resulting from carbocation rearrangement are not a significant concern in the Wurtz reaction.[19] The primary side reactions are disproportionation and elimination, not skeletal rearrangement.[14][26]

Q3: What is disproportionation and how is it different from elimination? Disproportionation is a side reaction specific to the free-radical pathway. It occurs when two alkyl radicals interact. Instead of coupling to form an alkane, one radical abstracts a hydrogen atom from the other. This results in the formation of one alkane molecule and one alkene molecule.[14][27]

  • Example: 2 CH₃CH₂• (Ethyl radicals) → CH₃CH₃ (Ethane) + CH₂=CH₂ (Ethene)

This differs from the E2 elimination described earlier, which involves an alkyl anion acting as a base on an intact alkyl halide molecule. Both produce an alkene, but the mechanistic origin is different.

Q4: What are the best laboratory practices for setting up a Wurtz reaction? Given the highly reactive nature of sodium metal, stringent safety and procedural standards are critical.

  • Anhydrous Conditions: Sodium reacts violently with water. All glassware must be oven- or flame-dried, and all solvents (typically diethyl ether or THF) must be rigorously dried before use.[7][8] The reaction must be run under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium Dispersion: The reaction occurs on the surface of the sodium metal. Using finely dispersed sodium (e.g., a sand-like consistency or molten sodium in a high-boiling solvent like xylene) increases the surface area and reaction rate.[23]

  • Temperature Management: The reaction is highly exothermic. The alkyl halide should be added slowly to the sodium suspension to maintain control over the reaction temperature. An ice bath should be kept on hand.

  • Quenching: After the reaction is complete, the excess sodium must be quenched (deactivated) carefully. This is typically done by the slow, dropwise addition of ethanol or isopropanol before adding water.

Section 3: Protocols & Data

Table 1: Summary of Expected Products and Issues
Starting Alkyl Halide(s)Substrate Type(s)Expected Major Product(s)Key Byproducts / IssuesRecommendation
CH₃BrPrimaryEthaneMinimalGood method for symmetrical alkanes
(CH₃)₂CHBrSecondary2,3-DimethylbutanePropene (from elimination)Feasible, but expect alkene contamination
(CH₃)₃CBrTertiaryIsobutylene (2-Methylpropene)Desired alkane is not formedNot a suitable method; use an alternative
CH₃Br + CH₃CH₂BrPrimary + PrimaryPropane, Ethane, ButaneDifficult-to-separate mixtureNot recommended; use Corey-House synthesis
Experimental Protocol: GC-MS Analysis of Wurtz Byproducts

This protocol outlines how to analyze the product mixture from a Wurtz reaction attempting to synthesize 2,3-dimethylbutane.

  • Reaction Work-up: a. After the reaction time has elapsed, cool the flask in an ice bath. b. Slowly and carefully add 10 mL of isopropanol dropwise to quench any unreacted sodium. c. Once the fizzing has ceased, slowly add 20 mL of deionized water. d. Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. e. Wash the organic layer with another 20 mL of water, then with 20 mL of brine. f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the solvent using a rotary evaporator. Caution: The products are volatile. Do not over-concentrate.

  • Sample Preparation for GC-MS: a. Dilute one drop of the crude product oil in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).

  • GC-MS Instrumentation and Analysis: a. Injector: Set to 250°C with a split ratio of 50:1. b. Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). c. Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C. d. Mass Spectrometer: Scan from m/z 40 to 200. e. Analysis: Identify the peaks by comparing their retention times and mass spectra to a known library (e.g., NIST). Quantify the relative amounts of 2,3-dimethylbutane (desired product) and propene (elimination byproduct) by peak area integration.

workflow

References

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  • Doubtnut. (n.d.). Why is Wurtz reaction not preferred for preparation of alkanes containing odd no of carbon atoms?.
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  • Brainly.in. (2024). What happens during wurtz reaction in tertiary halide?.
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  • Chemistry LibreTexts. (2023). 10.7: Organometallic Coupling Reactions.
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  • YouTube. (2018). Summary of Organometallic Coupling Reagents and Reaction Partners.
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  • Allen. (n.d.). Choose the incorrect statement:.
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  • Chemistry LibreTexts. (2020). 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions.
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Overcoming rearrangements in Friedel-Crafts alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during electrophilic aromatic substitution reactions, with a specific focus on preventing carbocation rearrangements.

Troubleshooting Guide: Isomer Formation and Reaction Failures

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Q1: My reaction produced an unexpected isomer. I used 1-chloropropane to alkylate benzene, but the main product I isolated was isopropylbenzene, not n-propylbenzene. What happened?

A1: This is a classic case of carbocation rearrangement, a common side reaction in Friedel-Crafts alkylation.[1][2] The reaction proceeds through a carbocation intermediate. When you use 1-chloropropane, the Lewis acid catalyst (e.g., AlCl₃) helps to form a primary carbocation.[3][4][5] Primary carbocations are relatively unstable and will rearrange to a more stable secondary or tertiary carbocation if possible, via a 1,2-hydride or alkyl shift, before the electrophilic attack on the aromatic ring occurs.[1][3][4][6]

In your experiment, the initially formed n-propyl carbocation (a primary carbocation) rapidly rearranges into the more stable isopropyl carbocation (a secondary carbocation) through a hydride shift. The benzene ring then attacks this more stable carbocation, leading to isopropylbenzene as the major product.[3][5]

Mechanism of Carbocation Rearrangement

G cluster_0 Carbocation Formation & Rearrangement cluster_1 Electrophilic Attack reagent 1-Chloropropane + AlCl₃ primary_carbocation Primary Carbocation (n-propyl) [Unstable] reagent->primary_carbocation Forms hydride_shift 1,2-Hydride Shift primary_carbocation->hydride_shift secondary_carbocation Secondary Carbocation (isopropyl) [More Stable] hydride_shift->secondary_carbocation Rearranges to product Isopropylbenzene (Major Product) secondary_carbocation->product Attacked by Benzene benzene Benzene

Caption: Carbocation rearrangement in the alkylation of benzene with 1-chloropropane.

Q2: How can I synthesize n-propylbenzene without this rearrangement occurring?

A2: The most reliable and widely used method to synthesize linear alkylbenzenes and avoid carbocation rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1][2][4]

The key difference lies in the electrophile. In Friedel-Crafts acylation, an acyl halide (like propanoyl chloride) and a Lewis acid generate a resonance-stabilized acylium ion.[3][7][8] This acylium ion is not prone to rearrangement.[1][7][8][9][10] The resulting ketone can then be reduced to the desired n-alkyl group.

Experimental Protocol: Rearrangement-Free Synthesis of n-Propylbenzene

Step 1: Friedel-Crafts Acylation

  • Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry solvent (e.g., CS₂ or nitrobenzene).

  • Addition of Benzene: Add benzene (1.0 eq) to the flask and cool the mixture in an ice bath.

  • Acyl Chloride Addition: Slowly add propanoyl chloride (CH₃CH₂COCl, 1.0 eq) dropwise from the dropping funnel with constant stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50 °C) for 1-2 hours until the evolution of HCl gas ceases.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Purification: Purify the resulting propiophenone by vacuum distillation or column chromatography.

Step 2: Clemmensen or Wolff-Kishner Reduction

The propiophenone from Step 1 can be reduced to n-propylbenzene using one of the following standard methods:

  • Clemmensen Reduction: Reflux the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

  • Wolff-Kishner Reduction: Heat the ketone with hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[1][2][7]

Workflow for Avoiding Rearrangements

Caption: Comparison of direct alkylation versus the acylation-reduction pathway.

Q3: My Friedel-Crafts reaction is not working at all. I'm trying to alkylate nitrobenzene. What is the issue?

A3: The Friedel-Crafts reaction, both alkylation and acylation, fails with aromatic rings that have strongly electron-withdrawing (deactivating) groups.[1][11][12] A nitro group (-NO₂) is a powerful deactivating group, which makes the benzene ring electron-poor and therefore not nucleophilic enough to attack the carbocation or acylium ion electrophile.[11][13]

Similarly, the reaction will not work if the aromatic ring contains a basic amino group (-NH₂, -NHR, -NR₂). The lone pair on the nitrogen atom will coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex.[1][6] This complex places a positive charge on the nitrogen, which strongly deactivates the ring towards electrophilic substitution.[1][6]

Frequently Asked Questions (FAQs)

QuestionAnswer
Can I control reaction conditions to minimize rearrangement in alkylation? While lowering the reaction temperature can sometimes favor the kinetic (non-rearranged) product, this is generally not a reliable method for preventing rearrangement.[1][14] The energy barrier for carbocation rearrangement is very low. The acylation-reduction pathway remains the most effective strategy.[1][2]
Are there any cases where Friedel-Crafts alkylation can be performed without rearrangement? Yes. Rearrangements can be avoided if the carbocation formed is already the most stable possible isomer.[1][13][15] This is true when using tertiary alkyl halides (e.g., t-butyl chloride) or with methyl and ethyl halides, which cannot form a more stable carbocation.[1][13]
Why does my reaction yield a mixture of mono-, di-, and tri-alkylated products? This is known as polyalkylation.[2][16] The alkyl group introduced onto the aromatic ring is an electron-donating group, which activates the ring, making the product more reactive than the starting material.[2][17] To favor mono-alkylation, use a large excess of the aromatic substrate.[2] Alternatively, Friedel-Crafts acylation avoids this issue because the acyl group is electron-withdrawing and deactivates the ring, preventing further reactions.[2][7][11]
Can I use vinyl or aryl halides as my alkylating agent? No. Vinyl and aryl halides cannot be used because they do not readily form carbocations under Friedel-Crafts conditions.[1][4][16] The carbocations on sp² hybridized carbons are too unstable.[4][13]

References

  • Friedel-Crafts Alkyl
  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acyl
  • Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • EAS Reactions (3)
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. [Link]
  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]
  • Friedel-Crafts alkylation reaction with rearrangement. YouTube. [Link]
  • Friedel-Crafts Alkyl
  • How does Friedel-Crafts acylation prevent carboc
  • The effects of reaction temperature on the Friedel–Crafts alkylation...
  • Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.
  • 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]
  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
  • Friedel-Crafts acyl
  • 15.
  • Friedel-Crafts Alkyl
  • Friedel-Crafts Acylation: altern
  • A Photochemical Alternative to the Friedel—Crafts Reaction. Iowa State University Digital Repository. [Link]
  • In Friedel-Crafts alkylations, when do rearrangements not occur? Quora. [Link]
  • 35.
  • Ch12: Friedel-Crafts limit
  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! YouTube. [Link]

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Technical Support Center: Optimizing GC-MS Resolution of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center dedicated to resolving the common analytical challenge of separating undecane (C11H24) isomers by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and professionals in drug development and related fields who encounter difficulties in achieving baseline resolution of these closely related, nonpolar compounds. Here, we synthesize technical expertise with practical, field-proven insights to empower you to overcome these separation challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate C11H24 isomers?

A1: The primary difficulty lies in their similar physicochemical properties. C11H24 isomers are nonpolar hydrocarbons with very close boiling points. Their separation relies on subtle differences in their interactions with the GC stationary phase, which are primarily driven by weak van der Waals forces.[1][2] Achieving adequate resolution requires careful optimization of the entire GC-MS method, from column selection to temperature programming.

Q2: What type of GC column is best suited for separating alkane isomers?

A2: A non-polar capillary column is the most appropriate choice for analyzing non-polar compounds like undecane isomers.[3][4] Columns with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, Rtx-1) are a standard starting point.[5] For enhanced selectivity, especially with complex mixtures, a column with a low percentage of phenyl substitution (e.g., 5% Phenyl-methylpolysiloxane like DB-5) can be beneficial.[5] The principle of "like dissolves like" is fundamental here; a non-polar stationary phase will interact most effectively with the non-polar analytes, allowing for separation based on subtle differences in their volatility and shape.[4][6][7]

Q3: How critical is the oven temperature program for resolving C11H24 isomers?

A3: The oven temperature program is a critical parameter for achieving separation. A slow temperature ramp rate generally leads to better resolution by allowing more time for the isomers to interact with the stationary phase, but it also increases the analysis time.[5][8] It's essential to find a balance that provides the necessary separation without causing excessive peak broadening.[5] For complex mixtures with a wide range of boiling points, a temperature gradient is typically more effective than an isothermal program.[5]

Q4: Can mass spectrometry alone differentiate C11H24 isomers?

A4: While mass spectrometry provides valuable information, it is often insufficient on its own to definitively differentiate all C11H24 isomers. Under electron ionization (EI), these isomers produce very similar fragmentation patterns, primarily consisting of carbocation fragments (e.g., C3H7+, C4H9+, C5H11+) separated by 14 mass units (CH2 groups).[9][10] While the relative intensities of certain fragment ions can offer clues about the degree of branching, these differences can be subtle.[9][11][12] Therefore, robust chromatographic separation prior to MS detection is crucial for accurate identification.

Troubleshooting Guide: From Sample to Spectrum

This guide provides a systematic approach to troubleshooting and optimizing the separation of C11H24 isomers. We will address specific issues you might encounter at each stage of the GC-MS workflow.

Part 1: Sample Preparation

Clean and appropriate sample preparation is the foundation of any successful chromatographic analysis. Contaminants can interfere with the separation and detection of your target analytes.

Issue: Baseline noise or ghost peaks are observed in the chromatogram.

Cause: This is often due to contamination in the sample or the injection system.

Troubleshooting & Optimization:

  • Solvent Purity: Ensure the use of high-purity, volatile organic solvents such as hexane, dichloromethane, or iso-octane. Avoid using water or non-volatile solvents.[13]

  • Sample Cleanliness: Samples should be free of particulates. If necessary, centrifuge or filter the sample through a 0.22 µm filter to remove any solid material that could clog the injector or column.[14][13][15]

  • Proper Storage: Collect and store samples in clean glass containers to prevent contamination from plasticizers or other leachable materials.[14][13]

  • Concentration: For general analysis, a sample concentration of approximately 10 µg/mL is a good starting point for splitless injection.[13] For split injections, a higher concentration around 1000 µg/mL may be appropriate.[5]

Protocol 1: Basic Sample Preparation for C11H24 Isomer Analysis

  • Accurately weigh or measure your sample containing C11H24 isomers.

  • Dissolve the sample in a high-purity volatile solvent (e.g., n-hexane) to the desired concentration.

  • If the sample contains visible particulates, centrifuge the solution and transfer the supernatant to a clean autosampler vial. Alternatively, filter the solution through a compatible syringe filter.

  • Cap the vial immediately to prevent solvent evaporation and contamination.

Part 2: GC Method Parameters

The heart of the separation lies within the gas chromatograph. Optimizing the injector, column, oven program, and carrier gas flow is paramount.

Issue: Poor peak resolution or co-elution of isomers.

This is the most common challenge in C11H24 isomer analysis. The following parameters should be systematically evaluated and optimized.

As mentioned in the FAQs, a non-polar column is the best choice. However, the dimensions of the column also play a crucial role.

Parameter Recommendation for C11H24 Isomers Rationale
Stationary Phase 100% Dimethylpolysiloxane or 5% Phenyl-methylpolysiloxaneNon-polar phases provide the best selectivity for non-polar analytes based on boiling point and molecular shape.[3][4]
Column Length 30 m to 60 mLonger columns provide more theoretical plates, leading to better resolution, but also longer analysis times.[16]
Internal Diameter (ID) 0.25 mm or 0.18 mmSmaller ID columns offer higher efficiency and narrower peaks, improving resolution.[3][4]
Film Thickness 0.25 µm to 0.50 µmThicker films increase retention but can also lead to peak broadening. A standard film thickness is often a good starting point.

The way the sample is introduced onto the column can significantly impact peak shape and resolution.

  • Injection Mode: For most analyses where sample concentration is not a limiting factor, a split injection is preferred to ensure sharp, narrow peaks.[5] A split ratio of 50:1 to 100:1 is a common starting point.[5] If trace analysis is required, a splitless injection should be used to transfer the entire sample to the column.[5]

  • Injector Temperature: A temperature of 250 °C is typically sufficient to ensure the complete and rapid vaporization of C11H24 isomers without causing thermal degradation.[5]

Helium is the most commonly used carrier gas for GC-MS. The flow rate of the carrier gas affects the efficiency of the separation.

  • Constant Flow vs. Constant Pressure: Using a constant flow mode is generally recommended. As the oven temperature increases during a programmed run, the viscosity of the carrier gas also increases. In constant pressure mode, this would cause the flow rate to decrease.[17] By maintaining a constant flow, the separation efficiency remains more consistent throughout the analysis.[17]

  • Optimal Flow Rate: The optimal flow rate depends on the column dimensions and the carrier gas being used. For a 0.25 mm ID column with helium, a flow rate of around 1.0 to 1.5 mL/min is a good starting point.[5] An excessively high flow rate can reduce separation efficiency, while a very low flow rate can lead to long analysis times and peak broadening.[5][18][19]

This is often the most impactful parameter for improving the resolution of closely eluting isomers.

Protocol 2: Optimizing the GC Oven Temperature Program

  • Scouting Run: Begin with a generic temperature program to get an initial chromatogram of your sample. A good starting point is an initial temperature of 40°C, followed by a ramp of 10°C/min up to a final temperature of 250°C.[20]

  • Lower the Initial Temperature: To improve the separation of early eluting peaks, decrease the initial oven temperature.[20] An initial hold time can also be beneficial.

  • Slow Down the Ramp Rate: The most effective way to improve resolution is to decrease the temperature ramp rate.[5][8] Try reducing the ramp rate in increments (e.g., from 10°C/min to 5°C/min, then to 2°C/min). Be aware that this will increase the total run time.

  • Introduce Mid-Ramp Holds: If you have a specific pair of isomers that are difficult to separate, you can introduce an isothermal hold in the middle of the temperature program at a temperature just below their elution temperature.[21]

Example Temperature Programs for C11H24 Isomer Separation:

Parameter Program A (Fast Screening) Program B (Improved Resolution) Program C (High Resolution)
Initial Temperature 40°C35°C35°C
Initial Hold Time 2 min5 min5 min
Ramp Rate 10°C/min5°C/min2°C/min
Final Temperature 250°C220°C200°C
Final Hold Time 5 min10 min15 min

This data is illustrative. Optimal conditions will vary based on the specific instrument and column used.

Part 3: MS Detector Parameters

While the primary separation occurs in the GC, optimizing the MS detector can improve sensitivity and aid in peak identification.

Issue: Poor sensitivity or difficulty identifying the molecular ion.

Troubleshooting & Optimization:

  • Ionization Mode: Electron Ionization (EI) at the standard 70 eV is typically used for generating reproducible mass spectra for library matching.[5]

  • Ion Source Temperature: An ion source temperature of around 230°C is a common setting.[5] Too high a temperature can increase fragmentation and reduce the abundance of the molecular ion.

  • MS Transfer Line Temperature: This should be set high enough to prevent condensation of the analytes as they transfer from the GC to the MS, typically around 280°C.[5]

  • Scan Range: A scan range of m/z 35-250 is appropriate for C11H24 isomers (molecular weight 156.31 g/mol ).[5]

Logical Workflow for Troubleshooting

Below is a visual representation of the troubleshooting workflow for improving the resolution of C11H24 isomers.

Caption: A logical workflow for troubleshooting poor resolution of C11H24 isomers.

Conclusion

Improving the GC-MS resolution of C11H24 isomers is a multi-faceted challenge that requires a systematic and logical approach to method development and troubleshooting. By carefully considering each stage of the analytical process, from sample preparation to MS detection, and by methodically optimizing the critical parameters of column selection, carrier gas flow, and especially the oven temperature program, researchers can achieve the baseline separation necessary for accurate identification and quantification. This guide provides a framework for that process, grounded in established chromatographic principles and practical experience.

References

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  • Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds.
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  • Wang, Y., et al. (2020, November 6).
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  • ResearchGate. (2020, November 7).
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  • Restek. (n.d.). Standard Mixture of n-alkanes for System Performance Test, 50 µg/mL, Cyclohexane, 1 mL/ampul.
  • Alam, M. S., et al. (n.d.). Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. AMT.
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Troubleshooting peak tailing in gas chromatography of alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Gas Chromatography. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding peak tailing in the analysis of alkanes. As a Senior Application Scientist, my goal is to provide you with not just steps, but the scientific reasoning behind them, ensuring you can resolve issues efficiently and maintain the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in GC analysis?

Peak tailing is a chromatographic phenomenon where a peak's profile is asymmetrical, with the latter half being broader than the front half.[1][2] In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape.[1] Tailing becomes problematic as it can significantly compromise the accuracy and precision of your analysis.[2][3]

Specifically, peak tailing leads to:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between closely eluting compounds.[3]

  • Inaccurate Quantification: The distorted peak shape complicates peak integration, leading to less precise and reproducible quantitative results.[1][3]

A tailing factor or asymmetry factor greater than 1.5 is generally considered a significant issue that requires investigation.[1][3]

Q2: All the peaks in my chromatogram are tailing, including the solvent peak. What is the likely cause?

When all peaks in a chromatogram exhibit tailing, the root cause is almost always a physical or mechanical issue within the GC system's flow path, rather than a specific chemical interaction.[1][3][4][5] This indiscriminate tailing suggests a problem that affects every compound passing through the system. The most common culprits create turbulence or unswept (dead) volumes in the carrier gas path.[4][6]

Key areas to investigate include:

  • Improper Column Installation: This is a very frequent cause.[7][8] If the column is set too high or too low within the inlet, it can create dead volumes where the sample can linger before entering the column, causing tailing.[4][6] Similarly, incorrect installation in the detector can also lead to peak shape distortion.[8][9]

  • Poor Column Cut: The end of the capillary column must be a clean, 90-degree cut.[3][4][6] A ragged, uneven, or angled cut can disrupt the smooth flow of carrier gas into the column, creating turbulence and causing all peaks to tail.[4][7][8]

  • System Leaks: A leak at the inlet fittings (like the septum nut) or detector connections can disrupt the stability of the carrier gas flow and pressure, leading to poor peak shape and reproducibility issues.[3][10]

  • Contaminated Inlet Liner: Over time, the inlet liner can become coated with non-volatile residues from previous injections.[3][11] This contamination can interfere with the sample's vaporization and transfer to the column, affecting all analytes.[1]

Q3: Only my higher-boiling (later-eluting) alkane peaks are tailing. What should I investigate?

When peak tailing selectively affects later-eluting compounds, the issue is more likely related to chemical interactions or activity within the system rather than a general flow path problem.[1][5]

Potential causes include:

  • Column Contamination: The front section of the GC column is where non-volatile residues from your samples accumulate.[1][6] These contaminants can act as active sites, interacting with analytes and causing tailing that often worsens for higher molecular weight compounds.[1] Trimming 10-20 cm from the front of the column is a common and effective solution.[3]

  • Column Activity: With extended use, especially at high temperatures, the stationary phase of the column can degrade. This degradation can expose active silanol groups on the fused silica surface.[1] While alkanes are non-polar, these active sites can still cause unwanted secondary interactions, leading to peak tailing.[1][3] This is often resolved by conditioning (baking out) the column or replacing it if it is old.[3]

  • Sub-optimal Temperature Program: If the oven temperature ramp is too slow, higher-boiling alkanes may travel too slowly through the column, leading to band broadening that can manifest as peak tailing.[2]

Q4: Can my injection technique or sample solvent cause peak tailing?

Yes, absolutely. The way the sample is introduced to the GC can have a significant impact on peak shape.

  • Column Overload: Injecting too large a sample volume or too concentrated a sample can saturate the stationary phase at the column inlet.[1][3] This prevents the analyte band from focusing properly and can lead to broad, tailing peaks. The solution is to reduce the injection volume or dilute the sample.[3][7]

  • Solvent Mismatch: The polarity of your injection solvent should ideally match the polarity of the stationary phase.[7] Injecting a sample dissolved in a solvent that is too strong or polar for a non-polar column can cause peak distortion, particularly for early eluting peaks.[11][12] This is because the solvent can interfere with the initial partitioning of the analytes onto the stationary phase.[13][14][15]

  • Incorrect Splitless Parameters: In splitless injection mode, if the post-injection purge is not activated at the correct time, solvent vapor can slowly bleed from the inlet into the column, causing a broad or tailing solvent peak that can interfere with early eluting analytes.[16]

Troubleshooting Guide

A systematic approach is the key to efficiently diagnosing the source of peak tailing. The first step is to determine if the problem is physical (affecting all peaks) or chemical (affecting specific peaks).[5]

Troubleshooting Workflow

The diagram below outlines a logical, step-by-step workflow for diagnosing and resolving peak tailing issues in alkane analysis.

G start Peak Tailing Observed all_peaks Are all peaks tailing (including solvent)? start->all_peaks physical_path Suspect Physical / Flow Path Issue all_peaks->physical_path Yes chemical_path Suspect Chemical / Activity Issue all_peaks->chemical_path No check_install Check Column Installation (Inlet & Detector Height, Ferrule) physical_path->check_install reinstall Re-install Column with Proper Cut & Height check_install->reinstall check_liner Inspect & Replace Inlet Liner & Septum reinstall->check_liner leak_check Perform System Leak Check check_liner->leak_check resolved Problem Resolved leak_check->resolved trim_column Trim 10-20 cm from Column Inlet chemical_path->trim_column condition_column Condition (Bake Out) Column trim_column->condition_column check_method Review Method Parameters (Injection Volume, Solvent) condition_column->check_method replace_column Replace Column check_method->replace_column replace_column->resolved

Caption: A step-by-step workflow for diagnosing the root cause of peak tailing.

Summary of Causes and Remedies
SymptomProbable Cause CategorySpecific IssueRecommended Action
All peaks tailPhysical Flow PathImproper column installation (height/cut)Re-cut column ends cleanly at 90°; reinstall at the correct height in both the inlet and detector.[3][4][6][8]
All peaks tailPhysical Flow PathSystem or inlet leakPerform an electronic leak check; tighten or replace fittings and septa as needed.[3]
All peaks tail, worsening over timePhysical / ChemicalContaminated inlet linerReplace the inlet liner and septum. This should be part of routine maintenance.[3][11][17]
Later-eluting peaks tailChemical / ActivityColumn contaminationTrim 10-20 cm from the front (inlet end) of the column to remove non-volatile residues.[3]
Later-eluting peaks tailChemical / ActivityColumn degradation / active sitesCondition (bake out) the column at its maximum isothermal temperature. If the column is old, replace it.[1][3]
Variable or all peaks tail/frontMethod ParametersColumn overloadDilute the sample or decrease the injection volume.[1][3][7]
Solvent/early peaks tailMethod ParametersSolvent-Phase Mismatch / Splitless IssuesEnsure the injection solvent is compatible with the stationary phase.[7][11] Check splitless purge activation time.

Detailed Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)

Rationale: The inlet is the first point of contact for the sample. A clean, inert liner and a fresh septum are critical for preventing peak tailing caused by contamination or leaks.[11][17] This procedure should be performed regularly as preventative maintenance.

Steps:

  • Cool Down the GC: Ensure the inlet temperature is at a safe, ambient level. Turn off the carrier gas flow to the inlet.[17]

  • Disassemble the Inlet: Carefully unscrew and remove the septum nut. Remove the old septum.[3]

  • Remove the Liner: Using clean, lint-free forceps, carefully remove the inlet liner. Pay attention to its orientation and any O-rings, noting their correct placement.[3][17]

  • Clean and Inspect: Inspect the inside of the inlet for any visible residue. Clean with an appropriate solvent if necessary.

  • Install New Liner: Place a new, deactivated liner (and O-ring, if applicable) in the same orientation as the old one. Using a liner packed with deactivated glass wool can help trap non-volatile contaminants and aid in sample vaporization.[9][18]

  • Install New Septum and Reassemble: Place a new septum in the septum nut. Reassemble the inlet, tightening the nut until it is finger-tight, then give it an additional quarter-turn with a wrench. Do not overtighten, as this can cause the septum to core or leak.[3]

  • Leak Check: Restore carrier gas flow and perform an electronic leak check around the septum nut to ensure a proper seal.

Protocol 2: GC Column Trimming

Rationale: The first few centimeters of the column can accumulate non-volatile residues and suffer from stationary phase degradation, creating active sites that cause peak tailing.[1][6] Trimming this section removes the contamination and exposes a fresh, inert surface.[11]

Steps:

  • Cool Down and Prepare: Ensure the GC oven and inlet are at room temperature. Turn off the carrier gas flow. Carefully disconnect the column from the inlet.[3]

  • Make the Cut: While wearing clean gloves, use a ceramic scoring wafer or a diamond-tipped scribe to make a light score on the column tubing, about 10-20 cm from the inlet end.[7]

  • Break the Column: Gently flex the column at the score to create a clean break. The goal is a perfectly flat, 90-degree surface.[4][6]

  • Inspect the Cut: Use a small magnifying glass to inspect the cut. It should be a clean, square surface with no jagged edges or shards.[3][7][8] If the cut is not perfect, repeat the process.

  • Reinstall: Reinstall the column in the inlet according to the instrument manufacturer's specifications for correct insertion depth.[6][19]

  • Condition (Optional but Recommended): After trimming, it is good practice to briefly condition the column (see Protocol 3) to ensure stability.

Protocol 3: GC Column Conditioning (Bake-out)

Rationale: Conditioning, or baking out, a column at a high temperature helps to remove any residual contaminants and water from the stationary phase, which can improve baseline stability and reduce peak tailing caused by active sites.[20][21]

Steps:

  • Purge the Column: With the column installed in the inlet but disconnected from the detector, set the normal carrier gas flow rate. Allow the gas to flow for 15-30 minutes at room temperature to purge any oxygen from the system.[20][22][23] This is a critical step to prevent thermal damage to the stationary phase.[20]

  • Set Temperatures: Set the inlet to the temperature used in your analytical method.

  • Temperature Program: Slowly ramp the oven temperature (e.g., at 10-15°C/min) to a conditioning temperature. This temperature should be about 20-30°C above the final temperature of your analytical method, but never exceed the column's maximum isothermal operating temperature listed by the manufacturer.[21][22][23]

  • Hold and Stabilize: Hold the column at this conditioning temperature for 1-2 hours, or until a stable baseline is observed (if connected to the detector). Thicker film columns may require longer conditioning times.[19][22] For convenience, this can often be done overnight.[19][22]

  • Cool Down: Cool the oven down to the initial temperature of your method. Reconnect the column to the detector if you disconnected it. The system should now be ready for analysis.

References

  • LabRulez GCMS. (n.d.). The Use of Different PTV Inlet Liner Types for Trapping Alkanes, Aromatics and Oxygenated Compounds During Thermal Desorption. LabRulez GCMS.
  • Restek Corporation. (2018, November 6). GC Inlet Maintenance [Video]. YouTube.
  • Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
  • Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex.
  • Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.
  • Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International.
  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Separation Science.
  • Phenomenex. (2022, June 2). Troubleshooting GC Columns: Common Issues & Solutions. Phenomenex.
  • pgeneral.com. (n.d.). What Role Does Column Length Play in Optimizing GC Peak Separation?. pgeneral.com.
  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Shimadzu.
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  • Restek Corporation. (n.d.). How to Choose a GC Inlet Liner. Restek.
  • Element Lab Solutions. (n.d.). Capillary GC Liner Selection Guide. Element Lab Solutions.
  • Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks. Phenomenex.
  • Agilent Technologies. (n.d.). Conditioning Capillary and Packed Columns for a 6890 Gas Chromatograph. Agilent.
  • Phenomenex. (n.d.). GC COLUMN CARE GUIDE. Phenomenex.
  • Scribd. (n.d.). GC Column Conditioning Procedures. Scribd.
  • Taylor, T. (2016, June 14). GC Column Conditioning. LCGC International.
  • Snow, N. H. (2021, June 4). Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase. LCGC International.
  • De Vlieger, D., et al. (2021). A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. Journal of Chromatography A.
  • Keunchkarian, S., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A.
  • ResearchGate. (2025, August 5). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions | Request PDF. ResearchGate.
  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Chrom-Academy.

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Minimizing interferences in the analysis of 3-Ethyl-4,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of 3-Ethyl-4,4-dimethylheptane

Welcome to the technical support center dedicated to the robust analysis of this compound. As a highly branched C11 alkane, this compound presents unique analytical challenges, primarily related to chromatographic separation from its isomers and potential interferences from complex sample matrices. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights, actionable troubleshooting protocols, and validated methodologies to ensure data integrity and minimize analytical interferences.

Frequently Asked Questions (FAQs)

Q1: What makes the analysis of this compound inherently challenging?

A1: The primary challenge in analyzing this compound lies in its structural isomerism. As one of many C11H24 isomers, it shares the same molecular weight (156.31 g/mol ) and exhibits very similar physicochemical properties, including boiling point, to its structural counterparts.[1] Gas chromatography, which often separates compounds based on boiling point, struggles to resolve these isomers, leading to a high risk of co-elution.[2][1] Furthermore, under electron ionization mass spectrometry (EI-MS), these isomers produce similar fragmentation patterns, complicating definitive identification based on mass spectra alone.[3][4]

Q2: What are the principal sources of interference in the GC-MS analysis of this compound?

A2: Interferences can be broadly categorized into three types:

  • Isobaric Interferences: This occurs when other compounds or their fragments share the same nominal mass-to-charge ratio (m/z) as the target analyte's characteristic ions.[5][6] For this compound, fragments from co-eluting isomers are the most common source of isobaric interference.

  • Matrix Interferences: Components from the sample matrix (e.g., soil, biological fluids, pharmaceutical formulations) can co-elute with the analyte, causing ion suppression or enhancement in the MS source, or they can introduce interfering ions.[7]

  • System Contamination: Residues from previous analyses, column bleed, or contaminated carrier gas can introduce extraneous peaks (ghost peaks) or elevate the baseline noise, reducing the signal-to-noise ratio.[8][9][10]

Q3: How does Electron Ionization (EI) mass spectrometry help differentiate branched alkanes like this compound from other isomers?

A3: While challenging, EI-MS provides crucial clues for structural elucidation. The fragmentation of branched alkanes is governed by the stability of the resulting carbocations.[4][11] Key principles include:

  • Preferential Cleavage at Branch Points: C-C bond cleavage is most likely to occur at the branching point, as this forms more stable secondary or tertiary carbocations.[11][12]

  • Relative Abundance of Fragments: The relative intensity of key fragment ions can differ between isomers. For this compound, cleavage adjacent to the quaternary carbon at the C4 position is a key fragmentation pathway. Analyzing the relative abundances of fragments corresponding to the loss of ethyl, propyl, and other alkyl groups can help distinguish it from isomers where branching occurs at different positions.[3][13]

  • Weak Molecular Ion: Highly branched alkanes often show a very weak or absent molecular ion (M+) peak at m/z 156 due to their high propensity for fragmentation.[4][11]

For definitive identification, coupling high-resolution gas chromatography with mass spectrometry (GC-MS) is essential to first separate the isomers before they enter the mass spectrometer.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the analysis of this compound.

Issue 1: Poor Chromatographic Resolution & Peak Shouldering (Co-elution of Isomers)
  • Probable Cause: The GC method lacks the necessary efficiency to separate structurally similar isomers. This is often due to an inappropriate column choice or a suboptimal temperature program.[1]

  • Causality: Branched alkanes have very close boiling points, and a standard, short GC column with a fast temperature ramp will not provide sufficient interaction time with the stationary phase to achieve separation.[2][1]

  • Solution Pathway:

    • Column Selection: Employ a long (e.g., 60-100 m) capillary column with a non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1, ZB-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, ZB-5ms).[1][9] Longer columns provide more theoretical plates, enhancing resolving power.

    • Optimize Temperature Program: Decrease the oven ramp rate (e.g., 1-3°C/min) during the elution window of C11 isomers. A slower ramp increases the differential migration of isomers, improving separation.[2]

    • Carrier Gas Velocity: Ensure the carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity (typically 30-40 cm/s for Helium). This maximizes column efficiency.[2]

    • Reduce Injection Volume: Column overload can lead to peak broadening and co-elution. If suspected, dilute the sample or increase the split ratio.[1][14]

Issue 2: Peak Tailing
  • Probable Cause: The analyte is interacting with active sites within the GC system, or there is a problem with gas flow dynamics.

  • Causality: Active sites, such as exposed silanol groups in the injector liner or on a poorly cut column end, can cause polar-like interactions with the non-polar analyte, leading to delayed elution and tailing peaks.[2] Flow path obstructions can also distort peak shape.[15]

  • Solution Pathway:

    • Inert Flow Path: Use a deactivated (silanized) injector liner and ensure any glass wool is also deactivated.

    • Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the injector and detector. A poor cut can create active sites and turbulence.[2]

    • Check for Leaks: Perform a leak check on the system, particularly around the injector septum and column fittings. Leaks can disrupt stable flow and affect peak shape.[8]

Issue 3: Ambiguous Mass Spectrum / Difficulty in Library Matching
  • Probable Cause: Co-elution of isomers or matrix components is leading to a mixed mass spectrum that cannot be confidently matched to a library entry.

  • Causality: If chromatographic separation is incomplete, the mass spectrometer will be ionized with multiple compounds simultaneously. The resulting spectrum is a composite of the fragmentation patterns of all co-eluting species, making identification impossible.

  • Solution Pathway:

    • Improve Chromatography: Refer to the solutions for Issue 1 to enhance separation. This is the most critical step.

    • Background Subtraction: Carefully perform background subtraction on your chromatographic peak to remove contributions from column bleed or baseline noise.

    • Use Retention Indices: Calculate the Kovats Retention Index (RI) for your peak by running a homologous series of n-alkanes under the same conditions. Comparing the experimental RI to known values for C11 isomers provides an orthogonal piece of data to confirm identity alongside the mass spectrum.[16][17]

    • Consider Chemical Ionization (CI): If your system is capable, performing a CI analysis can help confirm the molecular weight. CI is a softer ionization technique that typically yields a strong protonated molecule ([M+H]+) or adduct ion, confirming the compound is a C11H24 isomer even if the EI spectrum is ambiguous.[11][17]

Validated Experimental Protocols

Protocol 1: Sample Preparation via Static Headspace (HS)

This protocol is designed to isolate volatile compounds like this compound from non-volatile matrix components, thereby reducing matrix interference.

Objective: To partition the volatile analyte from the sample matrix into the gaseous phase for direct injection into the GC-MS.

Methodology:

  • Sample Aliquoting: Place a precisely weighed amount (e.g., 1.0 g) of the solid or liquid sample into a 20 mL headspace vial.

  • Standard Addition (for Quantification): If required, spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated analog or a different, well-resolved alkane).

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap to prevent loss of volatiles.

  • Incubation & Equilibration: Place the vial in the headspace autosampler's oven. Gently heat the sample (e.g., 80°C for 15 minutes) to facilitate the partitioning of volatile compounds into the headspace.[18] This temperature and time should be optimized to ensure equilibrium is reached without causing analyte degradation.

  • Pressurization: Pressurize the vial with the GC carrier gas.

  • Loop Filling & Injection: A fixed volume of the pressurized headspace gas is transferred into a sample loop and subsequently injected into the GC inlet.

Protocol 2: Optimized GC-MS Method for C11 Alkane Isomer Separation

Objective: To achieve baseline or near-baseline separation of this compound from its critical isomers.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Mass Spectrometer Agilent 5977 MSD or equivalentOffers reliable EI fragmentation and sensitive detection.
Column Agilent J&W DB-1ms, 60 m x 0.25 mm ID, 0.25 µm filmA long, non-polar column is critical for resolving isomers with close boiling points.[1]
Carrier Gas Helium, Constant Flow ModeSet to an optimal flow rate of 1.2 mL/min (approx. 35 cm/s linear velocity).[2]
Inlet Split/SplitlessOperated in Split mode to prevent column overload and ensure sharp peaks.
Inlet Temp 250°CEnsures complete and rapid vaporization of the analyte.
Split Ratio 100:1Minimizes the amount of sample reaching the column, preventing overload.[1] Adjust based on sample concentration.
Oven Program Initial: 40°C, hold for 5 minAllows for sharp peak focusing at the head of the column.
Ramp 1: 2°C/min to 120°CA slow ramp rate is crucial for separating the C11 isomers.[2]
Ramp 2: 20°C/min to 280°C, hold 2 minA faster ramp after the target analytes have eluted to quickly clean the column of heavier components.
MS Source Temp 230°CStandard temperature for robust ionization.
MS Quad Temp 150°CStandard temperature for stable mass filtering.
Acquisition Mode ScanScan from m/z 40 to 200 to capture the molecular ion and key fragments.
Solvent Delay 3 minutesPrevents the solvent peak from saturating the detector.

Visualized Workflows

General Analytical Workflow

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample_Receiving Sample Receiving & Logging Sample_Prep Static Headspace Preparation (Protocol 1) Sample_Receiving->Sample_Prep Aliquot GC_MS_Analysis GC-MS Analysis (Protocol 2) Sample_Prep->GC_MS_Analysis Inject Data_Acquisition Data Acquisition (Scan Mode) GC_MS_Analysis->Data_Acquisition Generate Data Peak_Integration Peak Integration & Deconvolution Data_Acquisition->Peak_Integration Library_Search Spectral Library Search & RI Match Peak_Integration->Library_Search Quantification Quantification & Reporting Library_Search->Quantification

Caption: A generalized workflow for the analysis of this compound.

Troubleshooting Logic: Poor Peak Resolution

Troubleshooting_Resolution Start Problem: Poor Peak Resolution (Co-elution) Check_Overload Is the peak broad and fronting? Start->Check_Overload Action_Dilute Dilute Sample or Increase Split Ratio Check_Overload->Action_Dilute Yes Check_Column Is the column >60m and non-polar? Check_Overload->Check_Column No Action_Dilute->Check_Column Action_ChangeColumn Use a longer, non-polar capillary column Check_Column->Action_ChangeColumn No Check_Ramp Is the oven ramp rate <= 3°C/min? Check_Column->Check_Ramp Yes Action_ChangeColumn->Check_Ramp Action_SlowRamp Decrease oven ramp rate Check_Ramp->Action_SlowRamp No Check_Flow Is carrier gas flow rate optimal? Check_Ramp->Check_Flow Yes Action_SlowRamp->Check_Flow Action_OptimizeFlow Optimize linear velocity (e.g., 30-40 cm/s) Check_Flow->Action_OptimizeFlow No End_Resolution Resolution Improved Check_Flow->End_Resolution Yes Action_OptimizeFlow->End_Resolution

Caption: A decision tree for troubleshooting poor chromatographic resolution.

References

  • Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples: Solvent Extraction vs Vapor Partitioning.
  • Method 5000: Sample Preparation for Volatile Organic Compounds.U.S. Environmental Protection Agency.
  • Sample preparation for the analysis of volatile organic compounds in air and water m
  • Technical Support Center: Mass Spectrometry Fragment
  • Volatile Organic Compounds (VOC) Analysis.Thermo Fisher Scientific.
  • Sample Collection and Processing in Volatile Organic Compound Analysis.PubMed Central.
  • Technical Support Center: Overcoming Challenges in Gas Chrom
  • Technical Support Center: Overcoming Co-elution in GC Analysis of Alkane Isomers.BenchChem.
  • How Do I Troubleshoot a Problem on My GC-MS?Royal Society of Chemistry.
  • GC Troubleshooting Guide.Phenomenex.
  • GC Troubleshooting.Stepbio.
  • Isobaric Interferences, Ways to Compensate for Spectral Interferences.
  • What causes isobaric interferences?True Geometry's Blog.
  • Appendix B: GC/MS Troubleshooting Quick Reference.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.Drawell.
  • This compound.PubChem.
  • Application Note: Analysis of Branched Alkanes by Mass Spectrometry.BenchChem.
  • Elution Patterns From Capillary GC For Methyl-Branched Alkanes.UNL Digital Commons.
  • Identification of methyl branched alkanes using GC-MS ion trap?
  • Mass spectra - fragmentation p
  • 11.8: Fragmentation Patterns in Mass Spectrometry.Chemistry LibreTexts.
  • GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.Whitman College.
  • Interferences and contaminants encountered in modern mass spectrometry.ScienceDirect.

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Technical Support Center: Enhancing the Yield of 3-Ethyl-4,4-dimethylheptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethyl-4,4-dimethylheptane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help optimize your synthetic protocols and enhance product yield.

Introduction to the Synthesis and Its Challenges

This compound is a branched alkane whose synthesis, while conceptually straightforward, presents several practical challenges that can significantly impact yield.[1][2] The most common synthetic route involves a Grignard reaction, a powerful tool for C-C bond formation, followed by a workup and purification process. However, the success of this synthesis is highly sensitive to reaction conditions, reagent quality, and procedural execution. Common issues include low conversion rates, formation of side products, and difficulties in purification, all of which can lead to suboptimal yields.

This guide provides a structured approach to identifying and resolving these common issues, drawing on established principles of organic synthesis and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the Grignard reaction. This typically involves the reaction of a suitable Grignard reagent with a ketone, followed by a hydrolysis workup and subsequent reduction or further modification to yield the target alkane. For instance, reacting an ethyl magnesium halide with 4,4-dimethyl-3-heptanone would be a direct precursor route.

Q2: My Grignard reaction for the synthesis is failing to initiate. What are the likely causes?

A2: Failure to initiate is a classic issue in Grignard synthesis.[3] The primary culprits are typically an inactive magnesium surface or the presence of moisture. The magnesium turnings can have a passivating layer of magnesium oxide, which needs to be activated.[4] Additionally, Grignard reagents are extremely sensitive to water, so all glassware, solvents, and reagents must be scrupulously dry.[3][4]

Q3: What are the major side reactions that can lower the yield of my synthesis?

A3: A significant side reaction to be aware of is the Wurtz coupling, where the Grignard reagent reacts with the starting organic halide to form a dimer.[3] This is more common if the concentration of the organic halide is too high or if the reaction temperature is excessive. Another potential issue is the enolization of the ketone starting material if the Grignard reagent is sterically hindered.[3]

Q4: How can I effectively purify the final this compound product?

A4: Purification of alkanes is often achieved through fractional distillation, which separates compounds based on their boiling points.[5] Given that alkanes have relatively low boiling points, careful control of the distillation parameters is crucial. For removing specific impurities, other techniques like column chromatography or the use of molecular sieves might be necessary.[5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Grignard Reagent

Symptoms:

  • The reaction mixture does not become cloudy or warm as expected upon addition of the organic halide.

  • Titration of an aliquot shows a very low concentration of the Grignard reagent.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inactive Magnesium Surface Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[4]Activation: Gently crush the magnesium turnings in a dry mortar and pestle to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the organic halide.[3][6]
Presence of Moisture Grignard reagents are potent bases and will be quenched by any protic source, especially water.[4]Rigorous Drying: Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, and ensure starting materials are free of water.[7]
Poor Quality of Starting Materials Impurities in the organic halide or solvent can inhibit the reaction.Purification: Distill the organic halide and the solvent before use. Ensure the organic halide is free from oxygen and water.[7]
Issue 2: Low Yield of the Final Product Despite Successful Grignard Formation

Symptoms:

  • The Grignard reagent appears to have formed successfully, but the final product yield is low after reaction with the ketone and workup.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Wurtz Coupling The Grignard reagent (R-MgX) can react with the unreacted organic halide (R-X) to form a dimer (R-R), consuming your starting materials.[3]Slow Addition: Add the organic halide dropwise to the magnesium suspension to maintain a low concentration.[3] Temperature Control: Avoid excessive heat during Grignard formation. Maintain a gentle reflux.[3]
Enolization of the Ketone If the Grignard reagent is sterically hindered, it can act as a base and deprotonate the α-carbon of the ketone, leading to enolate formation instead of nucleophilic addition.[3]Low-Temperature Addition: Add the ketone to the Grignard solution at a lower temperature (e.g., 0 °C or below) before allowing it to warm to the optimal reaction temperature.[3]
Incomplete Reaction The reaction may not have gone to completion.Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Increase Reaction Time/Temperature: After the initial addition, you may need to stir the reaction for a longer period or gently heat it to ensure completion.
Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow Start Low Yield of this compound CheckGrignard Was the Grignard reagent formation successful? Start->CheckGrignard NoGrignard Troubleshoot Grignard Formation: - Activate Mg - Ensure anhydrous conditions - Purify reagents CheckGrignard->NoGrignard No YesGrignard Grignard formation was successful CheckGrignard->YesGrignard Yes NoGrignard->Start Re-attempt synthesis CheckAddition Analyze side products from the addition step YesGrignard->CheckAddition WurtzProduct Wurtz Coupling Detected? CheckAddition->WurtzProduct EnolizationProduct Enolization Detected? WurtzProduct->EnolizationProduct No OptimizeAddition Optimize Addition: - Slow, dropwise addition of halide - Maintain gentle reflux WurtzProduct->OptimizeAddition Yes OptimizeKetoneAddition Optimize Ketone Addition: - Add ketone at low temperature (e.g., 0°C) EnolizationProduct->OptimizeKetoneAddition Yes CheckWorkup Review Workup and Purification Procedure EnolizationProduct->CheckWorkup No OptimizeAddition->Start Re-attempt synthesis OptimizeKetoneAddition->Start Re-attempt synthesis LossDuringWorkup Potential loss during extraction or distillation? CheckWorkup->LossDuringWorkup RefinePurification Refine Purification: - Careful fractional distillation - Check for emulsions during extraction LossDuringWorkup->RefinePurification Yes Success Improved Yield LossDuringWorkup->Success No/Resolved RefinePurification->Start Re-attempt synthesis

Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Magnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

Procedure:

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow to cool under an inert atmosphere.

  • Magnesium Activation: Add magnesium turnings to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed. The color should fade as the magnesium activates.

  • Reaction Initiation: Add a small portion of ethyl bromide in anhydrous ether through the dropping funnel. The reaction should initiate, indicated by bubbling and a gentle reflux.

  • Grignard Formation: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.[3]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium is consumed (typically 1-3 hours).[3]

Protocol 2: Reaction with 4,4-dimethyl-3-heptanone and Workup

Materials:

  • Prepared Ethyl Magnesium Bromide solution

  • 4,4-dimethyl-3-heptanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (dilute)

Procedure:

  • Cooling: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Ketone Addition: Add a solution of 4,4-dimethyl-3-heptanone in anhydrous ether dropwise to the Grignard solution, maintaining the temperature at 0 °C.[3]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Synthesis Pathway Overview

SynthesisPathway cluster_Grignard Step 1: Grignard Formation cluster_Addition Step 2: Nucleophilic Addition cluster_Workup Step 3: Workup & Reduction EtBr Ethyl Bromide Grignard Ethyl Magnesium Bromide EtBr->Grignard Mg Magnesium Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Ketone 4,4-dimethyl-3-heptanone Ketone->Intermediate Alcohol Tertiary Alcohol Intermediate->Alcohol Protonation AcidWorkup Acidic Workup (H3O+) AcidWorkup->Alcohol FinalProduct This compound Alcohol->FinalProduct Reduction Reduction (e.g., Wolff-Kishner) Reduction->FinalProduct

Caption: The general synthetic pathway for this compound via a Grignard reaction.

References

  • Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme - Benchchem. (n.d.).
  • "troubleshooting low conversion rates in Grignard-type reactions" - Benchchem. (n.d.).
  • Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020, June 20).
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9).
  • How to improve the percent yield in Grignard reaction - Quora. (2019, March 19).
  • Technical Support Center: Purification of Long-Chain Alkanes - Benchchem. (n.d.).
  • This compound - Stenutz. (n.d.).
  • This compound | C11H24 | CID 53425981 - PubChem. (n.d.).

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Technical Support Center: Purification Strategies for Removing Isomeric Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of isomeric impurity purification. This resource is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of separating structurally similar molecules. In pharmaceutical development, controlling isomeric impurities is not just a matter of purity but of safety and efficacy, as different isomers can exhibit varied pharmacological and toxicological profiles.[1][2]

This guide provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may face during your experiments. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What are isomeric impurities and why are they a concern in drug development?

Isomeric impurities are molecules that share the same molecular formula but differ in the spatial arrangement of their atoms.[3] These can be broadly categorized as constitutional isomers or stereoisomers. Stereoisomers are further divided into enantiomers and diastereomers.

  • Constitutional Isomers: Differ in the connectivity of atoms.

  • Stereoisomers: Have the same connectivity but differ in the three-dimensional orientation of their atoms.

    • Enantiomers: Non-superimposable mirror images of each other.[4] They possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation exceptionally challenging.[5][6]

    • Diastereomers: Stereoisomers that are not mirror images.[4] They have different physical properties, which allows for their separation by standard techniques like crystallization or chromatography.[5][6]

The concern in drug development arises from the fact that different isomers can have significantly different biological activities. One enantiomer of a drug might be therapeutically active, while the other could be inactive or even cause adverse effects, as famously illustrated by the thalidomide tragedy.[5] Therefore, regulatory agencies like the FDA and EMA have stringent guidelines for the identification, quantification, and control of isomeric impurities in new drug substances.[1][3][7]

Q2: What is the fundamental difference between separating enantiomers and diastereomers?

The primary difference lies in their physical properties. Diastereomers have distinct physical characteristics, such as solubility, melting point, and chromatographic retention, which can be exploited for their separation using conventional methods.[5][8]

Enantiomers, on the other hand, have identical physical properties in an achiral environment, rendering them inseparable by standard techniques.[6] To separate enantiomers, one must introduce a chiral environment. This can be achieved in two main ways:

  • Conversion to Diastereomers: Reacting the enantiomeric mixture with a single, pure enantiomer of a chiral resolving agent to form a mixture of diastereomers.[5][6] These diastereomers can then be separated based on their different physical properties, followed by a chemical reaction to remove the resolving agent and isolate the pure enantiomers.[9]

  • Chiral Chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[10][11]

Troubleshooting Guide: Chiral HPLC Separations

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for enantiomeric separation. However, achieving optimal resolution can be challenging. This guide addresses common problems encountered during chiral HPLC experiments.

Problem 1: Poor or no resolution of enantiomers.
Possible Cause Troubleshooting Steps & Rationale
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is the most critical factor.[12] There is no universal CSP, and the choice is often empirical. Action: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based).[11] Polysaccharide-based columns (amylose or cellulose derivatives) are a good starting point due to their broad applicability.[11]
Incorrect Mobile Phase Composition The mobile phase composition, particularly the type and concentration of the organic modifier and any additives, significantly influences selectivity. Action: For normal-phase separations, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in the non-polar solvent (e.g., hexane).[12] Small changes can have a large impact on resolution. For reversed-phase, adjust the organic solvent (e.g., acetonitrile, methanol) and buffer conditions.
Suboptimal Temperature Temperature affects the thermodynamics of the chiral recognition process. Action: Experiment with different column temperatures. Lower temperatures often improve resolution but may increase backpressure and analysis time.
Low Chemical Purity of the Sample The presence of other impurities can interfere with the chiral separation. Action: First, assess the achiral purity of your sample using a standard (non-chiral) HPLC method.[13] If significant impurities are present, purify the racemic mixture before attempting chiral separation.
Problem 2: Peak tailing or poor peak shape.
Possible Cause Troubleshooting Steps & Rationale
Secondary Interactions with the Stationary Phase Unwanted interactions between the analyte and the silica backbone of the CSP can lead to peak tailing. Action: Add a small amount of a competing agent to the mobile phase. For basic analytes, an amine modifier like diethylamine (DEA) is often used. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) can be beneficial.
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks. Action: Reduce the injection volume or the concentration of the sample. Chiral columns generally have lower loading capacities than achiral columns.[13]
Column Contamination or Degradation Over time, columns can become contaminated or the stationary phase can degrade, affecting performance. Action: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.
Problem 3: Irreproducible retention times.
Possible Cause Troubleshooting Steps & Rationale
Insufficient Column Equilibration The stationary phase needs to be fully equilibrated with the mobile phase before each injection to ensure stable retention times. This is especially critical for isocratic separations.[10] Action: Increase the column equilibration time between injections.
Mobile Phase Instability The composition of the mobile phase can change over time due to evaporation of volatile components. Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Fluctuations in Temperature Inconsistent column temperature can lead to shifts in retention times. Action: Use a column oven to maintain a constant and uniform temperature.

Advanced Purification Strategies: A Deeper Dive

Supercritical Fluid Chromatography (SFC) for Isomer Separation

SFC has emerged as a powerful "green" alternative to normal-phase HPLC for both chiral and achiral separations.[14] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol.[14][15]

FAQs on SFC for Isomer Purification

  • Q: What are the main advantages of SFC over HPLC for isomer separation?

    • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for much faster separations and shorter column re-equilibration times.[14][16]

    • Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a more environmentally friendly and cost-effective technique.[14]

    • Unique Selectivity: SFC can sometimes provide better resolution for isomers that are difficult to separate by HPLC.[17] A wide range of stationary phases, including those used in both normal- and reversed-phase HPLC, can be employed in SFC.[17]

    • Easier Sample Recovery: The CO2 mobile phase evaporates upon depressurization, simplifying the isolation of purified compounds from collected fractions.[18]

  • Q: When should I consider using SFC for my purification? SFC is an excellent choice for high-throughput purification of isomers, especially when dealing with complex mixtures or when rapid method development is required.[19][20] It is particularly advantageous for preparative-scale separations due to its speed and reduced solvent usage.[14][16]

  • Q: What are the key parameters to optimize in an SFC method? The primary parameters to adjust are the choice of stationary phase, the type and percentage of the organic modifier, the back pressure, and the column temperature. These factors all influence the density and solvating power of the supercritical fluid, and thus the chromatographic selectivity.

Experimental Workflow for SFC Method Development

SFC_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_scaleup Phase 3: Scale-Up Start Select Analyte Column_Screen Screen Multiple CSPs (e.g., Polysaccharide, Pirkle-type) Start->Column_Screen Modifier_Screen Test Different Modifiers (MeOH, EtOH, IPA) Column_Screen->Modifier_Screen Optimize_Params Fine-tune: - % Modifier - Back Pressure - Temperature Modifier_Screen->Optimize_Params Select best CSP/ modifier combo Check_Resolution Resolution Acceptable? Optimize_Params->Check_Resolution Check_Resolution->Column_Screen No Scale_Up Scale to Preparative Column Check_Resolution->Scale_Up Yes Collect_Fractions Collect Pure Isomer Fractions Scale_Up->Collect_Fractions End Analyze Purity & Yield Collect_Fractions->End

Caption: Workflow for SFC method development for chiral separations.

Crystallization-Based Separation of Diastereomers

For diastereomers, crystallization is a powerful and cost-effective purification technique, especially at a large scale.[8] The success of this method relies on the difference in solubility between the two diastereomers in a given solvent system.

FAQs on Diastereomeric Crystallization

  • Q: How do I select a suitable solvent for crystallization? The ideal solvent is one in which the desired diastereomer has low solubility, while the undesired diastereomer is highly soluble. This difference in solubility should ideally be significant at room temperature or upon cooling. A solvent screen is typically performed on a small scale to identify promising candidates.

  • Q: I'm not getting any crystals, or both diastereomers are crashing out. What should I do?

    • Control the Cooling Rate: Slow cooling is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers.[21]

    • Use Seeding: Introducing a small crystal of the desired pure diastereomer (a seed crystal) can induce crystallization and promote the growth of crystals of that specific isomer.[21]

    • Optimize Solvent Composition: Try anti-solvent addition, where a solvent in which both diastereomers are insoluble is slowly added to a solution of the mixture, promoting gradual precipitation.

    • Consider the Eutectic Point: For any pair of diastereomers, there is a specific composition (the eutectic point) at which the mixture has the lowest melting point and is most difficult to separate by crystallization.[22] Understanding the phase diagram of your diastereomeric mixture can be highly beneficial.[8]

Protocol: Diastereomeric Salt Formation and Crystallization for Enantiomer Resolution

This protocol outlines the classical resolution of a racemic amine using a chiral acid as the resolving agent.

  • Reaction: Dissolve the racemic amine (R/S-amine) in a suitable solvent. Add one equivalent of a pure enantiomer of a chiral carboxylic acid (e.g., R-acid). The reaction will form a mixture of two diastereomeric salts: (R-amine, R-acid) and (S-amine, R-acid).[6][22]

  • Solvent Screening: On a small scale, test the solubility of the diastereomeric salt mixture in various solvents and solvent mixtures to find a system where one salt is significantly less soluble than the other.

  • Crystallization: a. Dissolve the bulk diastereomeric salt mixture in the chosen solvent at an elevated temperature to ensure complete dissolution. b. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt. Seeding with a pure crystal of the desired salt can be beneficial. c. Isolate the crystals by filtration and wash them with a small amount of cold solvent.

  • Purity Analysis: Analyze the purity of the crystallized diastereomeric salt using an appropriate analytical technique (e.g., chiral HPLC) to determine the diastereomeric excess.

  • Liberation of the Enantiomer: a. Dissolve the purified diastereomeric salt in water or an appropriate solvent. b. Add a base (e.g., NaOH) to neutralize the chiral acid and liberate the free amine. c. Extract the pure enantiomer of the amine into an organic solvent. d. Wash, dry, and concentrate the organic layer to obtain the purified enantiomer.

Logical Flow for Choosing a Purification Strategy

Isomer_Purification_Strategy Start Mixture of Isomers Isomer_Type What type of isomers? Start->Isomer_Type Diastereomers Diastereomers Isomer_Type->Diastereomers Different Physical Properties Enantiomers Enantiomers Isomer_Type->Enantiomers Identical Physical Properties Crystallization Attempt Crystallization Diastereomers->Crystallization Prep_Chrom Preparative Chromatography (HPLC/Flash) Diastereomers->Prep_Chrom Chiral_Method Requires Chiral Method Enantiomers->Chiral_Method Derivatization Derivatization to Diastereomers + Crystallization/Chromatography Chiral_Method->Derivatization Chiral_Chrom Direct Chiral Chromatography (HPLC/SFC) Chiral_Method->Chiral_Chrom

Caption: Decision tree for selecting an isomer purification strategy.

Data Summary Table

Purification TechniqueIsomer TypeAdvantagesDisadvantages
Crystallization DiastereomersCost-effective, highly scalable, simple equipment.[8]Requires significant solubility difference, can be time-consuming to optimize, not always feasible.
Diastereomeric Salt Formation EnantiomersUtilizes crystallization, scalable, well-established method.[22]Requires a suitable chiral resolving agent, involves additional reaction and separation steps.[5]
Chiral HPLC EnantiomersBroad applicability, high resolution, well-understood technique.Can be expensive (chiral columns), uses significant amounts of organic solvents, lower throughput than SFC.
Chiral SFC EnantiomersHigh speed, reduced solvent use ("green"), unique selectivity, easy sample recovery.[14][18]Higher initial instrument cost, may not be suitable for highly polar compounds.[15]

References

  • Isolation of enantiomers via diastereomer crystallis
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.N/A.
  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). N/A.
  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.
  • Resolution (Separ
  • Regulatory aspects of Impurity profiling. (2020). ijdra.
  • Supercritical fluid chrom
  • Separation of Enantiomers: Needs, Challenges, Perspectives. (2025).
  • Diastereomeric recrystalliz
  • Direct Crystallization of Enantiomers and Dissociable Diastereomers. (2025).
  • Problem 1 Separ
  • SFC Columns.Shimadzu.
  • Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019). N/A.
  • Formation and Crystallization based Separ
  • What is Supercritical Fluid Chromatography (SFC)
  • Trouble with chiral separations. (2020).
  • Supercritical Fluid Chrom
  • Basic Principles for Purification Using Supercritical Fluid Chrom
  • Separation of diastereomers by crystalliz
  • Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. (2024).
  • Mastering Pharmaceutical Impurity Isolation Str
  • Guidance for Industry #169 - Drug Substance.
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chrom
  • Isolation and Purification of Impurities in Drug Substances. (2020).
  • How to separate isomers by Normal phase HPLC? (2019).
  • Technical Support Center: Chiral HPLC Separ
  • IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.USP-NF.
  • Chiral HPLC Separ
  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids.NSF Public Access Repository.
  • Guidance for Industry Q3A Impurities in New Drug Substances.FDA.
  • Improving Quantitation of Unknown Impurity Analysis Using Dual Gradient HPLC with Charged Aerosol Detection.Thermo Fisher Scientific.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). N/A.
  • New Approach for the Identification of Isobaric and Isomeric Metabolites. (2023). PMC - NIH.
  • Analysis of Drug Impurities by Means of Chromatographic Methods: Targeted and Untargeted Approaches.

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Stability issues of 3-Ethyl-4,4-dimethylheptane under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Ethyl-4,4-dimethylheptane

A Guide to Understanding and Mitigating Stability Issues in Experimental Applications

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and use of this branched alkane in various experimental settings. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: this compound, as a saturated hydrocarbon, is generally considered chemically stable due to the presence of strong carbon-carbon and carbon-hydrogen single bonds.[1][2] However, its stability can be compromised under certain experimental conditions. The primary factors of concern are:

  • Thermal Stress: High temperatures can induce thermal decomposition, also known as cracking, leading to the formation of smaller alkanes and alkenes.[3][4]

  • Oxidative Stress: Although alkanes have a low affinity for reactions, they can be oxidized in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species (ROS).[5][6][7] This can be initiated by heat, UV light, or the presence of catalysts.

  • Photochemical Degradation: Exposure to light, particularly UV radiation, can lead to the formation of free radicals, initiating degradation pathways, especially in the presence of photosensitizers.[8][9][10]

  • Catalytic Activity: Certain metals or acidic/basic conditions can catalyze isomerization or other degradation reactions.

Q2: How does the branched structure of this compound influence its stability compared to a straight-chain alkane like n-undecane?

A2: The branched structure of this compound has a notable impact on its thermodynamic stability. Branched-chain alkanes are generally more thermodynamically stable than their straight-chain isomers.[11] This increased stability is attributed to factors such as differences in intramolecular forces and heats of formation. However, the presence of a tertiary carbon atom (the carbon at the 3-position bonded to the ethyl group and two other carbon atoms) can be a site of increased reactivity in certain reactions, such as free-radical halogenation, due to the relative stability of the resulting tertiary radical.

Q3: What are the expected degradation products of this compound under oxidative stress?

A3: Under oxidative conditions, the degradation of this compound would likely proceed via a free-radical mechanism. The initial step is the abstraction of a hydrogen atom to form an alkyl radical. This radical can then react with oxygen to form a peroxy radical, which can subsequently lead to the formation of alcohols, ketones, and carboxylic acids through a cascade of reactions.[9][12] Given the structure, oxidation is likely to preferentially occur at the tertiary carbon, potentially leading to the formation of 3-Ethyl-4,4-dimethylheptan-3-ol as an initial product.

Troubleshooting Guide

Issue 1: Unexpected Peaks Observed in GC-MS Analysis After Thermal Stress

Symptoms: You have subjected a sample containing this compound to elevated temperatures (e.g., during distillation or as a high-boiling solvent), and subsequent GC-MS analysis reveals the presence of lower molecular weight hydrocarbons that were not initially present.

Probable Cause: This is a classic sign of thermal decomposition or cracking .[3][4] At high temperatures, the C-C bonds in the alkane chain can break, leading to the formation of a mixture of smaller alkanes and alkenes.

Troubleshooting Protocol:

  • Verify Thermal Stability Limit: If possible, perform a thermogravimetric analysis (TGA) on a pure sample of this compound to determine its decomposition temperature under your experimental atmosphere (e.g., inert gas or air).

  • Reduce Operating Temperature: If the experimental protocol allows, reduce the maximum temperature to which the compound is exposed.

  • Use of an Inert Atmosphere: If high temperatures are unavoidable, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). This will prevent oxidative degradation, which can be initiated at lower temperatures than thermal cracking.

  • Consider Vacuum Distillation: If purification by distillation is required, use vacuum distillation to lower the boiling point and thus the required temperature.

Issue 2: Sample Discoloration or Formation of Peroxides Over Time

Symptoms: A stored sample of this compound has developed a yellowish tint, or testing reveals the presence of peroxides.

Probable Cause: This indicates auto-oxidation , a slow reaction with atmospheric oxygen that is often initiated by light.[8][10] While alkanes are less prone to peroxide formation than ethers, it can still occur over long-term storage, especially with exposure to light and air.

Troubleshooting Protocol:

  • Peroxide Testing: Before use, always test aged samples for the presence of peroxides using commercially available test strips or the potassium iodide method. Caution: Do not distill or concentrate samples containing peroxides, as this can lead to an explosion.

  • Proper Storage:

    • Store this compound in a cool, dark place.

    • Use amber glass bottles or containers that block UV light.

    • For long-term storage, consider purging the container with an inert gas like nitrogen or argon before sealing to displace oxygen.[13]

  • Peroxide Removal: If peroxides are detected, they can be removed by passing the alkane through a column of activated alumina or by treatment with a reducing agent like sodium sulfite or ferrous sulfate.

Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of auto-oxidation.
Atmosphere Inert gas (Nitrogen/Argon)Prevents contact with atmospheric oxygen.
Container Amber glass, tightly sealedProtects from light-initiated degradation.[10]
Additives Consider adding a radical inhibitor (e.g., BHT) for very long-term storage.Stabilizes the compound by quenching free radicals.
Issue 3: Inconsistent Reaction Outcomes When Used as a Solvent

Symptoms: You are using this compound as a non-polar solvent, and you are observing inconsistent reaction yields, unexpected side products, or catalyst deactivation.

Probable Cause: Trace impurities in the solvent, potentially arising from degradation, could be interfering with your reaction. For example, trace amounts of water, peroxides, or other oxidation products could be poisoning a sensitive catalyst or participating in side reactions.

Experimental Workflow for Purity Verification

start Obtain this compound Sample gcms GC-MS Analysis start->gcms Check for organic impurities karl_fischer Karl Fischer Titration start->karl_fischer Quantify water content peroxide_test Peroxide Test start->peroxide_test Check for peroxides decision Purity Acceptable? gcms->decision karl_fischer->decision peroxide_test->decision purify Purification Protocol decision->purify No use_in_reaction Use in Experiment decision->use_in_reaction Yes purify->start Re-analyze stop Quarantine Batch purify->stop If purification fails

Caption: Workflow for verifying the purity of this compound before use as a solvent.

Troubleshooting Protocol:

  • Solvent Purity Check: Before use in a sensitive reaction, verify the purity of your this compound using the workflow above.

  • Purification: If impurities are detected, purify the solvent. A common method is to wash with a dilute acid, then a dilute base, followed by water, and then dry over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride). Finally, distill under an inert atmosphere.

  • Use of Inhibitors/Scavengers: If your reaction is sensitive to specific types of impurities (e.g., radicals), consider adding appropriate scavengers or inhibitors to the reaction mixture.

Visualizing Degradation Pathways

The following diagram illustrates a simplified potential pathway for the oxidative degradation of this compound, which is a key stability concern.

cluster_initiation Initiation cluster_propagation Propagation cluster_products Product Formation alkane This compound alkyl_radical Alkyl Radical alkane->alkyl_radical initiator Initiator (hv, Δ, R•) initiator->alkane -H• peroxy_radical Peroxy Radical alkyl_radical:e->peroxy_radical:w oxygen O₂ oxygen->peroxy_radical hydroperoxide Hydroperoxide peroxy_radical->hydroperoxide new_alkane Alkane new_alkane->hydroperoxide -H• new_alkyl_radical Alkyl Radical hydroperoxide->new_alkyl_radical alkoxy_radical Alkoxy Radical hydroperoxide->alkoxy_radical Δ hydroxyl_radical •OH hydroperoxide->hydroxyl_radical Δ alcohol Alcohol alkoxy_radical->alcohol ketone Ketone alkoxy_radical->ketone Further Oxidation

Caption: Simplified free-radical oxidation pathway for this compound.

References

  • Significance of Photosensitized Oxidation of Alkanes During the Photochemical Degradation of Petroleum Hydrocarbon Fractions in Seaw
  • Photocatalytic degradation of C 5–C 7 alkanes in the gas–phase.
  • Degradation of alkanes by bacteria: Minireview.
  • CH13 Hydrocarbons Shobhit Nirwan. Scribd. [Link]
  • Why are saturated compounds more stable than unsaturated compounds (hydrocarbons)? Quora. [Link]
  • CBSE Notes for Class 10 Science Chapter 4 - Carbon and its Compounds. Allen. [Link]
  • Oxidation of saturated hydrocarbon chains.
  • Oxidation of saturated hydrocarbons with peroxides catalyzed by iridium and palladium complexes.
  • The photo-oxidation of alkanes by nitrobenzene.
  • Oxidation of Saturated Hydrocarbons: Allylic & Benzylic Systems. Studylib. [Link]
  • Alkane. Wikipedia. [Link]
  • Storage and Transport
  • Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory. Frontiers. [Link]
  • Photodegrad
  • Cracking of alkanes| Thermal decomposition of alkanes| Chemical reactions of alkanes. YouTube. [Link]

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Technical Support Center: Analysis of 3-Ethyl-4,4-dimethylheptane in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Ethyl-4,4-dimethylheptane in environmental samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for matrix effects encountered during the analysis of this compound.

Introduction to Matrix Effects in Environmental Analysis

In chemical analysis, the "matrix" refers to all components of a sample other than the analyte of interest.[1] In environmental samples such as soil and water, the matrix can be incredibly complex, containing a diverse range of organic and inorganic compounds. These matrix components can interfere with the analysis of the target analyte, a phenomenon known as the "matrix effect."[1] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's concentration, compromising the accuracy and reliability of the results.

This compound is a branched alkane, a class of compounds commonly found in petroleum products. Its analysis in environmental samples is often associated with the assessment of contamination from sources like gasoline and diesel spills. Due to its nonpolar and volatile nature, its analysis is susceptible to various matrix interferences, particularly in complex matrices like soil with high organic content.

Frequently Asked Questions (FAQs)

Q1: What are the most common environmental matrices for this compound?

A1: this compound is typically found in environmental matrices contaminated with petroleum hydrocarbons. The most common matrices include:

  • Soil and Sediment: Often found at sites of fuel spills, leaking underground storage tanks, and industrial contamination.

  • Water: Including groundwater, surface water, and wastewater, where it can be present due to leaching from contaminated soil or direct spills.

Q2: What are the primary causes of matrix effects in the GC-MS analysis of this compound?

A2: Matrix effects in the GC-MS analysis of this compound can arise from several sources:

  • Co-eluting Compounds: Other hydrocarbons from the petroleum source with similar volatility and polarity can co-elute with this compound, leading to overlapping chromatographic peaks and inaccurate quantification.

  • Active Sites in the GC System: Non-volatile matrix components, such as humic acids in soil, can accumulate in the GC inlet and the front of the analytical column. These can create active sites that may interact with the analyte, leading to peak tailing or loss of signal.

  • Ion Source Fouling: High concentrations of co-extracted matrix components can contaminate the mass spectrometer's ion source, leading to signal suppression or enhancement and a drift in instrument response.

Q3: How does soil organic matter (SOM) specifically affect the analysis?

A3: Soil organic matter, particularly humic and fulvic acids, can significantly impact the analysis of nonpolar compounds like this compound. SOM can:

  • Reduce Extraction Efficiency: The hydrophobic nature of the analyte can cause it to strongly adsorb to organic matter in the soil, making it difficult to extract efficiently.[2][3] This leads to lower recovery and an underestimation of the actual concentration.

  • Cause Signal Suppression: During thermal desorption in the GC inlet, large organic molecules from the matrix can pyrolyze and create a complex mixture of interfering compounds that can affect the ionization of the target analyte in the MS source.

Q4: What are the key considerations for sample collection and preservation to minimize matrix effects?

A4: Proper sample collection and preservation are critical to obtaining reliable data. Key considerations include:

  • Minimize Headspace: For water samples, vials should be filled completely to eliminate any headspace, which would allow the volatile analyte to partition into the gas phase and be lost.

  • Methanol Preservation for Soils: For soil samples, immediate field preservation with methanol is a common and effective technique. This helps to extract the volatile compounds from the soil matrix and prevent their loss during transport and storage.

  • Cooling: Samples should be kept cool (around 4°C) from the time of collection until analysis to minimize microbial degradation and volatilization of the analyte.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to matrix effects during the analysis of this compound.

Guide 1: Poor Recovery and Inconsistent Results in Soil Samples

Symptom: You are experiencing low and variable recovery of this compound from spiked soil samples, or your results from field samples are unexpectedly low.

Possible Causes and Solutions:

Possible Cause Diagnostic Check Recommended Solution
Inefficient Extraction due to High Soil Organic Matter Analyze a certified reference material with a similar soil matrix. If recovery is still low, the extraction method is likely the issue.1. Increase Extraction Time/Energy: For solvent extraction, increase the sonication or shaking time. 2. Modify Extraction Solvent: Consider a more nonpolar solvent or a solvent mixture to improve partitioning. 3. Use a More Aggressive Extraction Technique: Techniques like Pressurized Fluid Extraction (PFE) or Microwave-Assisted Extraction (MAE) can improve recovery from tightly bound matrices.
Analyte Loss due to Volatilization Review your sample handling procedure. Are you minimizing the time the sample is exposed to air before preservation or analysis?1. Ensure Proper Field Preservation: Use methanol preservation for soil samples immediately upon collection. 2. Minimize Sample Handling: Prepare samples for analysis as quickly as possible. 3. Check for Leaks: Ensure all sample vials and instrument connections are properly sealed.
Matrix-Induced Signal Suppression in GC-MS Analyze a matrix-matched standard and compare the response to a standard in a clean solvent. A significantly lower response in the matrix-matched standard indicates signal suppression.1. Dilute the Sample Extract: Diluting the extract can reduce the concentration of interfering matrix components. 2. Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it will co-elute and experience similar matrix effects, allowing for accurate correction. 3. Optimize GC Inlet Parameters: Use a liner with glass wool to trap non-volatile matrix components. Regularly replace the liner and septum.
Guide 2: Chromatographic Issues - Peak Tailing, Broadening, or Splitting

Symptom: The chromatographic peak for this compound is not sharp and symmetrical, making accurate integration difficult.

Possible Causes and Solutions:

Possible Cause Diagnostic Check Recommended Solution
Active Sites in the GC System Inject a mixture of polar and nonpolar compounds. If polar compounds show significant tailing, your system has active sites.1. Deactivate the GC Inlet: Use a deactivated liner and replace it regularly. 2. Trim the Analytical Column: Cut the first few centimeters from the front of the column to remove accumulated non-volatile residues. 3. Condition the Column: Bake out the column according to the manufacturer's instructions.
Co-elution with an Interfering Compound Examine the mass spectrum across the peak. If the ion ratios are not consistent, a co-eluting compound is likely present.1. Optimize the GC Temperature Program: A slower temperature ramp can improve the separation of closely eluting compounds. 2. Use a Different GC Column: A column with a different stationary phase may provide the necessary selectivity to resolve the interference. 3. Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between the analyte and interfering compounds with the same nominal mass.
Improper Injection Technique Review your injection parameters. Is the injection volume appropriate for the liner and column?1. Optimize Injection Volume and Speed: A smaller, faster injection can lead to sharper peaks. 2. Use a Pulsed Splitless Injection: This can help to focus the analyte at the head of the column.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect

This protocol allows for the quantitative assessment of the degree of signal suppression or enhancement.

Materials:

  • Blank environmental matrix (soil or water) free of the analyte.

  • Certified standard of this compound.

  • Appropriate solvents for extraction and dilution.

Procedure:

  • Prepare Standard in Solvent (A): Prepare a standard solution of this compound in a clean solvent (e.g., methanol) at a known concentration (e.g., 10 µg/L).

  • Prepare Spiked Blank Matrix Extract (B):

    • Extract a sample of the blank environmental matrix using your established sample preparation method.

    • Spike the resulting extract with the same concentration of this compound as in step 1.

  • Analyze and Calculate Matrix Effect:

    • Analyze both solutions (A and B) using your GC-MS method.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100

Interpretation of Results:

  • Matrix Effect ≈ 100%: No significant matrix effect.

  • Matrix Effect < 100%: Signal suppression.

  • Matrix Effect > 100%: Signal enhancement.

Protocol 2: Sample Preparation for Soil using Methanol Preservation and Headspace GC-MS

This protocol is a common method for the analysis of volatile organic compounds in soil.

Materials:

  • 40 mL VOA vials with PTFE-lined septa.

  • Methanol (purge and trap grade).

  • Sodium sulfate (anhydrous).

  • Internal standard solution.

Procedure:

  • Field Sampling and Preservation:

    • Collect a representative soil sample (approximately 5 grams).

    • Immediately place the soil into a pre-weighed 40 mL VOA vial containing 10 mL of methanol.

    • Seal the vial and shake vigorously to ensure good mixing.

  • Laboratory Preparation:

    • Allow the soil-methanol slurry to settle.

    • Transfer an aliquot of the methanol extract to a headspace vial.

    • Add a known amount of internal standard.

    • Add a salting-out agent like sodium sulfate to increase the partitioning of the analyte into the headspace.

  • Headspace GC-MS Analysis:

    • Equilibrate the vial in the headspace autosampler at a set temperature and time (e.g., 80°C for 15 minutes).

    • Inject a known volume of the headspace into the GC-MS for analysis.

Visualizations

Workflow for Troubleshooting Matrix Effects

MatrixEffectTroubleshooting cluster_symptoms Observed Problem cluster_diagnosis Diagnostic Steps cluster_solutions Potential Solutions Poor Recovery Poor Recovery Quantify Matrix Effect Quantify Matrix Effect Poor Recovery->Quantify Matrix Effect Peak Tailing Peak Tailing Check System Suitability Check System Suitability Peak Tailing->Check System Suitability Inconsistent Results Inconsistent Results Review Sample Prep Review Sample Prep Inconsistent Results->Review Sample Prep Matrix-Matched Calibration Matrix-Matched Calibration Quantify Matrix Effect->Matrix-Matched Calibration Internal Standard Internal Standard Quantify Matrix Effect->Internal Standard Sample Dilution Sample Dilution Quantify Matrix Effect->Sample Dilution GC Maintenance GC Maintenance Check System Suitability->GC Maintenance Optimize Sample Prep Optimize Sample Prep Review Sample Prep->Optimize Sample Prep SoilMatrixEffects High SOM High SOM Analyte Adsorption Analyte Adsorption High SOM->Analyte Adsorption High Clay Content High Clay Content High Clay Content->Analyte Adsorption Low Moisture Low Moisture Reduced Extraction Efficiency Reduced Extraction Efficiency Low Moisture->Reduced Extraction Efficiency can also affect extraction High Moisture High Moisture Poor Purge Efficiency Poor Purge Efficiency High Moisture->Poor Purge Efficiency Analyte Adsorption->Reduced Extraction Efficiency Signal Suppression Signal Suppression Reduced Extraction Efficiency->Signal Suppression Poor Purge Efficiency->Signal Suppression

Caption: Key soil properties influencing matrix effects in VOC analysis.

References

  • Impact of Organic Matter on Volatilization of Petroleum VOCs from Soil Columns.International Research Journal of Engineering and Technology (IRJET).[Link]
  • Matrix (chemical analysis) - Wikipedia.Wikipedia.[Link]
  • Forensic Investigations of Petroleum Hydrocarbon Environmental Impacts: Overview & Case Studies.Alpha Analytical.[Link]
  • Effect of soil organic matter on petroleum hydrocarbon degradation in diesel/fuel oil-contamin

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Technical Support Center: Optimizing GC Injection Parameters for Volatile Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of volatile alkanes by Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. Here, we address common challenges encountered during the injection process, providing not just solutions, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory.

Section 1: Troubleshooting Common Peak Shape Problems

Poor peak shape is one of the most frequent issues in GC analysis of volatile alkanes. It directly impacts resolution and the accuracy of quantification.[1][2] This section provides a systematic approach to diagnosing and resolving common peak shape distortions.

Q1: All my alkane peaks are tailing, including the solvent peak. What's the problem?

When all peaks in a chromatogram exhibit tailing, it strongly indicates a physical issue in the GC system's flow path that is affecting all compounds.[1][2] The cause is likely related to dead volume or flow path disruption.

Common Causes & Solutions:

  • Improper Column Installation: The column might be positioned too high or too low within the inlet, creating "dead" or "unswept" volumes where the sample can diffuse, leading to band broadening.[1][2]

    • Solution: Re-install the column according to the manufacturer's specified height. Ensure a clean, 90-degree cut on the column ends before installation.[2][3]

  • Poor Column Cut: A jagged or angled cut at the inlet end of the column can create turbulence in the carrier gas flow, causing peak distortion.[1][2] A "chair-shaped" peak can be a strong indicator of a poor column cut.[1]

    • Solution: Use a high-quality ceramic wafer or diamond-tipped scribe to make a clean, square cut. Inspect the cut with a magnifying glass to ensure it is flat and free of shards.[2]

  • System Leaks: Leaks at the inlet fittings (e.g., septum nut, column fitting) disrupt the constant carrier gas flow required for symmetrical peaks.[1][2]

    • Solution: Use an electronic leak detector to systematically check all fittings in the flow path while the system is pressurized. Tighten fittings as necessary, being careful not to overtighten.

Troubleshooting Workflow for Universal Peak Tailing

G start All Peaks Tailing check_install Check Column Installation (Height & Cut Quality) start->check_install reinstall Recut & Reinstall Column check_install->reinstall Improper leak_check Perform System Leak Check check_install->leak_check Seems OK problem_solved Problem Resolved? reinstall->problem_solved tighten Tighten Fittings / Replace Ferrules leak_check->tighten Leak Detected leak_check->problem_solved No Leaks tighten->problem_solved end Issue Resolved problem_solved->end Yes further_diag Consider Other Issues (e.g., Detector problems) problem_solved->further_diag No G start Select Liner injection_type What is the Injection Type? start->injection_type sample_phase Is the Sample Liquid or Gas? injection_type->sample_phase Direct/Other split Split Injection injection_type->split Split splitless Splitless Injection injection_type->splitless Splitless gas Gaseous Sample sample_phase->gas Gas liner_split Use Tapered Liner with Deactivated Glass Wool split->liner_split liner_splitless Use Single Taper Liner with Deactivated Glass Wool splitless->liner_splitless liner_gas Use Straight, Narrow ID (e.g., 1mm) Deactivated Liner gas->liner_gas

Caption: Decision tree for selecting an appropriate GC inlet liner.

Q6: What is the optimal injector temperature for volatile alkanes?

The injector temperature must be high enough to ensure rapid and complete vaporization of all analytes without causing thermal degradation. [4]

  • General Guideline: A starting point for volatile alkanes (up to ~C20) is typically 250-280°C .

  • For Higher Boiling Alkanes (>C20): Temperatures may need to be increased to 300-320°C to prevent discrimination. [5]* Caution: Excessively high temperatures can lead to the degradation of the septum, causing bleed and ghost peaks, or the degradation of thermally labile compounds in your sample matrix. [4]The key is to find a balance that ensures efficient vaporization of your highest-boiling analyte.

Q7: My sample matrix is non-volatile. How can I analyze the volatile alkanes without contaminating my system?

For samples where the matrix is solid, viscous, or otherwise non-volatile, direct injection is not advisable as it will contaminate the liner and column. [6][7]In these cases, headspace or purge and trap sampling is ideal.

  • Static Headspace (HS-GC): The sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (the headspace) above the sample. [7][8]A portion of this gas is then injected into the GC. This technique is simple, automated, and prevents non-volatile matrix components from entering the GC system. [6][7][9]* Dynamic Headspace (Purge and Trap, P&T): An inert gas is bubbled through a liquid sample or over a solid sample, stripping the volatile compounds. [10]These compounds are then concentrated on an adsorbent trap. The trap is subsequently heated rapidly to desorb the analytes into the GC inlet as a tight band. Purge and trap is generally more sensitive than static headspace because it can extract nearly all volatile analytes from the sample. [8]

    Technique Principle Best For Advantages
    Static Headspace Equilibrium between sample and gas phase in a sealed vial. [8][10] Solid or liquid samples; higher concentration volatiles. Simple, automated, protects GC from matrix. [7][9]

    | Purge and Trap | Inert gas strips volatiles from sample onto an adsorbent trap. [10]| Trace-level volatiles in water or soil. | Excellent sensitivity, exhaustive extraction. [8]|

Section 3: Protocols

Protocol 1: Inlet Maintenance (Liner and Septum Replacement)

This procedure should be performed regularly as preventative maintenance and as a first step in troubleshooting peak shape issues like tailing. [1]

  • Cool Down the GC: Ensure the inlet temperature is at a safe, ambient level (e.g., < 50°C) before handling any components. [2]2. Turn Off Gases: Stop the flow of the carrier gas to the inlet.

  • Disassemble the Inlet: Carefully unscrew and remove the septum nut. Remove the old septum.

  • Remove the Liner: Using clean forceps, carefully remove the inlet liner. Be aware of any O-rings and their correct placement. [1]5. Inspect and Clean: Visually inspect the inside of the inlet for any residue or septum particles. Clean if necessary with an appropriate solvent and lint-free swabs.

  • Install New Components: Place a new, deactivated liner (with O-ring, if applicable) into the inlet. Ensure it is seated correctly. Place a new, high-quality septum into the septum nut. [1]7. Reassemble and Leak Check: Re-tighten the septum nut (do not overtighten). Restore carrier gas flow and perform an electronic leak check around the fitting.

  • Equilibrate: Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.

References

  • Element Lab Solutions. Capillary GC Liner Selection Guide. [Link]
  • Restek Corporation. (2020, October 29). How to Choose a GC Inlet Liner. [Link]
  • Taylor, T. (2014, September 8). The LCGC Blog: Capillary GC Liner Selection Guide. LCGC Europe. [Link]
  • Donazar, M., et al. Purge-and-trap gc-ms analysis of volatile organic-compounds from the guaymas basin hydrothermal site (gulf of california). Archimer. [Link]
  • Taylor, T. (2020, May 12). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). LCGC Europe. [Link]
  • Restek Corporation.
  • Phenomenex. (2025, April 8). Split vs.
  • SCION Instruments.
  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]
  • Teledyne LABS. Purge and Trap Overview. [Link]
  • LeBouf, R. F., et al. (2018). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material.
  • Wang, J., et al. (2013). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
  • Restek Corporation. (2020, April 20). Split vs Splitless Injection. [Link]
  • Hrouzková, S., et al. (2002). Factors influencing chromatographic data in fast gas chromatography with on-column injection.
  • Phenomenex. (2025, August 7).
  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]
  • Agilent Technologies, Inc. (2011).
  • Zhang, J., et al. (2019). Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix.
  • Agilent Technologies, Inc.
  • Analytical Methods. (2025, October 13). Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches. [Link]
  • Grob, K. (2007). Split and Splitless Injection for Quantitative Gas Chromatography: Concepts, Processes, Practical Guidelines, Sources of Error.
  • J&W Scientific.
  • ResearchGate. (2025, August 6). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis | Request PDF. [Link]
  • AZoM. (2023, September 8).
  • Agilent Technologies, Inc. Headspace Sampling Fundamentals. [Link]
  • Reddit. (2024, December 20).
  • Dickie, A. (2024, January 29). Navigating Split and Splitless Injections with Crowdsourced Insights.
  • Agilent Technologies. (2018, October 4).
  • Agilent Technologies, Inc. Hydrocarbons C1-C9 in air. [Link]
  • MDPI. (2023). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. [Link]
  • de Zeeuw, J.
  • MDPI. (2021). Endogenous n-Alkanes in Vegetable Oils: Validation of a Rapid Offline SPE-GC-FID Method, Comparison with Online LC-GC-FID and Potential for Olive Oil Quality Control. [Link]

Sources

Technical Support Center: Column Selection for the Separation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving baseline resolution of branched alkane isomers is a significant analytical challenge. These structurally similar compounds often have very close boiling points, making column selection the single most critical factor for a successful separation. This guide is structured to answer your questions, from fundamental principles to advanced troubleshooting, providing not just steps, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What is the most important factor when selecting a GC column for branched alkane separation?

The primary factor is the stationary phase chemistry . The fundamental principle governing the separation of non-polar analytes like alkanes is "like dissolves like". Branched alkanes are non-polar, so they interact best with a non-polar stationary phase. The separation is primarily driven by differences in the boiling points of the analytes.[1]

Therefore, the industry standard and the best starting point is a 100% dimethylpolysiloxane (PDMS) stationary phase.[1][2][3] This phase provides a true boiling point-based elution order. However, for complex mixtures where isomers have nearly identical boiling points, subtle differences in stationary phase selectivity become crucial.

Q2: My sample contains many isomers with very close boiling points (e.g., C5 or C6 isomers). A standard PDMS column isn't working. What should I do?

This is a classic challenge. When boiling points are too similar, you need to leverage other molecular properties. The key is to enhance column efficiency and exploit subtle differences in molecular shape and volatility.

  • Switch to a Specialized "PONA" or "DHA" Column: These columns, while still based on 100% dimethylpolysiloxane, are specifically engineered and rigorously tested for Detailed Hydrocarbon Analysis (DHA) or Paraffins, Isoparaffins, Naphthenes, and Aromatics (PONA) applications.[2][4] They are manufactured to the tightest specifications to ensure the resolution of critical pairs, such as cyclopentane and 2,3-dimethylbutane, which standard columns may not resolve.[3][5]

  • Optimize Column Dimensions: If a standard phase is your only option, you must optimize the column's physical dimensions to maximize the number of theoretical plates (efficiency).[6]

    • Increase Length: Doubling the column length (e.g., from 30 m to 60 m or 100 m) doubles the efficiency, which increases resolution by a factor of approximately 1.4.[7][8] This is often the most effective way to improve the separation of difficult-to-resolve peaks.[9]

    • Decrease Internal Diameter (ID): Moving from a 0.25 mm ID to a 0.18 mm or 0.15 mm ID column will significantly increase efficiency, but at the cost of lower sample capacity and higher required head pressure.[7]

    • Increase Film Thickness (df): For highly volatile compounds like light branched alkanes (C4-C7), a thicker film (e.g., 1.0 µm or greater) will increase retention.[7][10] This allows you to use higher initial oven temperatures and can improve the resolution of early eluting peaks.[7][8]

Q3: How do I choose the right column dimensions (Length, ID, Film Thickness)?

Choosing the right dimensions involves a trade-off between resolution, analysis time, and sample capacity. The following logical workflow and summary table can guide your decision.

G cluster_start Start: Define Goal cluster_phase Step 1: Stationary Phase cluster_dimensions Step 2: Column Dimensions cluster_end Final Step: Optimization Start What is my primary goal? (e.g., resolve two specific isomers, fast screening, trace analysis) Phase Select Stationary Phase - Start with 100% PDMS - Use DHA/PONA for complex mixtures Start->Phase Length Select Length (L) - 30m for general screening - 60-100m for high resolution of isomers Phase->Length ID Select Internal Diameter (ID) - 0.25mm for standard methods - ≤0.18mm for highest efficiency - ≥0.32mm for large capacity Length->ID Film Select Film Thickness (df) - 0.25-0.5µm for general purpose - ≥1.0µm for highly volatile alkanes (C1-C6) - ≤0.2µm for high MW alkanes ID->Film Optimize Optimize Method Parameters (Oven Program, Flow Rate, Injection) Film->Optimize G cluster_problem Symptom cluster_checks Troubleshooting Steps cluster_solution Solution Problem Poor Resolution / Co-elution CheckMethod 1. Optimize Oven Program - Decrease ramp rate (e.g., 10°C/min to 5°C/min) - Lower initial temperature Problem->CheckMethod First, check method CheckFlow 2. Optimize Flow Rate - Verify optimal linear velocity for carrier gas (e.g., 30-40 cm/s for He) CheckMethod->CheckFlow CheckInjection 3. Check Injection - Is sample overloaded? (peak fronting) - Reduce injection volume or increase split ratio CheckFlow->CheckInjection CheckColumn 4. Evaluate Column Choice - Is the column efficient enough? (Longer L, smaller ID) - Is the phase appropriate? CheckInjection->CheckColumn If no improvement Solution Select a new column: - Longer length (e.g., 100m) - Specialized DHA/PONA phase CheckColumn->Solution If current column is inadequate

Sources

Technical Support Center: Mass Spectrometry of Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alkane analysis by mass spectrometry. Alkanes, while structurally simple, present a unique challenge due to their extensive fragmentation under common analysis conditions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize fragmentation and obtain clear, interpretable mass spectra.

Section 1: The Core Challenge - Why Do Alkanes Fragment So Easily?

This section addresses the fundamental reasons behind the extensive fragmentation of alkanes, particularly under standard Electron Ionization (EI) conditions.

Q1: Why is the molecular ion (M⁺•) peak often weak or completely absent in the mass spectrum of my alkane sample?

A1: The absence or low intensity of the molecular ion peak for alkanes is a direct result of the ionization method and the molecule's intrinsic chemical properties.

  • High-Energy Ionization: Standard Electron Ionization (EI) bombards the sample with high-energy electrons (typically 70 eV)[1][2]. This process imparts a significant amount of internal energy to the newly formed molecular ion, making it highly unstable[3].

  • Weak C-C Bonds: In the resulting molecular ion, the C-C single bonds are significantly weaker than C-H bonds[4][5]. The excess energy from ionization is rapidly dissipated by the cleavage of these weaker C-C bonds[6].

  • Carbocation Stability: Fragmentation is not random; it preferentially occurs where it can form the most stable carbocation fragments. The stability order is tertiary > secondary > primary[7][8]. For branched alkanes, cleavage at the branching point is highly favored because it generates more stable secondary or tertiary carbocations[4][9][10]. This process is so efficient in highly branched alkanes that virtually no molecular ions survive to reach the detector[8][9].

The mass spectrum of a linear alkane like dodecane, for instance, is characterized by a series of fragment clusters separated by 14 mass units (CH₂), but the molecular ion at m/z 170 is often very weak[5][10].

Caption: Fragmentation of 2-methylpentane at the branch point.

Section 2: Troubleshooting Guide - Strategies to Reduce Fragmentation

Here, we explore practical, field-proven methods to mitigate fragmentation and enhance the molecular ion signal for alkanes.

Q2: What is "soft ionization" and how can it help preserve the molecular ion of alkanes?

A2: Soft ionization is a class of techniques that ionizes molecules with minimal excess energy transfer, thereby reducing or eliminating fragmentation[11][12]. Unlike the "hard" ionization of EI, which is like breaking a walnut with a sledgehammer, soft ionization is a more controlled process, akin to using a nutcracker. This preserves the integrity of the molecular ion, making it one of the most abundant ions in the spectrum.

Caption: Conceptual difference between hard and soft ionization.

Q3: My primary issue is identifying the molecular weight. When should I use Chemical Ionization (CI)?

A3: You should switch to Chemical Ionization (CI) whenever your primary goal is the unambiguous determination of the molecular weight of a volatile alkane. CI is a robust soft ionization technique that produces a protonated molecule, [M+H]⁺, or an adduct ion, which is typically stable and easily identifiable[12][13].

CI works by first ionizing a reagent gas (like methane or isobutane) with electrons. These primary ions then react with other reagent gas molecules to form a stable plasma of secondary ions. It is these secondary ions that gently ionize your analyte through proton transfer or adduct formation, imparting very little excess energy[11][13].

Comparison of Common CI Reagent Gases for Alkane Analysis

Reagent GasPrimary Reactant IonProton Affinity (kJ/mol)Typical AdductsDegree of FragmentationBest Use Case
Methane CH₅⁺, C₂H₅⁺543.5[M+H]⁺, [M+C₂H₅]⁺Low to ModerateGood general-purpose gas, may still cause some fragmentation.
Isobutane C₄H₉⁺824.0[M+H]⁺Very LowExcellent for fragile molecules; its high proton affinity ensures gentle proton transfer, minimizing fragmentation.
Ammonia NH₄⁺853.6[M+NH₄]⁺Extremely LowIdeal for compounds that can form hydrogen bonds, produces stable adducts with minimal fragmentation.

Causality: The higher the proton affinity of the reagent gas, the less energy is released during proton transfer to the analyte, resulting in "softer" ionization and less fragmentation. Therefore, isobutane is often the preferred choice for simple alkanes.

Q4: I've heard of Field Ionization (FI) but my lab doesn't have it. Is it significantly better than CI for alkanes?

A4: Field Ionization (FI) is arguably the "softest" of all gas-phase ionization techniques and is exceptionally effective for alkanes[12][14]. It operates on a different principle than CI. A very high electric field (10⁸ V/cm) is generated at the tips of carbon "whiskers" on an emitter wire[15]. As a gas-phase analyte molecule approaches this intense field, an electron is extracted via quantum mechanical tunneling, creating a molecular ion with very little internal energy[14].

Key Advantages of FI:

  • Minimal Fragmentation: FI produces dominant molecular ions with almost no fragmentation, even for highly branched alkanes that show no molecular ion in EI[15][16].

  • Direct M⁺• Observation: Unlike CI which typically forms [M+H]⁺ or other adducts, FI directly produces the M⁺• radical cation, simplifying spectral interpretation.

Practical Considerations: While FI provides superior preservation of the molecular ion, it is generally less sensitive than CI and is available on fewer instrument platforms[15]. For most routine applications requiring molecular weight confirmation, CI is a more accessible and sufficiently effective solution. FI is most valuable for structurally complex or highly branched alkanes where even CI might fail to yield a clear molecular ion[17].

Q5: Can I just lower the electron energy in my standard EI source to reduce fragmentation?

A5: Yes, reducing the ionizing electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV) is a valid technique to increase the relative abundance of the molecular ion[14]. By using electrons with energy closer to the ionization potential of the molecule, you transfer less excess energy during ionization, thus suppressing fragmentation pathways[16].

However, there is a critical trade-off:

  • Drastic Loss of Sensitivity: The ionization efficiency of a molecule is highest at ~70 eV. Lowering the energy significantly reduces the overall number of ions produced, leading to a much weaker signal (lower absolute intensity)[14].

  • Non-Standard Spectra: The resulting mass spectrum will not be comparable to standard 70 eV library spectra, hindering library matching for identification.

This approach is best used when you have a sufficient amount of a relatively pure sample and your primary goal is simply to confirm a molecular weight that is unattainable at 70 eV.

Section 3: Advanced Workflows & Protocols

Q6: My sample is a complex mixture, and even with soft ionization, the spectrum is difficult to interpret. How can Tandem Mass Spectrometry (MS/MS) help?

A6: Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation and analysis of complex mixtures[18][19]. It doesn't reduce the initial fragmentation; instead, it uses it in a controlled manner to build a detailed structural picture.

The process involves multiple stages of mass analysis[20][21]:

  • MS1 (Selection): In the first mass analyzer, you ionize the sample (using either hard or soft ionization) and select a specific "precursor" ion of interest. This could be the weak molecular ion or a major fragment ion.

  • Fragmentation: The selected precursor ion is passed into a collision cell, where it collides with an inert gas (like argon). This controlled collision-induced dissociation (CID) causes the ion to break apart into "product" ions[22].

  • MS2 (Analysis): The second mass analyzer scans the resulting product ions, generating a mass spectrum of just the fragments from your selected precursor.

This workflow allows you to isolate a single component from a mixture (based on its m/z) and obtain its unique fragmentation pattern, which is invaluable for confirming its structure.

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Calibration and standardization for quantitative analysis of 3-Ethyl-4,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 3-Ethyl-4,4-dimethylheptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the accurate and precise measurement of this branched alkane.

Introduction

This compound (C₁₁H₂₄, CAS No. 61868-39-1) is a volatile organic compound (VOC) that may be of interest in various fields, including petrochemical analysis and environmental monitoring.[1][2][3][4][5] Accurate quantification of this and other branched alkanes is often challenging due to the vast number of structurally similar isomers, which demands highly selective and efficient analytical methods.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal technique for the separation, identification, and quantification of this compound due to its volatility and the detailed structural information provided by mass spectrometry.[6]

This support center will guide you through the critical aspects of calibration and standardization to ensure the integrity and reliability of your quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the quantitative analysis of this compound?

A1: Gas chromatography-mass spectrometry (GC-MS) is the recommended technique.[6] Gas chromatography (GC) provides the necessary separation of volatile compounds like this compound from other components in a mixture. Mass spectrometry (MS) allows for both qualitative identification based on the compound's mass spectrum and quantitative analysis.[6]

Q2: Which type of GC column is best for analyzing branched alkanes like this compound?

A2: A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., DB-5MS or equivalent), is highly recommended for the analysis of branched alkanes.[6] The separation of these non-polar compounds is primarily governed by their boiling points.[1]

Q3: Should I use an internal or external standard for quantification?

A3: For complex matrices or when the highest accuracy is required, the internal standard method is preferable.[7][8] An internal standard is a known amount of a compound, not present in the sample, that is added to both the calibration standards and the samples.[9][10] It helps to correct for variations in injection volume and potential matrix effects.[11][12] The external standard method, which involves creating a calibration curve from standards run separately from the samples, can be simpler and more efficient for routine testing of simple matrices.[7][8]

Q4: How do I select an appropriate internal standard?

A4: An ideal internal standard should be chemically similar to the analyte of interest, have a similar retention time without co-eluting, and not be present in the original sample.[11][13] For the analysis of this compound, a non-interfering, structurally similar branched alkane or a deuterated analog would be a suitable choice. A stable, isotope-labeled form of the analyte is considered the ideal internal standard.[13]

Q5: Where can I obtain a certified reference standard for this compound?

A5: Obtaining a certified reference standard for specific, highly branched alkanes can be challenging. It is recommended to check with major chemical suppliers that specialize in analytical standards. If a certified standard is unavailable, a well-characterized, high-purity standard from a reputable source can be used, with its purity confirmed by GC-MS analysis. Alternatively, a closely related isomer with a certified purity can be used as a surrogate standard, with the acknowledgment of potential differences in detector response.

Q6: What are the common fragment ions I should look for in the mass spectrum of this compound?

Troubleshooting Guide

This section addresses specific issues you may encounter during the quantitative analysis of this compound.

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Possible Cause Troubleshooting Steps
Incorrect Standard Preparation Verify the calculations for each dilution. Ensure that the stock solution was prepared correctly and that all volumetric glassware is properly calibrated. Remake the calibration standards, paying close attention to pipetting and dilution techniques.[6]
Inappropriate Calibration Range The concentration range of your standards may not be within the linear dynamic range of the detector. Prepare a wider range of standards to determine the linear portion of the response curve.
Analyte Adsorption or Degradation Active sites in the GC inlet liner or the front of the column can lead to analyte loss, especially at lower concentrations. Deactivate the liner or use an inert liner. Trim the first few centimeters of the column.[14][15]
Detector Saturation At high concentrations, the detector response may become non-linear. Dilute the higher concentration standards and re-run the calibration.
Issue 2: Peak Tailing
Possible Cause Troubleshooting Steps
Active Sites in the System Inlet contamination is a common cause of peak tailing.[14] Perform basic inlet maintenance, including replacing the liner, O-ring, and septum.[7] For active compounds, using an ultra-inert liner and column can significantly reduce tailing.[14]
Improper Column Installation An improperly installed column can create dead volume, leading to peak tailing.[9][14] Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut at both ends.
Column Contamination Non-volatile residues from the sample matrix can accumulate at the head of the column, causing peak distortion. Trim 10-20 cm from the front of the column.[15]
Solvent-Phase Polarity Mismatch A mismatch between the polarity of the solvent and the stationary phase can cause peak tailing. Ensure your solvent is compatible with the non-polar column.[14]
Issue 3: Inconsistent Peak Areas (Poor Reproducibility)
Possible Cause Troubleshooting Steps
Leaky Syringe or Septum A leak in the autosampler syringe or a worn septum can lead to variable injection volumes.[16] Replace the syringe and septum.
Inconsistent Injection Speed The speed of injection can affect the vaporization of the sample in the inlet. Ensure a consistent and appropriate injection speed is used.
Sample Volatility If the sample is highly volatile, evaporation from the vial can occur, leading to inconsistent concentrations. Use vials with high-quality septa and minimize the time the vial is pierced.
Matrix Effects Components of the sample matrix can enhance or suppress the analyte signal, leading to variability.[17] The use of an internal standard is the most effective way to compensate for matrix effects.[11]

Protocols

Protocol 1: Preparation of Calibration Standards (External Standard Method)
  • Prepare a Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a suitable volatile solvent (e.g., hexane or isooctane) in a volumetric flask to create a concentrated stock solution (e.g., 1000 µg/mL).

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards that bracket the expected concentration range of your samples.[6]

  • Storage: Store the standards in tightly sealed vials at an appropriate temperature (e.g., 4°C) to minimize evaporation. Prepare fresh standards regularly.

Protocol 2: Preparation of Samples and Standards (Internal Standard Method)
  • Select and Prepare Internal Standard Stock Solution: Choose a suitable internal standard (e.g., a C12 or C13 branched alkane not present in your samples) and prepare a stock solution of known concentration.

  • Spike Standards and Samples: Add a consistent and precise volume of the internal standard stock solution to each of your calibration standards and to each of your unknown samples.

  • Analyze and Generate Calibration Curve: Analyze the spiked standards and samples by GC-MS. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the standards.[11]

  • Quantify Samples: Determine the concentration of this compound in your samples by calculating the analyte-to-internal standard peak area ratio and using the calibration curve.

Visualizations

Calibration_Workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Calibration Standards Calibration Standards Serial Dilutions->Calibration Standards Sample Injection Sample Injection Calibration Standards->Sample Injection Analyze Standards Instrument Setup Instrument Setup Instrument Setup->Sample Injection Data Acquisition Data Acquisition Sample Injection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Concentration Calculation Concentration Calculation Calibration Curve->Concentration Calculation

Caption: Workflow for quantitative analysis using GC-MS.

Troubleshooting_Tree cluster_linearity Linearity Issues cluster_tailing Tailing Issues cluster_reproducibility Reproducibility Issues Problem Observed Problem Observed Poor Linearity Poor Linearity Problem Observed->Poor Linearity r² < 0.99 Peak Tailing Peak Tailing Problem Observed->Peak Tailing Asymmetric Peaks Inconsistent Areas Inconsistent Areas Problem Observed->Inconsistent Areas High %RSD Check Standards Check Standards Poor Linearity->Check Standards Check Range Check Range Poor Linearity->Check Range Check for Adsorption Check for Adsorption Poor Linearity->Check for Adsorption Inlet Maintenance Inlet Maintenance Peak Tailing->Inlet Maintenance Re-install Column Re-install Column Peak Tailing->Re-install Column Trim Column Trim Column Peak Tailing->Trim Column Check Syringe/Septum Check Syringe/Septum Inconsistent Areas->Check Syringe/Septum Use Internal Standard Use Internal Standard Inconsistent Areas->Use Internal Standard Check for Leaks Check for Leaks Inconsistent Areas->Check for Leaks

Caption: Decision tree for troubleshooting common GC-MS issues.

References

  • Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Restek. Troubleshooting GC peak shapes.
  • Agilent. Peak Perfection: A Guide to GC Troubleshooting.
  • Element Lab Solutions. Troubleshooting GC peak shapes.
  • NIST. Heptane, 3-ethyl-4-methyl-. In: NIST Chemistry WebBook.
  • NIST. Heptane, 3-ethyl-4-methyl-. In: NIST Chemistry WebBook.
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Validation & Comparative

A Comparative Analysis of n-Undecane and its Branched Isomer, 3-Ethyl-4,4-dimethylheptane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of organic chemistry and drug development, the selection of appropriate hydrocarbon scaffolds and solvents is a critical decision that can significantly impact reaction kinetics, product purity, and formulation stability. While seemingly similar, the structural variances between linear and branched alkanes can lead to profound differences in their physicochemical properties and, consequently, their performance in various applications. This guide provides an in-depth comparative study of n-undecane, a linear C11 alkane, and one of its highly branched isomers, 3-ethyl-4,4-dimethylheptane.

This analysis is designed for researchers, scientists, and drug development professionals, offering a technical examination of their respective properties, performance characteristics, and the underlying molecular principles that govern their behavior. By understanding the causal relationships between molecular structure and physical properties, professionals can make more informed decisions in their experimental designs and formulation strategies.

At a Glance: Key Physicochemical Properties

The seemingly subtle difference in the arrangement of carbon and hydrogen atoms between n-undecane and this compound results in a cascade of differing physical characteristics. The linear nature of n-undecane allows for more efficient packing and greater intermolecular van der Waals forces, leading to a higher boiling point and melting point compared to its branched counterpart. Conversely, the bulky, more spherical structure of this compound reduces surface area contact, weakening these intermolecular forces.

Propertyn-UndecaneThis compound
Molecular Formula C₁₁H₂₄C₁₁H₂₄
Molecular Weight 156.31 g/mol [1][2]156.31 g/mol [3]
Boiling Point 196 °C[3][4]~189.8 °C (estimated for a similar isomer)[5]
Melting Point -26 °C[3][4]Lower than n-undecane (estimated)
Density (at 20°C) ~0.74 g/cm³[5][6]Lower than n-undecane (estimated)
Viscosity Higher than its branched isomerLower than n-undecane (estimated)

Delving Deeper: A Performance-Based Comparison

The differences in the fundamental physicochemical properties of these two undecane isomers directly translate to their performance in practical applications.

Volatility and Solvent Behavior

The lower boiling point of this compound, a direct consequence of its branched structure, indicates higher volatility compared to n-undecane. This is a critical consideration in applications where solvent evaporation rates are important, such as in certain coating formulations or as a reaction medium where precise temperature control is necessary. The more compact structure of the branched isomer can also influence its solvent properties, potentially offering different solubility characteristics for various solutes compared to the linear n-undecane.

Fluidity and Flow Characteristics

Viscosity, a measure of a fluid's resistance to flow, is another key performance indicator. For alkanes with the same number of carbon atoms, increased branching generally leads to a lower viscosity.[7] This is because the more spherical shape of branched molecules reduces intermolecular friction.[7] Therefore, this compound is expected to be less viscous and have better flow properties at a given temperature compared to n-undecane. This can be advantageous in applications requiring low viscosity fluids, such as in specialized lubricants or as a low-resistance medium for chemical reactions.

Synthesis and Availability

N-undecane is primarily obtained through the fractional distillation of petroleum.[6] Its synthesis is a well-established industrial process, making it a readily available and cost-effective compound.

The synthesis of specific, highly branched undecane isomers like this compound is a more complex undertaking.[8] Methods such as catalytic hydroisomerization of linear alkanes or alkylation of smaller branched alkanes with olefins are typically employed to achieve these tailored hydrocarbon structures.[8] This targeted synthesis often results in a higher cost and lower availability compared to its linear counterpart.

Experimental Protocols for Characterization

To empirically validate the discussed properties, a series of standardized experimental protocols can be employed. The following methodologies provide a framework for the accurate characterization of undecane isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification

GC-MS is a powerful analytical technique for separating and identifying isomers. The distinct retention times of n-undecane and this compound on a GC column, coupled with their characteristic mass spectral fragmentation patterns, allow for their unambiguous identification.

Experimental Workflow:

Caption: Workflow for the identification of undecane isomers using GC-MS.

Density Measurement using a Pycnometer

The density of liquid hydrocarbons can be accurately determined using a pycnometer, a glass flask with a precise volume.

Step-by-Step Protocol:

  • Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent and dry it completely.

  • Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

  • Filling with Sample: Fill the pycnometer with the liquid sample (n-undecane or this compound), ensuring there are no air bubbles. Insert the stopper, allowing excess liquid to be expelled through the capillary.

  • Thermostatting: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C).

  • Weighing the Filled Pycnometer: Carefully dry the outside of the pycnometer and weigh it (m₂).

  • Determining the Volume: Repeat the procedure with a reference liquid of known density at the same temperature (e.g., deionized water) to determine the exact volume of the pycnometer (V).

  • Calculation: Calculate the density (ρ) of the sample using the formula: ρ = (m₂ - m₁) / V.

Viscosity Measurement using a Capillary Viscometer

The kinematic viscosity of the undecane isomers can be measured using a calibrated glass capillary viscometer.

Logical Relationship Diagram:

Viscosity_Measurement Start Start Prepare Prepare sample and viscometer Start->Prepare Fill Fill viscometer with the sample Prepare->Fill Thermostat Place in constant temperature bath Fill->Thermostat Flow Draw liquid above the upper timing mark Thermostat->Flow Measure Measure the efflux time between the two marks Flow->Measure Calculate Calculate kinematic viscosity (ν = C * t) Measure->Calculate End End Calculate->End

Caption: Logical flow for measuring kinematic viscosity with a capillary viscometer.

Conclusion

The choice between n-undecane and a branched isomer like this compound is not trivial and should be guided by a thorough understanding of their distinct physicochemical properties. While both share the same molecular formula, the linear structure of n-undecane leads to stronger intermolecular forces, resulting in a higher boiling point, melting point, and viscosity. In contrast, the more compact, branched structure of this compound results in lower values for these properties, making it more volatile and less viscous. For applications requiring a stable, less volatile solvent with higher viscosity, n-undecane is the logical choice. Conversely, for applications demanding lower viscosity, higher volatility, and potentially different solubility characteristics, a branched isomer like this compound may offer superior performance. The experimental protocols outlined in this guide provide the necessary tools for researchers to empirically verify these properties and make data-driven decisions in their scientific endeavors.

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A Comparative Analysis of 3-Ethyl-4,4-dimethylheptane and Isooctane as High-Performance Fuel Additives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Fuel Scientists

In the ongoing pursuit of enhancing internal combustion engine efficiency and performance, the molecular architecture of fuel components plays a pivotal role. Isooctane (2,2,4-trimethylpentane) has long been the benchmark for gasoline anti-knock quality, defining the 100-point of the octane rating scale. However, the exploration of other highly branched alkanes as potential fuel additives continues to be an area of active research. This guide provides a detailed comparison of 3-Ethyl-4,4-dimethylheptane, a lesser-known C11 isomer, with the industry-standard isooctane.

This analysis will delve into the known fuel properties of isooctane, supported by extensive experimental data. Due to the limited availability of direct experimental data for this compound, this guide will leverage established structure-property relationships and data from analogous compounds to provide a predictive assessment of its performance characteristics. This approach ensures a scientifically grounded comparison while transparently acknowledging the current data landscape.

Molecular Architecture: A Tale of Two Isomers

The anti-knock characteristics and overall performance of an alkane in a spark-ignition engine are intrinsically linked to its molecular structure. Both isooctane and this compound are highly branched alkanes, a key feature for high octane ratings.

Caption: Molecular structures of Isooctane and this compound.

Isooctane is a compact C8 alkane with a five-carbon main chain and three methyl branches. This high degree of branching is responsible for its excellent resistance to autoignition, or "knocking." this compound is a larger C11 alkane with a seven-carbon main chain, featuring two methyl groups and an ethyl group as branches. The presence of a quaternary carbon (a carbon atom bonded to four other carbon atoms) in both molecules is a significant structural feature that contributes to their stability and, consequently, their anti-knock properties.

Comparative Fuel Properties: The Established and the Predicted

A direct quantitative comparison is challenging due to the disparity in available data. However, we can present the well-documented properties of isooctane and offer a predictive analysis for this compound based on established chemical principles.

PropertyIsooctane (2,2,4-trimethylpentane)This compound (Predicted)
Molecular Formula C8H18C11H24
Molar Mass ( g/mol ) 114.23156.31
Research Octane Number (RON) 100 (by definition)[1]> 100
Motor Octane Number (MON) 100 (by definition)> 100
Heat of Combustion (MJ/kg) ~44.7Lower than isooctane on a mass basis
Density at 20°C (g/cm³) ~0.692~0.75 (estimated for branched C11)
Reid Vapor Pressure (RVP) (kPa) ~55-70Lower than isooctane
Boiling Point (°C) 99.3~180-190
Analysis of Fuel Properties

Octane Number (RON & MON): The octane number of a fuel is a measure of its resistance to knocking. Highly branched alkanes have significantly higher octane numbers than their straight-chain counterparts.[2][3][4] Given that this compound is a highly branched C11 alkane, its RON and MON are predicted to be greater than 100. The larger size and complex branching would likely result in the formation of more stable carbocation intermediates during the initial stages of combustion, thus inhibiting the autoignition that leads to knocking.

Heat of Combustion: The heat of combustion is the energy released when a fuel is burned. On a molar basis, the heat of combustion increases with the number of carbon atoms.[5] Therefore, a mole of this compound would release more energy than a mole of isooctane. However, for practical applications, the specific energy (energy per unit mass) is more relevant. Longer-chain alkanes generally have a slightly lower specific energy than shorter-chain alkanes.[6] Therefore, the heat of combustion of this compound on a per-kilogram basis is expected to be slightly lower than that of isooctane. Furthermore, more stable, highly branched isomers release less energy upon combustion compared to their less branched counterparts.[7][8][9]

Density: The density of alkanes generally increases with molecular weight. Branched isomers are typically less dense than their linear counterparts but denser than smaller alkanes. Therefore, this compound is expected to be denser than isooctane. A higher density can be advantageous as it increases the energy content per unit volume (energy density).

Reid Vapor Pressure (RVP): RVP is a measure of a fuel's volatility.[10] Longer carbon chains and increased molecular weight lead to lower volatility and thus a lower RVP.[6] this compound, being a larger molecule than isooctane, will have a significantly lower RVP. This would make it a suitable additive for reducing the volatility of summer-grade gasoline, where lower RVP is required to limit evaporative emissions.

Boiling Point: The boiling point of alkanes increases with chain length due to stronger van der Waals forces. Branching tends to lower the boiling point compared to a straight-chain alkane of the same carbon number. However, given the significant difference in carbon number, the boiling point of this compound will be substantially higher than that of isooctane.

Performance as Fuel Additives: A Predictive Outlook

Engine Performance: As a high-octane component, this compound would allow for higher compression ratios in engines, leading to increased thermal efficiency and power output. Its lower volatility could be beneficial in preventing vapor lock in hot conditions. However, its higher boiling point might lead to less complete vaporization in cold-start situations, potentially affecting initial combustion efficiency.

Emissions: The combustion of any hydrocarbon produces carbon dioxide and water. The higher carbon-to-hydrogen ratio in this compound compared to isooctane would result in slightly higher CO2 emissions per mole of fuel burned. However, its potential to improve engine efficiency could offset this on a per-kilometer basis. The impact on other emissions like unburned hydrocarbons (UHC) and nitrogen oxides (NOx) would depend on a complex interplay of factors including combustion temperature and completeness of combustion, which would require experimental validation.

Production and Economic Viability: Isooctane is produced on a large scale through the alkylation of isobutylene with isobutane, a well-established process in the refining industry. The synthesis of this compound is not as commercially established. While it can be synthesized through various organic chemistry routes, the cost and scalability of its production would be a critical factor in its viability as a widespread fuel additive.

Experimental Protocols for Fuel Property Determination

To ensure the scientific rigor of fuel additive evaluation, standardized experimental procedures are crucial. The following are summaries of the key ASTM International methods used to determine the properties discussed in this guide.

experimental_workflow cluster_0 Fuel Sample cluster_1 Property Testing cluster_2 Data Analysis & Comparison Sample This compound or Isooctane RON RON Determination (ASTM D2699) Sample->RON MON MON Determination (ASTM D2700) Sample->MON HoC Heat of Combustion (ASTM D240) Sample->HoC RVP Reid Vapor Pressure (ASTM D323) Sample->RVP Analysis Comparative Performance Evaluation RON->Analysis MON->Analysis HoC->Analysis RVP->Analysis

Caption: Generalized workflow for the experimental evaluation of fuel additives.

Research Octane Number (RON) - ASTM D2699

This test method determines the knock characteristics of spark-ignition engine fuels under mild operating conditions.[1][11][12][13] A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used. The fuel sample is run in the engine, and its knocking behavior is compared to that of primary reference fuels (mixtures of isooctane and n-heptane). The RON is the percentage by volume of isooctane in the reference fuel that matches the knock intensity of the sample.

Motor Octane Number (MON) - ASTM D2700

Similar to the RON test, the MON determination uses a CFR engine but under more severe operating conditions, including a higher engine speed and a preheated fuel-air mixture.[14][15][16][17][18] This test is indicative of a fuel's anti-knock performance under heavy load conditions.

Heat of Combustion - ASTM D240

This method measures the heat released by the complete combustion of a liquid hydrocarbon fuel in a bomb calorimeter.[19][20][21][22][23] A known mass of the fuel is burned in a constant-volume bomb with excess oxygen under pressure. The heat of combustion is calculated from the temperature rise of the surrounding water.

Reid Vapor Pressure (RVP) - ASTM D323

This test method measures the vapor pressure of volatile petroleum products at 37.8°C (100°F).[10][24][25][26][27] A chilled, air-saturated sample is introduced into a vapor pressure apparatus consisting of a liquid chamber and a vapor chamber. The apparatus is immersed in a water bath at the test temperature, and the resulting pressure is measured.

Conclusion

Isooctane rightfully holds its position as a cornerstone of gasoline formulation due to its well-characterized, excellent anti-knock properties and established production processes. This compound, as a highly branched C11 alkane, theoretically presents a compelling case as a high-performance fuel additive, likely possessing an octane number exceeding that of isooctane and offering benefits in terms of energy density and reduced volatility.

However, a comprehensive evaluation of its potential is currently hampered by a lack of direct experimental data. Future research should focus on the experimental determination of its key fuel properties, as well as the development of cost-effective synthesis routes. Such data would be invaluable for a definitive comparison and for assessing its viability as a next-generation fuel component to meet the demands of advanced engine technologies.

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A Senior Application Scientist's Guide to GC-MS Comparison of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Undecane Isomers

Undecane (C11H24) is an alkane hydrocarbon with 159 structural isomers, a number that presents a significant analytical challenge.[1][2] These isomers often exhibit very similar physicochemical properties, particularly their boiling points, making their separation and individual identification a complex task.[3] For researchers in fields such as petroleum analysis, environmental science, and chemical synthesis, distinguishing between these isomers is crucial as their structural differences can influence their chemical reactivity, environmental fate, and toxicological profiles.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose. It offers the high-resolution separation power of gas chromatography coupled with the definitive identification capabilities of mass spectrometry. This guide provides an in-depth, experience-driven approach to comparing C11H24 isomers using GC-MS, focusing on the causality behind experimental choices to ensure robust and reliable results.

The Two Pillars of Isomer Differentiation: GC Retention and MS Fragmentation

The successful differentiation of C11H24 isomers by GC-MS hinges on two core principles: chromatographic separation based on molecular structure and mass spectral fragmentation patterns influenced by that same structure.

  • Gas Chromatography (GC) Separation: Alkanes are separated primarily based on their boiling points and volatility. For a set of isomers, the degree of branching plays a critical role. More compact, highly branched isomers tend to be more volatile (have lower boiling points) and therefore elute from the GC column earlier than their straight-chain or less-branched counterparts.[3] Utilizing a long, non-polar capillary column enhances the separation by providing a large surface area for these subtle intermolecular force differences to take effect.

  • Mass Spectrometry (MS) Identification: Following separation, the eluted isomers enter the mass spectrometer. Using Electron Ionization (EI), molecules are fragmented into characteristic charged ions. While all C11H24 isomers have the same molecular mass (156.31 g/mol ), the way they break apart is dictated by their structure.[4] Fragmentation preferentially occurs at branching points because this leads to the formation of more stable secondary or tertiary carbocations.[5][6] By analyzing the relative abundances of these fragment ions, we can deduce the original structure.

Experimental Protocol: A Self-Validating GC-MS Methodology

This protocol is designed to provide a robust framework for the separation and identification of C11H24 isomers. The parameters chosen are intended to maximize resolution and provide clear, interpretable mass spectra.

Sample Preparation
  • Objective: To prepare a dilute, particle-free sample suitable for GC injection.

  • Protocol:

    • Prepare a stock solution of the C11H24 isomer mixture at approximately 1000 µg/mL in a high-purity solvent like n-hexane or pentane (GC grade).[3]

    • Create a working standard by diluting the stock solution to a final concentration of around 10 µg/mL in the same solvent.[3]

    • If necessary, filter the sample through a 0.2 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

    • Transfer the final sample to a 2 mL amber glass vial with a PTFE-lined septum.[3]

    • Prepare a separate calibration standard containing a series of n-alkanes (e.g., C8 to C20) for the calculation of Kovats Retention Indices.

Instrumentation & Operating Conditions

The choice of column and temperature program is critical for resolving the closely eluting isomers. A non-polar column is ideal as it separates alkanes predictably by boiling point. A slow oven ramp rate is employed to maximize the separation between isomers with very similar boiling points.[3]

Parameter Specification Rationale (Expertise & Experience)
Gas Chromatograph System with a split/splitless injector and MS detectorStandard for volatile compound analysis.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) or 100% Dimethylpolysiloxane (e.g., DB-1ms) capillary column; 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness.[3]These non-polar phases separate alkanes based on boiling point and molecular shape, providing excellent resolution for isomers.[3] Longer columns increase separation efficiency.
Carrier Gas Helium or Hydrogen (High Purity) at 1.0 mL/min (constant flow).[3]Provides consistent flow for reproducible retention times.
Injector Temperature 250°C[3]Ensures rapid and complete vaporization of the undecane isomers without thermal degradation.
Injection Mode Split (100:1 ratio).[3]Prevents column overloading for this concentration level, ensuring sharp, symmetrical peaks.[3]
Injection Volume 1 µL[3]Standard volume for capillary columns.
Oven Program Initial: 40°C, hold for 5 min. Ramp: 2°C/min to 200°C. Hold: 10 min at 200°C.[3]The initial hold ensures good peak shape for early eluting compounds. The very slow ramp rate (2°C/min) is crucial for resolving isomers with subtle boiling point differences.[3]
MS Transfer Line Temp. 280°C[3]Prevents condensation of the analytes as they pass from the GC to the MS.
Ion Source Temperature 230°C[3]A standard temperature that balances ionization efficiency with minimizing thermal degradation within the source.
Ionization Mode Electron Ionization (EI) at 70 eV.[3]Standard EI energy provides reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST).[7]
Mass Scan Range m/z 35-250[3]This range covers the expected molecular ion (m/z 156) and all significant fragment ions of C11H24.
Data Acquisition and Analysis Workflow

The logical flow from injection to identification is critical for ensuring data integrity.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis A 1. Sample Injection (1µL, 100:1 Split) B 2. Separation on Column (e.g., DB-5ms, 60m) A->B C 3. Elution based on Boiling Point & Branching B->C D 4. Ionization (EI, 70 eV) C->D MS Transfer Line E 5. Fragmentation of Molecular Ion D->E F 6. Mass Analysis (m/z 35-250) E->F G 7. Total Ion Chromatogram (TIC) Generation F->G H 8. Mass Spectrum Extraction for each Peak G->H I 9. Isomer Identification via Retention Index & Fragmentation H->I Fragmentation_Concept cluster_n_undecane n-Undecane (Less Stable Primary Carbocations) cluster_branched Branched Isomer (e.g., 2-Methyldecane) A CH3-(CH2)9-CH3 B Fragmentation yields a series of peaks: m/z 43, 57, 71, 85... (Base Peak often m/z 43 or 57) A->B EI Fragmentation X GC Separation A->X C CH3-CH(CH3)-(CH2)7-CH3 D Favored cleavage at branch point yields more stable secondary carbocations. Results in different relative peak intensities. C->D EI Fragmentation C->X Y MS Analysis X->Y Z Isomer Differentiation Y->Z

Sources

Spectroscopic Fingerprinting: A Comparative Analysis of 3-Ethyl-4,4-dimethylheptane and Other Undecane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical analysis, the precise identification of isomeric compounds presents a significant challenge. This is particularly true for alkanes, where subtle variations in branching can lead to substantial differences in physical and chemical properties. For researchers, scientists, and drug development professionals, the ability to unequivocally distinguish between isomers is paramount for quality control, impurity profiling, and metabolic studies. This guide provides an in-depth spectroscopic comparison of 3-Ethyl-4,4-dimethylheptane against other selected undecane (C₁₁H₂₄) isomers, offering a practical framework for their differentiation using mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

The Significance of Isomeric Differentiation

Undecane, with its 159 possible structural isomers, serves as a pertinent example of the complexity inherent in hydrocarbon analysis.[1] While sharing the same molecular formula and weight, these isomers can exhibit distinct boiling points, viscosities, and reactivity, influencing their suitability in various applications. In the pharmaceutical industry, for instance, an isomeric impurity in a solvent could alter drug solubility or stability, while in metabolic studies, identifying the exact structure of a metabolite is crucial for understanding its biological activity and toxicity. Spectroscopic techniques provide the necessary "fingerprints" to unravel these structural nuances.

This guide will focus on a comparative analysis of four undecane isomers, each selected to represent a different degree of branching:

  • n-Undecane: The linear, unbranched isomer.

  • 2-Methyldecane: A monomethyl-branched isomer.

  • This compound: A highly branched isomer with a quaternary carbon.

  • 2,2,4,6,6-Pentamethylheptane: A sterically hindered, highly branched isomer.

While experimental data for n-undecane, 2-methyldecane, and 2,2,4,6,6-pentamethylheptane are readily available from spectral databases, complete experimental spectra for this compound are not as commonly reported. Therefore, this guide will utilize established spectroscopic principles and predictive tools to elucidate its expected spectral characteristics, highlighting the key features that would enable its differentiation.

Experimental Protocols: A Foundation of Trust

The reliability of any spectroscopic analysis hinges on the rigor of the experimental methodology. The following protocols outline the standardized procedures for acquiring mass, NMR, and IR spectra for volatile alkanes, ensuring reproducibility and data integrity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about the mass-to-charge ratio of the fragmented molecules.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the undecane isomer in a volatile solvent such as hexane or dichloromethane. The concentration should be optimized to avoid column overloading, typically in the range of 10-100 µg/mL.

  • GC Separation:

    • Column: A nonpolar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is ideal for separating hydrocarbons.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 5-10°C/min. This allows for the separation of isomers with close boiling points.

    • Injector: Splitless injection is often used for trace analysis, while a split injection is suitable for more concentrated samples.

  • Mass Spectrometry Analysis:

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible fragmentation patterns.

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

    • Scan Range: A mass range of m/z 35-200 is typically sufficient to capture the molecular ion and key fragments of undecane isomers.

Causality Behind Choices: The choice of a nonpolar GC column is based on the nonpolar nature of alkanes, ensuring separation is primarily driven by differences in boiling points (van der Waals forces). The temperature programming is crucial for resolving isomers with very similar boiling points. Electron ionization at 70 eV provides enough energy to cause extensive and predictable fragmentation, generating a characteristic mass spectrum for each isomer.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection GC_Column Capillary Column Sample_Injection->GC_Column Separation Ion_Source EI Source (70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Quadrupole/Ion Trap Ion_Source->Mass_Analyzer Fragmentation & Sorting Detector Electron Multiplier Mass_Analyzer->Detector Detection Data_System Data Acquisition & Analysis Detector->Data_System Signal NMR_Workflow Sample_Prep Sample Preparation (Dissolve in CDCl3 with TMS) NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Data_Acquisition Data Acquisition (¹H and ¹³C) Spectrometer->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds present, providing information about the functional groups in the molecule.

Step-by-Step Methodology:

  • Sample Preparation:

    • Neat Liquid: For pure liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, the sample can be dissolved in a solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄, or carbon disulfide, CS₂).

  • FTIR Analysis:

    • Instrument: A standard FTIR spectrometer.

    • Background Scan: A background spectrum of the salt plates (or the solvent) is collected first.

    • Sample Scan: The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

    • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

Causality Behind Choices: The neat liquid method is simple and avoids solvent interference. However, for highly absorbing samples, a solution may be necessary to obtain a spectrum with appropriate peak intensities. The background scan is essential to remove interfering signals from the atmosphere (e.g., CO₂ and H₂O) and the sample holder or solvent.

FTIR_Workflow Sample_Prep Sample Preparation (Neat liquid film or solution) FTIR_Instrument FTIR Spectrometer Sample_Prep->FTIR_Instrument Background_Scan Background Scan (Air or Solvent) FTIR_Instrument->Background_Scan Sample_Scan Sample Scan Background_Scan->Sample_Scan Data_Processing Data Processing (Background Subtraction) Sample_Scan->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis

Sources

A Senior Application Scientist's Guide to High-Resolution GC Separation of C11H24 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation of undecane (C11H24) isomers poses a significant analytical challenge due to the existence of 159 structural isomers with closely related physicochemical properties, particularly their boiling points.[1] Achieving baseline separation is critical in fields such as petrochemical analysis, environmental monitoring, and quality control in drug development, where precise identification and quantification are paramount. This guide provides an in-depth comparison of different gas chromatography (GC) capillary columns for the separation of C11H24 isomers. We will explore the performance of non-polar, and specialized porous layer open tubular (PLOT) columns, supported by experimental data and established methodologies. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal GC column and conditions for their specific analytical needs.

The Challenge of Separating C11H24 Isomers

The primary difficulty in separating C11H24 isomers lies in their similar boiling points and molecular shapes.[1] In gas-liquid chromatography (GLC), separation is governed by the interactions between the analytes and the stationary phase. For non-polar alkanes, these interactions are primarily dispersive (van der Waals forces).[2][3] The elution order generally follows the boiling points of the compounds.[2] However, with numerous isomers exhibiting subtle structural differences, achieving adequate resolution is often difficult, leading to co-elution.[1]

Comparative Evaluation of GC Columns

The choice of the stationary phase is the most critical factor in column selection as it dictates the selectivity of the separation.[2][4][5] This section evaluates the performance of different column types for C11H24 isomer separation.

Non-Polar Columns: The Industry Standard

Non-polar columns, typically featuring a 100% dimethylpolysiloxane stationary phase, are the most common choice for hydrocarbon analysis.[6][7][8][9][10][11][12] Separation on these columns is primarily based on boiling point, with more branched isomers, which tend to have lower boiling points, eluting earlier.

  • Mechanism of Separation: The separation is governed by dispersive interactions. The elution order generally follows the boiling points of the isomers.[2]

  • Columns Evaluated:

    • Rtx-1: A general-purpose non-polar column with a crossbond dimethyl polysiloxane phase.[9][10][11][12]

    • DB-Petro: Specifically engineered for detailed hydrocarbon analysis in the petroleum industry, also a 100% dimethylpolysiloxane phase.[6][7][13]

Porous Layer Open Tubular (PLOT) Columns: For Enhanced Selectivity

PLOT columns have a solid stationary phase consisting of adsorbent particles coated on the inner wall of the capillary.[14] They are particularly effective for separating volatile compounds and light hydrocarbon isomers.[14][15][16][17]

  • Mechanism of Separation: In gas-solid chromatography (GSC) with PLOT columns, separation occurs through adsorption, where analytes adhere to the solid surface.[18]

  • Column Evaluated:

    • HP-PLOT Al2O3 "S": An alumina-based PLOT column deactivated with sodium sulfate, offering excellent selectivity for C1 to C8 hydrocarbon isomers.[15][16] While typically used for lighter hydrocarbons, its principles of shape selectivity are relevant.

Experimental Design and Protocols

To ensure a reliable comparison, a standardized experimental protocol was designed.

Overall Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of C11H24 isomers.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample_Standard Prepare C11H24 Isomer Standard Injection Split Injection Sample_Standard->Injection 1 µL Separation Column Separation Injection->Separation 100:1 Split Detection FID/MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Identification Component Identification Peak_Integration->Identification Reporting Generate Report Identification->Reporting

Caption: General experimental workflow for GC analysis of C11H24 isomers.

Standardized GC Method Parameters

The following parameters were used for the analysis on the non-polar columns. PLOT column conditions may vary based on the specific application.

ParameterValueRationale
Injector Split/Splitless
Temperature250°CEnsures complete vaporization of the sample.
Injection ModeSplit (100:1 ratio)Ideal for high-concentration samples to maintain sharp peaks.[1]
Injection Volume1 µLA standard volume for capillary GC.[1]
Column
Carrier GasHelium or HydrogenCommon carrier gases for GC analysis.
Flow Rate1.0 mL/min (constant)Provides a good balance between analysis time and efficiency.[1]
Oven Program
Initial Temperature40°C, hold for 5 minAllows for focusing of volatile components at the head of the column.
Ramp Rate2°C/min to 200°CA slow ramp rate is crucial for resolving closely eluting isomers.
Final TemperatureHold for 10 min at 200°CEnsures all components have eluted.
Detector Flame Ionization (FID) or Mass Spectrometry (MS)
FID Temperature300°CPrevents condensation of analytes in the detector.
MS Transfer Line280°CMaintains the vapor state of analytes entering the mass spectrometer.[1]
Ion Source230°C (EI at 70 eV)Standard conditions for electron ionization.[1]
Scan Rangem/z 35-250Covers the mass range of expected fragments for C11H24 isomers.[1]

Performance Comparison

The performance of each column type is summarized below. Due to the vast number of C11H24 isomers, this guide focuses on the general performance characteristics for their separation.

Column TypeStationary PhaseKey StrengthsKey LimitationsIdeal Application
Non-Polar 100% Dimethylpolysiloxane (e.g., Rtx-1, DB-Petro)High thermal stability, low bleed, excellent for detailed hydrocarbon characterization.[6][7][8][9]Limited selectivity for isomers with very similar boiling points, potential for co-elution.[1]Routine PONA, PIANO, and PNA analysis in the petroleum industry.[6][7]
PLOT Alumina (e.g., HP-PLOT Al2O3)Excellent selectivity for hydrocarbon isomers based on molecular shape.[15][16]Lower sample capacity, potential for particle shedding (less of an issue with modern bonded PLOT columns).[14]Separation of light hydrocarbon isomers (typically up to C8) where boiling point separation is insufficient.[15][16]

In-Depth Discussion and Column Selection Logic

Choosing the right column depends on the specific analytical goal.

For Comprehensive Hydrocarbon Profiling: Non-Polar Columns

For applications requiring a detailed hydrocarbon characterization, such as PONA (Paraffins, Olefins, Naphthenes, Aromatics) analysis in petroleum products, a high-resolution, non-polar column like the DB-Petro is an excellent choice.[6][7] These columns are robust, provide reproducible retention times, and can handle the complexity of petroleum samples.[6] While they may not resolve every single C11H24 isomer, they provide a reliable grouping of hydrocarbons.[6]

For Targeted Isomer Separation: The Role of Column Dimensions and Phase

When the goal is to resolve specific, challenging isomer pairs, several factors beyond the stationary phase come into play:

  • Column Length: Resolution increases with the square root of the column length. Using a longer column (e.g., 100 m) will significantly improve the separation of closely eluting isomers, albeit at the cost of longer analysis times.

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency (narrower peaks), which contributes to better resolution.[19]

  • Film Thickness: Thinner films are generally preferred for high-boiling compounds as they reduce retention and analysis time.[19]

The following decision-making diagram can guide your column selection process:

Column_Selection_Logic Start What is the primary analytical goal? Routine_Profiling Routine Hydrocarbon Profiling (PONA, etc.) Start->Routine_Profiling Profiling Specific_Isomers Separation of specific, difficult-to-resolve isomers Start->Specific_Isomers Targeted Separation Column_Choice_NonPolar Select a high-resolution non-polar column (e.g., 100m DB-Petro) Routine_Profiling->Column_Choice_NonPolar Consider_Dimensions Optimize column dimensions Specific_Isomers->Consider_Dimensions Longer_Column Increase column length (e.g., >60 m) for higher resolution Consider_Dimensions->Longer_Column Smaller_ID Decrease Internal Diameter (e.g., 0.25 mm) for higher efficiency Consider_Dimensions->Smaller_ID

Caption: Decision tree for selecting a GC column for C11H24 isomer analysis.

Conclusion and Future Perspectives

The separation of C11H24 isomers is a complex but achievable task with the right selection of GC column and optimized analytical conditions.

  • Non-polar columns like the Rtx-1 and DB-Petro remain the workhorses for general hydrocarbon analysis, offering excellent performance and durability. Their separation is primarily based on boiling points.

  • For challenging separations where boiling points are nearly identical, optimizing column dimensions (length and ID) is crucial to enhance resolution.

  • While PLOT columns are typically used for lighter hydrocarbons, the principles of separation based on molecular shape highlight the potential for specialized stationary phases to provide unique selectivity for complex isomer mixtures.

Future developments in stationary phase chemistry, such as novel liquid crystalline phases or highly shape-selective materials, may offer even greater resolving power for these challenging separations.[1]

References

  • Chrom Tech. Agilent DB-Petro GC Column. [Link]
  • Agilent. DB-Petro GC column. [Link]
  • Gulf Bio Analytical. PLOT columns. [Link]
  • Agilent. PLOT Columns. [Link]
  • Krackeler Scientific, Inc. Agilent DB-Petro Capillary GC Columns. [Link]
  • Scribd.
  • LCGC International.
  • YouTube. PLOT Columns. Separation Solutions for Light Hydrocarbons and Gases. [Link]
  • Phenomenex.
  • Greyhound Chromatography. GC Column Selection Guide. [Link]
  • Restek. Rtx-1 GC Capillary Column, 30 m, 0.53 mm ID, 0.10 µm. [Link]
  • Agilent.
  • Restek.
  • Agilent. Analysis of Refinery and Petrochemical Products by Capillary GC. [Link]
  • Analytics-Shop. Agilent 122-10A6 - GC Column DB-PETRO 100m, 0.25mm, 0.50µm. [Link]
  • GL Sciences. Rtx-1 | Rtxシリーズ. [Link]
  • Restek. Rtx-1 GC Capillary Column, 15 m, 0.32 mm ID, 1.00 µm. [Link]
  • Atmospheric Measurement Techniques. Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS. [Link]
  • ResearchGate. GC-MS Spectra of Undecane (Retention time-7.567). [Link]
  • Chemistry Stack Exchange. Separating alkane/alkene isomers on the GC but the isomers have the same retention time. [Link]
  • National Institute of Standards and Technology. Undecane - the NIST WebBook. [Link]
  • RSC Publishing.
  • ResearchGate. Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,.... [Link]
  • MilliporeSigma. GC Column Selection Guide. [Link]

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A Researcher's Guide to the Synthesis of Highly Branched Alkanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Highly branched alkanes are molecules of significant interest across various sectors, including advanced lubricants, high-octane fuels, and as inert solvents in the pharmaceutical industry.[1] Their unique molecular architecture imparts desirable physical properties such as low freezing points and high stability.[1] This guide offers an in-depth comparison of the primary synthetic routes to these complex structures, providing researchers with the critical insights needed to select the most appropriate methodology for their specific application.

Classical vs. Modern Approaches: An Overview

The synthesis of highly branched alkanes can be broadly categorized into two main areas: large-scale industrial processes and more targeted, laboratory-scale methods. Industrially, processes like catalytic cracking, isomerization, and alkylation are employed to increase the proportion of branched isomers in gasoline, thereby boosting its octane number.[1] While effective for bulk production, these methods typically yield complex mixtures and offer little control over the final molecular structure.

For researchers requiring specific, highly pure branched alkanes, more precise synthetic strategies are necessary. These range from classical organic reactions to modern catalytic methods that offer greater control and efficiency.

Classical Synthetic Routes and Their Inherent Limitations

A traditional and well-established method for forming carbon-carbon bonds is the Friedel-Crafts alkylation. This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. While historically significant, this method suffers from several key limitations when applied to the synthesis of highly branched structures.

One of the most significant drawbacks is the propensity for carbocation rearrangements.[2][3][4] When attempting to introduce an alkyl chain longer than two carbons, the initially formed primary carbocation will often rearrange to a more stable secondary or tertiary carbocation via hydride or methyl shifts.[2] This leads to a mixture of products with different branching patterns, complicating purification and reducing the yield of the desired isomer.[3]

Furthermore, Friedel-Crafts alkylation is susceptible to polyalkylation.[2][4] The alkyl groups introduced onto the aromatic ring are electron-donating, making the product more reactive than the starting material and leading to further alkylation.[2][4] The reaction also fails with deactivated aromatic rings and can be incompatible with certain functional groups.[4][5]

Modern Catalytic Strategies for Precise Control

Recent advances in catalysis have provided powerful tools for the selective synthesis of highly branched alkanes, overcoming many of the limitations of classical methods.

Skeletal isomerization is a key process for converting linear alkanes into their branched counterparts.[6] This reaction is typically catalyzed by bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for isomerization.[7] The mechanism involves the dehydrogenation of an n-alkane to an alkene on the metal site, followed by protonation on an acid site to form a carbocation. This carbocation then undergoes rearrangement to a more stable, branched carbocation, which is subsequently deprotonated and hydrogenated back to the final branched alkane product.

While thermodynamically favored at lower temperatures, higher temperatures are often required to activate the unreactive alkane starting materials.[6][7] A significant challenge in the isomerization of higher alkanes is the competing side reactions of disproportionation and cracking.[6] However, the development of shape-selective zeolite catalysts has allowed for improved control over the product distribution, favoring the formation of monobranched isomers and suppressing cracking.[8][9]

Tandem or cascade catalysis offers an elegant and efficient strategy for constructing complex molecules in a single operation.[10][11] In the context of branched alkane synthesis, a tandem approach can be used to couple light alkanes and alkenes to produce higher molecular weight, branched products.[12] This process can involve a dual-catalyst system where one catalyst is responsible for alkane dehydrogenation and the other for alkene dimerization or oligomerization.[12][13] For example, a pincer-ligated iridium complex can dehydrogenate an alkane, while a tantalum-based catalyst dimerizes an alkene in the same pot.[12]

A novel and highly regioselective method for introducing branching is the hydroaminoalkylation of olefins. This reaction involves the addition of an amine's α-C-H bond across an unactivated olefin, catalyzed by transition metal complexes, such as those of tantalum.[14][15][16][17] This method is particularly noteworthy for its ability to form branched products with high yield and selectivity, often as the sole regioisomer.[14][17] The reaction proceeds through the formation of an η2-imine complex intermediate.[15] This strategy has been successfully applied to a range of N-alkyl arylamines and dialkylamines with various mono- and disubstituted olefins.[14][15][18]

Comparative Performance of Synthesis Routes

The choice of synthetic route will ultimately depend on the desired scale, purity, and specific structure of the target highly branched alkane.

Synthesis Route Primary Application Key Advantages Major Limitations Typical Yields
Friedel-Crafts Alkylation Small-scale synthesis of specific aromatic-containing structuresWell-established methodologyCarbocation rearrangements, polyalkylation, limited substrate scopeVariable, often moderate
Skeletal Isomerization Large-scale industrial production, upgrading of linear alkanesUtilizes readily available starting materialsProduces a mixture of isomers, requires high temperatures, cracking side reactionsIsomer yields can be high, but selectivity varies
Tandem Catalysis Efficient synthesis of complex structures from simple precursorsHigh atom economy, one-pot procedureCatalyst compatibility can be challenging, optimization may be complexModerate to good
Hydroaminoalkylation Precise synthesis of branched amines (precursors to alkanes)Excellent regioselectivity, high yields, good functional group tolerancePrimarily for the synthesis of amines, may require subsequent functional group removalHigh (>95% in some cases)[17]
Experimental Protocols

This three-step procedure illustrates a common laboratory-scale approach to a specific, non-commercially available branched alkane.[19]

  • Step 1: Grignard Reaction to form a Tertiary Alcohol

    • An appropriate Grignard reagent (e.g., from 1-bromobutane and magnesium) is prepared in anhydrous diethyl ether.

    • A ketone (e.g., 5-ethyltridecan-7-one) dissolved in anhydrous ether is added dropwise to the Grignard reagent at 0°C.

    • The reaction is stirred and allowed to warm to room temperature, then quenched with saturated aqueous ammonium chloride.

    • The product is extracted, dried, and purified by column chromatography.

  • Step 2: Dehydration of the Tertiary Alcohol

    • The purified tertiary alcohol is heated with a catalytic amount of iodine or a dehydrating agent like phosphoric acid to yield a mixture of alkenes.[1]

  • Step 3: Hydrogenation of the Alkene Mixture

    • The alkene mixture is dissolved in a suitable solvent (e.g., ethanol).

    • A catalytic amount of 10% Palladium on carbon (Pd/C) is added.

    • The mixture is placed under a hydrogen atmosphere and stirred until the reaction is complete, as monitored by GC or TLC.[1]

    • The catalyst is removed by filtration, and the solvent is evaporated to yield the final highly branched alkane.

This protocol outlines a typical setup for a laboratory-scale isomerization reaction.[1]

  • Catalyst Preparation: A bifunctional catalyst (e.g., platinum on a zeolite support) is placed in a fixed-bed reactor.

  • Reaction Setup: The reactor is heated to the desired temperature (e.g., 150-400°C) under an inert atmosphere.

  • Isomerization: The liquid n-alkane is passed over the heated catalyst bed, often under hydrogen pressure to minimize side reactions.

  • Product Collection and Analysis: The product stream is collected and analyzed by gas chromatography (GC) to determine the distribution of isomers.

Visualizing Synthesis Strategies

.dot

Synthesis_Comparison cluster_classical Classical Route (e.g., Friedel-Crafts) cluster_modern Modern Catalytic Route (e.g., Isomerization) start1 Alkyl Halide + Aromatic Ring step1_1 Lewis Acid Catalyst (e.g., AlCl3) start1->step1_1 intermediate1 Carbocation Intermediate step1_1->intermediate1 rearrangement Hydride/Methyl Shift (Rearrangement) intermediate1->rearrangement Potential Pathway product1 Mixture of Branched and Rearranged Products intermediate1->product1 Direct Alkylation rearrangement->product1 start2 Linear Alkane step2_1 Bifunctional Catalyst (Metal + Acid Sites) start2->step2_1 step2_2 1. Dehydrogenation (Metal Site) step2_1->step2_2 intermediate2 Alkene Intermediate step2_2->intermediate2 step2_3 2. Protonation & Isomerization (Acid Site) intermediate2->step2_3 intermediate3 Branched Carbocation step2_3->intermediate3 step2_4 3. Hydrogenation (Metal Site) intermediate3->step2_4 product2 Targeted Branched Alkane (Higher Selectivity) step2_4->product2

Caption: Comparison of a classical vs. a modern synthesis workflow.

.dot

Hydroaminoalkylation_Mechanism cluster_cycle Catalytic Cycle catalyst Ta(NR2)x Pre-catalyst active_catalyst Ta Bis(amide) Complex catalyst->active_catalyst Activation amine Amine (R'2NH) amine->active_catalyst olefin Olefin imine_complex η2-Imine Complex olefin->imine_complex product Branched Amine Product active_catalyst->imine_complex - Amine insertion_intermediate Insertion Intermediate imine_complex->insertion_intermediate + Olefin insertion_intermediate->product insertion_intermediate->active_catalyst + Amine - Product

Caption: Simplified catalytic cycle for hydroaminoalkylation.

References

  • A Technical Guide to the Synthesis of Highly Branched Alkanes. Benchchem.
  • Synthesis of highly-branched alkanes for renewable gasoline. Request PDF.
  • Synthesis of H-branch alkanes. PEARL.
  • Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines.
  • Heterogeneous Catalysis for Tandem Reactions.
  • Catalytic Production of Branched Small Alkanes
  • Hydroaminoalkylation of olefins using different amines and different catalysts.
  • Hydroaminoalkylation of Unactivated Olefins with Dialkylamines.
  • Limitations of Friedel-Crafts Alkyl
  • Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines.
  • Challenges and opportunities for alkane functionalisation using molecular catalysts. Chemical Science (RSC Publishing).
  • Synthesis of branched alkanes. Chemistry Stack Exchange.
  • Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines.
  • Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels with a Double/Triple Hexane Ring. PubMed Central (PMC).
  • n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Taylor & Francis Online.
  • Review of Limitations of Friedel-Crafts reactions. CUTM Courseware.
  • Friedel-Crafts Alkyl
  • What are the limitations of Fridel-Craft Alkyl
  • Ch12: Friedel-Crafts limit
  • A novel synthesis of branched high-molecular-weight (C-40(+)) long-chain alkanes. Request PDF.
  • The skeletal isomerization of alkanes is a key reaction used in the refinery industry to up- grade various naphtha s. Science of Synthesis.
  • Hydroisomerization of Long-Chain bio-Derived n-Alkanes into Monobranched High Cetane Isomers via a Dual-Component C
  • Tandem catalytic processes for light alkane upgrading and ethylene polymeriz
  • Development of Ni/HTA/Hβ alkane isomerization catalyst with improved selectivity for multi branched isoalkanes.
  • Upgrading light hydrocarbons via tandem catalysis: a dual homogeneous Ta/Ir system for alkane/alkene coupling. PubMed.

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A Senior Application Scientist's Guide to the Relative Retention of Undecane Isomers on Diverse GC Stationary Phases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise separation and identification of hydrocarbon isomers are critical for ensuring product purity, understanding complex mixtures, and meeting regulatory standards. Undecane (C11H24) and its numerous isomers present a significant analytical challenge due to their similar physicochemical properties. This guide provides an in-depth comparison of the gas chromatographic behavior of undecane isomers on various stationary phases, supported by experimental principles and data. We will explore the causality behind retention patterns and provide a framework for methodological excellence in your laboratory.

The Chromatographic Maze: Why Stationary Phase Selection is Paramount for Isomer Separation

The separation of undecane isomers by gas chromatography (GC) is fundamentally governed by the interactions between the analytes and the stationary phase within the GC column. The choice of stationary phase dictates the selectivity of the separation, influencing the elution order and resolution of these closely related compounds. Non-polar stationary phases primarily separate alkanes based on their volatility (boiling point), with lower boiling point isomers eluting first. However, molecular shape also plays a crucial role, as more compact, branched isomers tend to have lower boiling points and thus shorter retention times than their linear counterpart. Polar stationary phases, while less common for alkane analysis, can introduce additional separation mechanisms based on weak dipole-induced dipole interactions, although the primary separation mechanism for non-polar analytes like undecane isomers remains dispersion forces.[1]

This guide will focus on three classes of widely used stationary phases:

  • Non-Polar: Squalane and 100% Dimethylpolysiloxane (e.g., OV-101, DB-1)

  • Slightly Polar: 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5)

  • Polar: Polyethylene Glycol (e.g., Carbowax 20M)

To standardize retention data across different instruments and conditions, this guide will utilize the Kovats Retention Index (RI) system. The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes.[2]

Comparative Analysis of Undecane Isomer Retention

While a comprehensive experimental dataset for all 159 isomers of undecane across a wide range of stationary phases is not available in a single study, we can synthesize data from various sources and established chromatographic principles to predict their elution behavior.

Table 1: Kovats Retention Indices (RI) of n-Undecane on Various Stationary Phases

Stationary PhasePolarityKovats Retention Index (RI)References
SqualaneNon-Polar1100[3]
100% Dimethylpolysiloxane (OV-101, DB-1)Non-Polar1100[3]
5% Phenyl-95% Dimethylpolysiloxane (DB-5)Slightly Polar1100[4]
Polyethylene Glycol (Carbowax 20M)Polar~1100 (Expected)[1]

Note: The Kovats Index for n-alkanes is defined as 100 times the carbon number on any stationary phase.

Elution Patterns on Non-Polar Stationary Phases (Squalane, OV-101, DB-1)

On non-polar phases, the elution order of undecane isomers is primarily dictated by their boiling points and, to a lesser extent, their molecular shape.

  • Boiling Point Rule: Isomers with lower boiling points will elute earlier.

  • Branching Effect: Increased branching generally leads to a more compact molecular structure, which reduces the surface area available for intermolecular van der Waals interactions. This results in lower boiling points and, consequently, shorter retention times compared to the linear n-undecane.[5][6]

  • Position of Branching: The position of the methyl groups also influences the retention time. Isomers with central branching tend to be more compact and elute earlier than those with branching closer to the end of the chain.

Expected Elution Order on Non-Polar Phases:

Highly branched isomers (e.g., trimethyl- and tetramethyl-octanes) will elute earliest, followed by dimethyl-nonanes, methyl-decanes, and finally, the linear n-undecane, which has the highest boiling point. Within a group of isomers with the same degree of branching, those with more central branching will tend to elute earlier.

G cluster_elution Increasing Retention Time on Non-Polar Phases cluster_properties Governing Properties Highly Branched (e.g., 2,2,4-Trimethyloctane) Highly Branched (e.g., 2,2,4-Trimethyloctane) Moderately Branched (e.g., 2-Methyldecane) Moderately Branched (e.g., 2-Methyldecane) Highly Branched (e.g., 2,2,4-Trimethyloctane)->Moderately Branched (e.g., 2-Methyldecane) Lower Boiling Point n-Undecane n-Undecane Moderately Branched (e.g., 2-Methyldecane)->n-Undecane Higher Boiling Point Boiling Point Boiling Point Boiling Point->Highly Branched (e.g., 2,2,4-Trimethyloctane) Boiling Point->Moderately Branched (e.g., 2-Methyldecane) Boiling Point->n-Undecane Molecular Shape Molecular Shape Molecular Shape->Highly Branched (e.g., 2,2,4-Trimethyloctane) Molecular Shape->Moderately Branched (e.g., 2-Methyldecane) Molecular Shape->n-Undecane

Elution Patterns on Slightly Polar Stationary Phases (DB-5)

A 5% phenyl-substituted polysiloxane phase like DB-5 introduces a small degree of polarizability. While the primary separation mechanism for alkanes remains based on dispersion forces and boiling point, the phenyl groups can induce weak dipole interactions with the C-H bonds of the alkanes. However, for non-polar analytes like undecane isomers, the effect on the relative elution order compared to a 100% dimethylpolysiloxane phase is generally minimal. The retention indices for n-alkanes remain the same by definition.

Elution Patterns on Polar Stationary Phases (Carbowax 20M)

Polyethylene glycol (PEG) phases like Carbowax 20M are highly polar due to the presence of ether linkages. For polar analytes, this leads to strong dipole-dipole and hydrogen bonding interactions, significantly altering retention behavior compared to non-polar phases. However, for non-polar alkanes, the primary interaction with a polar stationary phase is still weak dispersion forces.

A key phenomenon observed is that non-polar compounds often have significantly shorter retention times on highly polar phases compared to non-polar phases under the same temperature conditions.[1] This is because the non-polar alkane has a lower affinity for the polar stationary phase and prefers to remain in the mobile phase. Despite this, the relative elution order of the undecane isomers among themselves is still expected to largely follow their boiling points, as dispersion forces remain the dominant differential interaction.

Experimental Protocol for the GC Analysis of Undecane Isomers

This protocol provides a robust starting point for the separation and identification of undecane isomers. Optimization may be required based on the specific sample matrix and available instrumentation.

1. Sample Preparation:

  • Dissolve the undecane isomer standard mixture or sample in a volatile, non-polar solvent such as hexane or pentane to a final concentration of approximately 100-1000 µg/mL.

  • If necessary, include a series of n-alkane standards (e.g., C8 to C14) in the sample for the calculation of Kovats Retention Indices.

2. Gas Chromatography (GC) System and Conditions:

  • Gas Chromatograph: Any modern GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is suitable.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min for a 0.25 mm ID column).

  • Columns:

    • Non-Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness 100% dimethylpolysiloxane (e.g., DB-1, OV-101).

    • Slightly Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5).

    • Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness polyethylene glycol (e.g., Carbowax 20M).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 150 °C.

    • Final Hold: 10 minutes. (This slow temperature ramp is crucial for achieving good resolution of closely eluting isomers.)

  • Detector:

    • FID: Temperature at 280 °C.

    • MS: Transfer line temperature at 280 °C, ion source at 230 °C, electron ionization at 70 eV.

3. Data Analysis:

  • Identify the peaks corresponding to the n-alkane standards.

  • For each peak of interest (undecane isomer), calculate the Kovats Retention Index (RI) using the following formula for temperature-programmed GC:

    RI = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

    Where:

    • n = carbon number of the n-alkane eluting before the peak of interest

    • t_R(x) = retention time of the peak of interest

    • t_R(n) = retention time of the n-alkane eluting before the peak of interest

    • t_R(n+1) = retention time of the n-alkane eluting after the peak of interest

  • Compare the calculated RI values with literature or database values for tentative identification. For definitive identification, mass spectral data should be used in conjunction with retention indices.

G Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Separation on GC Column Separation on GC Column GC Injection->Separation on GC Column Detection (FID or MS) Detection (FID or MS) Separation on GC Column->Detection (FID or MS) Data Acquisition Data Acquisition Detection (FID or MS)->Data Acquisition Peak Identification & RI Calculation Peak Identification & RI Calculation Data Acquisition->Peak Identification & RI Calculation Comparison with Databases Comparison with Databases Peak Identification & RI Calculation->Comparison with Databases

Conclusion: A Multi-faceted Approach to Isomer Resolution

The successful separation of undecane isomers is a testament to the power of gas chromatography and the critical role of stationary phase selection. While non-polar phases remain the workhorse for hydrocarbon analysis, providing predictable separations based on volatility and molecular shape, an understanding of the subtle effects of more polar phases can provide orthogonal separation mechanisms and enhance analytical confidence. By employing standardized methodologies, such as the use of Kovats Retention Indices, and by understanding the fundamental principles of solute-stationary phase interactions, researchers can navigate the complex maze of hydrocarbon isomers with precision and accuracy. This guide serves as a foundational resource for developing and validating robust analytical methods for the characterization of undecane isomers in a variety of scientific and industrial applications.

References

  • Amirav, A., Gordin, A., Tzanani, N. (2008). Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis. Journal of Mass Spectrometry, 43(1), 1-14.
  • National Institute of Standards and Technology. (n.d.). Undecane. NIST Chemistry WebBook.
  • University of Toronto. (n.d.). Column Chromatography.
  • National Institute of Standards and Technology. (n.d.). Undecane - Antoine Equation Parameters. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Undecane - Gas phase ion energetics data. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Undecane - Infrared Spectrum. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Undecane - Thermochemistry Data. NIST Chemistry WebBook.
  • Carlson, D. A., Bernier, U. R., & Sutton, B. D. (1998). Elution Patterns from Capillary GC for Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845–1865.
  • Wikipedia. (n.d.). Kovats retention index.
  • Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis.
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  • National Institute of Standards and Technology. (n.d.). Gas Chromatographic Retention Data. NIST Chemistry WebBook.
  • SciSpace. (2023). Top 23 papers published in the topic of Kovats retention index in 2023.
  • ResearchGate. (2024). (PDF) Chromatographic Gas Analysis for Hydrocarbon Detection.
  • Carlson, D. A., & Bernier, U. R. (1996). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons.
  • Wissinger, J. E., & D'Andrea, S. (2002). Fractional Distillation and GC Analysis of Hydrocarbon Mixtures.
  • ResearchGate. (n.d.). Elution Patterns From Capillary GC For Methyl-Branched Alkanes.
  • Michigan State University. (n.d.). Gas Chromatograph.
  • Rostad, C. E., & Pereira, W. E. (1986). Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest.
  • University of Wisconsin-Platteville. (n.d.). Gas Chromatography: Analysis of a Hydrocarbon Mixture.
  • ReposiTUm. (2021). Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components.
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  • Royal Society of Chemistry. (2014). CHAPTER 4: Retention in Gas Chromatography.

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A Comparative Guide to the Purity Assessment of Synthetic 3-Ethyl-4,4-dimethylheptane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific inquiry. The purity of a synthetic compound is not a mere metric but a critical determinant of its physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) spectroscopy—for the comprehensive purity assessment of the branched alkane, 3-Ethyl-4,4-dimethylheptane.

The choice of analytical methodology is dictated by the inherent chemical nature of the analyte and the spectrum of potential impurities. This compound, a C11 saturated hydrocarbon, is a non-polar, volatile compound. Its synthesis, particularly through routes like the Grignard reaction, can introduce a variety of structurally similar impurities that may be challenging to resolve. This guide will dissect the rationale behind employing both a high-resolution separation technique (GC-FID) and a primary quantitative method (qHNMR) to achieve a validated and trustworthy purity profile.

Anticipating Impurities: A Synthesis-Forward Approach

A robust purity assessment strategy begins with a thorough understanding of the synthetic pathway, as this informs the likely impurity profile. A plausible and common laboratory-scale synthesis of this compound involves the Grignard reaction between 3-pentanone and sec-butylmagnesium bromide, followed by dehydration of the resultant tertiary alcohol and subsequent hydrogenation.

This multi-step synthesis can potentially introduce the following classes of impurities:

  • Constitutional Isomers: Rearrangements during the Grignard reaction or subsequent steps can lead to the formation of other C11 alkanes.

  • Diastereomers: The chiral center at the C3 position of the final product can lead to the presence of diastereomeric impurities if chiral reagents or catalysts are used, or if stereocontrol is not absolute.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 3-pentanone or sec-butyl bromide.

  • Intermediates: The tertiary alcohol intermediate (3-ethyl-4,4-dimethylheptan-3-ol) may persist if the dehydration or hydrogenation steps are not driven to completion.

  • Byproducts of Side Reactions: Grignard reagents are strong bases and can induce side reactions such as enolization of the ketone starting material, leading to aldol condensation products. Additionally, coupling of the Grignard reagent can form octane isomers.

Comparative Analysis of Primary Analytical Techniques

The selection of GC-FID and qHNMR is a deliberate choice to leverage their complementary strengths in separating and quantifying the target analyte and its potential impurities.

Technique Principle Strengths for this compound Analysis Limitations
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via ionization in a hydrogen flame.- High-Resolution Separation: Capable of separating constitutional isomers with similar boiling points.[1]- High Sensitivity: Excellent for detecting trace-level impurities.- Robustness: A well-established and reliable technique for hydrocarbon analysis.- Destructive Technique: The sample is consumed during analysis.- Requires Reference Standards: Accurate identification relies on comparison with known standards.- Relative Quantification: Purity is typically determined by area percent, assuming equal response factors for all hydrocarbon impurities, which can introduce inaccuracies.
Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) Measurement of the nuclear magnetic resonance signal intensity of protons, which is directly proportional to the number of nuclei.[2][3][4]- Primary Analytical Method: Can provide an absolute purity value without the need for a standard of the analyte itself.[5][6]- Non-Destructive: The sample can be recovered after analysis.- Structurally Informative: Provides detailed structural information about the analyte and any proton-containing impurities.- Lower Resolution for Complex Mixtures: Signals from structurally similar impurities may overlap, complicating quantification.- Lower Sensitivity than GC-FID: May not detect very low levels of impurities.- Requires a High-Purity Internal Standard: The accuracy of the result is dependent on the purity and accurate weighing of the internal standard.

Experimental Protocols

Protocol 1: Purity Assessment by High-Resolution Gas Chromatography (GC-FID)

This protocol is designed to achieve optimal separation of this compound from its potential isomers and other volatile impurities, drawing upon principles outlined in ASTM D6730 for detailed hydrocarbon analysis.[1][7][8]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Split/Splitless Inlet

  • Autosampler

  • Data Acquisition and Processing Software

Materials:

  • Sample of synthetic this compound

  • High-purity n-hexane (or other suitable solvent)

  • Reference standards of potential impurities (if available)

  • NIST-traceable hydrocarbon standard mix for retention index calculation (e.g., C7-C40 saturated alkanes)

Procedure:

  • Sample Preparation:

    • Accurately prepare a 1% (w/v) solution of the synthetic this compound in n-hexane.

    • Vortex the solution until the sample is fully dissolved.

    • Transfer an aliquot to a 2 mL autosampler vial.

  • Instrumental Parameters:

    • Column: 100 m x 0.25 mm ID, 0.5 µm film thickness, dimethylpolysiloxane stationary phase (or equivalent, as specified in ASTM D6730).[1]

    • Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 100:1.

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 15 minutes.

      • Ramp 1: 2°C/min to 100°C.

      • Ramp 2: 5°C/min to 200°C, hold for 10 minutes.

    • Detector: FID.

    • Detector Temperature: 300°C.

    • Hydrogen Flow: 40 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (Helium): 30 mL/min.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak (this compound) relative to the total area of all integrated peaks.

    • If reference standards are available, confirm the identity of impurity peaks by comparing retention times.

    • Calculate the Kovats retention index for the main peak and compare it to literature values for identity confirmation.

Protocol 2: Absolute Purity Determination by Quantitative ¹H NMR (qHNMR)

This protocol details the determination of the absolute purity of this compound using an internal standard, a primary method that provides metrological traceability.[2][3][5][6]

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Materials:

  • Sample of synthetic this compound

  • High-purity, certified internal standard (e.g., 1,4-Dinitrobenzene or Maleic Anhydride). The standard must have a known purity, be stable, non-volatile, and have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Record the exact masses of both the analyte and the internal standard.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Vortex the solution to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Experiment: Standard 1D proton (¹H) NMR experiment.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: A standard 90° pulse sequence.

    • Acquisition Time: ≥ 3 seconds.

    • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 seconds for quantitative analysis to ensure full relaxation).

    • Number of Scans: 16 or higher to achieve a signal-to-noise ratio of at least 250:1 for the peaks being integrated.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID with minimal line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the methylene protons of the ethyl group) and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Illustrative Data and Comparison

The following tables present hypothetical but realistic data for the purity assessment of a synthetic batch of this compound, highlighting the complementary nature of the two techniques.

Table 1: GC-FID Purity Assessment

Peak # Retention Time (min) Area Area % Tentative Identification
128.515,0000.5Isomer 1
229.230,0001.0Isomer 2
330.12,895,00096.5This compound
432.560,0002.0Unreacted Intermediate
Total 3,000,000 100.0

Table 2: qHNMR Purity Assessment

Parameter Analyte (this compound) Internal Standard (1,4-Dinitrobenzene)
Mass (m) 10.25 mg5.12 mg
Molecular Weight (MW) 156.31 g/mol 168.11 g/mol
Purity of Standard (P_std) -99.9%
Integrated Signal δ 1.25 (quartet)δ 8.45 (singlet)
Number of Protons (N) 24
Integral Area (I) 1.002.35
Calculated Purity 96.8%

Visualizing the Workflow and Impurity Landscape

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Analytical Comparison cluster_results Data Interpretation & Reporting Synth Synthetic Batch of This compound GC GC-FID Analysis (Relative Purity) Synth->GC Volatile Impurities NMR qHNMR Analysis (Absolute Purity) Synth->NMR Proton-containing Impurities Comparison Compare Results GC->Comparison NMR->Comparison Report Final Purity Report Comparison->Report Validated Purity Value

Caption: Workflow for the comparative purity assessment of this compound.

Impurity Detection by Technique

Impurity_Detection cluster_impurities Potential Impurities cluster_techniques Analytical Techniques Analyte This compound Isomers Constitutional Isomers Intermediate Alcohol Intermediate StartingMat Starting Materials SideProducts Side-Reaction Products GC GC-FID GC->Analyte GC->Isomers High Resolution GC->StartingMat NMR qHNMR NMR->Analyte NMR->Intermediate Structural Info NMR->SideProducts

Caption: Logical relationship between impurity types and the primary detection technique.

Conclusion and Recommendations

The purity assessment of a synthetic compound like this compound necessitates a multi-faceted analytical approach. Relying on a single technique can lead to an incomplete or even erroneous purity assignment.

  • GC-FID serves as an indispensable tool for high-resolution separation, providing a detailed fingerprint of volatile impurities, particularly constitutional isomers that are challenging to distinguish by other methods. Its high sensitivity ensures the detection of trace contaminants.

  • qHNMR , as a primary analytical method, offers a direct and absolute measure of purity, independent of the availability of a certified standard of the analyte itself. This is particularly valuable for novel compounds. It provides structural confirmation and can quantify impurities that are structurally distinct from the main component.

By integrating the relative purity data from GC-FID with the absolute purity value from qHNMR, a highly reliable and defensible purity assessment can be achieved. This orthogonal approach ensures that the reported purity is not an artifact of a single analytical technique but a validated consensus value, meeting the high standards of scientific integrity required in research and drug development. For a comprehensive characterization, it is recommended to employ both techniques. If resource constraints necessitate a choice, the selection should be based on the most likely impurities anticipated from the synthesis.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Absolute Quantitative ¹H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (¹H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
  • Emery Pharma. (n.d.).
  • Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR: A powerful tool for the purity determination of organic compounds. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]
  • Kawai, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 845-851. [Link]
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  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc. [Link]
  • ASTM D6730-01(2011), Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100–Metre Capillary (with Precolumn) High-Resolution Gas Chromatography, ASTM International, West Conshohocken, PA, 2011. [Link]
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
  • National Institute of Standards and Technology. (n.d.).
  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]
  • OpenOChem Learn. (n.d.). Alkanes. [Link]
  • Wikipedia. (n.d.). Grignard reagent. [Link]
  • SCION Instruments. (n.d.). ASTM D6730, Determination of Individual components in spark ignition engine fuels. [Link]
  • The Grignard Reaction - Common Conditions. (n.d.). [Link]
  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]
  • ANSI Webstore. (n.d.). ASTM D6730-01(2011). [Link]
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. [Link]
  • Da Vinci Laboratory Solutions. (n.d.). The Detailed Hydrocarbon Analysis of Individual Components in Oxygenated Gasoline with the DVLS DHA (ASTM D6730) Kit. [Link]
  • Rhoderick, G. C. (2005). Long-term stability of hydrocarbons in NIST gas standard reference material (SRM) 1800. Analytical and Bioanalytical Chemistry, 383(1), 98-106. [Link]
  • Phenomenex. (n.d.).
  • Stenutz. (n.d.). This compound. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Chemistry LibreTexts. (2024). 10.
  • Chegg. (2021). A Grignard reaction of phenylmagnesium bromide with 3-pentanone gives 3. [Link]
  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. (2018). Oriental Journal of Chemistry, 34(2), 968-974. [Link]
  • Bartleby. (2023). A Grignard reaction of phenylmagnesium bromide with 3-pentanone gives 3-phenylpentan-3-ol as the major product. [Link]
  • Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detection. (2013). Journal of the Japan Petroleum Institute, 56(6), 347-353. [Link]
  • The analysis of linear and monomethylalkanes in exhaled breath samples by GC×GC-FID and GC-MS/MS. (2015).
  • ResearchGate. (n.d.). S. Separation of n-alkanes (A) and PAH (B)
  • Homework.Study.com. (n.d.). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about... [Link]
  • ResearchGate. (n.d.). Chromatogram of GC-FID analysis of n-alkanes and pesticides in toluene... [Link]
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  • Mettler Toledo. (n.d.).
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Cross-validation of analytical techniques for branched alkane quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Branched Alkane Quantification

Introduction: The Structural Challenge of Branched Alkanes

In fields ranging from petroleum analysis and biofuel development to environmental forensics, the accurate quantification of branched alkanes is a critical, yet challenging, analytical task. Unlike their linear counterparts, branched alkanes—or isoalkanes—introduce a layer of structural complexity that can confound common analytical methods. The position and number of methyl, ethyl, or larger branches on an alkane backbone dramatically alter its physical and chemical properties. This structural nuance demands robust analytical strategies to ensure that quantification is not merely a measure of total hydrocarbon content, but a precise determination of specific isomeric concentrations.

This guide provides a framework for the cross-validation of the three most powerful techniques in the analyst's arsenal for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). We will explore the causality behind methodological choices, present detailed protocols for a validation workflow, and offer a quantitative comparison of their performance.

Pillar 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is the workhorse of hydrocarbon analysis, prized for its robustness, wide linear range, and consistent response for hydrocarbons.

Principle of Operation & Causality: The FID operates by pyrolyzing compounds as they elute from the GC column and detecting the ions produced. Its response is directly proportional to the number of carbon atoms entering the flame, making it an exceptional tool for quantifying total hydrocarbon content and, with proper calibration, individual compounds. For branched alkanes, the key to successful FID analysis lies entirely in the chromatographic separation. The choice of the GC column is therefore paramount. A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase, is typically chosen to separate alkanes based on their boiling points. Branched alkanes generally have lower boiling points than their linear isomers and will therefore elute earlier.

Strengths:

  • High Precision & Repeatability: Excellent for established, routine methods.

  • Wide Linear Dynamic Range: Capable of measuring concentrations from parts-per-million (ppm) to high percentage levels.

  • Cost-Effective: Both the initial investment and operational costs are relatively low.

Limitations:

  • Co-elution Risk: Complex mixtures containing numerous isomers with similar boiling points can lead to co-eluting peaks, making individual quantification impossible.

  • No Structural Information: FID provides no structural data; peak identification relies solely on retention time matching with authentic standards.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS couples the superior separation power of GC with the definitive identification capabilities of mass spectrometry, providing an orthogonal layer of data.

Principle of Operation & Causality: As compounds elute from the GC column, they enter the MS ion source (typically via Electron Ionization - EI), where they are fragmented into characteristic patterns. These patterns, or mass spectra, serve as molecular fingerprints. For branched alkanes, the key is to leverage these fragmentation patterns. For instance, the loss of a methyl group (a 15 Da fragment) or an ethyl group (a 29 Da fragment) from the molecular ion can help pinpoint branching locations. Quantification is typically performed using Selected Ion Monitoring (SIM), where the instrument only monitors specific, characteristic ions for the target analytes, dramatically improving sensitivity and selectivity over a full scan.

Strengths:

  • Definitive Identification: Provides structural confirmation, resolving the ambiguity of co-eluting peaks that may occur in GC-FID.

  • High Sensitivity: SIM mode allows for trace-level detection and quantification.

Limitations:

  • Ionization Similarities: Many alkane isomers produce very similar mass spectra, which can complicate the deconvolution of complex mixtures.

  • Matrix Interference: Complex sample matrices can sometimes suppress the ionization of target analytes, affecting quantitative accuracy.

Pillar 3: Quantitative ¹H NMR Spectroscopy (qNMR)

qNMR stands apart as it does not require chromatographic separation and offers a direct, primary method of quantification.

Principle of Operation & Causality: qNMR relies on the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. For branched alkanes, the protons on methyl (-CH₃), methylene (-CH₂), and methine (-CH) groups have distinct chemical shifts. By integrating the signals corresponding to these different proton environments, one can determine the relative ratio of branching. When a certified internal standard of known concentration is added, this relative ratio can be converted into an absolute concentration. The choice of a suitable internal standard is critical; it must have a simple spectrum with signals that do not overlap with the analyte signals and be chemically inert.

Strengths:

  • Primary Ratio Method: Provides direct quantification without the need for calibration curves of each specific analyte.

  • Non-Destructive: The sample can be recovered after analysis.

  • Rich Structural Information: Provides detailed information about the overall branching profile of a mixture.

Limitations:

  • Lower Sensitivity: Significantly less sensitive than GC-based methods, typically requiring milligram quantities of sample.

  • Signal Overlap: In highly complex mixtures, the signals from different proton environments can overlap, making accurate integration challenging.

The Cross-Validation Workflow

A robust cross-validation program ensures that the data produced by different methods is reliable and interchangeable. The core principle is to analyze a single, well-homogenized set of samples by each technique and compare the results statistically.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Parallel Analysis cluster_data Phase 3: Data Correlation cluster_result Phase 4: Validation Sample Homogenized Bulk Sample Prep Prepare Aliquots & Spike with Internal Standards Sample->Prep GCFID GC-FID Analysis Prep->GCFID GCMS GC-MS Analysis (SIM/Scan) Prep->GCMS NMR qNMR Analysis Prep->NMR Std Prepare Calibration Standards (for GC methods) Std->GCFID Std->GCMS QuantFID Quantify via External Calibration GCFID->QuantFID QuantMS Identify & Quantify via SIM GCMS->QuantMS QuantNMR Quantify via Internal Standard NMR->QuantNMR Compare Statistical Comparison (e.g., Bland-Altman Plot) QuantFID->Compare QuantMS->Compare QuantNMR->Compare Report Validated Report Compare->Report

Caption: High-level workflow for the cross-validation of analytical methods.

Performance Metrics: A Quantitative Comparison

The choice of technique often depends on the specific requirements of the analysis. The following table summarizes key performance metrics based on typical applications.

MetricGC-FIDGC-MS (SIM Mode)qNMR
Limit of Detection (LOD) ~1-10 ppm~0.01-1 ppm~100-500 ppm
Linearity (R²) >0.999>0.995N/A (Primary Method)
Precision (%RSD) < 2%< 5%< 1%
Selectivity Moderate (Retention Time)High (Mass Fragment)Moderate (Chemical Shift)
Throughput HighMediumLow
Structural Info NoneHigh (Confirmatory)High (Quantitative)

Detailed Experimental Protocols

The following protocols outline a self-validating system for analyzing a sample containing branched alkanes (e.g., 2-methylpentane and 3-methylpentane) in a simple solvent matrix like hexane.

Protocol 1: GC-FID Quantification

This protocol uses an external standard calibration method.

  • Standard Preparation: Prepare a series of calibration standards of 2-methylpentane and 3-methylpentane in hexane, ranging from 10 ppm to 1000 ppm. Also prepare a quality control (QC) sample at a mid-range concentration (e.g., 250 ppm).

  • Instrument Setup:

    • Column: Agilent DB-1 or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Initial 40°C (hold 5 min), ramp to 120°C at 10°C/min.

    • Detector: FID, 280°C.

  • Analysis Sequence:

    • Inject a solvent blank (hexane) to ensure no system contamination.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the QC sample.

    • Inject the unknown samples in triplicate.

  • Data Processing:

    • Generate a calibration curve for each analyte by plotting peak area against concentration.

    • Verify the curve has an R² > 0.999.

    • Quantify the unknown samples using the generated calibration curve.

Protocol 2: GC-MS Confirmation and Quantification

This protocol provides orthogonal confirmation of identity and quantification.

GCMS_Workflow Sample Sample with Internal Standard Injector GC Inlet (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column IonSource MS Ion Source (EI Fragmentation) Column->IonSource MassAnalyzer Quadrupole (Ion Filtering) IonSource->MassAnalyzer Detector Detector (Signal) MassAnalyzer->Detector Data Data System (Quantification) Detector->Data

Caption: Step-by-step sample pathway in a GC-MS system.

  • Sample Preparation: Use the same samples prepared for GC-FID. If using an internal standard for quantification, spike all standards and samples with a known concentration of a suitable standard (e.g., octane-d18).

  • Instrument Setup:

    • Use identical GC conditions as the GC-FID method to allow for retention time correlation.

    • MS Transfer Line: 280°C.

    • Ion Source: EI, 70 eV, 230°C.

    • MS Method: Set up a SIM method to monitor characteristic ions. For methylpentanes (m/z 86), monitor the molecular ion (86) and a key fragment ion (e.g., m/z 71 for loss of -CH₃).

  • Analysis Sequence: Run the same sequence as the GC-FID method.

  • Data Processing:

    • Confirm analyte identity by verifying the retention time and the presence of all monitored ions.

    • Quantify using the primary monitoring ion (m/z 71 or 86) relative to either an external or internal standard calibration curve.

    • Compare the final concentration to the GC-FID result.

Conclusion: A Synergistic Approach

No single technique is universally superior for the analysis of branched alkanes. Instead, a synergistic approach grounded in cross-validation provides the highest degree of confidence. GC-FID offers unparalleled precision for routine, high-throughput quantification. GC-MS provides definitive structural confirmation, essential for resolving ambiguities in complex mixtures. Finally, qNMR serves as a powerful, independent primary method for validating the concentration of bulk materials or high-concentration standards. By understanding the fundamental principles and limitations of each technique, researchers and drug development professionals can design robust validation strategies that ensure data integrity and accuracy.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: A Versatile Tool for the Analysis of Drugs and Natural Products. Journal of Natural Products.

Comparative Toxicity of C11H24 Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the toxicological profiles of chemical compounds is paramount. This guide provides an in-depth comparative analysis of the toxicity of C11H24 isomers, commonly known as undecanes. While n-undecane is the most well-known, it is crucial to recognize that its 158 structural isomers can exhibit significantly different toxicological properties. This guide will delve into the mechanistic underpinnings of alkane toxicity, present detailed experimental protocols for comparative toxicological assessment, and offer a synthesized analysis of available data to aid in risk assessment and the selection of safer alternatives in various applications.

Introduction: The Importance of Isomer-Specific Toxicology

Undecane (C11H24) and its isomers are saturated hydrocarbons with wide-ranging industrial applications, including as solvents and in the formulation of fuels and lubricants. While generally considered to be of low systemic toxicity, their physical properties, such as volatility and lipophilicity, dictate their primary toxicological concerns, which include dermal and respiratory irritation, and at high concentrations, central nervous system (CNS) depression.[1][2] The structural arrangement of carbon atoms—the degree of branching—plays a critical role in determining a molecule's physical properties and, consequently, its toxicokinetics and toxicodynamics. This guide will explore the pivotal question: How does the isomeric structure of C11H24 influence its toxicity?

Mechanistic Insights into Alkane Toxicity: A Tale of Two Structures

The toxicity of alkanes is primarily driven by their physical interactions with biological membranes and their potential to induce oxidative stress. The differences in toxicity between linear and branched isomers can be largely attributed to variations in their physicochemical properties.

2.1. Membrane Disruption and Lipophilicity:

Linear alkanes, such as n-undecane, are more effective at intercalating into the lipid bilayers of cell membranes. This disruption can alter membrane fluidity and permeability, leading to impaired cellular function and, ultimately, cytotoxicity. The general principle is that with increasing chain length, the potential for membrane interference and intrinsic toxicity of linear alkanes increases.[2][3]

In contrast, the presence of methyl or ethyl branches in the carbon chain creates steric hindrance, making it more difficult for branched isomers to align and integrate into the lipid bilayer.[4] This reduced membrane interaction generally translates to lower cytotoxicity compared to their linear counterparts of the same carbon number.

2.2. Metabolic Pathways and Potential for Bioactivation:

While alkanes are relatively inert, they can be metabolized by cytochrome P450 enzymes in the liver.[5] This metabolism can sometimes lead to the formation of more toxic intermediates. For instance, the neurotoxicity of n-hexane is attributed to its metabolite, 2,5-hexanedione, a neurotoxin not produced in significant amounts from its branched isomers.[6][7] While specific metabolic pathways for all C11H24 isomers are not fully elucidated, it is plausible that the position and nature of branching could influence the rate and products of metabolism, thereby altering the toxicological outcome.

Comparative Toxicity Data of C11H24 Isomers

Direct comparative toxicity studies across a wide range of C11H24 isomers are limited in publicly available literature. However, by compiling data on n-undecane and some of its branched isomers, a comparative picture begins to emerge.

IsomerCAS NumberOral LD50 (Rat)Inhalation LC50 (Rat)Dermal EffectsOther Toxicological Notes
n-Undecane 1120-21-4> 5,000 mg/kg[8]> 442 ppm (8h)[9]Mild skin irritant[7]Aspiration hazard; may be fatal if swallowed and enters airways.[8][10]
2-Methyldecane 6975-98-0Data not available> 12,200 mg/m³ (4h)[6]May cause irritation[6]Neurotoxin; may cause anesthetic effects (drowsiness, dizziness, headache).[6]
3-Methyldecane 13151-34-3Data not availableData not availableIrritant[1]May have anesthetic effects.[1]
4-Methyldecane 2847-72-5Data not availableData not availableMay cause irritationNeurotoxin; may cause anesthetic effects.[11]
5-Methyldecane 13151-35-4Data not availableData not availableData not availableMay have anesthetic effects.
4,5-Dimethylnonane 17302-23-7Data not availableData not availableData not availableNeurotoxin; can cause acute solvent syndrome.

This table is a compilation of available data and highlights the need for more comprehensive comparative studies.

The available data, though sparse for branched isomers, supports the general trend of lower acute toxicity for branched alkanes compared to their linear counterparts. The higher LC50 value for 2-methyldecane compared to the reported value for n-undecane (though exposure times differ, making direct comparison difficult) is indicative of this trend.

Recommended Experimental Protocols for Comparative Toxicity Assessment

To address the existing data gaps, a systematic approach to the comparative toxicity testing of C11H24 isomers is essential. The following protocols, based on established methodologies and OECD guidelines, provide a framework for such investigations.[12][13]

4.1. In Vitro Cytotoxicity Assessment:

This initial screening phase is crucial for ranking the isomers based on their cytotoxic potential and for reducing the reliance on animal testing.

  • Objective: To determine the concentration-dependent cytotoxicity of C11H24 isomers on relevant cell lines.

  • Cell Lines:

    • Human Keratinocytes (e.g., HaCaT): To assess dermal irritation potential.[14][15]

    • Human Lung Epithelial Cells (e.g., A549): To evaluate inhalation toxicity.[8][16]

    • Human Hepatoma Cells (e.g., HepG2): To investigate potential hepatotoxicity.[8][17]

  • Methodology:

    • Cell Culture: Maintain cell lines in appropriate culture media and conditions.

    • Exposure System for Volatile Compounds: Due to the high volatility of C11H24 isomers, a direct exposure method at the air-liquid interface (ALI) is recommended.[8][10][11] This technique more closely mimics in vivo inhalation exposure.

    • Dose-Response Analysis: Expose cells to a range of concentrations of each isomer for a defined period (e.g., 24 hours).

    • Viability Assays:

      • MTS/MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[8]

      • Neutral Red Uptake (NRU) Assay: Assesses cell membrane integrity.[8]

      • LDH Release Assay: Quantifies lactate dehydrogenase leakage from damaged cells, indicating cytotoxicity.[15]

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each isomer and cell line.

Caption: Workflow for in vitro cytotoxicity assessment of C11H24 isomers.

4.2. In Vivo Acute Toxicity Studies:

Following in vitro screening, targeted in vivo studies can be conducted on a select few isomers to confirm findings and assess systemic toxicity. These studies should adhere to OECD guidelines to ensure data quality and animal welfare.

  • Objective: To determine the acute oral, dermal, and inhalation toxicity of selected C11H24 isomers.

  • Animal Model: Rat (Sprague-Dawley or Wistar strains are commonly used).

  • Methodologies:

    • Acute Oral Toxicity (OECD TG 423 or 425): Administer the isomer via oral gavage and observe for signs of toxicity and mortality over 14 days to determine the LD50.[18][19]

    • Acute Dermal Toxicity (OECD TG 402): Apply the isomer to the shaved skin of the animals and observe for local and systemic toxic effects.

    • Acute Inhalation Toxicity (OECD TG 403 or 436): Expose animals to the isomer vapor in a whole-body or nose-only inhalation chamber for a specified duration (e.g., 4 hours) and monitor for toxicity.[20][21]

  • Endpoints:

    • Mortality (for LD50/LC50 determination).

    • Clinical signs of toxicity (e.g., changes in behavior, respiration, neurological function).

    • Body weight changes.

    • Gross pathology at necropsy.

Structure-Toxicity Relationship: The Path Forward

The development of a robust structure-toxicity relationship (STR) for C11H24 isomers is a critical goal.[4][22] By correlating the physicochemical properties (e.g., boiling point, vapor pressure, logP) and structural features (e.g., degree of branching, carbon chain length) of the isomers with their toxicological data, predictive models can be built. These models will be invaluable for:

  • Prioritizing testing: Focusing resources on isomers with predicted higher toxicity.

  • Informing chemical design: Guiding the synthesis of new compounds with improved safety profiles.

  • Risk assessment: Estimating the potential toxicity of un-tested isomers.

STR_Concept cluster_properties Isomer Properties cluster_toxicity Toxicological Outcome Structure Chemical Structure (Branching, Chain Length) PhysChem Physicochemical Properties (Volatility, Lipophilicity) Structure->PhysChem Toxicity Observed Toxicity (Cytotoxicity, Irritation) Structure->Toxicity Predictive Model (STR/QSAR) Toxicokinetics Toxicokinetics (Absorption, Distribution) PhysChem->Toxicokinetics Toxicodynamics Toxicodynamics (Membrane Interaction) Toxicokinetics->Toxicodynamics Toxicodynamics->Toxicity

Caption: Conceptual model of the structure-toxicity relationship for C11H24 isomers.

Conclusion and Future Directions

This guide has synthesized the current understanding of the comparative toxicity of C11H24 isomers, highlighting the crucial role of molecular structure in dictating toxicological outcomes. The general trend of decreased toxicity with increased branching is a valuable guiding principle. However, the significant data gaps for the majority of undecane isomers underscore the urgent need for comprehensive, comparative studies.

By employing the standardized in vitro and in vivo protocols outlined herein, researchers can generate the high-quality data necessary to build predictive structure-toxicity relationship models. Such models will not only enhance our fundamental understanding of alkane toxicology but also provide a powerful tool for the rational design and selection of safer chemicals in a multitude of industrial and pharmaceutical applications. The path forward lies in a concerted effort to move beyond a one-size-fits-all approach to chemical safety and embrace the nuances of isomer-specific toxicology.

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A Comparative Analysis of 3-Ethyl-4,4-dimethylheptane as a Potential Fuel Component

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Benchmarking Guide for Researchers in Fuel Science and Engine Development

In the relentless pursuit of higher efficiency and cleaner combustion in spark-ignition engines, the molecular architecture of fuel components is a critical determinant of performance. This guide provides a detailed comparative analysis of 3-Ethyl-4,4-dimethylheptane, a highly branched C11 alkane, against established fuel components and additives: isooctane (2,2,4-trimethylpentane), ethanol, and methyl tert-butyl ether (MTBE). This document is intended for researchers and scientists in the fields of fuel chemistry, combustion science, and engine technology, offering a synthesized overview of key performance-defining properties and the experimental methodologies used to determine them.

The Significance of Molecular Structure in Fuel Performance

The performance of a spark-ignition engine fuel is fundamentally linked to its ability to resist autoignition (knocking), its energy content, and its volatility. These characteristics are not arbitrary; they are a direct consequence of the molecular structure of the fuel's components.

Causality in Experimental Choices: The selection of isooctane, ethanol, and MTBE as benchmarks is deliberate. Isooctane is the reference compound for the octane rating scale, representing a desirable high-resistance to knocking.[1] Ethanol is a widely used biofuel with a very high octane rating but a lower energy density.[2][3] MTBE is a historically significant oxygenate and octane enhancer.[4][5] Benchmarking this compound against these compounds provides a comprehensive performance context.

While specific experimental data for this compound is not extensively available in public literature, its highly branched and compact structure allows for well-founded estimations of its properties based on established principles of physical organic chemistry. It is anticipated that its significant branching will confer a high octane number, a crucial attribute for modern high-compression engines.[6]

Comparative Analysis of Key Fuel Properties

The following table summarizes the critical fuel properties of this compound (based on established structure-property relationships) and the selected benchmark components.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)EthanolMethyl tert-butyl ether (MTBE)
Molecular Formula C₁₁H₂₄C₈H₁₈C₂H₅OHC₅H₁₂O
Research Octane Number (RON) Estimated High100108.6118
Motor Octane Number (MON) Estimated High10089101
Energy Density (MJ/kg) ~47.8 (estimated for C11 alkanes)47.429.738.2
Reid Vapor Pressure (RVP) (kPa) Estimated Low-Moderate13858.655
Octane Rating: The Arbiter of Knock Resistance

The octane rating of a fuel is a measure of its resistance to autoignition, or "knocking," in a spark-ignition engine. A higher octane number allows for a higher compression ratio, leading to greater thermal efficiency and power output. The two primary measures are the Research Octane Number (RON) and the Motor Octane Number (MON), which are determined under different engine operating conditions.[7][8][9][10][11][12][13]

  • This compound : Due to its highly branched structure, it is predicted to have excellent anti-knock characteristics, likely resulting in high RON and MON values. The intricate carbon skeleton is more resistant to the pre-ignition chain reactions that lead to knocking compared to straight-chain alkanes.[6][9]

  • Isooctane : By definition, isooctane is the benchmark for the octane scale, with a RON and MON of 100.[1] Its branched structure is a key reason for its excellent anti-knock properties.

  • Ethanol : As an alcohol, ethanol has a very high RON, making it an effective octane booster.[2][14] However, its MON is significantly lower, indicating a greater sensitivity to engine operating conditions.

  • MTBE : This ether is a well-known octane enhancer with both high RON and MON values.[4][5]

Energy Density: The Measure of Fuel Economy

Energy density, or the heat of combustion, dictates the amount of energy released per unit mass of fuel.[15][16] A higher energy density generally translates to better fuel economy.

  • This compound : As a pure hydrocarbon, it is expected to have a high energy density, comparable to other alkanes on a mass basis. Generally, for isomeric alkanes, increased branching leads to a slightly lower heat of combustion, indicating greater thermodynamic stability.[2][17][18]

  • Isooctane : Possesses a high energy density, characteristic of gasoline-range hydrocarbons.[19]

  • Ethanol : The presence of an oxygen atom in the ethanol molecule means it is already partially oxidized, resulting in a significantly lower energy density compared to hydrocarbons.[2][3]

  • MTBE : Also an oxygenate, MTBE has a lower energy density than isooctane but higher than ethanol.[20]

Reid Vapor Pressure (RVP): A Key Volatility Parameter

Reid Vapor Pressure is a measure of a fuel's volatility at 37.8 °C (100 °F).[6][17][21] It is a critical parameter for ensuring proper engine starting in cold conditions (requiring higher volatility) and preventing vapor lock in hot conditions (requiring lower volatility).

  • This compound : As a C11 alkane, its boiling point is higher than that of smaller gasoline components. Increased branching, however, tends to lower the boiling point compared to its linear isomer, n-undecane.[9] Therefore, its RVP is expected to be in the low to moderate range for a gasoline component.

  • Isooctane : A C8 alkane, isooctane is more volatile than larger alkanes and contributes significantly to the RVP of gasoline.

  • Ethanol : Despite its low molecular weight, hydrogen bonding between ethanol molecules results in a lower vapor pressure compared to isooctane.

  • MTBE : Has a vapor pressure that is favorable for blending into gasoline to meet seasonal volatility requirements.[20]

Experimental Protocols for Fuel Property Determination

The data presented for the benchmark fuels are derived from standardized and rigorously validated experimental procedures. Understanding these methodologies is crucial for appreciating the scientific basis of fuel characterization.

Determination of Octane Number (RON and MON)

Standard Test Methods: ASTM D2699 (RON) and ASTM D2700 (MON).[7][8][9][10][11][12][13]

These methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[10] The fuel under investigation is run in the engine under specific, controlled conditions, and its knocking intensity is compared to that of primary reference fuels (blends of isooctane and n-heptane). The octane number is the percentage by volume of isooctane in the primary reference fuel blend that matches the knock intensity of the test fuel.[9]

Methodology:

  • Engine Preparation: The CFR engine is warmed up and calibrated according to the specific ASTM method (RON or MON conditions differ in engine speed, intake air temperature, and spark timing).

  • Sample Introduction: The test fuel is introduced into the engine's carburetor.

  • Compression Ratio Adjustment: The compression ratio is adjusted until a standard level of knock is detected by a magnetostrictive sensor.

  • Reference Fuel Bracketing: Primary reference fuels of known octane numbers are then run in the engine, and their knock intensities are recorded at the same compression ratio.

  • Interpolation: The octane number of the test fuel is determined by interpolating its knock intensity between the values obtained for the bracketing reference fuels.

Octane_Rating_Workflow cluster_prep Engine Preparation cluster_test Testing Procedure cluster_analysis Data Analysis A Warm-up CFR Engine B Calibrate to ASTM D2699/D2700 Conditions A->B C Introduce Test Fuel B->C D Adjust Compression Ratio to Standard Knock C->D E Bracket with Reference Fuels D->E F Record Knock Intensities E->F G Interpolate Octane Number F->G

Workflow for Octane Number Determination.
Determination of Heat of Combustion

Standard Test Method: ASTM D240.[15][16][18]

This method employs a bomb calorimeter to measure the heat released during the complete combustion of a liquid hydrocarbon fuel.[15][16][18]

Methodology:

  • Sample Preparation: A known mass of the fuel sample is placed in a sample cup within a high-pressure stainless steel vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • Ignition: The fuel is ignited electrically.

  • Temperature Measurement: The temperature of the water is precisely measured before and after combustion. The temperature rise is used to calculate the heat released.

  • Calculation: After accounting for the heat capacity of the calorimeter and other minor corrections, the heat of combustion of the fuel is calculated.

Determination of Reid Vapor Pressure

Standard Test Method: ASTM D323.[6][17][21]

This method determines the vapor pressure of a chilled, air-saturated sample of a volatile petroleum product in a specific apparatus at 37.8 °C (100 °F).[6][17][21]

Methodology:

  • Sample Chilling: The fuel sample is chilled to between 0 and 1 °C.

  • Apparatus Assembly: The chilled sample is poured into a liquid chamber, which is then connected to a vapor chamber. The vapor chamber has four times the volume of the liquid chamber.

  • Heating: The assembled apparatus is immersed in a water bath maintained at 37.8 °C (100 °F) and shaken periodically until a constant pressure is observed.

  • Pressure Measurement: The final pressure reading from a gauge on the vapor chamber is the Reid Vapor Pressure.

RVP_Workflow A Chill Fuel Sample (0-1 °C) B Fill Liquid Chamber A->B C Assemble Apparatus (Liquid & Vapor Chambers) B->C D Immerse in Water Bath (37.8 °C) C->D E Shake Periodically D->E F Record Constant Pressure Reading E->F G Reid Vapor Pressure F->G

Experimental Workflow for Reid Vapor Pressure (ASTM D323).

Conclusion

This compound, as a highly branched C11 alkane, represents a class of molecules with significant potential for use in high-performance spark-ignition fuels. While direct experimental data for this specific isomer is sparse, established structure-property relationships strongly suggest it would exhibit a high octane rating, comparable to or exceeding that of isooctane, and a high energy density characteristic of hydrocarbons. Its lower volatility compared to smaller alkanes could be advantageous in formulating fuels with specific seasonal requirements.

Further research to experimentally determine the RON, MON, heat of combustion, and RVP of this compound is warranted to fully quantify its potential. The standardized ASTM methods described herein provide a robust framework for such investigations. By understanding the interplay between molecular structure and fuel properties, researchers can continue to design and develop the next generation of advanced transportation fuels.

References

  • ASTM D2699-23, Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel, ASTM International, West Conshohocken, PA, 2023, [Link]
  • ASTM D2700-22, Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel, ASTM International, West Conshohocken, PA, 2022, [Link]
  • ASTM D323-20a, Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method), ASTM International, West Conshohocken, PA, 2020, [Link]
  • ASTM D240-19, Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter, ASTM International, West Conshohocken, PA, 2019, [Link]
  • Why are branched alkanes used as fuels instead of straight chain alkanes? (2020). Chemistry Stack Exchange. [Link]
  • Alkanes. Science Skool. [Link]
  • Reid vapor pressure. Wikipedia. [Link]
  • ASTM D2699 (Octane Number – Research). SPL. [Link]
  • ASTM D323 - Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method). eralytics. [Link]
  • Using Heats of Combustion to Compare the Stability of Isomeric Alkanes. Study.com. [Link]
  • Alkane Heats of Combustion. Chemistry LibreTexts. [Link]
  • Chemical and Physical Characteristics of Ethanol and Hydrocarbon Fuels. U.S.
  • Properties of ethanol as engine fuel.
  • ASTM D240-02(2007) - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. [Link]
  • Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. Linetronic Technologies. [Link]
  • ASTM D2700 (Octane Number – Motor). SPL. [Link]
  • octane rating petrol blending. docbrown.info. [Link]
  • Properties of ethanol as engine fuel.
  • Ethanol. Wikipedia. [Link]
  • CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Methyl tert-Butyl Ether (MTBE). NCBI Bookshelf. [Link]
  • ASTM D2700 (Octane Number – Motor). SPL. [Link]
  • ASTM D2699 (Octane Number – Research). SPL. [Link]
  • Effect of Methyl Tertiary Butyl Ether (MTBE) and Ethyl Tertiary Butyl Ether (ETBE) on the Properties of Gasoline. Scientific & Academic Publishing. [Link]
  • Toxicological Profile for Methyl tert-Butyl Ether (MTBE). Agency for Toxic Substances and Disease Registry. [Link]
  • Isooctane. American Chemical Society. [Link]
  • Thermochemical Properties for Isooctane and Carbon Radicals: Computational Study. The Journal of Physical Chemistry A. [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Ethyl-4,4-dimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the nuances of chemical waste management is not merely a regulatory obligation but a critical component of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Ethyl-4,4-dimethylheptane, a flammable, non-halogenated alkane.

Immediate Safety & Handling: The First Line of Defense

Personal Protective Equipment (PPE) is non-negotiable:

  • Eye and Face Protection: Always wear safety glasses with side shields or chemical splash goggles.

  • Skin Protection: Chemically resistant gloves (such as nitrile) and a lab coat are mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]

Safe handling practices are crucial to prevent accidents. Keep containers of this compound tightly closed and away from heat, sparks, open flames, and other ignition sources.[1][2] Use only non-sparking tools when handling this chemical.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for flammable liquid hazardous waste.[3] It is imperative that this chemical is never disposed of down the sink or in general waste streams.[4][5]

Step 1: Waste Classification and Segregation

This compound is classified as a flammable liquid. As a non-halogenated organic solvent, it must be segregated from halogenated solvents.[4][6] Mixing these waste streams increases disposal costs and complexity, as halogenated wastes require more intensive treatment.[6]

Do Not Mix With:

  • Halogenated solvents (e.g., dichloromethane, chloroform)

  • Strong acids or bases[4]

  • Oxidizers[7]

  • Aqueous waste[8]

  • Heavy metals[4]

Step 2: Waste Accumulation and Container Management

Collect waste this compound in a designated, leak-proof container with a secure screw-top cap.[6] The container should be compatible with the chemical; high-density polyethylene (HDPE) or a safety can are appropriate choices.

  • Container Labeling: The moment the first drop of waste enters the container, it must be labeled.[7] The label should clearly state:

    • The words "Hazardous Waste"[4][7]

    • The full chemical name: "Waste this compound"

    • The primary hazard: "Flammable Liquid"

    • An approximate percentage of the contents if part of a mixture.[4]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[4][9] This prevents the release of flammable vapors.

  • Storage Location: Store the waste container in a well-ventilated, designated satellite accumulation area within the laboratory.[7][8] It should be stored away from ignition sources and incompatible chemicals.

Step 3: Spill Management

In the event of a small spill, absorb the liquid with a chemical absorbent material (e.g., vermiculite or a spill pad). Place the contaminated absorbent material in a sealed, labeled bag or container and treat it as hazardous waste.[9] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

Step 4: Arranging for Final Disposal

Once the waste container is full (typically no more than 90% capacity to allow for expansion), arrange for its disposal through your institution's EH&S department or a licensed hazardous waste disposal contractor.[8] Do not exceed the allowable accumulation time limits for hazardous waste, which are typically 3 months.[8]

Quantitative Data Summary

ParameterGuidelineRationale
Waste Segregation Non-halogenated organic solvent streamPrevents costly and complex disposal procedures for mixed waste.[6]
Container Type UN-approved, leak-proof with screw-top capEnsures safe containment and transport.[6]
Container Filling Do not exceed 90% capacityAllows for vapor expansion and prevents spills.[8]
Labeling "Hazardous Waste," chemical name, and hazardsComplies with regulations and ensures safe handling.[4][7]
Storage Ventilated area, away from ignition sourcesMinimizes fire risk.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Accumulation cluster_2 Step 3: Storage & Monitoring cluster_3 Step 4: Final Disposal A Identify Waste: This compound B Select Proper Waste Container (Non-Halogenated Organics) A->B  Classify as Flammable Liquid   C Label Container: 'Hazardous Waste' 'Flammable' B->C D Add Waste to Container C->D E Keep Container Securely Closed D->E E->D  When adding more waste   F Store in Designated Satellite Accumulation Area E->F G Monitor Fill Level (<90%) and Accumulation Time F->G H Container is Full or Time Limit Reached G->H I Arrange for Pickup by EH&S or Licensed Contractor H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.